molecular formula C12H17N5O5 B15588272 1,2'-O-Dimethylguanosine

1,2'-O-Dimethylguanosine

Número de catálogo: B15588272
Peso molecular: 311.29 g/mol
Clave InChI: JLYURAYAEKVGQJ-DWVWSIQXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,2'-O-Dimethylguanosine is a useful research compound. Its molecular formula is C12H17N5O5 and its molecular weight is 311.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C12H17N5O5

Peso molecular

311.29 g/mol

Nombre IUPAC

2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one

InChI

InChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7?,8+,11-/m1/s1

Clave InChI

JLYURAYAEKVGQJ-DWVWSIQXSA-N

Origen del producto

United States

Foundational & Exploratory

The Biological Significance of 1,2'-O-Dimethylguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2'-O-Dimethylguanosine is a modified purine (B94841) nucleoside characterized by methylation at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar. While direct research on the specific biological role of this dually modified nucleoside is limited, its constituent modifications, 1-methylguanosine (B33566) (m1G) and 2'-O-methylguanosine (Gm), are well-documented post-transcriptional modifications in various RNA species, playing critical roles in RNA structure, function, and metabolism. Furthermore, as a guanosine (B1672433) analog, this compound has the potential to modulate innate immune responses through Toll-like receptor 7 (TLR7). This technical guide provides an in-depth overview of the known biological functions of m1G and Gm, explores the immunostimulatory potential of guanosine analogs, and synthesizes these findings to infer the likely biological significance of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of associated biological pathways to serve as a comprehensive resource for the scientific community.

The Role of N1-Methylguanosine (m1G) in RNA Function

N1-methylguanosine (m1G) is a post-transcriptional modification where a methyl group is added to the nitrogen at position 1 of the guanine base, resulting in a fixed positive charge on the purine ring.[1] This modification is found in transfer RNA (tRNA) and has a profound impact on its structure and function.

1.1. Stabilization of tRNA Structure and Function

The m1G modification is crucial for the correct folding and stabilization of the tertiary structure of tRNA.[2] It is commonly found at two key positions:

  • Position 37 (m1G37): Located immediately 3' to the anticodon, m1G37 is critical for maintaining translational fidelity. Its positive charge and steric bulk help to prevent frameshift errors during protein synthesis by stabilizing the codon-anticodon interaction within the ribosome.[1] The absence of m1G37 can lead to significant reductions in protein output and lower cell viability.[1]

  • Position 9 (m1G9): Found in the D-arm of some tRNAs, m1G9 contributes to the stabilization of the tRNA's L-shaped tertiary structure.[2]

1.2. Biosynthesis of m1G

The methylation of guanosine at the N1 position is catalyzed by specific tRNA methyltransferases that use S-adenosylmethionine (SAM) as the methyl donor.

  • In bacteria, the enzyme responsible for m1G37 formation is TrmD .[1]

  • In archaea and eukaryotes, the orthologous enzyme is Trm5 .[1][3]

Despite catalyzing the same reaction, TrmD and Trm5 are structurally and mechanistically distinct, making TrmD an attractive target for the development of novel antibiotics.[1][3]

The Role of 2'-O-Methylguanosine (Gm) in RNA Metabolism

2'-O-methylation is a widespread post-transcriptional modification where a methyl group is added to the 2'-hydroxyl group of the ribose sugar of a nucleoside. This modification can occur on any of the four standard ribonucleosides and is found in messenger RNA (mRNA), tRNA, ribosomal RNA (rRNA), and small nuclear RNA (snRNA).[4]

2.1. Enhancement of RNA Stability

The 2'-O-methyl group significantly impacts the physicochemical properties of RNA:

  • Thermal Stability: 2'-O-methylation stabilizes the C3'-endo ribose conformation, which is characteristic of A-form RNA helices. This pre-organization of the sugar pucker enhances the thermodynamic stability of RNA duplexes.[4][5] The stabilizing effect of a single 2'-O-methylation is estimated to be approximately +0.2 kcal/mol.[6]

  • Nuclease Resistance: The presence of the 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from cleavage by ribonucleases. This increased resistance to nuclease degradation prolongs the half-life of RNA molecules.[7]

2.2. Evasion of Innate Immune Recognition

The innate immune system can recognize foreign RNA, a process mediated by Toll-like receptors (TLRs) such as TLR7 and TLR8. 2'-O-methylation can help synthetic RNA evade this immune surveillance by masking it as "self," thereby reducing the activation of an inflammatory response.[4]

Immunostimulatory Activity of Guanosine Analogs via Toll-Like Receptor 7 (TLR7)

Guanosine and its analogs can act as ligands for Toll-like receptor 7 (TLR7), a key component of the innate immune system that recognizes single-stranded RNA (ssRNA).[3][8] The activation of TLR7 by guanosine analogs triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, resulting in an antiviral and antitumor immune response.[8][9]

3.1. TLR7 Signaling Pathway

The activation of TLR7 by guanosine analogs occurs within the endosome and requires the adaptor protein MyD88. The signaling cascade proceeds through IRAK4, IRAK1, and TRAF6, leading to the activation of the IKK complex and the transcription factor IRF7. This culminates in the nuclear translocation of NF-κB and the transcription of genes encoding pro-inflammatory cytokines and type I interferons.[10][11]

TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex activates IRF7 IRF7 TRAF6->IRF7 activates IκB IκB IKK_complex->IκB phosphorylates & degrades NFκB NF-κB NFκB_inactive IκB->NFκB_inactive inhibits Gene_Transcription Gene Transcription NFκB->Gene_Transcription translocates & activates IRF7->Gene_Transcription translocates & activates Guanosine_Analog Guanosine Analog (e.g., this compound) Guanosine_Analog->TLR7 binds

Caption: TLR7 Signaling Pathway Activated by Guanosine Analogs.

3.2. Synergistic Activation with Oligoribonucleotides

The activation of TLR7 by guanosine and its derivatives is often synergistic with the presence of oligoribonucleotides (ORNs). The ORN is thought to strengthen the interaction between the guanosine analog and TLR7.[3]

Inferred Biological Role of this compound

Direct experimental evidence for the biological role of this compound is currently unavailable in the scientific literature. However, based on the known functions of its constituent modifications and its classification as a guanosine analog, we can infer its potential biological significance:

  • Enhanced RNA Stability: The presence of the 2'-O-methyl group would confer increased resistance to nuclease degradation and enhance the thermal stability of any RNA molecule in which it is incorporated.

  • Modulation of Translational Fidelity: If incorporated at position 37 of a tRNA, the N1-methylation would contribute to maintaining the correct reading frame during protein synthesis.

  • Immunostimulation: As a guanosine analog, this compound is a potential agonist for TLR7, capable of inducing an innate immune response. The dual methylation may affect its binding affinity for TLR7 and its metabolic stability, potentially modulating its immunostimulatory potency.

Further research is required to definitively characterize the natural occurrence, biosynthesis, and specific biological functions of this compound.

Quantitative Data

Table 1: Kinetic Parameters of m1G Methyltransferases

EnzymeSubstratekcat (s⁻¹)Km (µM)kcat/Km (s⁻¹µM⁻¹)Reference
H. influenzae TrmD WTTma tRNAGln WT0.24 ± 0.01--[4]
M. jannaschii Trm5tRNA0.12 ± 0.03 (first turnover)1.4 ± 0.1 (Kd)0.09 ± 0.01[3][12]
H. sapiens Trm5tRNA-1.8 ± 0.1 (Kd)0.05 ± 0.01[12]

Table 2: Effect of 2'-O-Methylation on RNA Thermal Stability

ModificationChange in Melting Temperature (ΔTm) per modification (°C)Change in Free Energy (ΔΔG°) (kcal/mol)Reference
2'-O-Methyl (general)+1.0 to +1.5~ -0.2[5][6]
Single Am35 in TAR RNA (no Mg²⁺)-~ -0.1[5]
Single Am35 in TAR RNA (+ 3 mM Mg²⁺)-~ +0.4[5]
Triple Nm in TAR RNA (no Mg²⁺)-~ -0.3[5]
Triple Nm in TAR RNA (+ 3 mM Mg²⁺)-~ +0.6[5]

Experimental Protocols

6.1. Protocol for Quantitative Analysis of tRNA Modifications by LC-MS/MS

This protocol outlines the general steps for the quantitative analysis of modified nucleosides in tRNA using liquid chromatography-tandem mass spectrometry.[8]

  • tRNA Isolation: Isolate total RNA from the sample of interest. Purify tRNA from the total RNA pool using methods such as polyacrylamide gel electrophoresis (PAGE) or affinity chromatography.

  • tRNA Digestion: Digest the purified tRNA down to single dephosphorylated nucleosides using a cocktail of ribonucleases (e.g., RNase T1, T2, A) and phosphatases.

  • LC-MS/MS Analysis: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC). The HPLC system is coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for the sensitive and specific detection and quantification of each nucleoside.

  • Data Analysis: Analyze the raw data to obtain peak areas for each nucleoside. Normalize the data and perform quantitative and differential analysis to determine the abundance and changes in tRNA modifications.

6.2. Protocol for In Vitro Transcription

This protocol describes the in vitro synthesis of RNA from a DNA template using T7 RNA polymerase.[13][14]

  • Reaction Setup: Assemble the transcription reaction mix containing T7 RNA polymerase, a DNA template with a T7 promoter, ribonucleotide triphosphates (NTPs), and a transcription buffer.

  • Incubation: Incubate the reaction at 37°C for several hours.

  • DNase Treatment: Add DNase I to the reaction to digest the DNA template.

  • RNA Purification: Purify the transcribed RNA using methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or column-based purification kits. The RNA can be further purified by denaturing PAGE for size selection.

6.3. Protocol for HEK293 TLR7 Reporter Assay

This protocol details a cell-based assay to measure the activation of TLR7 by a test compound using a HEK293 reporter cell line.[15][16]

  • Cell Culture: Culture HEK-Blue™ hTLR7 cells, which are HEK293 cells stably expressing human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Compound Stimulation: Treat the cells with serial dilutions of the test compound (e.g., this compound) and appropriate positive (e.g., R848) and negative controls.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.

  • SEAP Detection: Collect the cell culture supernatant and measure the SEAP activity using a detection reagent such as QUANTI-Blue™. The level of SEAP activity is proportional to the activation of NF-κB downstream of TLR7.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the dose-response curve to determine the EC50 of the test compound.

Conclusion

While the specific biological role of this compound remains to be elucidated, a comprehensive understanding of its constituent modifications, 1-methylguanosine and 2'-O-methylguanosine, provides a strong foundation for inferring its potential functions. The dual modification likely contributes to enhanced RNA stability and may play a role in ensuring translational fidelity. Furthermore, its identity as a guanosine analog suggests a potential role in modulating the innate immune system through TLR7 activation. This technical guide provides a consolidated resource of the current knowledge, quantitative data, and experimental methodologies to facilitate further research into the biological significance of this compound and other modified nucleosides in health and disease. Future studies employing advanced mass spectrometry techniques for its detection in biological samples, coupled with functional assays, are necessary to unravel the precise roles of this unique modified nucleoside.

References

The Discovery of 1,2'-O-Dimethylguanosine in Transfer RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate world of post-transcriptional modifications in transfer RNA (tRNA) is essential for its proper structure, function, and the fidelity of protein synthesis. Among the vast array of these modifications is the methylation of guanosine (B1672433) residues, leading to a variety of derivatives. This technical guide focuses on the discovery, characterization, and functional implications of a specific dimethylated guanosine, 1,2'-O-Dimethylguanosine. While the closely related N2,N2-dimethylguanosine (m2,2G) has been extensively studied, this document aims to consolidate the available technical information on this compound, providing a resource for researchers in the fields of molecular biology, drug development, and RNA biochemistry. We will delve into the experimental protocols that have enabled its identification, present the quantitative data regarding its presence, and explore its potential roles in cellular processes.

Introduction to Modified Nucleosides in tRNA

Transfer RNA molecules are not merely composed of the four canonical nucleosides—adenosine, guanosine, cytidine, and uridine. Instead, they undergo extensive post-transcriptional modification, resulting in a diverse landscape of chemical structures that are critical for their function. These modifications, found in all domains of life, play crucial roles in tRNA folding, stability, and the intricate interactions with ribosomes and aminoacyl-tRNA synthetases.[1][2] Methylation is one of the most common types of these modifications, and guanosine is a frequent target, leading to various methylated derivatives that fine-tune tRNA activity.[3]

The Discovery and Characterization of Dimethylated Guanosines

The journey to understanding the full complement of modified nucleosides in tRNA has been a multi-decade endeavor, reliant on the development of sensitive analytical techniques. While N2,N2-dimethylguanosine (m2,2G) was identified decades ago and is known to be catalyzed by the TRMT1 methyltransferase, the discovery of other dimethylated guanosine isomers like this compound has been more nuanced, often emerging from comprehensive analyses of tRNA hydrolysates.[1][3][4]

The definitive identification and structural elucidation of these modified nucleosides have been made possible through a combination of chromatographic separation and spectroscopic analysis, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation: Quantitative Analysis of Modified Guanosines

Quantitative analysis of modified nucleosides is crucial for understanding their stoichiometry and potential regulatory roles. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) have become the gold standard for this purpose.[2] Below is a summary of representative quantitative data for dimethylated guanosines found in tRNA from various organisms.

Modified NucleosideOrganism/Cell LinetRNA SpeciesAbundance (relative to total nucleosides or specific tRNA)Reference
N2,N2-dimethylguanosine (m2,2G) Saccharomyces cerevisiaeTotal tRNAIncreases with H2O2 exposure[5]
Saccharomyces cerevisiaeTotal tRNADoes not change with MMS exposure[5]
Human cellsNucleus- and mitochondrion-encoded tRNAsPresent[1]
1,7-dimethylguanosine (B1197267) Rat (liver)Total tRNA0.017 (ratio to 7-methylguanine) 4h post-dimethylnitrosamine[6]
Rat (kidney)Total tRNA0.091 (ratio to 7-methylguanine) 4h post-dimethylnitrosamine[6]

Note: Specific quantitative data for this compound remains elusive in the currently available literature, highlighting a gap in the research landscape.

Experimental Protocols

The identification and quantification of this compound and other modified nucleosides rely on a series of meticulous experimental procedures.

Isolation of Transfer RNA

A typical workflow for the isolation of total tRNA from cellular sources is outlined below.

tRNA_Isolation_Workflow cell_pellet Cell Pellet lysis Cell Lysis (e.g., with TRIzol) cell_pellet->lysis phase_separation Phase Separation (Chloroform extraction) lysis->phase_separation precipitation RNA Precipitation (Isopropanol) phase_separation->precipitation wash Wash (75% Ethanol) precipitation->wash resuspension Resuspend in Nuclease-Free Water wash->resuspension purification Anion Exchange Chromatography resuspension->purification final_tRNA Purified tRNA purification->final_tRNA

Figure 1. General workflow for the isolation of total tRNA from cells.

Protocol: tRNA Isolation

  • Cell Lysis: Homogenize the cell pellet in a suitable lysis reagent, such as TRIzol, to disrupt cells and denature proteins.

  • Phase Separation: Add chloroform (B151607) and centrifuge to separate the mixture into aqueous (containing RNA), interphase, and organic phases.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove salts and other impurities.

  • Resuspension: Air-dry the pellet and resuspend the RNA in nuclease-free water.

  • tRNA Purification: To isolate tRNA from other RNA species, anion-exchange chromatography is a commonly used method.

Enzymatic Digestion of tRNA to Nucleosides

To analyze the modified nucleosides, the purified tRNA is enzymatically hydrolyzed into its constituent nucleosides.

tRNA_Digestion_Workflow purified_tRNA Purified tRNA nuclease_p1 Nuclease P1 Digestion (Cleaves phosphodiester bonds) purified_tRNA->nuclease_p1 bap Bacterial Alkaline Phosphatase Treatment (Removes 5'-phosphates) nuclease_p1->bap nucleoside_mixture Mixture of Nucleosides bap->nucleoside_mixture

Figure 2. Workflow for the enzymatic digestion of tRNA into nucleosides.

Protocol: tRNA Digestion

  • Initial Digestion: Incubate the purified tRNA with nuclease P1 to hydrolyze the phosphodiester bonds, yielding 5'-mononucleotides.

  • Dephosphorylation: Treat the reaction mixture with bacterial alkaline phosphatase to remove the 5'-phosphate groups, resulting in a mixture of free nucleosides.

Analysis by HPLC-Mass Spectrometry

The resulting mixture of nucleosides is then separated by HPLC and analyzed by mass spectrometry.

Protocol: LC-MS/MS Analysis

  • Chromatographic Separation: Inject the nucleoside mixture onto a reverse-phase HPLC column (e.g., C18). A gradient of a buffered aqueous mobile phase and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate the nucleosides based on their hydrophobicity.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. Electrospray ionization (ESI) is commonly used to generate ions of the nucleosides.

  • Tandem Mass Spectrometry (MS/MS): To confirm the identity of the nucleosides, tandem mass spectrometry is employed. The parent ion corresponding to the mass of the suspected modified nucleoside is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint for identification. For guanosine derivatives, a characteristic fragment corresponds to the guanine (B1146940) base.

Functional Implications of Guanosine Dimethylation

The methylation of guanosine at various positions has profound effects on tRNA structure and function.

  • tRNA Stability: Modifications outside of the anticodon loop, such as dimethylation of guanosine, generally contribute to the overall stability of the tRNA molecule.[7] This is particularly important for maintaining the correct L-shaped tertiary structure necessary for its function in translation.

  • Preventing Misfolding: The presence of N2,N2-dimethylguanosine at position 26 has been shown to prevent alternative, non-functional tRNA conformations.[8] This modification can act as a structural determinant, ensuring the correct folding of the tRNA.

  • Cellular Stress Response: The levels of some tRNA modifications, including N2,N2-dimethylguanosine, are dynamic and can change in response to cellular stress, such as exposure to oxidizing agents.[5] This suggests a role for these modifications in adapting the translational machinery to changing environmental conditions. The lack of certain tRNA modifications can lead to rapid tRNA decay, highlighting their importance in tRNA quality control.[9]

The specific functional role of this compound is not yet well-defined and represents an area for future research. Its structural differences from N2,N2-dimethylguanosine likely confer distinct properties that influence tRNA structure and interactions in unique ways.

Signaling Pathways and Future Directions

Currently, there is no direct evidence linking this compound to specific cellular signaling pathways. However, the broader connection between tRNA modifications and cellular stress responses suggests a potential for crosstalk. For instance, alterations in tRNA modification patterns can impact the translation of specific mRNAs, including those encoding proteins involved in signaling cascades.

Functional_Implications cluster_tRNA_level tRNA Level cluster_cellular_level Cellular Level modification This compound Modification structure tRNA Structure & Stability modification->structure folding Correct tRNA Folding structure->folding translation Translational Fidelity & Efficiency folding->translation protein_synthesis Protein Synthesis translation->protein_synthesis stress_response Cellular Stress Response protein_synthesis->stress_response

Figure 3. Postulated functional roles of this compound in tRNA and cellular processes.

Future research should focus on several key areas:

  • Definitive Discovery and Quantification: A concerted effort is needed to pinpoint the seminal discovery of this compound in tRNA and to obtain robust quantitative data on its abundance across different species and tRNA isoacceptors.

  • Enzymology: Identifying the enzyme(s) responsible for the 1- and 2'-O-methylation of guanosine will be crucial for understanding its regulation.

  • Functional Studies: The use of modern genetic and biochemical techniques, such as CRISPR-Cas9-mediated knockout of the modifying enzyme(s) and in vitro translation assays with specifically modified tRNAs, will be essential to elucidate the precise function of this compound.

  • Connection to Signaling: Investigating changes in this compound levels in response to various cellular signals and stressors will help to uncover any potential links to signaling pathways.

Conclusion

The study of modified nucleosides in tRNA continues to be a vibrant and important area of research. While much is known about some of the more common modifications, the roles of less-studied derivatives like this compound are still coming into focus. This technical guide has summarized the current knowledge and methodologies related to this specific modification, while also highlighting the existing gaps in our understanding. For researchers and professionals in drug development, a deeper comprehension of the diverse landscape of tRNA modifications and their impact on cellular processes may open new avenues for therapeutic intervention, particularly in diseases where translational control is dysregulated. The continued development of sensitive analytical techniques and innovative molecular biology tools will undoubtedly shed more light on the intricate functions of this compound and other "hidden" players in the epitranscriptome.

References

The Elusive Role of 1,2'-O-Dimethylguanosine in Ribosomal RNA: A Technical Examination of Related Modifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The post-transcriptional modification of ribosomal RNA (rRNA) is a critical layer of gene expression regulation, fine-tuning ribosome structure and function. While a plethora of modifications have been identified and characterized, the specific role of 1,2'-O-Dimethylguanosine (m¹G(2'-O-Me)) in ribosomal RNA remains largely uncharted territory in current scientific literature. This technical guide addresses this knowledge gap by first acknowledging the limited direct evidence for this specific modification in rRNA. It then provides a comprehensive overview of the well-documented functions of its constituent modifications: N1-methylation of guanosine (B1672433) (m¹G) and 2'-O-methylation of the ribose sugar, drawing parallels from their roles in other RNA species, particularly transfer RNA (tRNA). This guide synthesizes available data on the biosynthesis of these modifications, their impact on translation, and the experimental methodologies employed for their study. By examining the individual contributions of N1-methylation and 2'-O-methylation, we can extrapolate the potential functional implications of a doubly modified guanosine nucleotide within the ribosome, offering a foundational perspective for future research in this nascent area.

Introduction: The Landscape of rRNA Modifications

Ribosomal RNA, the catalytic core of the ribosome, is extensively decorated with post-transcriptional modifications. These chemical alterations, ranging from simple methylations to complex isomerizations, are crucial for ribosome biogenesis, stability, and translational fidelity.[1] In eukaryotes, the most prevalent rRNA modifications are 2'-O-methylation and pseudouridylation.[1] While N1-methylguanosine (m¹G) is a well-characterized modification in tRNA, its presence and function in rRNA are less understood. The existence and functional significance of a hypermodified this compound within rRNA are yet to be definitively established. This guide will delve into the known functions of m¹G and 2'-O-methylation independently to build a hypothetical framework for the role of a combined modification.

Biosynthesis of Guanosine Modifications

The synthesis of modified nucleosides is a highly specific enzymatic process. Understanding these pathways is key to elucidating their function.

N1-Methylguanosine (m¹G) Synthesis

In tRNA, m¹G is found at two primary locations: position 9 (m¹G9) and position 37 (m¹G37).[2] The methyltransferase responsible for m¹G9 formation in yeast is Trm10p.[2] The formation of m¹G37 is catalyzed by the TrmD family of enzymes.[3]

The protein TRMT112 acts as a master regulator for several methyltransferases, including those involved in modifying tRNA and rRNA.[4] In yeast, Trm112 is known to associate with the tRNA methyltransferase Trm11.[5][6] Human TRMT112 interacts with at least seven different methyltransferases, highlighting its central role in RNA modification pathways.[7]

cluster_0 m¹G Biosynthesis in tRNA SAM S-Adenosyl-L-methionine (SAM) Trm10 Trm10 (for m¹G9) SAM->Trm10 TrmD TrmD (for m¹G37) SAM->TrmD Guanosine Guanosine at position 9 or 37 in pre-tRNA Guanosine->Trm10 Guanosine->TrmD m1G_tRNA m¹G-modified tRNA Trm10->m1G_tRNA Methylation TrmD->m1G_tRNA Methylation TRMT112 TRMT112 (activator) MTase Associated Methyltransferases (e.g., Trm11) TRMT112->MTase activates

Caption: Biosynthesis of N1-methylguanosine (m¹G) in tRNA.

2'-O-Methylguanosine (Gm) Synthesis

In eukaryotes, the 2'-O-methylation of guanosine in rRNA is predominantly guided by Box C/D small nucleolar RNAs (snoRNAs).[8] These snoRNAs are part of a larger ribonucleoprotein complex (snoRNP) that includes the catalytic methyltransferase, fibrillarin.[8] The snoRNA provides specificity by base-pairing with the target rRNA sequence, directing fibrillarin to methylate the 2'-hydroxyl group of the ribose on the correct nucleotide.[8]

cluster_1 2'-O-Methylguanosine Biosynthesis in rRNA SAM S-Adenosyl-L-methionine (SAM) Fibrillarin Fibrillarin (Methyltransferase) SAM->Fibrillarin pre_rRNA pre-rRNA snoRNP Box C/D snoRNP Complex pre_rRNA->snoRNP snoRNA Box C/D snoRNA (guide RNA) snoRNA->snoRNP assembles Fibrillarin->snoRNP assembles Gm_rRNA 2'-O-Methylguanosine modified rRNA snoRNP->Gm_rRNA Site-specific methylation

Caption: Biosynthesis of 2'-O-Methylguanosine in rRNA.

Functional Implications of Guanosine Modifications

While direct data on this compound in rRNA is lacking, the functions of m¹G and 2'-O-methylation provide a strong basis for hypothetical roles.

Role of N1-Methylguanosine (m¹G)

The m¹G modification, particularly m¹G37 in tRNA, is critical for preventing frameshift errors during translation.[3] It achieves this by stabilizing the codon-anticodon interaction in the ribosomal P-site. The absence of m¹G37 can lead to ribosomal +1 frameshifting, especially at proline and arginine codons.[9]

When present in mRNA, m¹G can disrupt translation by causing miscoding.[10] This suggests that an m¹G modification within a critical region of rRNA could significantly impact the fidelity of the translation process.

Role of 2'-O-Methylation

2'-O-methylation of rRNA is known to enhance the stability of the RNA structure and protect it from nuclease degradation.[8][11] These modifications are often clustered in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding center, where they contribute to maintaining the correct three-dimensional architecture required for efficient and accurate protein synthesis.[11][12]

The presence of a 2'-O-methyl group can also influence the interaction of the ribosome with other molecules, including antibiotics.

Hypothetical Function of this compound in rRNA

Based on the functions of its constituent modifications, a this compound modification in rRNA could have a multifaceted role:

  • Structural Stabilization: The 2'-O-methyl group would likely contribute to the local conformational stability of the rRNA.

  • Modulation of Translational Fidelity: The N1-methyl group, by altering the hydrogen bonding capacity of the guanine (B1146940) base, could influence codon-anticodon interactions or the binding of translation factors, thereby affecting the accuracy of protein synthesis.

  • Resistance to Degradation: Both methyl groups could contribute to protecting the rRNA from enzymatic degradation.

  • Fine-tuning Ribosome-ligand Interactions: The dual modification could create a unique chemical signature on the rRNA surface, potentially altering the binding of antibiotics, ribosomal proteins, or other regulatory factors.

Quantitative Data on Related Modifications

Currently, there is no quantitative data available specifically for this compound in ribosomal RNA. However, studies on other rRNA modifications have provided quantitative insights into their stoichiometry and impact on ribosome function. For instance, quantitative mass spectrometry has been used to measure the relative abundance of various modified residues in ribosomal subunits.[13][14]

ModificationOrganismRNALocationStoichiometryFunctional ImpactReference
m¹GS. cerevisiaetRNAPosition 9HighStructural integrity[2]
m¹GVarioustRNAPosition 37HighPrevents frameshifting[3]
2'-O-MeS. cerevisiaerRNA55 sitesVariableRibosome biogenesis, translational accuracy[12]
2'-O-MeHumanrRNA~110 sitesVariableRibosome stability, translation regulation[12]

Experimental Protocols for Studying RNA Modifications

A variety of techniques are employed to identify, locate, and quantify RNA modifications.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the analysis of RNA modifications.[15] It can be used to determine the mass of RNA fragments, which is altered by the presence of modifications.[15] Tandem MS (MS/MS) can further provide sequence information, allowing for the precise localization of modified nucleotides.[16]

Workflow for LC-MS/MS Analysis of rRNA Modifications:

  • rRNA Isolation: Isolate total RNA from the sample of interest and purify the rRNA fraction.

  • Enzymatic Digestion: Digest the purified rRNA into smaller oligonucleotides or single nucleosides using specific RNases (e.g., RNase T1).[13][15]

  • Liquid Chromatography (LC) Separation: Separate the resulting fragments using high-performance liquid chromatography.

  • Mass Spectrometry (MS) Analysis: Analyze the separated fragments by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[15][16]

  • Tandem MS (MS/MS): Select ions of interest for fragmentation and further analysis to determine the sequence and identify the modified nucleotide.[16]

  • Data Analysis: Compare the obtained mass spectra with theoretical fragmentation patterns of unmodified and modified RNA sequences to identify and quantify the modifications.

cluster_2 Mass Spectrometry Workflow for rRNA Modification Analysis A Isolate rRNA B Enzymatic Digestion (e.g., RNase T1) A->B C LC Separation B->C D Mass Spectrometry (MS) C->D E Tandem MS (MS/MS) D->E F Data Analysis and Modification Identification E->F

Caption: Mass Spectrometry Workflow for rRNA Modification Analysis.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a high-throughput sequencing technique that provides a snapshot of all the ribosomes actively translating in a cell at a specific moment.[17] While primarily used to measure translation efficiency, it can also indirectly reveal the presence of RNA modifications that cause ribosome stalling.

Protocol for Ribosome Profiling:

  • Cell Lysis and Ribosome Isolation: Lyse cells in the presence of a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. Isolate polysomes.[18]

  • Nuclease Digestion: Treat the lysate with RNase I to digest mRNA not protected by ribosomes, generating ribosome-protected fragments (RPFs).[18]

  • Ribosome Purification: Purify the monosomes containing the RPFs.

  • RPF Extraction: Extract the RPFs from the purified ribosomes.

  • Library Preparation:

    • Ligate adapters to the 3' end of the RPFs.

    • Perform reverse transcription to generate cDNA.

    • Circularize the cDNA and perform PCR amplification.[19]

  • Deep Sequencing: Sequence the prepared library using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference transcriptome to determine the positions of the ribosomes.

cluster_3 Ribosome Profiling Workflow A Cell Lysis with Translation Inhibitor B RNase I Digestion A->B C Isolate Monosomes B->C D Extract Ribosome-Protected Fragments (RPFs) C->D E Ligate 3' Adapter D->E F Reverse Transcription E->F G Circularization and PCR F->G H Deep Sequencing G->H I Map Reads to Transcriptome H->I

Caption: Ribosome Profiling (Ribo-Seq) Experimental Workflow.

Primer Extension Analysis

Primer extension is a technique used to map the 5' ends of RNA molecules and can also be used to detect RNA modifications that block or pause reverse transcriptase.[20] The presence of a modification like m¹G can cause the reverse transcriptase to stall, resulting in a truncated cDNA product that can be visualized on a gel.[21]

Methodology for Primer Extension Analysis:

  • Primer Design: Design a DNA oligonucleotide primer that is complementary to a sequence downstream of the suspected modification site. The primer is typically radiolabeled at its 5' end.[20]

  • Annealing: Anneal the labeled primer to the target RNA.

  • Reverse Transcription: Extend the primer using reverse transcriptase and dNTPs. The enzyme will synthesize a cDNA strand complementary to the RNA template.

  • Termination: The reverse transcriptase will stop or pause at the site of certain modifications.

  • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.

  • Visualization and Analysis: Visualize the radiolabeled cDNA products by autoradiography. The size of the truncated product indicates the position of the modification relative to the primer.[22]

Conclusion and Future Directions

The function of this compound in ribosomal RNA represents an intriguing and unexplored area of ribosome biology. While direct evidence for its existence and role remains to be discovered, a foundational understanding can be built upon the well-established functions of N1-methylguanosine and 2'-O-methylation. The synergistic effect of these two modifications on a single guanosine nucleotide within the ribosome could have profound implications for structural stability, translational fidelity, and the regulation of protein synthesis.

Future research should focus on employing advanced mass spectrometry techniques to definitively identify and locate this compound in rRNA from various organisms. Once identified, a combination of genetic approaches to manipulate the responsible modifying enzymes and in vitro biochemical assays will be crucial to unravel its precise function. Elucidating the roles of such hypermodifications will undoubtedly provide deeper insights into the intricate mechanisms that govern ribosome function and may open new avenues for the development of novel therapeutic agents that target the translation machinery.

References

The Enigmatic Modification: A Technical Guide to 1,2'-O-Dimethylguanosine in Archaea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of RNA are crucial for the survival and function of organisms across all three domains of life. In Archaea, particularly those thriving in extreme environments, these modifications are extensive and play a vital role in maintaining the structural integrity and functional efficacy of RNA molecules. This technical guide delves into the core of a specific, yet under-documented, modified nucleoside: 1,2'-O-dimethylguanosine (m¹G(2'OMe)). While direct, comprehensive reports on m¹G(2'OMe) in Archaea are emerging, compelling evidence from analogous modifications and related enzymatic pathways allows for a detailed exploration of its predicted existence, biosynthesis, and functional significance. This document provides a consolidated overview of the current understanding, detailed experimental methodologies for its study, and a forward-looking perspective on its potential as a target for therapeutic intervention.

Introduction: The World of Modified Nucleosides in Archaea

Archaea represent a domain of life characterized by their ability to inhabit some of the most extreme environments on Earth. To cope with conditions of high temperature, pressure, and salinity, these organisms have evolved sophisticated molecular strategies, a cornerstone of which is the extensive chemical modification of their ribonucleic acids (RNA). Transfer RNA (tRNA) and ribosomal RNA (rRNA) are particularly rich in these modifications, which are critical for their proper folding, stability, and function in protein synthesis.[1][2][3]

Among the plethora of RNA modifications, methylation is one of the most common and diverse. The addition of methyl groups to the base or the ribose moiety of a nucleoside can profoundly alter its chemical properties, influencing base pairing, stacking interactions, and recognition by proteins. This guide focuses on this compound, a dually modified guanosine (B1672433) nucleoside, and its putative role in archaeal biology.

This compound (m¹G(2'OMe)): A Profile

This compound is a hypermodified purine (B94841) nucleoside characterized by two methyl groups: one at the N1 position of the guanine (B1146940) base and another at the 2'-hydroxyl group of the ribose sugar.

Synonyms: m¹Gm, N¹,2'-O-dimethylguanosine

While direct detection and characterization of m¹G(2'OMe) in archaea have been elusive, the presence of structurally analogous modified nucleosides in hyperthermophilic archaea provides strong indirect evidence for its existence. For instance, the identification of 1,2'-O-dimethylinosine (m¹Im) and N²,N²,2'-O-trimethylguanosine (m²²Gm) in the tRNA of Pyrodictium occultum suggests that the enzymatic machinery for dual methylation of a purine base and its associated ribose is present in these organisms.[1]

Predicted Biosynthesis Pathway

Based on the current knowledge of tRNA modification enzymes in archaea, a two-step enzymatic pathway for the synthesis of this compound is proposed. This pathway likely involves the sequential action of two distinct classes of methyltransferases.

Step 1: N1-methylation of Guanosine (G → m¹G)

The initial step is predicted to be the methylation of the N1 position of a guanosine residue in the tRNA. This reaction is likely catalyzed by a member of the Trm10 family of tRNA methyltransferases.[4][5] In the hyperthermophilic euryarchaeon Thermococcus kodakarensis, the Trm10 homolog (TK0422p) has been shown to be a dual-specificity enzyme, capable of methylating both adenosine (B11128) (to m¹A) and guanosine (to m¹G) at position 9 of the tRNA.[4][6]

Step 2: 2'-O-methylation of N1-methylguanosine (m¹G → m¹G(2'OMe))

Following the N1-methylation, a second enzyme would catalyze the methylation of the 2'-hydroxyl group of the ribose. In archaea, 2'-O-methylation is carried out by two distinct mechanisms:

  • Standalone 2'-O-methyltransferases: These are single-protein enzymes that recognize specific sites on the tRNA.

  • C/D box sRNA-guided methylation: This involves a ribonucleoprotein (RNP) complex where a small guide RNA (sRNA) directs the methyltransferase, typically fibrillarin, to the target nucleotide.[7][8][9]

It is plausible that a dedicated 2'-O-methyltransferase recognizes the m¹G9-modified tRNA as its substrate, or that a C/D box sRNA guides the methylation machinery to this specific, already modified, position.

Biosynthesis_of_m1G_2OMe cluster_step1 Step 1 cluster_step2 Step 2 G Guanosine (in tRNA) m1G 1-Methylguanosine (B33566) (m¹G) G->m1G N1-methylation m1Gm This compound (m¹G(2'OMe)) m1G->m1Gm 2'-O-methylation Trm10 Trm10 Homolog (e.g., TK0422p) SAH1 SAH Trm10->SAH1 MTase 2'-O-Methyltransferase (Standalone or C/D box RNP) SAH2 SAH MTase->SAH2 SAM1 SAM SAM1->Trm10 SAM2 SAM SAM2->MTase

Figure 1: Proposed two-step biosynthesis pathway for this compound in archaea.

Predicted Location and Functional Significance

The N1-methylation of purines at position 9 of tRNA is a modification found in both Eukarya and Archaea.[10][11] The Trm10 homolog in T. kodakarensis specifically targets position 9. Therefore, it is highly probable that this compound is located at position 9 in the D-arm of certain archaeal tRNAs.

The functional implications of this dual modification can be inferred from the individual contributions of each methyl group:

  • N1-methylation of Guanosine (m¹G): The addition of a methyl group at the N1 position introduces a positive charge and disrupts the Watson-Crick base pairing face of guanine. This can be crucial for preventing non-canonical base pairing and maintaining the correct tertiary structure of the tRNA.

  • 2'-O-methylation of the Ribose (Gm): This modification is known to confer significant thermostability to RNA. The methyl group on the ribose restricts the sugar pucker to the C3'-endo conformation, which is characteristic of A-form helices, and protects the adjacent phosphodiester bond from hydrolysis. This is particularly important for archaea living at high temperatures.[1]

The combination of these two modifications in m¹G(2'OMe) at position 9 likely provides a synergistic effect, contributing to both the structural integrity and the exceptional thermostability of tRNA in hyperthermophilic archaea. This would ensure the proper functioning of the translational machinery under extreme conditions.

Quantitative Data

As of the latest available data, there is no specific quantitative data on the abundance of this compound in any archaeal species. The analysis of modified nucleosides in archaea is an active area of research, and future studies employing advanced mass spectrometry techniques are expected to provide such data. For context, a summary of related modified guanosines in the tRNA of Thermococcus kodakarensis is presented below.

Modified GuanosinePosition in tRNAFunction/EnzymeReference
m¹G9Structural integrity (Trm10 homolog)[4]
m²G10, 67tRNA stability (Trm11, Trm14)[1]
m²²G10tRNA stability (Trm11)[1]
Gm42Thermostability (C/D box sRNA)[1]

Experimental Protocols

The identification and characterization of this compound in archaea require a combination of RNA purification, enzymatic digestion, and high-resolution analytical techniques.

Isolation of Total tRNA from Archaeal Cells

This protocol is adapted for the isolation of tRNA from hyperthermophilic archaea like Thermococcus kodakarensis.

  • Cell Culture and Harvest: Grow T. kodakarensis cells under optimal conditions to mid-log phase. Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer and disrupt the cells by sonication or French press.

  • Phenol-Chloroform Extraction: Extract the total RNA from the cell lysate using an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).

  • tRNA Enrichment: Separate the tRNA from other RNA species using anion-exchange chromatography (e.g., DEAE-cellulose column) or size-exclusion chromatography.

Enzymatic Digestion of tRNA to Nucleosides
  • Digestion: Treat the purified tRNA with nuclease P1, followed by bacterial alkaline phosphatase to digest the RNA into its constituent nucleosides.

  • Purification: Purify the resulting nucleoside mixture using a C18 solid-phase extraction cartridge to remove salts and enzymes.

HPLC-MS/MS Analysis for Identification and Quantification
  • Chromatographic Separation: Separate the nucleosides using a reversed-phase high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer. A C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) is commonly used.

  • Mass Spectrometry Detection: Use a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) operating in positive ion mode with electrospray ionization (ESI).

  • Identification: Identify this compound based on its specific retention time and mass-to-charge ratio (m/z) in selected reaction monitoring (SRM) or by accurate mass measurement. The characteristic transition would be from the parent ion to the fragmented base.

  • Quantification: Quantify the amount of m¹G(2'OMe) by comparing the peak area to that of a known concentration of a synthetic standard.

HPLC_MS_Workflow start Archaeal Cell Culture harvest Cell Harvest start->harvest lysis Cell Lysis harvest->lysis extraction Total RNA Extraction lysis->extraction enrichment tRNA Enrichment extraction->enrichment digestion Enzymatic Digestion to Nucleosides enrichment->digestion hplc HPLC Separation digestion->hplc msms MS/MS Detection (Identification & Quantification) hplc->msms end Data Analysis msms->end

Figure 2: Experimental workflow for the detection and analysis of m¹G(2'OMe) in archaea.

Future Perspectives and Therapeutic Implications

The study of RNA modifications in archaea is a rapidly evolving field. The definitive identification and characterization of this compound will provide deeper insights into the strategies employed by extremophiles to maintain the integrity of their genetic information transfer machinery.

The enzymes involved in the biosynthesis of m¹G(2'OMe) represent potential targets for the development of novel antimicrobial agents. Given the structural and mechanistic differences between archaeal and human RNA methyltransferases, it may be possible to design specific inhibitors that target the archaeal enzymes without affecting the host. This is particularly relevant in the context of the human gut microbiome, where methanogenic archaea have been implicated in various physiological and pathological processes.

Conclusion

While direct evidence for the presence of this compound in archaea is still forthcoming, the existence of analogous modifications and the characterization of the requisite enzymatic activities provide a strong foundation for its predicted role in this domain of life. As a dually modified nucleoside, m¹G(2'OMe) is likely a key contributor to the structural stability and thermal resistance of tRNA in hyperthermophilic archaea. The experimental frameworks outlined in this guide provide a roadmap for the definitive identification, quantification, and functional characterization of this enigmatic modification, paving the way for a more complete understanding of archaeal biology and the potential for novel therapeutic strategies.

References

Unveiling the Presence of Dimethylated Guanosine in Eukaryotic RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nomenclature of Dimethylated Guanosine (B1672433)

The landscape of post-transcriptional RNA modifications is vast and chemically diverse, contributing significantly to the functional capacity of RNA molecules. Among these modifications, the methylation of guanosine is a prevalent and critical alteration. This guide focuses on the natural occurrence of dimethylated guanosine species in eukaryotes.

It is crucial to first address the nomenclature. The user's query, "1,2'-O-Dimethylguanosine," translates to 1-methyl-2'-O-methylguanosine (m¹Gm) in standard scientific notation. While its existence is plausible and it is cataloged in databases like MODOMICS, comprehensive data on its natural occurrence, biosynthesis, and function in eukaryotes are sparse in current literature.

Conversely, the most extensively studied and abundant dimethylated guanosine in eukaryotes is N²,N²-dimethylguanosine (m²₂G) . This modification involves the addition of two methyl groups to the exocyclic amine at the N² position of the guanine (B1146940) base. Another known modification is N²,2'-O-dimethylguanosine (m²Gm) . Given the wealth of available information, this guide will primarily focus on N²,N²-dimethylguanosine (m²₂G) as the most relevant and well-characterized dimethylated guanosine in eukaryotes, while also summarizing the limited knowledge on other isomers.

Natural Occurrence of Dimethylated Guanosine in Eukaryotes

In eukaryotes, dimethylated guanosine modifications are predominantly found in non-coding RNAs, particularly transfer RNA (tRNA), where they play essential roles in structure and function.

  • N²,N²-dimethylguanosine (m²₂G): This is one of the hallmark modifications of eukaryotic tRNAs. It is almost ubiquitously located at position 26 (G26), which resides in the hinge region or "bend" between the D-stem and the anticodon stem.[1][2][3] This modification is present in both cytosolic and mitochondrial tRNAs.[4] Its formation is a post-transcriptional event occurring on the precursor tRNA molecule. While predominantly a tRNA modification, m²₂G has also been detected at low to moderate levels in messenger RNA (mRNA) from Saccharomyces cerevisiae.[5]

  • N²,2'-O-dimethylguanosine (m²Gm): This modification, featuring methylation on both the base and the ribose sugar, is also known to occur in eukaryotic RNA, though it is less universally distributed than m²₂G.

Quantitative Analysis of Dimethylated Guanosine

Precise quantification of RNA modifications is challenging and often varies between cell types, developmental stages, and environmental conditions. While exact stoichiometric data across all eukaryotes is not available, the prevalence and location of m²₂G are well-established.

ModificationStandard AbbreviationRNA TypeLocation in EukaryotesAbundance/Stoichiometry
N²,N²-dimethylguanosinem²₂GtRNAPosition 26 (cytosolic & mitochondrial)High; present in the majority of eukaryotic tRNAs containing G26.[1][2][4]
mRNAInternalDetected at low to moderate levels in S. cerevisiae.[5]
N²,2'-O-dimethylguanosinem²GmtRNA, rRNAVariousDocumented, but less universally abundant than m²₂G.
1-methyl-2'-O-methylguanosinem¹GmNot specifiedNot specifiedData not available in reviewed literature.

Biological Function of N²,N²-dimethylguanosine (m²₂G)

The strategic placement of m²₂G at position 26 in the tRNA structure is critical for its function. The primary roles of this modification are:

  • Structural Stabilization: The m²₂G26 modification is crucial for maintaining the correct L-shaped tertiary structure of tRNA. It does this by preventing non-canonical base pairing between G26 and other residues, thereby avoiding the formation of alternative, non-functional tRNA conformers.[4]

  • Modulating Base Pairing: The dual methylation at the N² position eliminates the ability of this group to act as a hydrogen bond donor, altering its base-pairing properties and contributing to the stability of the local tRNA structure.[1]

  • Ensuring Proper tRNA Folding: In yeast, the presence of m²₂G26, in conjunction with the La RNA chaperone protein, is required for the correct folding of pre-tRNA molecules.[4] Defects in this modification can lead to temperature sensitivity in yeast and have been linked to intellectual disabilities in humans, underscoring its biological importance.[4]

Biosynthesis of N²,N²-dimethylguanosine (m²₂G)

The formation of m²₂G at position 26 of eukaryotic tRNAs is a two-step enzymatic process catalyzed by a single, highly conserved enzyme: tRNA(m²₂G26)dimethyltransferase , encoded by the TRM1 gene (TRMT1 in humans).[3][4][6]

The reaction proceeds as follows:

  • Monomethylation: The TRM1 enzyme first transfers a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the N² position of guanosine-26, forming an N²-methylguanosine (m²G) intermediate.

  • Dimethylation: The enzyme then catalyzes the transfer of a second methyl group from another SAM molecule to the same N² position, completing the formation of N²,N²-dimethylguanosine (m²₂G).[7][8]

The TRM1 enzyme recognizes specific structural elements within the D-arm of the tRNA substrate to ensure the site-specific modification of G26.[2]

G cluster_0 Biosynthesis of N²,N²-dimethylguanosine (m²₂G) at position 26 of tRNA G26 Guanosine-26 (in pre-tRNA) TRM1_1 TRM1 Enzyme (Step 1) G26->TRM1_1 m2G26 N²-methylguanosine-26 (Intermediate) TRM1_2 TRM1 Enzyme (Step 2) m2G26->TRM1_2 m22G26 N²,N²-dimethylguanosine-26 (Final Modification) SAM1 SAM SAM1->TRM1_1 SAH1 SAH SAM2 SAM SAM2->TRM1_2 SAH2 SAH TRM1_1->m2G26 TRM1_1->SAH1 TRM1_2->m22G26 TRM1_2->SAH2

Biosynthesis of N²,N²-dimethylguanosine (m²₂G) by the TRM1 enzyme.

Experimental Protocols

The gold standard for the detection and quantification of RNA modifications is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the identification and measurement of various nucleosides in a complex biological sample.

Experimental Workflow: LC-MS/MS for Modified Nucleoside Analysis

G cluster_workflow LC-MS/MS Workflow for RNA Modification Analysis rna_isolation 1. RNA Isolation (from cells or tissues) rna_purification 2. RNA Purification (e.g., specific RNA type enrichment) rna_isolation->rna_purification digestion 3. Enzymatic Digestion (to single nucleosides) rna_purification->digestion lc_separation 4. LC Separation (e.g., Reversed-Phase HPLC) digestion->lc_separation ms_detection 5. MS/MS Detection (Triple Quadrupole MS) lc_separation->ms_detection data_analysis 6. Data Analysis (Quantification vs. standards) ms_detection->data_analysis

General workflow for the analysis of RNA modifications by LC-MS/MS.
Detailed Protocol: Quantification of Modified Nucleosides by LC-MS/MS

This protocol provides a generalized framework. Specific parameters for chromatography and mass spectrometry must be optimized for the instrument and the specific nucleosides of interest.

1. RNA Isolation and Purification

  • Objective: To obtain high-quality, intact RNA free from contaminants.

  • Method:

    • Harvest eukaryotic cells or tissues. For tissues, snap-freeze in liquid nitrogen immediately to preserve RNA integrity.

    • Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or a standard phenol-chloroform extraction protocol. Ensure all steps are performed in an RNase-free environment.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via gel electrophoresis or a bioanalyzer. The A260/280 ratio should be ~2.0.

    • (Optional) If analyzing a specific RNA species (e.g., tRNA), purify it from the total RNA pool using appropriate methods like size-exclusion chromatography or specific capture kits.

2. Enzymatic Digestion of RNA to Nucleosides

  • Objective: To completely hydrolyze the RNA polymer into its constituent nucleosides.[5][9]

  • Method: A two-enzyme, one-pot reaction is commonly used.[5]

    • In an RNase-free microcentrifuge tube, combine up to 2.5 µg of purified RNA with the following reagents:

      • Nuclease P1 (e.g., 1 U): To digest RNA into 5'-mononucleotides.

      • Bacterial Alkaline Phosphatase (BAP) (e.g., 0.5 U): To dephosphorylate the 5'-mononucleotides into nucleosides.

      • Reaction Buffer (e.g., 20 mM HEPES, pH 7.0).

      • Nuclease-free water to a final volume of 25-50 µL.

    • Incubate the reaction at 37°C for at least 3 hours. For modifications that may confer resistance to nucleases, such as 2'-O-methylations, a longer incubation (up to 24 hours) may improve yield.[10]

    • After digestion, the sample is ready for direct LC-MS/MS analysis. If necessary, enzymes can be removed by passing the sample through a 10 kDa molecular-weight-cutoff filter.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Objective: To separate the individual nucleosides and quantify them based on their unique mass-to-charge ratios and fragmentation patterns.

  • Method:

    • Chromatography: Inject the digested sample onto a reversed-phase column (e.g., C18) connected to an HPLC or UPLC system. Elute the nucleosides using a gradient of two mobile phases, typically:

      • Mobile Phase A: Aqueous solution with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate).

      • Mobile Phase B: Acetonitrile with the same modifier. The gradient is optimized to achieve baseline separation of the canonical and modified nucleosides.

    • Mass Spectrometry: The eluent from the LC column is directed into a tandem mass spectrometer (typically a triple quadrupole) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Use the Multiple Reaction Monitoring (MRM) mode for detection. For each nucleoside, a specific "transition" is monitored, which consists of the mass-to-charge ratio (m/z) of the precursor ion (the protonated molecule, [M+H]⁺) and a specific product ion generated by its fragmentation (typically the protonated nucleobase, [BH₂]⁺).

      • Example Transition for m²₂G: Precursor ion (C₁₂H₁₇N₅O₅ + H)⁺ → Product ion (C₇H₉N₅O + H)⁺.

    • Quantification: Create a standard curve using known concentrations of pure canonical and modified nucleoside standards. The absolute quantity of each modified nucleoside in the sample is determined by comparing its peak area from the MRM chromatogram to the standard curve. The final value is often expressed as a ratio relative to its corresponding canonical nucleoside (e.g., m²₂G/G ratio).

References

An In-depth Technical Guide on the Evolutionary Conservation of Guanosine Methylation in tRNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Preamble: This guide addresses the topic of the evolutionary conservation of methylated guanosine (B1672433) derivatives in transfer RNA (tRNA). While the initial query specified 1,2'-O-Dimethylguanosine (m1Gm), a thorough review of the scientific literature reveals that this specific modification is documented in databases such as MODOMICS but lacks extensive research regarding its evolutionary conservation, function, and enzymatic synthesis.[1][2][3][4][5] In contrast, the closely related N1-methylguanosine (m1G), N2-methylguanosine (m2G), and N2,N2-dimethylguanosine (m2,2G) are abundant, well-characterized, and of significant biological importance. Therefore, this guide will provide an in-depth technical overview of the evolutionary conservation, biochemical pathways, and analytical methodologies for these prominent guanosine modifications in tRNA.

N1-methylguanosine (m1G) Modification

The N1-methylation of guanosine (m1G) is a widespread and critically important modification found in tRNAs across all three domains of life: Bacteria, Archaea, and Eukarya.[6][7] It primarily occurs at two key positions within the tRNA structure: position 9 in the D-arm and position 37, adjacent to the anticodon.[6]

Evolutionary Conservation and Function
  • m1G at position 37 (m1G37): This modification is essential for maintaining the correct reading frame during translation.[8] Its absence can lead to frameshift errors, highlighting its critical role in translational fidelity. The enzymes responsible for m1G37 synthesis are vital for cell growth in both bacteria and yeast.[6] In Saccharomyces cerevisiae, m1G37 is found in 8 different tRNAs.[6]

  • m1G at position 9 (m1G9): Found widely in eukaryotic and archaeal tRNAs, m1G9 is located in the tRNA core region.[6][9] This modification is thought to contribute to the structural stability of the tRNA molecule. In S. cerevisiae, 10 tRNAs are modified with m1G at this position.[6]

Enzymatic Synthesis of m1G

The synthesis of m1G is carried out by distinct methyltransferases depending on the position of the modification. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor.

  • TrmD/Trm5: The TrmD enzyme in bacteria and its analog, Trm5 in archaea and eukaryotes, are responsible for the formation of m1G37.[7] Despite catalyzing the same reaction, TrmD and Trm5 are structurally distinct, representing a case of convergent evolution.

  • Trm10: The Trm10 family of methyltransferases is responsible for m1G9 formation in Eukarya and Archaea.[6][9] Humans have three Trm10 homologs (TRMT10A, TRMT10B, TRMT10C), which have distinct substrate specificities and cellular localizations.[9]

Signaling and Biosynthetic Pathway for m1G

The synthesis of m1G is a direct enzymatic process where the methyltransferase recognizes the specific tRNA substrate and transfers a methyl group from SAM to the N1 position of the target guanosine.

m1G_Pathway cluster_G37 m1G37 Synthesis cluster_G9 m1G9 Synthesis G37-tRNA G37-tRNA m1G37-tRNA m1G37-tRNA G37-tRNA->m1G37-tRNA Methylation TrmD_Trm5 TrmD (Bacteria) Trm5 (Archaea/Eukarya) TrmD_Trm5->m1G37-tRNA SAH1 SAH TrmD_Trm5->SAH1 SAM1 SAM SAM1->TrmD_Trm5 G9-tRNA G9-tRNA m1G9-tRNA m1G9-tRNA G9-tRNA->m1G9-tRNA Methylation Trm10 Trm10 (Archaea/Eukarya) Trm10->m1G9-tRNA SAH2 SAH Trm10->SAH2 SAM2 SAM SAM2->Trm10

Biosynthetic pathways for m1G37 and m1G9 modifications.

N2-methylguanosine (m2G) and N2,N2-dimethylguanosine (m2,2G) Modifications

Methylation at the N2 position of guanosine is another conserved tRNA modification. It exists as either a monomethylated (m2G) or a dimethylated (m2,2G) form. These modifications are found in tRNAs from all domains of life, including mitochondria and chloroplasts, indicating their fundamental importance.[10]

Evolutionary Conservation and Function
  • Distribution: m2G and m2,2G are typically located at the junction of the D-arm and the anticodon stem, particularly at positions 10 and 26.[10][11][12] They are also found at positions 6 and 7 in the acceptor stem of higher eukaryotes.[13]

  • Structural Role: These modifications are thought to stabilize the tertiary structure of tRNA.[10][13] For instance, m2,2G at position 26 (m2,2G26) is prevalent in eukaryotic tRNAs and is believed to prevent the misfolding of tRNA into inactive conformations.[14] The absence of m2,2G in bacterial tRNAs correlates with their inability to adopt such alternative folds.[14]

  • Functional Impact: The absence of m2G modifications in human tRNAs has been shown to impair protein synthesis and cell proliferation.[15]

Enzymatic Synthesis of m2G and m2,2G

The synthesis of m2G and m2,2G involves a distinct set of methyltransferases that use SAM as the methyl donor.

  • Trm11-Trm112 Complex: In archaea and eukaryotes, the Trm11-Trm112 complex catalyzes the formation of m2G at position 10 (m2G10).[15]

  • TRMT1: In humans, the TRMT1 enzyme is responsible for modifying G26 to either m2G or m2,2G in a substrate-dependent manner, acting on both cytoplasmic and mitochondrial tRNAs.[16]

  • THUMPD3: The THUMPD3 enzyme, in complex with TRMT112, is responsible for m2G formation at position 6 of specific human tRNAs.[15]

The formation of m2,2G is a two-step process where a guanosine is first monomethylated to m2G, which then serves as a substrate for the second methylation.[12]

Signaling and Biosynthetic Pathway for m2G and m2,2G

m2G_Pathway cluster_G10 m2G10 Synthesis cluster_G26 m2G26/m2,2G26 Synthesis G10-tRNA G10-tRNA m2G10-tRNA m2G10-tRNA G10-tRNA->m2G10-tRNA Methylation Trm11_Trm112 Trm11-Trm112 Complex Trm11_Trm112->m2G10-tRNA SAH1 SAH Trm11_Trm112->SAH1 SAM1 SAM SAM1->Trm11_Trm112 G26-tRNA G26-tRNA m2G26-tRNA m2G26-tRNA G26-tRNA->m2G26-tRNA 1st Methylation m2,2G26-tRNA m2,2G26-tRNA m2G26-tRNA->m2,2G26-tRNA 2nd Methylation TRMT1 TRMT1 (Eukaryotes) TRMT1->m2G26-tRNA TRMT1->m2,2G26-tRNA SAH2 SAH TRMT1->SAH2 SAH3 SAH TRMT1->SAH3 SAM2 SAM SAM2->TRMT1 SAM3 SAM SAM3->TRMT1

Biosynthetic pathways for m2G and m2,2G modifications.

Data Presentation: Distribution of Guanosine Methylations

The following tables summarize the occurrence of m1G, m2G, and m2,2G modifications in tRNA across the three domains of life.

Table 1: Distribution of N1-methylguanosine (m1G) in tRNA

ModificationPositionBacteriaArchaeaEukarya (Cytoplasmic)FunctionKey Enzyme(s)
m1G37YesYesYesPrevents frameshiftingTrmD (Bacteria), Trm5 (Archaea/Eukarya)
m1G9NoYesYestRNA structure/stabilityTrm10

Table 2: Distribution of N2-methylguanosine (m2G) and N2,N2-dimethylguanosine (m2,2G) in tRNA

ModificationPositionBacteriaArchaeaEukarya (Cytoplasmic)FunctionKey Enzyme(s)
m2G10UnclearYesYestRNA structure/stabilityTrm11-Trm112
m2G26NoYesYes (as intermediate)tRNA folding/stabilityTRMT1
m2,2G26NoYesYesPrevents misfoldingTRMT1
m2G6/7NoNoYesProtein synthesisTHUMPD3-TRMT112

Experimental Protocols: Analysis of tRNA Modifications

The quantitative analysis of tRNA modifications is crucial for understanding their biological roles. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for this purpose.[17][18][19]

General Protocol for LC-MS based tRNA Modification Analysis

This protocol outlines the key steps for the global analysis of modified ribonucleosides from total tRNA.

  • tRNA Isolation and Purification:

    • Isolate total RNA from cells or tissues using standard methods (e.g., Trizol extraction).

    • Purify tRNA from the total RNA pool. This can be achieved through methods like anion-exchange high-performance liquid chromatography (HPLC) or size-exclusion chromatography.[17][18]

    • Quantify the purified tRNA accurately using UV-Vis spectrophotometry.

  • Enzymatic Hydrolysis of tRNA:

    • Digest the purified tRNA into its constituent ribonucleosides.

    • A common method involves a two-step enzymatic digestion:

      • First, use Nuclease P1 to digest the tRNA into 5'-mononucleotides at 37°C.

      • Second, add bacterial alkaline phosphatase to dephosphorylate the mononucleotides into ribonucleosides at 37°C.

    • Terminate the reaction by filtration or addition of a suitable solvent.

  • LC-MS/MS Analysis:

    • Separate the ribonucleosides using reversed-phase HPLC. A C18 column is commonly used.[20]

    • The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • The separated ribonucleosides are then introduced into a tandem mass spectrometer (e.g., a triple quadrupole instrument) via electrospray ionization (ESI) in positive ion mode.[21]

    • Identify and quantify the ribonucleosides using dynamic multiple reaction monitoring (DMRM).[17][18][19] This involves monitoring specific precursor-to-product ion transitions for each modified and unmodified ribonucleoside. The precursor ion corresponds to the protonated molecule [M+H]+, and the product ion corresponds to the protonated nucleobase [BH2]+.[21]

  • Data Analysis:

    • Integrate the peak areas for each ribonucleoside from the chromatograms.

    • Quantify the abundance of each modified ribonucleoside relative to one of the four canonical ribonucleosides (e.g., adenosine (B11128) or guanosine).

    • Perform statistical analysis on biological and technical replicates to identify significant changes in modification levels under different conditions.[18]

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Workflow for tRNA Modification Analysis A Cell/Tissue Sample B Total RNA Extraction A->B C tRNA Purification (e.g., HPLC) B->C D Enzymatic Hydrolysis (Nuclease P1 & BAP) C->D E Ribonucleoside Mixture D->E F Reversed-Phase HPLC Separation E->F G Tandem Mass Spectrometry (ESI-MS/MS, DMRM) F->G H Data Acquisition (Chromatograms) G->H I Quantification & Statistical Analysis H->I J Modification Profile I->J

References

structural characterization of 1,2'-O-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Characterization of 1,2'-O-Dimethylguanosine

This guide provides a comprehensive overview of the methods and data involved in the , a modified purine (B94841) nucleoside. The information is tailored for researchers, scientists, and professionals in drug development who are engaged in the study of nucleic acids and their analogs.

Introduction to this compound

This compound (m¹Gm) is a modified ribonucleoside, a derivative of guanosine (B1672433) with methyl groups at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose moiety. Methylation is a common type of modification found in RNA molecules like tRNA, and it plays a significant role in gene expression regulation by influencing the folding, stability, and interaction of RNAs with other molecules.[1] The precise structural elucidation of such modified nucleosides is crucial for understanding their biological functions and for their potential application in therapeutic contexts, including vaccine and cancer research.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its identification and for designing analytical experiments.

PropertyValue
IUPAC Name 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one
Synonyms Nthis compound; m¹Gm; 1-Methyl-2'-O-methylguanosine
CAS Number 73667-71-7
Molecular Formula C₁₂H₁₇N₅O₅
Molecular Weight 311.29 g/mol
Monoisotopic Mass 311.12296866 Da
Boiling Point 685.6 ± 65.0 °C (at 760 mmHg)
Density 1.81 ± 0.1 g/cm³
SMILES CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)OC
InChI Key JLYURAYAEKVGQJ-IOSLPCCCSA-N

Structural Characterization Workflow

The definitive identification and structural elucidation of this compound relies on a combination of analytical techniques. A typical workflow involves mass spectrometry to determine the molecular weight and elemental composition, followed by nuclear magnetic resonance spectroscopy to establish the precise atomic connectivity and stereochemistry. X-ray crystallography, if successful, provides the ultimate proof of the three-dimensional structure.

Structural_Characterization_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Detailed Structural Analysis cluster_3 3D Structure Determination cluster_4 Confirmation Sample This compound (Synthesis or Isolation) MS Mass Spectrometry (LC-MS/MS) Sample->MS Determine MW & Formula XRAY X-ray Crystallography Sample->XRAY If crystallizable NMR NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) MS->NMR Confirm Formula, Proceed to Connectivity Structure Confirmed Structure NMR->Structure Elucidate Connectivity & Stereochemistry XRAY->Structure Determine 3D structure in solid state

A typical workflow for the .

Spectroscopic and Crystallographic Data

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for identifying modified nucleosides.[2][3] For this compound, the expected mass-to-charge ratios for the protonated molecule ([M+H]⁺) and other common adducts are listed below. Tandem MS (MS/MS) analysis typically shows a characteristic neutral loss of the ribose moiety (132 Da) or the methylated ribose (146 Da), leading to a fragment corresponding to the modified base. The specificity of this technique is enhanced by monitoring the transition of a specific precursor ion to a characteristic product ion, an approach known as selected reaction monitoring (SRM).[3]

IonCalculated m/z
[M+H]⁺ 312.1302
[M+Na]⁺ 334.1121
[M-H]⁻ 310.1148
[M+H - C₅H₉O₃]⁺ (Base) 166.0723
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the molecule's connectivity.[4][5] Although a specific high-resolution spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on the known structure and data from similar compounds.

  • ¹H NMR: Key signals would include the anomeric proton (H1') of the ribose, the H8 proton of the purine ring, and two distinct methyl singlets. The H1' signal's coupling pattern reveals the stereochemistry of the glycosidic bond.

  • ¹³C NMR: Twelve distinct signals are expected, corresponding to each carbon atom. The chemical shifts of the methyl carbons and the ribose carbons (especially C2') would confirm the positions of methylation.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.

    • COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, allowing for the assignment of all protons in the ribose spin system.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is vital for confirming the methylation sites. For instance, a correlation between the N1-methyl protons and the C2 and C6 carbons of the purine ring would confirm the N1-methylation. Similarly, a correlation between the O2'-methyl protons and the C2' of the ribose would confirm the 2'-O-methylation.

Expected key 2/3-bond HMBC correlations for structural confirmation.
X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional atomic coordinates of a molecule in its crystalline state.[6] The major bottleneck for this technique is obtaining high-quality, diffraction-grade crystals.[7] While no crystal structure for this compound is currently deposited in public databases, a successful crystallographic experiment would confirm the absolute stereochemistry of the ribose sugar, the conformation around the glycosidic bond, and the intermolecular interactions (e.g., hydrogen bonding) in the solid state.

Experimental Protocols

The following sections describe generalized protocols for the . These protocols may require optimization based on the specific instrumentation and sample purity.

Protocol for LC-MS/MS Analysis

This protocol is adapted from standard methods for analyzing modified nucleosides.[8][9]

  • Sample Preparation:

    • If analyzing from an RNA sample, enzymatically digest ~1 µg of RNA to single nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.

    • If analyzing a pure standard, dissolve the compound in a suitable solvent (e.g., water/acetonitrile mixture) to a final concentration of approximately 1 µg/mL.

    • Filter the sample through a 0.22 µm filter before injection.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 2%), hold for 1-2 minutes, then ramp to a higher percentage (e.g., 95%) over 5-10 minutes to elute the compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: Maintained at 35-40 °C.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.

    • MS Scan: Perform a full scan from m/z 100-500 to detect the [M+H]⁺ ion (expected at m/z 312.1).

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 312.1) and perform collision-induced dissociation (CID). Monitor for the characteristic product ion of the modified guanine base (m/z 166.1).

    • Source Parameters: Optimize parameters such as ion-spray voltage (~5 kV), source temperature (~350 °C), and gas flows (curtain and collision gas) to maximize signal intensity.[10]

Protocol for NMR Spectroscopy

This protocol outlines the general steps for acquiring 1D and 2D NMR spectra for a small molecule like m¹Gm.[4][11]

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified compound in ~0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred as it does not exchange with the amino protons.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • ¹H NMR: Acquire a 1D proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a 1D carbon spectrum with proton decoupling. This experiment requires more time due to the low natural abundance of ¹³C; several hundred to thousands of scans may be necessary.

    • 2D COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.

    • 2D HSQC: Acquire a gradient-selected HSQC spectrum to identify one-bond ¹H-¹³C correlations.

    • 2D HMBC: Acquire a gradient-selected HMBC spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations. The optimization of the long-range coupling delay is crucial (typically set for ~8 Hz).

  • Data Processing and Analysis:

    • Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova, ACD/Labs). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the coupling constants (J-values) and multiplicities to infer dihedral angles and connectivity.

    • Correlate the signals in the 2D spectra to build the molecular structure piece by piece.

Protocol for X-ray Crystallography

This protocol provides a general framework for the crystallization of a modified nucleoside.[12][13]

  • Sample Preparation:

    • The sample must be of very high purity (>98%). Purify the compound using methods like HPLC or recrystallization.

    • Prepare a highly concentrated and stable solution of the molecule (e.g., 10-50 mg/mL) in a suitable buffer or solvent. The solubility will need to be determined empirically.

  • Crystallization Screening:

    • Use commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen) that cover a wide range of precipitants, salts, and pH values.

    • Set up crystallization trials using vapor diffusion methods (sitting drop or hanging drop). Mix a small volume (e.g., 1 µL) of the sample solution with an equal volume of the screen solution, and equilibrate it against a larger reservoir of the screen solution.

    • Incubate the trials in a stable, vibration-free environment at a constant temperature (e.g., 4 °C or 20 °C).

  • Crystal Optimization:

    • Regularly inspect the drops for crystal formation over several weeks.

    • If initial hits (microcrystals, precipitates) are found, perform optimization screening. This involves systematically varying the concentrations of the precipitant, salt, and buffer pH around the initial hit condition to promote the growth of larger, single, diffraction-quality crystals.

  • Data Collection and Structure Solution:

    • Carefully mount a suitable crystal on a cryo-loop and flash-cool it in liquid nitrogen, often using a cryoprotectant (e.g., glycerol) to prevent ice formation.

    • Collect X-ray diffraction data using a diffractometer with a suitable X-ray source (in-house or synchrotron).

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or other phasing techniques.

    • Refine the atomic model against the experimental data to obtain the final structure.

References

Physicochemical Properties of 1,2'-O-Dimethylguanosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2'-O-Dimethylguanosine is a modified purine (B94841) nucleoside, a derivative of guanosine, that holds potential interest for researchers in medicinal chemistry and drug discovery. Its structural modifications, specifically the methylation at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar, can significantly influence its physicochemical properties compared to the parent molecule. These properties are critical determinants of its biological activity, pharmacokinetic profile, and suitability as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a logical workflow for the characterization of such modified nucleosides.

While specific experimental data for this compound is limited in publicly available literature, this guide furnishes available information and presents data for the closely related compound, N²,N²-Dimethylguanosine, for comparative purposes.

Core Physicochemical Properties

A thorough understanding of the physicochemical profile of a drug candidate like this compound is fundamental for its development. The key parameters include molecular weight, melting point, solubility, acidity (pKa), and spectral characteristics.

Table 1: Physicochemical Properties of this compound
PropertyValueSource/Method
Molecular Formula C₁₂H₁₇N₅O₅-
Molecular Weight 311.29 g/mol [1][][3]
Melting Point Data not available-
Solubility 10 mM in DMSO
Data not available in aqueous solutions-
pKa Data not available-
Table 2: Physicochemical Properties of N²,N²-Dimethylguanosine (for comparison)
PropertyValueSource/Method
Molecular Formula C₁₂H₁₇N₅O₅[4]
Molecular Weight 311.29 g/mol [4]
Melting Point 235 - 236 °C[4]
Solubility Data not available-
XLogP3-AA (Lipophilicity) -1.3[4]

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail the methodologies for key experiments.

Melting Point Determination

The melting point of a solid crystalline substance is a crucial indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Determination

Solubility in both aqueous and organic solvents is a critical parameter for drug delivery and formulation.

Methodology (Shake-Flask Method):

  • Solvent Systems: Prepare a range of relevant solvents, including purified water, phosphate-buffered saline (PBS) at physiological pH (7.4), and organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).

  • Procedure: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After reaching equilibrium, the solutions are filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Potentiometric Titration):

  • Sample Preparation: A solution of this compound of known concentration is prepared in purified water or a suitable co-solvent system if aqueous solubility is low.

  • Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the midpoint of the buffer region of the curve, which corresponds to the point of half-neutralization.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is characteristic of the chromophoric system in the molecule.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., water, ethanol, or methanol). The concentration should be such that the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

  • Apparatus: A dual-beam UV-Vis spectrophotometer is used.

  • Procedure: The spectrophotometer is blanked with the solvent used to prepare the sample. The UV-Vis spectrum of the sample is then recorded over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength at which the maximum absorbance occurs (λmax) is identified from the spectrum. The molar absorptivity (ε) can also be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound, confirming the identity and purity of the compound.

Methodology (¹H and ¹³C NMR):

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals in the spectra are analyzed to elucidate the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a modified nucleoside like this compound.

G Workflow for Physicochemical Characterization of this compound cluster_synthesis Synthesis & Purification cluster_identity Identity & Purity cluster_properties Physicochemical Profiling cluster_application Downstream Applications synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) Structural Confirmation purification->nmr ms Mass Spectrometry Molecular Weight Confirmation purification->ms hplc HPLC Purity Assessment purification->hplc mp Melting Point Determination hplc->mp solubility Solubility Assessment (Aqueous & Organic) hplc->solubility pka pKa Determination hplc->pka uv_vis UV-Vis Spectroscopy (λmax, ε) hplc->uv_vis biological_assay Biological Activity Assays solubility->biological_assay formulation Formulation Development solubility->formulation pka->biological_assay pka->formulation

Caption: A logical workflow for the synthesis, purification, and comprehensive physicochemical characterization of this compound.

Conclusion

This technical guide provides a framework for understanding and determining the essential physicochemical properties of this compound. While specific experimental data for this compound remains scarce, the outlined protocols for melting point, solubility, pKa, and spectral analysis offer a robust methodology for its characterization. The provided data for the related compound N²,N²-Dimethylguanosine serves as a valuable point of reference. A systematic approach to physicochemical profiling, as depicted in the workflow diagram, is crucial for advancing the research and development of modified nucleosides as potential therapeutic agents. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound and unlock its potential in drug discovery.

References

An In-depth Technical Guide on the Projected Impact of 1,2'-O-Dimethylguanosine on RNA Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to RNA Modifications

Post-transcriptional modifications of RNA are critical regulators of gene expression, influencing every aspect of RNA biology from folding and stability to protein recognition and catalysis. Over 170 distinct chemical modifications have been identified, with methylation being the most prevalent. These modifications introduce a layer of chemical diversity to the four canonical bases, expanding the functional repertoire of RNA molecules.

This guide focuses on the theoretical impact of a dual modification on a single guanosine (B1672433) residue: methylation at the N² exocyclic amine of the guanine (B1146940) base and at the 2'-hydroxyl group of the ribose. We will refer to this hypothetical modification as 1,2'-O-Dimethylguanosine. Understanding its projected effects is crucial for the rational design of RNA-based therapeutics and for interpreting structural data of heavily modified RNAs.

  • N²,N²-dimethylguanosine (m²₂G): This modification is found in the majority of eukaryotic tRNAs at position 26. The addition of two methyl groups to the exocyclic amine at position 2 of guanine eliminates its ability to act as a hydrogen bond donor.[1][2]

  • 2'-O-methylguanosine (Gm): This is one of the most common modifications in cellular RNA. The addition of a methyl group to the 2'-hydroxyl of the ribose sugar significantly influences the sugar's conformational preference and, consequently, the stability of the RNA helix.[3]

By examining the individual contributions of these two modifications, we can construct a model of how their combined presence in this compound would impact RNA secondary structure.

Projected Biophysical and Structural Impact

The presence of this compound within an RNA strand is predicted to have a complex, context-dependent effect on duplex stability, arising from the interplay between the stabilizing nature of the 2'-O-methylation and the potentially disruptive nature of the N²-dimethylation.

Impact of 2'-O-Methylation on Ribose Conformation

The 2'-O-methyl group has a profound and well-understood stabilizing effect on RNA duplexes.[3][4] This stabilization is primarily attributed to its influence on the sugar pucker conformation.

  • Conformational Pre-organization: The ribose sugar in RNA can adopt various puckers, but the C3'-endo conformation is characteristic of the A-form helix, the standard conformation for RNA duplexes. The bulky 2'-O-methyl group sterically favors the C3'-endo pucker in the single-stranded RNA.

  • Reduced Entropic Penalty: By pre-organizing the sugar into the conformation required for duplex formation, the 2'-O-methyl group reduces the entropic cost of hybridization. This leads to a more favorable Gibbs free energy of duplex formation (more negative ΔG°) and a higher melting temperature (Tₘ).[3]

Impact of N²,N²-dimethylation on Base Pairing

The N²,N²-dimethylation on the guanine base directly affects its hydrogen bonding capabilities and introduces steric bulk into the major groove of the RNA helix.

  • Disruption of Watson-Crick Pairing: In a standard G-C base pair, the N² exocyclic amine of guanine acts as a hydrogen bond donor to the O² of cytosine. The presence of two methyl groups in m²₂G eliminates this hydrogen bond, fundamentally disrupting the canonical G-C pair. This is expected to be highly destabilizing.

  • Steric Hindrance: The two methyl groups occupy significant space. This steric bulk can lead to clashes with neighboring bases or binding partners in the major groove.

  • Altered Mismatch Geometry: In the context of G:A mismatches, N²,N²-dimethylguanosine has been shown to prevent the common "sheared" G:A conformation due to a steric clash and instead favors an imino-hydrogen bonded, pseudo-Watson–Crick conformation.[1][2] While this enforces a specific geometry, studies on tandem m²₂G:A pairs indicate an overall destabilizing effect on the duplex.[1]

Combined Effect: A Balancing Act

The net effect of a this compound modification would depend on its location and pairing partner.

  • In a Canonical Helix (paired with C): The strong stabilizing effect of the 2'-O-methyl group would be directly counteracted by the loss of a hydrogen bond and potential steric clashes from the N²,N²-dimethyl group. It is highly probable that the disruptive effect of the base modification would dominate, leading to a net destabilization of the helix compared to an unmodified G-C pair.

  • In a Mismatch (e.g., paired with A or G): The impact is more complex. The 2'-O-methyl group would still provide a stabilizing C3'-endo bias. The N²,N²-dimethyl group would enforce a specific, non-canonical pairing geometry. The overall thermodynamic outcome would be highly dependent on the specific stacking interactions with neighboring base pairs.

  • In a Single-Stranded Region: In loops or overhangs, the 2'-O-methyl group would still restrict sugar pucker flexibility, while the hydrophobic methyl groups on the base could influence tertiary contacts or protein recognition.

Quantitative Data Presentation

No direct experimental thermodynamic data exists for RNA duplexes containing this compound. The following tables summarize representative data for the individual modifications to illustrate their distinct contributions to duplex stability.

Table 1: Thermodynamic Impact of a Single 2'-O-Methylation on RNA Duplex Stability.

This table presents data for a duplex where all uridine (B1682114) residues in one strand were replaced with 2'-O-methyluridines, demonstrating the significant stabilizing effect.

Duplex Sequence (Modification on U)Tₘ (°C)ΔTₘ (°C) vs. UnmodifiedReference
U¹⁴ / A¹⁴ (Unmodified)24-[5]
(UOMe)¹⁴ / A¹⁴36+12[5]
Conditions: Data from molecular dynamics and UV melting analysis. The Tₘ increase highlights the enhanced stability.[5]

Table 2: Thermodynamic Impact of N²-Methylation on RNA Duplex Stability.

This table shows that a single methyl group at the N² position (m²G) has a negligible effect on the stability of a canonical G-C pair, suggesting it can be accommodated without significant energetic penalty. However, data for the bulkier N²,N²-dimethylguanosine (m²₂G) in a G-C context is lacking; a destabilizing effect is strongly predicted due to the loss of a hydrogen bond.

Duplex ContextModificationΔG°₃₇ (kcal/mol)ΔΔG°₃₇ (kcal/mol) vs. UnmodifiedReference
Internal G-C pairG (Unmodified)-12.9-[6]
Internal G-C pairm²G-12.90.0[6]
Internal G-U pairG (Unmodified)-10.9-[6]
Internal G-U pairm²G-11.2-0.3 (stabilizing)[6]
Note: The iso-energetic nature of m²G in a G-C pair suggests the s-cis rotamer is adopted without penalty.[6] The impact of m²₂G is expected to be significantly different and destabilizing.

Experimental Protocols

Investigating the precise impact of this compound would require a multi-faceted experimental approach, from chemical synthesis to detailed biophysical characterization.

Oligonucleotide Synthesis via Phosphoramidite (B1245037) Chemistry

The first step is the chemical synthesis of the this compound phosphoramidite building block, followed by incorporation into an RNA oligonucleotide using an automated synthesizer.

Methodology:

  • Synthesis of this compound: This would likely involve a multi-step chemical synthesis, starting with a protected guanosine. One potential route could involve the selective 2'-O-methylation of a 3',5'-O-protected guanosine, followed by methylation of the N²-amino group.[7]

  • Phosphoramidite Preparation: The synthesized nucleoside would then be converted into a phosphoramidite by reacting its 3'-hydroxyl group with a phosphitylating agent. This phosphoramidite is the monomer used in automated synthesis.

  • Solid-Phase Oligonucleotide Synthesis: The custom phosphoramidite is installed on an automated DNA/RNA synthesizer. The synthesis cycle involves:

    • De-blocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing chain.

    • Coupling: Activation of the this compound phosphoramidite and its coupling to the free 5'-hydroxyl of the chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

  • Deprotection and Purification: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. The final product is purified, typically by HPLC, to ensure high purity.[8]

Thermodynamic Analysis by UV Thermal Denaturation (Melting)

UV melting is the gold-standard method for determining the thermodynamic stability of a nucleic acid duplex.

Methodology:

  • Sample Preparation: The purified, modified RNA oligonucleotide and its complementary strand are mixed in a 1:1 molar ratio in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).[9] Samples are prepared at several different concentrations to allow for a full thermodynamic analysis.

  • Data Collection: The sample is placed in a UV-visible spectrophotometer equipped with a Peltier temperature controller. The absorbance at 260 nm is monitored as the temperature is slowly increased (e.g., 0.5 °C/min) from a low temperature (fully duplexed state) to a high temperature (fully single-stranded state).[10][11]

  • Data Analysis:

    • Tₘ Determination: The melting temperature (Tₘ) is the temperature at which 50% of the duplex has dissociated. It is determined by finding the maximum of the first derivative of the melting curve (dA₂₆₀/dT vs. T).[10]

    • Thermodynamic Parameter Calculation: By plotting 1/Tₘ versus ln(Cₜ), where Cₜ is the total strand concentration, a van't Hoff plot is generated. From the slope and intercept of this plot, the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG° at 37 °C) of duplex formation can be calculated.[10]

Structural Analysis by Chemical Probing (SHAPE-MaP)

Selective 2'-Hydroxyl Acylation analyzed by Primer Extension coupled with Mutational Profiling (SHAPE-MaP) is a high-throughput method to probe RNA secondary structure at single-nucleotide resolution. It measures local nucleotide flexibility.

Methodology:

  • RNA Folding: The RNA containing the this compound modification is folded under desired buffer conditions.

  • SHAPE Reagent Modification: The folded RNA is treated with a SHAPE reagent (e.g., 1M7 or NAI). The reagent acylates the 2'-hydroxyl group of flexible (typically single-stranded) nucleotides. The site of the 2'-O-methyl modification will be unreactive.

  • Reverse Transcription with Mutational Profiling: The modified RNA is reverse-transcribed into cDNA under conditions where the reverse transcriptase frequently misincorporates a nucleotide opposite the acylated site.

  • Sequencing and Analysis: The resulting cDNA is sequenced, and the mutation frequency at each position is calculated. High mutation rates correspond to flexible nucleotides, while low rates indicate constrained (e.g., base-paired) nucleotides. The data is then used as a pseudo-energy constraint to guide computational RNA secondary structure prediction.

Visualizations: Workflows and Logical Pathways

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for characterizing the impact of a novel RNA modification like this compound.

Experimental_Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_biophys Phase 2: Biophysical Characterization cluster_struct Phase 3: High-Resolution Structural Analysis cluster_func Phase 4: Functional Impact Nuc_Synth 1. Nucleoside Synthesis (this compound) Phos_Synth 2. Phosphoramidite Preparation Nuc_Synth->Phos_Synth Oligo_Synth 3. Solid-Phase RNA Synthesis Phos_Synth->Oligo_Synth Purification 4. HPLC/MS Purification & QC Oligo_Synth->Purification UV_Melt 5. UV Thermal Melt (Tm) - Duplex Stability - Thermodynamics (ΔG°, ΔH°, ΔS°) Purification->UV_Melt CD_Spec 6. Circular Dichroism - Global Conformation (A-form?) Purification->CD_Spec SHAPE 7. Chemical Probing (SHAPE) - Secondary Structure Purification->SHAPE NMR 8. NMR Spectroscopy - Atomic-level Structure - Dynamics Purification->NMR XRay 9. X-Ray Crystallography - Atomic-level Structure (Static) Purification->XRay Nuclease 10. Nuclease Stability Assay Purification->Nuclease Binding 11. Protein Binding Assay (EMSA, SPR) Purification->Binding Cellular 12. In-cell Activity (e.g., siRNA knockdown) Purification->Cellular

Workflow for characterizing a novel RNA modification.
Logical Pathway of Impact

This diagram illustrates the logical cascade of effects that this compound could have on RNA function, addressing the "signaling pathway" requirement by showing a pathway of influence.

Logical_Pathway cluster_structural Structural Perturbations cluster_thermo Thermodynamic Consequences cluster_functional Functional Outcomes Mod Introduction of This compound Sugar Ribose Sugar Pucker Forced to C3'-endo Mod->Sugar Hbond H-Bond Donor at N² is Eliminated Mod->Hbond Steric Steric Bulk Added in Major Groove Mod->Steric Stabilize Duplex Stabilization (from 2'-O-Me) Sugar->Stabilize Destabilize Duplex Destabilization (from N²,N²-diMe) Hbond->Destabilize Steric->Destabilize NetEffect Net Change in Secondary Structure Stability (Context-Dependent) Stabilize->NetEffect Destabilize->NetEffect Protein Altered Protein Recognition/Binding NetEffect->Protein Splicing Modulated Splicing Patterns NetEffect->Splicing Translation Impact on Ribosome Translocation/Decoding NetEffect->Translation Degradation Changed Susceptibility to Nucleases NetEffect->Degradation

Logical pathway of influence for this compound.

References

Unveiling the Cellular Residence of 1,2'-O-Dimethylguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the cellular localization of the modified nucleoside 1,2'-O-Dimethylguanosine. While direct experimental evidence pinpointing the specific subcellular compartments of this compound remains to be fully elucidated in the scientific literature, this document provides a comprehensive overview of the established methodologies and conceptual frameworks required to investigate its distribution. By examining the known localization of structurally related molecules and detailing robust experimental protocols, this guide serves as a foundational resource for researchers aiming to characterize the cellular geography of this and other modified nucleosides.

Contextual Localization: Insights from Related Modified Nucleosides

While data on this compound is sparse, the localization of other methylated guanosine (B1672433) derivatives, particularly N2,N2-dimethylguanosine (m²₂G), offers valuable context. These modifications are predominantly found in transfer RNA (tRNA) molecules, which are essential components of the protein synthesis machinery. Modified nucleosides like m²₂G are present in both cytosolic and mitochondrial tRNAs[1]. Their presence in these distinct locations underscores the importance of post-transcriptional modifications in regulating tRNA structure and function across different cellular environments. The enzymes responsible for these modifications, methyltransferases, also exhibit specific subcellular distributions, further influencing where these modified nucleosides are ultimately found[1].

Given this precedent, it is plausible to hypothesize that this compound may also be present in RNA species within the cytoplasm and mitochondria. However, empirical validation is necessary to confirm its precise localization and potential presence in other compartments such as the nucleus or specific sub-nuclear bodies.

Methodologies for Determining Subcellular Localization

A multi-pronged experimental approach is essential for accurately determining the cellular localization of a modified nucleoside like this compound. This typically involves a combination of biochemical fractionation, in situ visualization, and advanced mass spectrometry techniques.

Subcellular Fractionation Coupled with Quantitative Analysis

This classical biochemical approach involves the physical separation of cellular components, followed by the extraction and quantification of the molecule of interest within each fraction.

Experimental Protocol: Subcellular Fractionation for RNA Analysis

  • Cell Culture and Harvest: Grow cells of interest to a sufficient density. Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer to swell the cells.

  • Mechanical Disruption: Disrupt the cell membrane using a Dounce homogenizer or by passing the lysate through a narrow-gauge needle. This step releases the cytoplasmic contents while keeping the nuclei intact.

  • Isolation of Nuclei: Centrifuge the lysate at a low speed (e.g., 700-1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Cytoplasmic Fractionation (Optional): The cytoplasmic fraction can be further separated into mitochondrial and cytosolic fractions by differential centrifugation. A higher speed spin (e.g., 10,000 x g) will pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

  • RNA Extraction: Extract total RNA from each fraction (whole cell, cytoplasm, nucleus, mitochondria) using a suitable method, such as TRIzol reagent or a column-based kit.

  • RNA Digestion: Digest the extracted RNA into individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • Quantification by LC-MS/MS: Analyze the resulting nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is identified and quantified based on its specific retention time and mass-to-charge ratio.

Data Presentation

Quantitative data from this method should be presented in a tabular format to allow for clear comparison between cellular compartments.

Cellular FractionThis compound Concentration (pmol/µg RNA)Percentage of Total Cellular this compound (%)
Whole Cell LysateExample Value100%
CytoplasmExample ValueCalculated Value
NucleusExample ValueCalculated Value
MitochondriaExample ValueCalculated Value

Workflow for Subcellular Fractionation and LC-MS/MS Analysis

G start Cultured Cells lysis Hypotonic Lysis & Mechanical Disruption start->lysis low_speed_spin Low-Speed Centrifugation (1,000 x g) lysis->low_speed_spin supernatant1 Cytoplasmic Fraction low_speed_spin->supernatant1 pellet1 Nuclear Pellet low_speed_spin->pellet1 high_speed_spin High-Speed Centrifugation (10,000 x g) supernatant1->high_speed_spin rna_extraction RNA Extraction from each fraction pellet1->rna_extraction supernatant2 Cytosolic Fraction high_speed_spin->supernatant2 pellet2 Mitochondrial Pellet high_speed_spin->pellet2 supernatant2->rna_extraction pellet2->rna_extraction digestion Enzymatic Digestion to Nucleosides rna_extraction->digestion lcms LC-MS/MS Quantification digestion->lcms G cells Cells on Coverslip fixation Fixation (e.g., PFA) cells->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Incubation with Primary Antibody (anti-1,2'-O-Dimethylguanosine) blocking->primary_ab secondary_ab Incubation with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain Nuclear Counterstain (e.g., DAPI) secondary_ab->counterstain imaging Fluorescence Microscopy counterstain->imaging

References

The Enigmatic Landscape of Guanosine Dimethylation in Non-Coding RNAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of 1,2'-O-Dimethylguanosine and its Methylated Counterparts in the Regulation of Non-coding RNA Function

For Immediate Release

This technical guide is intended for researchers, scientists, and drug development professionals investigating the intricate world of epitranscriptomics, with a specific focus on the post-transcriptional modification of guanosine (B1672433) in non-coding RNAs (ncRNAs). While the modification this compound (m¹Gᵐ) is a known chemical entity, its biological role, prevalence, and enzymatic machinery within ncRNAs remain largely uncharacterized. This document will therefore provide a comprehensive overview of the current understanding of its constituent modifications, N1-methylguanosine (m¹G) and 2'-O-methylguanosine (Gᵐ), and draw comparisons with the well-studied N²,N²-dimethylguanosine (m²²G) to illuminate the potential significance of m¹Gᵐ.

Introduction to Guanosine Methylation in Non-Coding RNAs

Post-transcriptional modifications of RNA nucleosides are critical for the proper structure, function, and stability of non-coding RNAs, including transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA). Methylation is one of the most prevalent types of RNA modification, and the methylation of guanosine is particularly significant in fine-tuning the roles of these essential molecules. These modifications are installed by specific RNA methyltransferases and can influence everything from the folding and stability of the RNA molecule to its interactions with proteins and other nucleic acids.

While over 170 different RNA modifications have been identified, the specific modification this compound (m¹Gᵐ), which features a methyl group on the N1 position of the guanine (B1146940) base and another on the 2'-hydroxyl of the ribose, is sparsely documented in scientific literature in the context of ncRNAs. This guide will synthesize the available information on m¹G and Gᵐ to build a foundational understanding of the potential roles of m¹Gᵐ.

The Constituent Modifications: A Closer Look

N1-Methylguanosine (m¹G)

N1-methylguanosine is a widespread modification found in a variety of ncRNAs. The addition of a methyl group at the N1 position of guanine introduces a positive charge and disrupts the Watson-Crick base pairing face.

  • Occurrence and Function: In tRNA, m¹G is frequently found at position 37, just 3' to the anticodon.[1] This modification is crucial for maintaining the correct reading frame during translation by preventing +1 frameshifting.[1] The presence of m¹G37 stabilizes the codon-anticodon interaction within the ribosome.[1] In some tRNAs, m¹G is also found at position 9.[2] In rRNA, m¹G has also been identified and is thought to play a role in ribosome biogenesis and function.

  • Enzymatic Machinery: The methylation of G37 in eukaryotes and archaea is catalyzed by the Trm5 family of methyltransferases.[1][3] In bacteria, the functionally equivalent but structurally distinct enzyme is TrmD.[1][3] The enzyme responsible for m¹G9 formation in yeast is Trm10.[2]

2'-O-Methylguanosine (Gᵐ)

2'-O-methylation, the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, is one of the most common modifications in ncRNAs.[4]

  • Occurrence and Function: 2'-O-methylation is abundant in rRNA and tRNA.[4][5] In rRNA, these modifications are often clustered in functionally important regions of the ribosome and are thought to stabilize the RNA structure and protect it from hydrolysis.[5][6] In tRNA, 2'-O-methylated nucleosides contribute to the stability of the L-shaped tertiary structure.[5][7] This modification is also a key feature of the 5' cap of eukaryotic mRNAs and snRNAs, where it plays a role in RNA stability and processing.[8]

  • Enzymatic Machinery: In eukaryotes and archaea, the site-specific 2'-O-methylation of rRNA and snRNA is primarily guided by C/D box small nucleolar RNAs (snoRNAs) that associate with a set of proteins, including the methyltransferase Fibrillarin, to form a small nucleolar ribonucleoprotein (snoRNP) complex.[9] For tRNA, stand-alone methyltransferases, such as TrmH and TrmL, are responsible for 2'-O-methylation at specific positions.[7]

Quantitative Data on Guanosine Methylation

The following table summarizes the known locations and enzymes for m¹G and Gᵐ in various non-coding RNAs. Data for m¹Gᵐ is not available in the literature.

ModificationNon-coding RNAPositionOrganism/DomainMethyltransferaseReference(s)
N1-methylguanosine (m¹G) tRNA37Eukarya, ArchaeaTrm5[1][3]
tRNA37BacteriaTrmD[1][3]
tRNA9EukaryaTrm10[2]
rRNA-E. colirRNA (guanine-N1-)-methyltransferase[10]
2'-O-methylguanosine (Gᵐ) tRNA18E. coliTrmH (spoU)[5]
rRNAMultipleEukaryotes, ArchaeaFibrillarin (snoRNP-guided)[9][11]
snRNAMultipleEukaryotesFibrillarin (snoRNP-guided)[9]

Signaling Pathways and Experimental Workflows

The biosynthesis of m¹G and Gᵐ involves distinct enzymatic pathways. The following diagrams illustrate these processes.

m1G_Biosynthesis cluster_trm5 Trm5 Pathway (Eukarya/Archaea) cluster_trmD TrmD Pathway (Bacteria) G37_tRNA Guanosine at position 37 in tRNA Trm5 Trm5 Methyltransferase G37_tRNA->Trm5 SAM_trm5 S-adenosyl methionine (SAM) SAM_trm5->Trm5 m1G37_tRNA m¹G at position 37 in tRNA Trm5->m1G37_tRNA SAH_trm5 S-adenosyl homocysteine (SAH) Trm5->SAH_trm5 G37_tRNA_bac Guanosine at position 37 in tRNA TrmD TrmD Methyltransferase G37_tRNA_bac->TrmD SAM_trmD S-adenosyl methionine (SAM) SAM_trmD->TrmD m1G37_tRNA_bac m¹G at position 37 in tRNA TrmD->m1G37_tRNA_bac SAH_trmD S-adenosyl homocysteine (SAH) TrmD->SAH_trmD

Caption: Biosynthesis of N1-methylguanosine (m¹G) at position 37 of tRNA.

Gm_Biosynthesis cluster_snoRNP snoRNP-guided Pathway (rRNA/snRNA) cluster_standalone Standalone Enzyme Pathway (tRNA) Target_G Target Guanosine in rRNA/snRNA snoRNP snoRNP complex Target_G->snoRNP snoRNA C/D box snoRNA snoRNA->snoRNP Fibrillarin Fibrillarin (Methyltransferase) Fibrillarin->snoRNP Modified_Gm 2'-O-methylguanosine (Gᵐ) snoRNP->Modified_Gm SAH_snoRNP SAH snoRNP->SAH_snoRNP SAM_snoRNP SAM SAM_snoRNP->snoRNP G18_tRNA Guanosine at position 18 in tRNA TrmH TrmH Methyltransferase G18_tRNA->TrmH SAM_standalone SAM SAM_standalone->TrmH Gm18_tRNA Gᵐ at position 18 in tRNA TrmH->Gm18_tRNA SAH_standalone SAH TrmH->SAH_standalone

Caption: Biosynthesis of 2'-O-methylguanosine (Gᵐ).

Experimental Protocols

The detection and analysis of methylated nucleosides in RNA are crucial for understanding their function. Below are generalized protocols for key experimental techniques.

Detection of m¹G and Gᵐ by Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method for detecting and quantifying RNA modifications.

Protocol Outline:

  • RNA Isolation: Isolate total RNA or specific ncRNA fractions from cells or tissues of interest using appropriate kits or protocols. Ensure high purity and integrity of the RNA.

  • RNA Digestion: Digest the purified RNA to single nucleosides using a mixture of nucleases, such as nuclease P1, followed by bacterial alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Separate the resulting nucleosides using a C18 reverse-phase liquid chromatography column.

    • Detect and quantify the nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Specific mass transitions for guanosine, m¹G, and Gᵐ are monitored. For example, potential transitions could be based on the fragmentation of the protonated molecule to the protonated base.

  • Quantification: Determine the amount of each modified nucleoside relative to its unmodified counterpart by comparing the peak areas from the chromatograms.

Site-specific Detection of m¹G using MR-FISH

Methylation-sensitive RNA fluorescence in situ hybridization (MR-FISH) can be used to detect m¹G in single cells, as the methyl group on the Watson-Crick face can disrupt base pairing with a fluorescently labeled probe.[12]

Protocol Outline:

  • Probe Design: Design a fluorescently labeled molecular beacon probe that is complementary to the target sequence containing the potential m¹G site.

  • Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize them to allow probe entry.

  • Hybridization: Hybridize the molecular beacon probe to the target RNA within the cells. The presence of m¹G will destabilize the probe-target duplex, leading to a lower fluorescence signal compared to an unmodified target.

  • Microscopy: Visualize the fluorescence signal in single cells using fluorescence microscopy.

  • Analysis: Quantify the fluorescence intensity to determine the methylation status of the target site. A control probe targeting an unmodified region should be used for normalization.

Mapping of 2'-O-Methylation Sites using RiboMethSeq

RiboMethSeq is a high-throughput sequencing method that allows for the transcriptome-wide mapping of 2'-O-methylation sites.[11]

Protocol Outline:

  • RNA Fragmentation: Subject total RNA to alkaline hydrolysis, which cleaves the phosphodiester bonds. The 2'-O-methyl group protects the adjacent bond from cleavage.

  • Library Preparation:

    • Ligate adapters to the 3' ends of the RNA fragments.

    • Perform reverse transcription to generate cDNA.

    • Ligate adapters to the 5' ends of the cDNA.

  • High-Throughput Sequencing: Sequence the resulting cDNA library.

  • Data Analysis: Map the sequencing reads to the reference genome or transcriptome. The 5' ends of the reads will correspond to the sites of cleavage. A gap or a pileup of 5' ends at a specific nucleotide position indicates the presence of a 2'-O-methylated nucleotide at the preceding position.

The Case of this compound (m¹Gᵐ): An Outlook

The simultaneous presence of N1 and 2'-O methylation on a single guanosine residue would likely have a synergistic effect on RNA structure and function. The N1-methylation would introduce a positive charge and disrupt Watson-Crick pairing, while the 2'-O-methylation would provide local structural stability and resistance to nuclease degradation. This combination could create a highly stable and functionally distinct feature within an ncRNA molecule.

The biosynthesis of m¹Gᵐ would likely require the sequential action of two different methyltransferases, a Trm5/TrmD/Trm10-like enzyme for the N1 position and a Fibrillarin- or TrmH-like enzyme for the 2'-O position. Alternatively, a single, yet-to-be-discovered enzyme with dual specificity could be responsible.

Future research in this area should focus on:

  • Developing sensitive analytical methods capable of detecting and quantifying m¹Gᵐ in biological samples, potentially using advanced mass spectrometry techniques.

  • Screening for m¹Gᵐ in various ncRNAs across different organisms to determine its prevalence and location.

  • Identifying the methyltransferases responsible for the formation of m¹Gᵐ.

  • Investigating the functional consequences of this modification on ncRNA structure, stability, and its role in cellular processes.

Conclusion

While this compound remains an enigmatic modification in the context of non-coding RNAs, our understanding of its constituent parts, N1-methylguanosine and 2'-O-methylguanosine, provides a solid framework for future investigations. The well-documented roles of m¹G in translational fidelity and Gᵐ in structural stability suggest that their combined presence in m¹Gᵐ could be a critical regulatory mark. The methodologies and pathways described in this guide offer a roadmap for researchers to explore the presence and function of this and other complex RNA modifications, ultimately advancing our knowledge of epitranscriptomics and its implications for biology and disease.

References

Unveiling the Regulatory Landscape of Dimethylated Guanosine in mRNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword for Researchers, Scientists, and Drug Development Professionals on 1,2'-O-Dimethylguanosine

The epitranscriptome, the collection of chemical modifications that adorn RNA molecules, is a rapidly expanding frontier in molecular biology and therapeutic development. Among the over 170 known RNA modifications, methylation is a predominant and functionally diverse modification. This technical guide delves into the potential functions of a specific, albeit not commonly documented, modification: this compound.

Currently, there is a lack of direct evidence in the scientific literature for the natural occurrence of this compound as a single modification within messenger RNA (mRNA). It is plausible that this term refers to the concurrent presence of two distinct modifications on a single guanosine (B1672433) residue: N1-methylguanosine (m1G) and 2'-O-methylation (Nm). This guide will, therefore, explore the individual and potential synergistic functions of these two modifications on guanosine in mRNA, providing a comprehensive overview of their impact on mRNA fate and function. We will synthesize the current understanding of their roles in regulating gene expression and discuss the methodologies employed to study them, offering a valuable resource for researchers navigating this intricate field.

Core Concepts: The Functional Impact of Guanosine Methylation in mRNA

The methylation of guanosine at the N1 position and the 2'-O position of the ribose sugar can profoundly influence the stability, translation, and regulatory interactions of an mRNA molecule.

N1-methylguanosine (m1G): A Regulator of Translation

The m1G modification is known to disrupt the Watson-Crick base pairing, which can have significant consequences for mRNA structure and its interaction with the translational machinery. Its presence within the coding sequence can impede the progression of the ribosome, thereby modulating the rate of protein synthesis.

2'-O-methylation (Nm): A Guardian of mRNA Stability and Modator of Translation

The addition of a methyl group to the 2'-hydroxyl of the ribose sugar is a widespread modification that enhances the stability of mRNA. This modification can protect the phosphodiester backbone from cleavage by ribonucleases, thereby increasing the half-life of the mRNA transcript.[1][2][3] Furthermore, 2'-O-methylation within the coding region can influence the decoding process during translation.

Quantitative Insights into the Effects of Guanosine Methylation

To provide a clear and comparative overview of the functional consequences of these modifications, the following tables summarize the quantitative data available in the literature.

Table 1: The Impact of 2'-O-Methylation on mRNA Stability

Cell LineGene/TranscriptChange in Half-lifeReference
HEK293T2'-O-methylated mRNAsSignificantly longer half-life compared to unmethylated mRNAs[1]
HEK293T2'-O-methylated mRNAsDecreased half-life upon FBL or NOP56 knockdown[1]
C4-2 (Prostate Cancer)FBL-binding mRNAsSignificantly shorter half-life upon FBL knockdown[1]

Table 2: The Impact of N1-Methylguanosine on Translation Efficiency

SystemReporter ConstructFold Change in Protein ExpressionReference
HeLa CellsCell Cycle-regulated genesTranslation rates show higher fold-changes than mRNA levels[4]
PC12 CellsSyntaxin1A and 1BDecreased mRNA levels upon Munc18-1 knockdown[5]

Experimental Protocols for the Study of Guanosine Methylation

A rigorous investigation of mRNA modifications requires robust and precise experimental methodologies. Below are detailed protocols for the key techniques used to identify, quantify, and functionally characterize m1G and 2'-O-methylation in mRNA.

Protocol 1: Quantification of m1G and 2'-O-Methylated Guanosine in mRNA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of modified nucleosides.

1. mRNA Isolation and Digestion:

  • Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol extraction).

  • Purify mRNA from total RNA using oligo(dT)-magnetic beads.

  • Digest the purified mRNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

2. LC-MS/MS Analysis:

  • Separate the resulting nucleosides using reverse-phase liquid chromatography.

  • Detect and quantify the nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Utilize stable isotope-labeled internal standards for each modified nucleoside to ensure accurate quantification.

3. Data Analysis:

  • Generate standard curves for each nucleoside using known concentrations of pure standards.

  • Calculate the amount of each modified nucleoside relative to the amount of canonical guanosine.

Protocol 2: Ribosome Profiling to Assess the Impact of m1G and 2'-O-Methylation on Translation

Ribosome profiling (Ribo-Seq) provides a snapshot of ribosome occupancy on mRNAs, allowing for the assessment of translation efficiency at a genome-wide scale.

1. Cell Lysis and Ribosome Footprint Generation:

  • Treat cells with a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.

  • Lyse the cells under conditions that preserve ribosome-mRNA complexes.

  • Digest the lysate with RNase I to degrade mRNA not protected by ribosomes, generating ribosome-protected fragments (RPFs).

2. Ribosome Recovery and RPF Isolation:

  • Isolate monosomes by sucrose (B13894) density gradient ultracentrifugation.

  • Extract the RNA from the monosome fraction to obtain the RPFs.

  • Purify the RPFs (typically 28-30 nucleotides in length) by denaturing polyacrylamide gel electrophoresis.

3. Library Preparation and Sequencing:

  • Ligate adapters to the 3' and 5' ends of the RPFs.

  • Perform reverse transcription to generate a cDNA library.

  • Amplify the cDNA library by PCR and perform high-throughput sequencing.

4. Data Analysis:

  • Align the sequencing reads to a reference transcriptome.

  • Calculate the ribosome density for each gene to determine translation efficiency.

  • Analyze the distribution of ribosome footprints around m1G and 2'-O-methylated sites to understand their local effects on translation.[6][7][8][9]

Protocol 3: In Vitro Transcription of mRNA Containing Site-Specific Modifications

To directly study the functional consequences of a specific modification, in vitro transcription can be used to generate mRNA molecules with modifications at defined positions.

1. Template Preparation:

  • Design a DNA template containing the desired sequence and a T7 promoter.

  • For site-specific incorporation, use chemical synthesis to generate a short RNA oligo containing the modified nucleotide, which can then be ligated into a larger transcript. Alternatively, for random incorporation, modified nucleotide triphosphates can be included in the transcription reaction.

2. In Vitro Transcription Reaction:

  • Set up a transcription reaction containing the DNA template, T7 RNA polymerase, and a mixture of canonical and modified nucleotide triphosphates.

  • Incubate the reaction to allow for RNA synthesis.

3. mRNA Purification and Capping:

  • Treat the reaction with DNase I to remove the DNA template.

  • Purify the transcribed mRNA using a suitable method (e.g., spin column chromatography).

  • Add a 5' cap structure (e.g., m7GpppG) using a capping enzyme to ensure efficient translation.

4. Functional Assays:

  • Use the in vitro transcribed modified mRNA in cell-free translation systems or transfect it into cells to assess its stability and translation efficiency.

Visualizing the Regulatory Networks

To illustrate the potential roles of guanosine methylation in cellular processes, the following diagrams, generated using the DOT language, depict key signaling pathways and experimental workflows.

mRNA_Modification_and_Fate cluster_writers Writers (Methyltransferases) cluster_modification mRNA Modification cluster_readers Readers (Binding Proteins) cluster_fate mRNA Fate METTL3_METTL14 METTL3/METTL14 (m6A Writer) mRNA_unmodified Unmodified mRNA METTL3_METTL14->mRNA_unmodified Methylation FTO FTO (Demethylase) mRNA_modified Methylated mRNA (e.g., m1G, Nm) FTO->mRNA_modified Demethylation mRNA_unmodified->mRNA_modified YTHDF2 YTHDF2 mRNA_modified->YTHDF2 eIFs eIFs mRNA_modified->eIFs Decay Decay YTHDF2->Decay Promotes Translation Translation eIFs->Translation Initiates

Figure 1: A simplified model of the writers, readers, and erasers of mRNA methylation and their impact on mRNA fate.

Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade FTO_METTL3 FTO/METTL3 Activity Signaling_Cascade->FTO_METTL3 Regulates mRNA_methylation mRNA Methylation Status (m1G, Nm) FTO_METTL3->mRNA_methylation Modulates Target_Gene_Expression Target Gene Expression (e.g., Oncogenes) mRNA_methylation->Target_Gene_Expression Controls Cellular_Response Cellular Response (e.g., Proliferation, Survival) Target_Gene_Expression->Cellular_Response

Figure 2: A potential signaling pathway illustrating how extracellular signals could influence mRNA methylation and cellular responses.

Experimental_Workflow cluster_analysis Analysis Start Start: Biological Sample RNA_Extraction Total RNA Extraction Start->RNA_Extraction mRNA_Purification mRNA Purification (Oligo(dT) beads) RNA_Extraction->mRNA_Purification LC_MS_MS LC-MS/MS Analysis (Quantification of m1G, Nm) mRNA_Purification->LC_MS_MS Ribo_Seq Ribosome Profiling (Translation Efficiency) mRNA_Purification->Ribo_Seq RNA_Seq RNA-Seq (mRNA Abundance) mRNA_Purification->RNA_Seq Data_Integration Data Integration & Interpretation LC_MS_MS->Data_Integration Ribo_Seq->Data_Integration RNA_Seq->Data_Integration

Figure 3: A generalized experimental workflow for the comprehensive analysis of mRNA guanosine methylation.

Conclusion and Future Directions

While the existence of this compound as a single entity in mRNA remains to be definitively established, the individual roles of N1-methylguanosine and 2'-O-methylation on guanosine are increasingly recognized as critical regulators of gene expression. The interplay between these modifications, and their potential for synergistic or antagonistic effects, represents an exciting avenue for future research.

Advancements in mass spectrometry and high-throughput sequencing technologies will be instrumental in mapping the precise locations of these modifications across the transcriptome and in deciphering their dynamic regulation in response to various cellular signals. A deeper understanding of the enzymes that install and remove these marks, as well as the proteins that recognize them, will be crucial for elucidating their biological functions. For drug development professionals, the modulation of mRNA methylation patterns presents a novel therapeutic strategy for a wide range of diseases, including cancer and viral infections. The continued exploration of the epitranscriptomic landscape promises to uncover new layers of gene regulation and open up new possibilities for therapeutic intervention.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 1,2'-O-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Modified nucleosides, such as 1,2'-O-Dimethylguanosine, are of significant interest in the fields of molecular biology and drug development. Methylation at the N1 position of guanine (B1146940) and the 2'-hydroxyl group of the ribose sugar can influence the molecule's conformation, stability, and its interactions with enzymes and nucleic acids. These modifications can be crucial for the development of therapeutic oligonucleotides and for studying the biological roles of modified nucleosides. The synthesis of such specifically modified nucleosides requires a strategic approach to control the regioselectivity of the methylation reactions.

Conceptual Synthetic Strategy

The synthesis of this compound would likely proceed through a sequential methylation strategy. This involves the protection of reactive functional groups, followed by the selective methylation of the desired positions, and finally, the removal of the protecting groups. A possible synthetic route is outlined below.

Diagram of the Conceptual Synthesis Workflow

A Guanosine (B1672433) B Protection of 3' and 5' -OH groups A->B C Protected Guanosine B->C D 2'-O-Methylation C->D E Protected 2'-O-Methylguanosine D->E F N1-Methylation E->F G Protected this compound F->G H Deprotection G->H I This compound H->I

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols (Conceptual)

The following protocols are based on general methods for nucleoside modification and would require optimization for the synthesis of this compound.

3.1. Protection of 3' and 5' Hydroxyl Groups

To achieve selective methylation of the 2'-hydroxyl group, the 3' and 5' hydroxyl groups of the ribose moiety must first be protected. A common method involves the use of a di-tert-butylsilylene group, which can simultaneously protect the 3' and 5' hydroxyls.

  • Materials: Guanosine, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl), Pyridine.

  • Procedure:

    • Dissolve guanosine in anhydrous pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Add TIPDSCl dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure.

    • Purify the resulting 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)guanosine by silica (B1680970) gel chromatography.

3.2. 2'-O-Methylation

With the 3' and 5' positions blocked, the 2'-hydroxyl group can be selectively methylated.

  • Materials: 3',5'-O-protected guanosine, Methyl iodide (CH₃I), Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the protected guanosine in anhydrous DMF.

    • Cool the solution to 0°C and add NaH portion-wise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add methyl iodide dropwise and continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the product by silica gel chromatography.

3.3. N1-Methylation

Selective N1-methylation of guanosine derivatives can be challenging due to the presence of other nucleophilic centers. The choice of methylating agent and reaction conditions is critical.

  • Materials: Protected 2'-O-methylguanosine, a suitable methylating agent (e.g., dimethyl sulfate or a methyl diazonium species precursor), appropriate solvent.

  • Procedure:

    • Dissolve the protected 2'-O-methylguanosine in a suitable anhydrous solvent.

    • Add the methylating agent under controlled conditions (e.g., specific pH, temperature).

    • Monitor the reaction progress by TLC or HPLC to maximize the formation of the N1-methylated product.

    • Upon completion, quench the reaction and work up as appropriate for the chosen methylating agent.

    • Purify the N1, 2'-O-dimethylated product by chromatography.

3.4. Deprotection

The final step is the removal of the silyl (B83357) protecting groups from the 3' and 5' hydroxyls.

  • Materials: Protected this compound, Tetrabutylammonium fluoride (B91410) (TBAF) solution in THF.

  • Procedure:

    • Dissolve the protected compound in THF.

    • Add a solution of TBAF in THF.

    • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

    • Evaporate the solvent and purify the final product, this compound, by a suitable method such as preparative HPLC.

Data Presentation

As this is a conceptual protocol, experimental data such as yields and spectroscopic characterization are not available. For a validated synthesis, the following data should be collected and presented in a tabular format.

Table 1: Summary of Conceptual Synthesis Steps and Expected Data

StepReactionKey ReagentsExpected ProductAnalytical Data to be Collected
13',5'-OH ProtectionGuanosine, TIPDSCl, Pyridine3',5'-O-TIPDS-Guanosine¹H NMR, ¹³C NMR, Mass Spectrometry
22'-O-MethylationProtected Guanosine, CH₃I, NaH3',5'-O-TIPDS-2'-O-Me-Guanosine¹H NMR, ¹³C NMR, Mass Spectrometry
3N1-MethylationProtected 2'-O-Me-Guanosine, Methylating Agent3',5'-O-TIPDS-1,2'-O-DiMe-Guanosine¹H NMR, ¹³C NMR, Mass Spectrometry
4DeprotectionProtected 1,2'-O-DiMe-Guanosine, TBAFThis compound¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry, HPLC Purity

Conclusion and Future Directions

The synthesis of this compound presents a significant challenge in regioselective synthesis. The conceptual pathway outlined here provides a framework for approaching this synthesis. Further research and experimental validation are necessary to optimize the reaction conditions for each step, particularly the N1-methylation, to achieve a viable and efficient synthesis of the target compound. The development of a robust protocol will be invaluable for the scientific community, enabling further studies into the biological significance of this specific nucleoside modification.

Application Notes and Protocols for the Incorporation of 1,2'-O-Dimethylguanosine into Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides into synthetic oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. Modifications can enhance various properties, including nuclease resistance, binding affinity to target sequences, and modulation of immune responses. 1,2'-O-Dimethylguanosine, a modification involving methylation at both the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar, offers a unique combination of attributes. The 2'-O-methyl modification is known to increase thermal stability and confer significant resistance to nuclease degradation, while N1-methylation can influence base pairing and recognition.

These application notes provide detailed protocols for the synthesis of this compound phosphoramidite (B1245037) and its incorporation into synthetic oligonucleotides. Additionally, methods for the purification and characterization of the resulting modified oligonucleotides are described, along with expected performance data based on the known effects of the individual modifications.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound phosphoramidite and the properties of oligonucleotides incorporating this modified nucleoside. It is important to note that while the data for 2'-O-methyl modifications are well-established, the combined effect with N1-methylation may vary.

Table 1: Synthesis and Incorporation of this compound Phosphoramidite

ParameterExpected ValueNotes
Phosphoramidite Synthesis
N1-Methylation Yield~82%Based on phase-transfer catalyzed methylation of a protected guanosine (B1672433) phosphoramidite.[1]
Phosphitylation Yield>85%Standard phosphitylation reaction of the protected nucleoside.
Oligonucleotide Synthesis
Average Stepwise Coupling Efficiency>98%With extended coupling times to accommodate the modified base.
Oligonucleotide Properties
Thermal Stability (ΔTm per modification)+1.0 to +1.5 °CPrimarily attributed to the 2'-O-methyl group. The N1-methyl group may slightly decrease stability.
Nuclease Resistance (Half-life in serum)Significantly increasedThe 2'-O-methyl group provides substantial resistance to endo- and exonucleases.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-N2-isobutyryl-1-methyl-2'-O-methylguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite

This protocol describes a two-stage synthesis of the desired phosphoramidite, starting with the synthesis of the protected nucleoside followed by phosphitylation.

Part A: Synthesis of 5'-O-DMT-N2-isobutyryl-1-methyl-2'-O-methylguanosine

This procedure is adapted from methods for the synthesis of 2'-O-methylguanosine derivatives and N1-methylguanosine phosphoramidite.[2][3]

Materials:

Procedure:

  • Dissolve 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine (1 equivalent) in dichloromethane.

  • Add an aqueous solution of sodium hydroxide (e.g., 50% w/v) and tetrabutylammonium bromide (0.1 equivalents) to create a biphasic mixture.

  • Add methyl iodide (10 equivalents) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate containing 0.5% triethylamine to yield the N1-methylated product.

Part B: Phosphitylation

Materials:

  • 5'-O-DMT-N2-isobutyryl-1-methyl-2'-O-methylguanosine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dry the synthesized nucleoside (Part A) by co-evaporation with anhydrous acetonitrile (B52724) and then place under high vacuum for several hours.

  • Dissolve the dried nucleoside in anhydrous dichloromethane under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA, 3 equivalents).

  • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash the combined organic layers with saturated sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude phosphoramidite by flash chromatography on silica gel using a gradient of hexane/ethyl acetate with 1% triethylamine.

  • Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum. Store under argon at -20 °C.

Protocol 2: Automated Solid-Phase Synthesis of Oligonucleotides Containing this compound

This protocol outlines the incorporation of the custom phosphoramidite into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.

Materials:

  • This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping, oxidation solutions)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Automated DNA/RNA synthesizer

Procedure:

  • Dissolve the synthesized this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

  • Install the custom phosphoramidite vial on the synthesizer.

  • Program the desired oligonucleotide sequence into the synthesizer software.

  • For the coupling step of the this compound, increase the coupling time to 5-10 minutes to ensure high coupling efficiency, which can be slightly lower for modified bases.

  • Utilize a standard synthesis cycle for all other natural bases.

  • Upon completion of the synthesis, proceed with the standard cleavage and deprotection protocol.

Protocol 3: Cleavage and Deprotection

Materials:

  • AMA solution (Ammonium hydroxide/40% aqueous Methylamine, 1:1 v/v)

Procedure:

  • Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

  • Add AMA solution to the vial, ensuring the CPG is fully submerged.

  • Incubate the vial at 65 °C for 15-30 minutes.

  • Allow the vial to cool to room temperature.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 4: Purification by High-Performance Liquid Chromatography (HPLC)

Materials:

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • HPLC system with a UV detector

Procedure:

  • Reconstitute the dried oligonucleotide in Mobile Phase A.

  • Inject the sample onto the HPLC column.

  • Elute the oligonucleotide using a linear gradient of acetonitrile (Mobile Phase B) in 0.1 M TEAA (Mobile Phase A). A typical gradient is 5-50% B over 30 minutes.

  • Monitor the elution profile at 260 nm.

  • Collect the major peak corresponding to the full-length product.

  • Desalt the collected fraction using a size-exclusion column or by ethanol (B145695) precipitation.

Protocol 5: Characterization by Mass Spectrometry

Materials:

  • Purified oligonucleotide

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

Procedure:

  • Prepare the purified oligonucleotide sample according to the instrument manufacturer's recommendations.

  • Acquire the mass spectrum.

  • Compare the observed molecular weight with the calculated theoretical mass of the oligonucleotide containing the this compound modification to confirm its successful incorporation.

Visualizations

experimental_workflow cluster_synthesis Phosphoramidite Synthesis cluster_oligo_synthesis Oligonucleotide Synthesis cluster_processing Post-Synthesis Processing N1_methylation N1-Methylation phosphitylation Phosphitylation N1_methylation->phosphitylation automated_synthesis Automated Solid-Phase Synthesis phosphitylation->automated_synthesis cleavage_deprotection Cleavage & Deprotection automated_synthesis->cleavage_deprotection hplc_purification HPLC Purification cleavage_deprotection->hplc_purification ms_characterization Mass Spectrometry Characterization hplc_purification->ms_characterization

Caption: Workflow for the synthesis and characterization of oligonucleotides containing this compound.

solid_phase_synthesis_cycle start Start with CPG-bound nucleoside detritylation 1. Detritylation (DMT removal) start->detritylation coupling 2. Coupling (Add this compound phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation next_cycle Repeat for next nucleotide oxidation->next_cycle next_cycle->detritylation Next Cycle

References

Application Note: Detection and Quantification of 1,2'-O-Dimethylguanosine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2'-O-Dimethylguanosine (m¹Gm) is a modified ribonucleoside found in various RNA species, including tRNA and rRNA. The precise quantification of such modifications is crucial for understanding their biological roles in cellular processes and their potential as biomarkers in disease. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific detection of modified nucleosides like m¹Gm. This application note provides a detailed protocol for the detection and quantification of this compound in RNA samples using LC-MS/MS with a triple quadrupole mass spectrometer.

Principle

The method involves the enzymatic hydrolysis of RNA into its constituent nucleosides, followed by chromatographic separation using liquid chromatography. The nucleosides are then ionized, and this compound is specifically detected and quantified by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This targeted approach allows for high selectivity and sensitivity, even in complex biological matrices. A key challenge in the analysis of m¹Gm is its potential co-elution with other isomeric dimethylated guanosine (B1672433) species, necessitating optimized chromatographic separation for accurate quantification.[1]

Experimental Protocols

RNA Digestion to Nucleosides

This protocol describes the complete enzymatic hydrolysis of RNA to individual nucleosides.

Materials:

  • Purified RNA sample

  • Nuclease P1 (e.g., from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium (B1175870) acetate (B1210297) buffer (10 mM, pH 5.3)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Nuclease-free water

  • Centrifugal filters (e.g., 3 kDa MWCO) for enzyme removal (optional)

Procedure:

  • In a nuclease-free microcentrifuge tube, dissolve 1-5 µg of purified RNA in 25 µL of nuclease-free water.

  • Add 2.5 µL of 100 mM ammonium acetate buffer (pH 5.3) and 1 µL of Nuclease P1 (1 U).

  • Incubate the mixture at 37°C for 2 hours.

  • Add 3 µL of 500 mM ammonium bicarbonate buffer (pH 8.0) and 1 µL of Bacterial Alkaline Phosphatase (1 U).

  • Incubate at 37°C for an additional 2 hours.

  • (Optional) To remove the enzymes, which can interfere with the LC-MS analysis, the digested sample can be passed through a 3 kDa molecular weight cutoff centrifugal filter.

  • The resulting solution containing the nucleosides is then ready for LC-MS/MS analysis. The sample can be diluted with an appropriate solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid) prior to injection.

RNA_Digestion_Workflow RNA Purified RNA Sample Nuclease_P1 Add Nuclease P1 (pH 5.3, 37°C, 2h) RNA->Nuclease_P1 ssNucleotides Single-stranded Nucleotides Nuclease_P1->ssNucleotides BAP Add Alkaline Phosphatase (pH 8.0, 37°C, 2h) ssNucleotides->BAP Nucleosides Nucleoside Mixture BAP->Nucleosides Filter Optional: Enzyme Removal (MWCO Filter) Nucleosides->Filter LCMS LC-MS/MS Analysis Nucleosides->LCMS Direct Injection Filter->LCMS

Figure 1. Workflow for the enzymatic digestion of RNA to nucleosides.
LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Liquid Chromatography Parameters (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for nucleoside separation. Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be employed as an alternative separation mechanism.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-30% B

    • 10-12 min: 30-95% B

    • 12-14 min: 95% B

    • 14-14.1 min: 95-2% B

    • 14.1-20 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The quantification of this compound is achieved by monitoring a specific precursor-to-product ion transition in the mass spectrometer. The precursor ion ([M+H]⁺) corresponds to the protonated molecule, and the product ion is a characteristic fragment, typically the protonated nucleobase ([BH₂]⁺), generated by collision-induced dissociation.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (m¹Gm) 312.1166To be optimized
Guanosine (G)284.1152To be optimized
Adenosine (A)268.1136To be optimized
Cytidine (C)244.1112To be optimized
Uridine (U)245.1113To be optimized
Collision energy should be optimized for the specific instrument to maximize the signal of the product ion.

Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using a synthetic standard of this compound. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

ParameterTypical Performance
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (%Recovery) 85-115%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for the targeted analysis of modified nucleosides using LC-MS/MS.

Logical_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis RNA_Isolation RNA Isolation Enzymatic_Digestion Enzymatic Digestion RNA_Isolation->Enzymatic_Digestion LC_Separation LC Separation (e.g., C18 or HILIC) Enzymatic_Digestion->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Q1 MS Quadrupole 1 (Precursor Ion Selection) ESI->MS_Q1 MS_Q2 MS Quadrupole 2 (Collision-Induced Dissociation) MS_Q1->MS_Q2 MS_Q3 MS Quadrupole 3 (Product Ion Selection) MS_Q2->MS_Q3 Detector Detector MS_Q3->Detector Peak_Integration Peak Integration Detector->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 2. Logical workflow for targeted nucleoside analysis.

Conclusion

This application note provides a comprehensive protocol for the detection and quantification of this compound using LC-MS/MS. The described method, including RNA hydrolysis and MRM-based mass spectrometric detection, offers a sensitive and specific approach for studying this important RNA modification. Proper chromatographic separation is critical to distinguish m¹Gm from its isomers, and method validation is essential to ensure accurate and reliable quantitative results.

References

Application Note: Quantification of 1,2'-O-Dimethylguanosine in Human Urine using a Sensitive and Robust LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,2'-O-Dimethylguanosine in human urine. The protocol employs a simple "dilute-and-shoot" sample preparation, followed by hydrophilic interaction liquid chromatography (HILIC) for optimal retention and separation of this polar analyte. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound, a modified nucleoside with potential as a biomarker in various physiological and pathological states.

Introduction

Modified nucleosides, such as this compound, are products of RNA and DNA degradation and are excreted in urine. Their urinary concentrations can reflect systemic metabolic and oxidative stress conditions, making them valuable, non-invasive biomarker candidates for various diseases, including cancer. The development of a reliable and validated analytical method is crucial for their clinical and research applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the gold standard for the quantification of these low-abundance analytes in complex biological matrices like urine. This document provides a comprehensive protocol for the quantification of this compound, including sample preparation, chromatographic conditions, mass spectrometric parameters, and typical method performance characteristics.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3) - Note: If a specific labeled standard is unavailable, a structurally similar labeled nucleoside may be used as a surrogate after thorough validation.

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade water

  • LC-MS grade formic acid or ammonium (B1175870) acetate

  • Human urine (drug-free, for calibration and quality control standards)

Sample Preparation

A simple and rapid "dilute-and-shoot" method is employed for sample preparation, minimizing matrix effects and analyte loss.

  • Thaw frozen human urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 14,000 x g for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

  • Instrument: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for retaining the polar this compound.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-9 min: 95% B (re-equilibration)

Mass Spectrometry (MS):

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion m/z 312.1 -> Product ion m/z 166.0[1].

    • Internal Standard (e.g., this compound-d3): Precursor ion m/z 315.1 -> Product ion m/z 166.0.

  • Key MS Parameters (to be optimized for the specific instrument):

    • IonSpray Voltage: ~5500 V

    • Source Temperature: ~500 °C

    • Collision Energy (CE): This requires optimization for the specific analyte and instrument. A starting point for nucleosides is typically in the range of 15-30 eV.

    • Declustering Potential (DP): ~60 V

    • Entrance Potential (EP): ~10 V

    • Collision Cell Exit Potential (CXP): ~10 V

    • Dwell Time: ~50-100 ms

Data Presentation

The following tables summarize the typical quantitative performance of a validated LC-MS/MS method for modified nucleosides in urine. Note: These values are representative and should be established for this compound during in-house method validation.

Table 1: Mass Spectrometric Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound312.1166.0100To be optimized
Internal Standard315.1166.0100To be optimized

Table 2: Method Validation - Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
This compound0.5 - 500> 0.995~0.1~0.5

Table 3: Method Validation - Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Precision (%RSD)Accuracy (%Recovery)
This compoundLow1.5< 15%85-115%
Medium75< 15%85-115%
High400< 15%85-115%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine Urine Sample centrifuge1 Centrifuge (14,000 x g, 10 min) urine->centrifuge1 supernatant1 Supernatant centrifuge1->supernatant1 dilute Dilute with Acetonitrile + Internal Standard supernatant1->dilute centrifuge2 Centrifuge (14,000 x g, 10 min) dilute->centrifuge2 supernatant2 Final Supernatant for Injection centrifuge2->supernatant2 autosampler Autosampler Injection supernatant2->autosampler hilic HILIC Separation autosampler->hilic esi Electrospray Ionization (ESI+) hilic->esi msms Tandem Mass Spectrometry (MRM) esi->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound in urine.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human urine. The simple sample preparation and the selectivity of the HILIC-MS/MS system allow for reliable and high-throughput analysis. This application note serves as a comprehensive guide for researchers and scientists to implement this method in their laboratories for biomarker research and other applications. It is recommended that a full method validation be performed in the end-user's laboratory to ensure compliance with relevant regulatory guidelines.

References

Application Notes and Protocols for the Structural Analysis of 1,2'-O-Dimethylguanosine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2'-O-Dimethylguanosine is a modified nucleoside of significant interest in biomedical research and drug development due to its potential role in RNA therapeutics and as a biomarker. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of such modified nucleosides. This document provides detailed application notes and experimental protocols for the structural analysis of this compound using one- and two-dimensional NMR techniques.

Structural Elucidation Strategy

The comprehensive structural analysis of this compound is achieved through a combination of 1D NMR spectra (¹H and ¹³C) and 2D correlation spectra, including COSY, HSQC, and HMBC. This multi-faceted approach allows for the precise assignment of all proton and carbon signals and confirms the connectivity and sites of methylation.

Quantitative NMR Data

Due to the limited availability of published, peer-reviewed NMR data specifically for this compound, the following table presents a compilation of expected chemical shifts. These values are estimated based on data from structurally similar compounds, including 2'-O-methylguanosine and various N-methylated guanosine (B1672433) derivatives.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H8~8.0C8: ~137.0
H1'~5.9C1': ~87.0
H2'~4.5C2': ~82.0
H3'~4.3C3': ~70.0
H4'~4.1C4': ~85.0
H5'a, H5'b~3.8, ~3.7C5': ~61.0
1-CH₃~3.31-CH₃: ~28.0
2'-OCH₃~3.42'-OCH₃: ~58.0
C2-C2: ~153.0
C4-C4: ~151.0
C5-C5: ~116.0
C6-C6: ~157.0

Note: Chemical shifts are referenced to TMS and can vary based on solvent and concentration.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 1-5 mg of purified this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for its ability to preserve exchangeable protons (NH).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.

  • Filtration: If necessary, filter the sample through a glass wool plug into a clean NMR tube to remove any particulate matter.

1D NMR Spectroscopy
  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum to identify all proton signals and their multiplicities.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Solvent suppression techniques (e.g., presaturation) should be employed when using protonated solvents or D₂O to attenuate the residual solvent signal.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to identify all carbon signals.

    • Typical parameters: 2048-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • This experiment identifies proton-proton spin-spin couplings, revealing adjacent protons.

    • Key correlations expected for this compound include those within the ribose sugar ring (H1'-H2', H2'-H3', H3'-H4', H4'-H5').

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates directly bonded proton-carbon pairs.

    • It is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the H1' proton signal will show a correlation to the C1' carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment reveals long-range (2-3 bond) correlations between protons and carbons.

    • HMBC is vital for confirming the overall structure and identifying the positions of the methyl groups. Key expected correlations include:

      • The 1-CH₃ protons to the C2 and C6 carbons of the guanine (B1146940) base.

      • The 2'-OCH₃ protons to the C2' carbon of the ribose.

      • The H1' proton to the C4 and C8 carbons of the guanine base, confirming the glycosidic linkage.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis dissolution Dissolve in Deuterated Solvent standard Add Internal Standard dissolution->standard filtration Filter into NMR Tube standard->filtration nmr_1d 1D NMR (¹H, ¹³C, DEPT) filtration->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d assignment Signal Assignment nmr_2d->assignment structure Structure Verification assignment->structure confirmation Conformational Analysis structure->confirmation

NMR Experimental Workflow for Structural Elucidation.

nmr_correlations cluster_structure This compound Structure cluster_correlations Key NMR Correlations G Guanine R Ribose G->R N⁹-C1' cosy COSY (¹H-¹H) R->cosy H1'-H2', H2'-H3', etc. Me1 1-CH₃ Me1->G hmbc HMBC (¹H-¹³C, 2-3 bonds) Me1->hmbc MeO2 2'-OCH₃ MeO2->R O²' MeO2->hmbc hsqc HSQC (¹H-¹³C, 1-bond) hmbc->G to C2, C6 hmbc->R to C2'

Key NMR Correlations for this compound.

Conclusion

The structural analysis of this compound by NMR spectroscopy is a robust and definitive method. By employing a suite of 1D and 2D NMR experiments, researchers can confidently determine the molecular structure, including the specific sites of methylation, and gain insights into its conformational preferences in solution. The protocols and expected data presented herein provide a comprehensive guide for scientists engaged in the study of modified nucleosides.

Application Note and Protocol for the Purification of 1,2'-O-Dimethylguanosine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2'-O-Dimethylguanosine is a modified nucleoside of significant interest in various biological and pharmaceutical research areas. Its accurate purification is crucial for downstream applications, including structural studies, in vitro assays, and as a reference standard in quantitative analyses. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such modified nucleosides, offering high resolution and sensitivity. This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC), based on established methodologies for similar compounds.

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. Less polar compounds, like this compound, will have a stronger interaction with the stationary phase and thus elute later than more polar impurities when a gradient of increasing organic solvent is applied.

Experimental Workflow

The overall workflow for the purification of this compound via HPLC is depicted below. This process begins with the preparation of the crude sample and culminates in the analysis of the purified product's purity.

HPLC_Purification_Workflow CrudeSample Crude this compound Sample Preparation HPLCSeparation Reversed-Phase HPLC Separation CrudeSample->HPLCSeparation Injection FractionCollection Fraction Collection of Eluted Peaks HPLCSeparation->FractionCollection Elution SolventEvaporation Solvent Evaporation (e.g., Lyophilization) FractionCollection->SolventEvaporation PurityAnalysis Purity Analysis of Collected Fractions (e.g., Analytical HPLC, MS) SolventEvaporation->PurityAnalysis PureProduct Pure this compound PurityAnalysis->PureProduct Confirmation

Caption: Workflow for HPLC Purification of this compound.

Materials and Methods

Equipment and Consumables
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., Phenomenex Luna C18, Waters SunFire C18)

  • Solvent filtration apparatus

  • Autosampler or manual injector

  • Fraction collector

  • Lyophilizer or centrifugal evaporator

  • Analytical balance

  • HPLC vials

Reagents
  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • Crude this compound sample

Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.[1]

Note: Filter and degas the mobile phases before use to prevent column blockage and ensure a stable baseline.

Sample Preparation
  • Accurately weigh a small amount of the crude this compound sample.

  • Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B), to a final concentration of approximately 1-5 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Protocol

The following protocol is a general guideline and may require optimization based on the specific HPLC system, column, and the impurity profile of the crude sample.

HPLC Conditions
ParameterRecommended Setting
Column Reversed-Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20-100 µL (dependent on sample concentration and column size)
Column Temperature 30-40 °C
Detection UV at 260 nm
Run Time 30-60 minutes
Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.095.05.0
5.095.05.0
25.050.050.0
30.05.095.0
35.05.095.0
35.195.05.0
40.095.05.0

This gradient is a starting point and should be optimized to achieve the best separation of this compound from its impurities.

Fraction Collection
  • Monitor the chromatogram in real-time.

  • Collect the fractions corresponding to the main peak, which is expected to be this compound.

  • It is advisable to collect the beginning, apex, and tail of the peak in separate fractions to assess purity across the peak.

Post-Purification Processing
  • Combine the fractions containing the pure product based on analytical HPLC re-injection.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Data Presentation and Analysis

The purity of the collected fractions should be assessed by analytical HPLC using a shallower gradient to achieve better resolution. Mass spectrometry can be used to confirm the identity of the purified compound.

Table 1: Representative HPLC Parameters for Nucleoside Analysis

This table summarizes typical HPLC conditions used for the analysis of guanosine (B1672433) and its derivatives, which can serve as a reference for method development.

Compound(s)Column Type & DimensionsMobile PhaseDetectionReference
Guanosine, DeoxyguanosineBIST B+, 4.6 x 150 mm, 5 µm85% Acetonitrile, 0.2% H3PO4 in WaterUV 260 nm[2]
Adenosine, Guanosine, Uridine, CytosinePhenomenex C-18, 30 min programNot specifiedUV[3]
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG)Ultrasphere ODS C18, 4.6 x 250 mm7% Methanol, 10 mM Ammonium Formate (pH 4.3)MS/MS[4]
Oxidative Purine (B94841) LesionsAtlantis dC18, 4.6 x 150 mm, 5 µmNot specifiedUV 260 nm[5]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape Column degradation, sample overload, inappropriate solventUse a guard column, reduce injection volume/concentration, dissolve sample in the initial mobile phase.
Low Resolution Inefficient column, non-optimal mobile phase/gradientUse a new column, adjust the gradient slope (make it shallower), try a different mobile phase modifier (e.g., TFA).
Ghost Peaks Contaminated mobile phase, carryover from previous injectionUse fresh mobile phase, run a blank gradient, clean the injector.
Baseline Drift Column not equilibrated, temperature fluctuations, detector issueEquilibrate the column for a longer period, use a column oven, check the detector lamp.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle organic solvents and acids in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

This application note provides a comprehensive starting point for the purification of this compound using HPLC. Researchers should adapt and optimize the protocol to suit their specific experimental conditions and requirements.

References

Application Notes for the Antibody-Based Detection of 1,2'-O-Dimethylguanosine (m¹Gm) in RNA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Post-transcriptional modifications of RNA are critical regulators of gene expression, influencing RNA stability, localization, and translation. Among the more than 170 known RNA modifications is the methylation of guanosine (B1672433). The specific modification, 1,2'-O-Dimethylguanosine—more formally known as N1-methyl-2'-O-methylguanosine (m¹Gm)—involves methylation at both the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar. Such dual modifications, particularly within transfer RNA (tRNA) and ribosomal RNA (rRNA), are known to play crucial roles in stabilizing RNA structure and ensuring the fidelity of protein translation.[1][2]

The detection and quantification of specific RNA modifications are essential for understanding their biological roles in health and disease. Antibody-based methods, such as Dot Blot and Enzyme-Linked Immunosorbent Assay (ELISA), offer sensitive and specific tools for this purpose.[3] However, it is important to note that highly specific commercial antibodies for this compound are not widely available at present. The following protocols are provided as detailed templates, based on established methods for similar RNA modifications.[4][5] Researchers who have developed or obtained a specific antibody for m¹Gm will need to optimize these protocols, particularly with respect to antibody concentrations and incubation times.

Application Note 1: Dot Blot Analysis for Global m¹Gm Levels in RNA

The Dot Blot assay is a straightforward and effective semi-quantitative method for detecting the presence of a specific modification within a total RNA or mRNA population.[6] The technique involves immobilizing RNA samples onto a membrane, followed by immunodetection using a primary antibody specific for the modification of interest.

Experimental Workflow: RNA Dot Blot

dot_blot_workflow cluster_prep Sample Preparation cluster_blot Blotting & Detection cluster_analysis Data Analysis RNA_Extract RNA Extraction RNA_Quant Quantification & Dilution RNA_Extract->RNA_Quant RNA_Denature Denaturation (95°C, 3 min) RNA_Quant->RNA_Denature Spot Spot RNA onto Nylon Membrane RNA_Denature->Spot Immediate chilling UV_Crosslink UV Crosslinking Spot->UV_Crosslink Block Blocking (5% Milk or BSA) UV_Crosslink->Block Pri_Ab Primary Antibody (anti-m¹Gm) Incubation Block->Pri_Ab Sec_Ab HRP-conjugated Secondary Ab Incubation Pri_Ab->Sec_Ab ECL ECL Substrate Incubation Sec_Ab->ECL Detect Chemiluminescence Detection ECL->Detect Quantify Signal Quantification (e.g., ImageJ) Detect->Quantify Normalize Normalization (Methylene Blue Stain) Quantify->Normalize

Figure 1. General workflow for RNA Dot Blot analysis.
Detailed Experimental Protocol

This protocol is adapted from methodologies for detecting m⁶A and other modifications.[4][7]

1. RNA Preparation and Denaturation: a. Isolate total RNA or purify mRNA from cells or tissues of interest using a standard protocol or commercial kit. Ensure samples are handled in an RNase-free environment. b. Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop). c. Prepare serial dilutions of your RNA samples in RNase-free water. Typical starting amounts range from 500 ng to 2 µg per spot.[6][8] d. Denature the diluted RNA samples by heating at 95°C for 3 minutes to disrupt secondary structures.[4] e. Immediately place the tubes on ice to prevent RNA renaturation.[4]

2. Membrane Preparation and RNA Spotting: a. Cut a piece of positively charged nylon or nitrocellulose membrane (e.g., Hybond-N+) to the desired size. Handle the membrane with forceps to avoid contamination. b. Carefully spot 1-2 µL of each denatured RNA sample directly onto the membrane. Allow the spots to air dry completely.[4]

3. Crosslinking and Staining (Loading Control): a. To immobilize the RNA, place the membrane RNA-side-up in a UV crosslinker and expose it to 120-250 mJ/cm² of UV radiation. An "autocrosslink" setting is often sufficient.[4][9] b. For a loading control, the membrane can be stained with 0.02% Methylene Blue in 0.3 M sodium acetate (B1210297) (pH 5.2) for 5-10 minutes. Image the membrane to record the staining, then destain with RNase-free water until the background is clear.[7]

4. Immunoblotting: a. Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in PBST/TBST) for 1 hour at room temperature with gentle shaking.[4] b. Incubate the membrane with the primary antibody against m¹Gm diluted in antibody dilution buffer (e.g., blocking buffer with 0.1% Tween-20). The optimal dilution and incubation time must be determined empirically; a starting point is often 1:500 to 1:2000 dilution for an overnight incubation at 4°C.[4] c. Wash the membrane three times for 5-10 minutes each with wash buffer (PBST or TBST) at room temperature.[4] d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in antibody dilution buffer for 1 hour at room temperature. A typical dilution is 1:5,000 to 1:20,000.[4] e. Wash the membrane four times for 10 minutes each with wash buffer.

5. Detection and Analysis: a. Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes according to the manufacturer's instructions.[4] b. Capture the chemiluminescent signal using an imaging system or X-ray film. c. Quantify the dot intensities using software such as ImageJ. Normalize the signal of each dot to its corresponding Methylene Blue stain intensity to account for loading differences.

Quantitative Parameters (Starting Points for Optimization)
ParameterRecommended RangeSource
RNA per Spot100 ng - 2 µg[6][8]
UV Crosslinking120-250 mJ/cm²[4][9]
Blocking Time1 hour[4]
Primary Antibody Dilution1:500 - 1:2,000[4]
Secondary Antibody Dilution1:5,000 - 1:100,000[4]
Primary Incubation1.5h (RT) to Overnight (4°C)[4][6]
Secondary Incubation1 hour (RT)[4]

Application Note 2: Competitive ELISA for m¹Gm Quantification

A competitive ELISA is a highly sensitive method for the absolute or relative quantification of a specific molecule, such as a modified nucleoside, in a liquid sample. This assay is particularly useful for analyzing m¹Gm levels in digested RNA, serum, or urine samples.[5][10]

Experimental Workflow: Competitive ELISA

celisa_workflow cluster_prep Plate & Sample Prep cluster_assay Immunoassay cluster_analysis Analysis Coat Coat Plate with m¹Gm-BSA Conjugate Block Block Wells Coat->Block Sample Prepare Samples & Standard Curve Block->Sample Incubate Add Samples/Standards & anti-m¹Gm Antibody Sample->Incubate Competitive Binding Wash1 Wash Incubate->Wash1 Sec_Ab Add HRP-conjugated Secondary Antibody Wash1->Sec_Ab Wash2 Wash Sec_Ab->Wash2 TMB Add TMB Substrate Wash2->TMB Stop Add Stop Solution TMB->Stop Read Read Absorbance (450 nm) Stop->Read Plot Plot Standard Curve Read->Plot Calculate Calculate Sample Concentration Plot->Calculate

Figure 2. General workflow for competitive ELISA.
Detailed Experimental Protocol

This protocol is based on commercially available kits for other modified nucleosides.[5][10]

1. Plate Preparation: a. Coat the wells of a 96-well microplate with an m¹Gm-carrier protein conjugate (e.g., m¹Gm-BSA). This may require prior chemical synthesis and conjugation. Alternatively, some kits provide pre-coated plates. b. Incubate overnight at 4°C. c. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). d. Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature. e. Wash the plate three times with wash buffer.

2. Sample and Standard Preparation: a. Prepare samples. For total RNA quantification, digest the RNA to single nucleosides using nuclease P1 and alkaline phosphatase. Other samples like serum or urine may require specific pre-treatment.[5] b. Prepare a standard curve using a known concentration of free m¹Gm nucleoside, performing serial dilutions in assay buffer. A typical range might be 0.1 ng/mL to 100 ng/mL.[9]

3. Competitive Reaction: a. Add 50 µL of each standard or unknown sample to the appropriate wells. b. Immediately add 50 µL of the diluted anti-m¹Gm primary antibody to each well. The free m¹Gm in the sample/standard will compete with the plate-bound m¹Gm for antibody binding. c. Cover the plate and incubate for 1-2 hours at room temperature on an orbital shaker.[10]

4. Detection: a. Wash the plate four times with wash buffer. b. Add 100 µL of a diluted HRP-conjugated secondary antibody to each well. c. Cover and incubate for 1 hour at room temperature.[10] d. Wash the plate five times with wash buffer. e. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 10-20 minutes at room temperature. A blue color will develop.[10] f. Stop the reaction by adding 100 µL of stop solution (e.g., 1 M H₂SO₄). The color will change to yellow.

5. Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance versus the log of the standard concentration. The signal intensity will be inversely proportional to the amount of m¹Gm in the standard/sample. c. Determine the concentration of m¹Gm in the unknown samples by interpolating their absorbance values from the standard curve.

Quantitative Parameters (Starting Points for Optimization)
ParameterRecommended RangeSource
Sample Volume50 µL[10]
Standard Curve Range0.1 - 100 ng/mL[9]
Primary Antibody Incubation1 - 2 hours (RT)[10]
Secondary Antibody Incubation1 hour (RT)[10]
TMB Incubation10 - 20 minutes[10]
Detection Wavelength450 nm[10]

Biological Context: Role of Guanosine Methylation in tRNA Function

Guanosine modifications, including methylation at the N1, N2, and N7 positions, as well as at the 2'-O-ribose position, are frequently found in tRNAs.[1][2] These modifications are concentrated in functionally important regions like the anticodon loop and the tRNA core (D-loop/T-loop junction). They are critical for maintaining the correct L-shaped tertiary structure of tRNA, ensuring codon-anticodon recognition fidelity, and modulating the efficiency of aminoacylation and translation. Dysregulation of tRNA modification pathways has been linked to various human diseases.

trna_function_pathway cluster_modification tRNA Modification cluster_function Biological Function Pre_tRNA pre-tRNA Transcript Processing Processing & Splicing Pre_tRNA->Processing Modification Guanosine Methylation (m¹G, m¹Gm, m²G, m⁷G) Processing->Modification Methyltransferases tRNA Methyltransferases (e.g., Trm10 family for m¹G) Methyltransferases->Modification Mature_tRNA Mature, Modified tRNA Modification->Mature_tRNA Structure Structural Stability (L-shape maintenance) Mature_tRNA->Structure Contributes to Translation Ribosomal Translation (Codon Recognition) Mature_tRNA->Translation Ensures Fidelity Aminoacylation Aminoacylation (Charging with Amino Acid) Structure->Aminoacylation Aminoacylation->Translation Protein Correct Protein Synthesis Translation->Protein

Figure 3. The role of guanosine methylation in tRNA maturation and function.

References

Probing the Dynamic Landscape of RNA-Protein Interactions: Application of Modified Guanosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intricate dance between RNA and proteins is fundamental to a vast array of cellular processes, from gene regulation to catalysis. Dysregulation of these interactions is often implicated in disease, making the study of RNA-protein complexes a critical area of research for therapeutic development. Chemical probing serves as a powerful tool to elucidate the structural and dynamic features of these interactions. This document details the application of guanosine (B1672433) analogs, with a focus on the conceptual framework of using modified nucleosides to probe RNA-protein interactions, drawing parallels with the well-studied N2,N2-dimethylguanosine (m²₂G). While the specific probe 1,2'-O-Dimethylguanosine is not commonly cited in the literature, the principles outlined here are broadly applicable to various modified guanosine analogs.

Principle of the Method

Chemical probes, including modified nucleosides, are employed to report on the local environment of an RNA molecule. When incorporated into an RNA sequence, these probes can provide insights into:

  • RNA Structure: Differentiating between single-stranded and double-stranded regions.

  • Protein Binding Sites: Identifying nucleotides that are shielded from chemical modification upon protein binding (footprinting).

  • Conformational Changes: Detecting alterations in RNA structure induced by protein binding or other molecular events.

Modified guanosine analogs can be particularly informative due to the central role of guanosine in RNA structure and function, including its involvement in Watson-Crick base pairing, G-quadruplex formation, and as a recognition site for many RNA-binding proteins.

Data Presentation

The following table summarizes the conceptual impact of a dimethylated guanosine analog on RNA properties, which is crucial for interpreting probing data.

PropertyUnmodified GuanosineN2,N2-Dimethylguanosine (m²₂G)Rationale for Probing RNA-Protein Interactions
Hydrogen Bonding Donor at N2 positionN2 hydrogen bond donor capacity is eliminated.[1][2]Disruption of hydrogen bonds upon protein binding can be mimicked or blocked by the analog, helping to map critical interactions.
Base Pairing Forms standard Watson-Crick pair with Cytosine.Alters pairing behavior, particularly with Cytosine.[1][2] Can form a pseudo-Watson-Crick pair with Adenine.[1][2]Can be used to test the importance of specific base pairing in a protein binding site.
RNA Stability Contributes to duplex stability.Can have a destabilizing effect on RNA duplexes, for example, when paired with Adenine.[1]Changes in RNA stability upon analog incorporation can indicate structurally important regions for protein recognition.
Conformation Standard A-form helix geometry.Can induce conformational changes and affect the equilibrium between duplex and hairpin structures.[1]The analog can be used to probe for protein-induced conformational switches in the RNA.

Experimental Protocols

This section provides a generalized protocol for a chemical footprinting experiment to map the binding site of an RNA-binding protein (RBP) using a chemical probe that modifies guanosine, such as dimethyl sulfate (B86663) (DMS). DMS methylates the N7 position of guanosine in accessible regions.[3]

Protocol 1: Dimethyl Sulfate (DMS) Footprinting of an RNA-Protein Complex

Objective: To identify the guanosine residues in an RNA molecule that are protected from DMS modification by a bound protein.

Materials:

  • RNA of interest (radiolabeled or suitable for primer extension)

  • RNA-binding protein (RBP) of interest

  • DMS reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂)

  • Dimethyl sulfate (DMS)

  • Stop solution (e.g., β-mercaptoethanol)

  • Primer extension reagents (reverse transcriptase, dNTPs, labeled primer)

  • Denaturing polyacrylamide gel

Procedure:

  • RNA-Protein Binding:

    • Incubate the RNA with varying concentrations of the RBP in the reaction buffer to allow complex formation.

    • Include a control reaction with no RBP.

  • DMS Modification:

    • Add DMS to each reaction to a final concentration that results in, on average, one modification per RNA molecule.

    • Incubate for a short period at room temperature. The exact time and temperature should be optimized.

  • Quench Reaction:

    • Stop the DMS reaction by adding a stop solution containing β-mercaptoethanol.

  • RNA Purification:

    • Purify the modified RNA from the reaction mixture using standard methods like phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Primer Extension Analysis:

    • Anneal a labeled primer to the purified RNA.

    • Perform reverse transcription. Reverse transcriptase will stall or terminate at the modified guanosine residues.

    • Include a sequencing ladder (dideoxy sequencing) of the unmodified RNA to precisely map the modified sites.

  • Gel Electrophoresis and Analysis:

    • Separate the primer extension products on a denaturing polyacrylamide gel.

    • Visualize the gel by autoradiography or fluorescence imaging.

    • Regions where the bands corresponding to modified guanosines are diminished or absent in the presence of the RBP are identified as the protein footprint.

Visualizations

Logical Relationship of Chemical Probing

cluster_0 Experimental Premise cluster_1 Chemical Probing cluster_2 Outcome Unbound RNA Unbound RNA Chemical Probe (e.g., DMS) Chemical Probe (e.g., DMS) Unbound RNA->Chemical Probe (e.g., DMS) Exposed Bound RNA (RNA-Protein Complex) Bound RNA (RNA-Protein Complex) Bound RNA (RNA-Protein Complex)->Chemical Probe (e.g., DMS) Shielded Accessible Nucleotides Modified Accessible Nucleotides Modified Chemical Probe (e.g., DMS)->Accessible Nucleotides Modified Protected Nucleotides Unmodified Protected Nucleotides Unmodified Chemical Probe (e.g., DMS)->Protected Nucleotides Unmodified

Caption: Logic of chemical probing for RNA-protein interactions.

Experimental Workflow for DMS Footprinting

Start Start RNA-Protein Incubation RNA-Protein Incubation Start->RNA-Protein Incubation DMS Modification DMS Modification RNA-Protein Incubation->DMS Modification Quench Reaction Quench Reaction DMS Modification->Quench Reaction RNA Purification RNA Purification Quench Reaction->RNA Purification Primer Extension Primer Extension RNA Purification->Primer Extension Gel Electrophoresis Gel Electrophoresis Primer Extension->Gel Electrophoresis Data Analysis Data Analysis Gel Electrophoresis->Data Analysis End End Data Analysis->End

Caption: Workflow for DMS footprinting of RNA-protein complexes.

Conclusion

The use of modified guanosine analogs and chemical probing reagents like DMS provides a robust framework for investigating the intricacies of RNA-protein interactions. By carefully designing experiments and interpreting the resulting data, researchers can gain valuable insights into the structural basis of these interactions, which is essential for understanding their biological roles and for the development of novel therapeutics that target RNA.

References

Application of 1,2'-O-Dimethylguanosine in Antisense Oligonucleotide Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the targeted modulation of gene expression. Chemical modifications to the oligonucleotide structure are crucial for enhancing their drug-like properties, including nuclease resistance, binding affinity to target mRNA, and in vivo efficacy. Second-generation ASO modifications, such as 2'-O-methylation, have demonstrated significant improvements over first-generation phosphorothioate (B77711) (PS) ASOs.[1] This document focuses on the application of 1,2'-O-Dimethylguanosine, a specialized modification, in the context of antisense oligonucleotide therapy.

This compound is a modified nucleoside characterized by the presence of a methyl group at the N1 position of the guanine (B1146940) base in addition to the methyl group at the 2'-hydroxyl of the ribose sugar (N1-methyl-2'-O-methylguanosine). While the 2'-O-methyl (2'-OMe) modification is well-established for its ability to increase nuclease resistance and binding affinity, the additional N1-methylation of guanosine (B1672433) may offer further advantages. The N1 position of guanine is involved in Watson-Crick base pairing; methylation at this site introduces a fixed positive charge and may modulate the thermodynamic stability of the ASO:RNA duplex and influence protein interactions.

These application notes provide a comprehensive overview of the rationale for using this compound in ASO design, detailed protocols for the synthesis and evaluation of modified ASOs, and a summary of relevant performance data.

Rationale for Use

The incorporation of this compound into antisense oligonucleotides is predicated on the synergistic effects of both the N1- and 2'-O-methyl modifications.

  • Enhanced Nuclease Resistance: The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases, thereby increasing the in vivo half-life of the ASO.[1][2]

  • Increased Binding Affinity: The 2'-O-methyl modification pre-organizes the ribose sugar into an A-form helix, which is favorable for binding to the target RNA. This results in a higher melting temperature (Tm) of the ASO:RNA duplex, leading to increased potency.[1]

  • Modulation of Duplex Stability: The N1-methylation of guanosine introduces a positive charge and alters the hydrogen bonding pattern. This can influence the thermodynamic stability of the duplex, potentially enhancing specificity.

  • Reduced Immunostimulatory Effects: Chemical modifications, including 2'-O-methylation, can help to reduce the innate immune response that can be triggered by unmodified oligonucleotides.

Data Presentation

The following tables summarize key quantitative data for 2'-O-Methyl modified ASOs, which serve as a baseline for understanding the potential performance of ASOs incorporating this compound. Direct comparative data for this compound modified ASOs is limited in the current literature.

Table 1: Nuclease Resistance of 2'-O-Methyl Modified ASOs

Oligonucleotide ModificationHalf-life in Human SerumProtection Mechanism
Unmodified Oligonucleotide~15-60 minutesNone
Phosphorothioate (PS) only24-48 hoursSulfur substitution in the phosphate (B84403) backbone
2'-O-Methyl (Wings) + PS (Backbone)>48 hoursSteric hindrance from 2'-O-methyl groups and nuclease-resistant backbone

Table 2: In Vivo Efficacy of 2'-O-Methyl Modified ASOs

Target GeneASO ChemistryAnimal ModelDoseRoute of AdministrationTarget mRNA ReductionReference
Tau (MAPT)2'-O-Me-PS GapmerMouse500 µgIntracerebroventricular~92% (in vitro)[3]
PTEN2'-O-Me-PS GapmerMouse50 mg/kgSubcutaneous~50% in liver[4]
ApoB2'-O-Me-PS GapmerMouse10 mg/kgIntraperitoneal~70% in liver[5]

Note: The efficacy of ASOs is highly dependent on the specific sequence, target, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite (B1245037)

This protocol describes a one-step synthesis of the N1-methyl-2'-O-methylguanosine phosphoramidite from a commercially available protected 2'-O-methylguanosine phosphoramidite.[6]

Materials:

Procedure:

  • Dissolve the starting guanosine phosphoramidite in a mixture of dichloromethane and aqueous sodium hydroxide.

  • Add an excess of methyl iodide to the biphasic mixture.

  • Stir the reaction vigorously at room temperature for 25-30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash chromatography to yield the 5'-O-DMT-N1-methyl-N2-[(dimethylamino)methylene]-2'-O-methylguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite.

Protocol 2: Solid-Phase Synthesis of a this compound Modified ASO

This protocol outlines the automated solid-phase synthesis of a "gapmer" ASO containing this compound in the wings.

Materials:

  • This compound phosphoramidite (from Protocol 1)

  • Standard DNA phosphoramidites (A, C, G, T)

  • Standard 2'-O-Methyl phosphoramidites (A, C, U)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing solution (Iodine in THF/water/pyridine) or Sulfurizing reagent (e.g., PADS)

  • Capping solutions

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)

  • Automated DNA/RNA synthesizer

Procedure:

  • Synthesizer Setup: Prepare solutions of all phosphoramidites and reagents and install them on the synthesizer.

  • Synthesis Cycle: The synthesis is performed in the 3' to 5' direction. Each cycle consists of the following steps:

    • Detritylation: Removal of the 5'-DMT protecting group.

    • Coupling: The appropriate phosphoramidite is activated and coupled to the growing oligonucleotide chain. For the wings, use the this compound or other 2'-O-Methyl phosphoramidites. For the central "gap" region, use standard DNA phosphoramidites.

    • Sulfurization/Oxidation: To create phosphorothioate linkages, treat the support with a sulfurizing reagent. For phosphodiester linkages, use an oxidizing solution.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Cleavage and Deprotection: After the final cycle, treat the solid support with the cleavage and deprotection solution to cleave the ASO from the support and remove the protecting groups.[7]

  • Purification: Purify the crude ASO using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 3: Nuclease Resistance Assay

This protocol assesses the stability of the modified ASO in the presence of nucleases.

Materials:

  • Modified ASO

  • Unmodified control oligonucleotide

  • Fetal Bovine Serum (FBS) or specific nuclease (e.g., snake venom phosphodiesterase)

  • Reaction buffer

  • Denaturing polyacrylamide gel

  • Gel loading buffer

  • Nucleic acid stain

Procedure:

  • Reaction Setup: Incubate the modified and unmodified oligonucleotides in separate tubes containing 10% FBS or the specific nuclease in its appropriate buffer at 37°C.

  • Time Course: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each reaction and quench the nuclease activity by adding gel loading buffer and placing it on ice.

  • Gel Electrophoresis: Run the samples on a denaturing polyacrylamide gel.

  • Analysis: Stain the gel and visualize the bands. The persistence of the full-length oligonucleotide band over time indicates its resistance to nuclease degradation. Quantify the band intensity to determine the half-life of the oligonucleotide.

Protocol 4: In Vitro RNase H Cleavage Assay

This protocol evaluates the ability of the gapmer ASO to induce RNase H-mediated cleavage of a target RNA.

Materials:

  • Modified gapmer ASO

  • Target RNA transcript (can be radiolabeled or fluorescently tagged)

  • RNase H enzyme and reaction buffer

  • Denaturing polyacrylamide gel

  • Gel loading buffer

Procedure:

  • Hybridization: Anneal the ASO to the target RNA by heating the mixture and then slowly cooling it to room temperature.

  • Cleavage Reaction: Initiate the cleavage reaction by adding RNase H to the ASO:RNA duplex and incubate at 37°C.

  • Time Course: Take aliquots at different time points and quench the reaction.

  • Gel Electrophoresis: Analyze the reaction products on a denaturing polyacrylamide gel.

  • Analysis: The appearance of cleavage products (smaller RNA fragments) indicates successful RNase H-mediated degradation of the target RNA.

Protocol 5: In Vivo Efficacy and Toxicity Assessment

This protocol provides a general framework for evaluating the efficacy and potential toxicity of the modified ASO in an animal model.

Materials:

  • Modified ASO formulated in sterile saline or PBS

  • Animal model (e.g., mice)

  • Appropriate administration equipment (e.g., syringes, needles)

  • RNA extraction kits

  • qRT-PCR reagents

  • Kits for measuring liver and kidney function markers (e.g., ALT, AST, creatinine)

Procedure:

  • Administration: Administer the ASO to the animals via the desired route (e.g., subcutaneous, intravenous, or intracerebroventricular injection). Include a control group treated with a scrambled ASO or saline.

  • Sample Collection: At predetermined time points, collect tissues of interest (e.g., liver, kidney, brain) and blood samples.[5]

  • Efficacy Analysis:

    • Extract total RNA from the tissues.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression level of the target mRNA relative to a housekeeping gene. A significant reduction in the target mRNA level in the ASO-treated group compared to the control group indicates efficacy.

  • Toxicity Analysis:

    • Analyze serum samples for markers of liver (ALT, AST) and kidney (creatinine) toxicity.

    • Perform histological analysis of key organs to assess for any pathological changes.

    • Monitor the general health of the animals throughout the study (e.g., body weight, behavior).[8][9]

Visualizations

G cluster_synthesis Solid-Phase ASO Synthesis Workflow start Start with CPG Solid Support detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Add this compound or other phosphoramidite) detritylation->coupling sulfurization 3. Sulfurization (for Phosphorothioate linkage) coupling->sulfurization capping 4. Capping (Block unreacted sites) sulfurization->capping cycle Repeat Cycle for each nucleotide capping->cycle cycle->detritylation Next nucleotide cleavage Cleavage & Deprotection cycle->cleavage Final nucleotide purification Purification (HPLC) cleavage->purification end Purified ASO purification->end

Caption: Workflow for the solid-phase synthesis of a this compound modified ASO.

G cluster_pathway RNase H-Mediated mRNA Degradation aso Gapmer ASO (with this compound wings) duplex ASO:mRNA Heteroduplex aso->duplex mrna Target mRNA mrna->duplex rnaseh RNase H duplex->rnaseh recruits cleavage mRNA Cleavage rnaseh->cleavage catalyzes degradation mRNA Fragments Degraded by Exonucleases cleavage->degradation no_translation No Protein Translation degradation->no_translation

Caption: Signaling pathway of RNase H-mediated target mRNA degradation by a gapmer ASO.

G cluster_workflow In Vivo Efficacy and Toxicity Evaluation cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment start ASO Administration (e.g., subcutaneous) collection Tissue & Blood Collection start->collection rna_extraction RNA Extraction collection->rna_extraction serum_analysis Serum Analysis (ALT, AST, etc.) collection->serum_analysis histology Histopathology of Organs collection->histology qrt_pcr qRT-PCR for Target mRNA rna_extraction->qrt_pcr efficacy_result Target Knockdown Quantification qrt_pcr->efficacy_result toxicity_result Safety Profile Determination serum_analysis->toxicity_result histology->toxicity_result

Caption: Experimental workflow for the in vivo evaluation of a modified ASO.

Conclusion

The incorporation of this compound into antisense oligonucleotides offers a promising strategy to enhance their therapeutic potential. By combining the well-established benefits of 2'-O-methylation with the unique properties conferred by N1-methylation of guanosine, it may be possible to develop ASOs with improved stability, binding affinity, and a favorable safety profile. The protocols provided herein offer a framework for the synthesis and evaluation of these modified oligonucleotides, enabling researchers to explore their utility in the development of novel antisense therapies. Further studies are warranted to directly compare the performance of ASOs with and without the N1-methyl modification on guanosine to fully elucidate the advantages of this dual modification.

References

Protocol for Transcriptome-wide Mapping of 1,2'-O-Dimethylguanosine (m1Gm) Sites

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2'-O-Dimethylguanosine (m1Gm) is a post-transcriptional RNA modification characterized by the methylation of the guanine (B1146940) base at the N1 position and the ribose sugar at the 2'-O position. While the broader class of 2'-O-methylation (Nm) is known to play crucial roles in RNA stability, folding, and interactions, the specific distribution and function of m1Gm across the transcriptome are not yet fully understood. The development of robust and accurate methods for mapping m1Gm sites is essential for elucidating its biological significance and its potential as a therapeutic target.

These application notes provide a detailed overview of experimental and computational protocols for the transcriptome-wide identification and quantification of m1Gmsites. The methodologies described herein are adapted from established techniques for mapping other RNA modifications and are tailored for the specific chemical properties of m1Gm.

I. High-Throughput Methodologies for m1Gm Mapping

The mapping of m1Gm sites can be approached through several complementary high-throughput techniques. Each method offers distinct advantages and challenges.

1. Antibody-Based Enrichment and Sequencing (m1Gm-seq)

This method relies on the specific recognition of m1Gm by an antibody, followed by immunoprecipitation and high-throughput sequencing of the enriched RNA fragments.

2. Mass Spectrometry-Based Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a direct and unambiguous method for identifying and quantifying m1Gm in RNA digests.

3. Sequencing-Based Methods Exploiting Chemical Properties

These methods leverage the unique chemical properties of the 2'-O-methyl group to induce specific signatures during reverse transcription, allowing for the identification of modified sites.

II. Experimental Protocols

Protocol 1: m1Gm-Specific Antibody Production

As no commercial antibody for m1Gm is currently available, this protocol outlines the steps for generating a custom monoclonal antibody.

Materials:

  • This compound (m1Gm) nucleoside

  • Keyhole limpet hemocyanin (KLH)

  • Glutaraldehyde

  • Bovine serum albumin (BSA)

  • Freund's adjuvant (complete and incomplete)

  • BALB/c mice

  • Myeloma cell line (e.g., SP2/0)

  • Polyethylene glycol (PEG)

  • HAT (hypoxanthine-aminopterin-thymidine) medium

  • HT (hypoxanthine-thymidine) medium

  • ELISA plates

  • Goat anti-mouse IgG-HRP conjugate

  • TMB substrate

Procedure:

  • Hapten-Carrier Conjugation:

    • Conjugate m1Gm to KLH for immunization and to BSA for screening by reacting with glutaraldehyde.

    • Dialyze the conjugates against PBS to remove unreacted components.

  • Immunization:

    • Emulsify the m1Gm-KLH conjugate with Freund's complete adjuvant.

    • Immunize BALB/c mice with the emulsion via subcutaneous injection.

    • Boost the immunization every 2-3 weeks with m1Gm-KLH in Freund's incomplete adjuvant.

  • Hybridoma Production:

    • Screen mouse serum for anti-m1Gm antibody titers using an ELISA with m1Gm-BSA coated plates.

    • Select a mouse with a high titer and perform a final boost.

    • Fuse spleen cells from the immunized mouse with myeloma cells using PEG.

    • Select for hybridoma cells in HAT medium.

  • Screening and Cloning:

    • Screen hybridoma supernatants for the presence of m1Gm-specific antibodies by ELISA.

    • Perform subcloning of positive hybridomas by limiting dilution to obtain monoclonal cell lines.

  • Antibody Characterization:

    • Determine the antibody isotype and affinity.

    • Assess the specificity of the antibody by testing its cross-reactivity with other modified and unmodified nucleosides (G, m1G, Gm, etc.) using competitive ELISA.

Protocol 2: m1Gm-seq - Antibody-Based Sequencing

This protocol describes the enrichment of m1Gm-containing RNA fragments using a specific antibody, followed by library preparation and sequencing.

Materials:

  • Total RNA

  • Anti-m1Gm antibody (from Protocol 1)

  • Protein A/G magnetic beads

  • RNA fragmentation buffer

  • Immunoprecipitation (IP) buffer

  • Wash buffers

  • RNA extraction kit

  • Next-generation sequencing library preparation kit

Procedure:

  • RNA Fragmentation:

    • Fragment total RNA to an average size of 100-200 nucleotides using enzymatic or chemical fragmentation.

  • Immunoprecipitation:

    • Incubate the fragmented RNA with the anti-m1Gm antibody in IP buffer.

    • Add Protein A/G magnetic beads to capture the antibody-RNA complexes.

    • Wash the beads extensively to remove non-specifically bound RNA.

  • RNA Elution and Library Preparation:

    • Elute the m1Gm-containing RNA fragments from the beads.

    • Purify the eluted RNA.

    • Construct a sequencing library from the enriched RNA fragments and an input control library from the fragmented total RNA.

  • Sequencing and Data Analysis:

    • Sequence the libraries on a high-throughput sequencing platform.

    • Align reads to the reference transcriptome.

    • Identify enriched regions (peaks) in the m1Gm-IP sample compared to the input control using peak-calling algorithms.

Protocol 3: Mass Spectrometry for m1Gm Quantification

This protocol details the digestion of RNA to nucleosides and their analysis by LC-MS/MS.

Materials:

  • Total RNA or purified RNA species

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • C18 reverse-phase column

  • This compound standard

Procedure:

  • RNA Digestion:

    • Digest RNA to mononucleosides by sequential treatment with nuclease P1 and bacterial alkaline phosphatase.[1][2]

  • LC-MS/MS Analysis:

    • Separate the nucleosides using a C18 reverse-phase column with a gradient of acetonitrile (B52724) in water.

    • Perform mass spectrometry in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for m1Gm and other nucleosides in multiple reaction monitoring (MRM) mode.

    • Predicted m1Gm MRM transition: The precursor ion will be the protonated molecule [M+H]+. The major product ions are expected to result from the cleavage of the glycosidic bond (loss of the ribose moiety) and fragmentation of the ribose.

  • Quantification:

    • Generate a standard curve using the pure m1Gm nucleoside standard.

    • Quantify the amount of m1Gm in the sample by comparing its peak area to the standard curve.

    • Normalize the m1Gm quantity to the amount of a canonical nucleoside (e.g., guanosine) to determine the relative abundance.

Protocol 4: RiboMeth-seq for 2'-O-Methylation Site Mapping

This method identifies 2'-O-methylated sites based on their resistance to alkaline hydrolysis. While not specific to m1Gm, it can map all 2'-O-methylated guanosines (Gm and m1Gm).

Materials:

  • Total RNA

  • Alkaline hydrolysis buffer (e.g., sodium bicarbonate)

  • RNA 3' and 5' adapter ligation enzymes

  • Reverse transcriptase

  • PCR amplification reagents

  • Next-generation sequencing library preparation kit

Procedure:

  • Alkaline Fragmentation:

    • Partially hydrolyze the RNA using an alkaline buffer at 95°C. The phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to this cleavage.

  • Library Preparation:

    • Ligate adapters to the 3' and 5' ends of the RNA fragments.

    • Perform reverse transcription and PCR amplification to generate a cDNA library.

  • Sequencing and Data Analysis:

    • Sequence the library.

    • Align reads to the reference transcriptome.

    • 2'-O-methylated sites will be identified by a significant reduction in the number of 5' and 3' ends of sequencing reads at the position of the modification.

III. Data Presentation

Table 1: Comparison of High-Throughput m1Gm Mapping Methods

MethodPrincipleResolutionThroughputSpecificityQuantitative
m1Gm-seq Antibody-based enrichment~100-200 ntHighHigh (antibody-dependent)Semi-quantitative
LC-MS/MS Direct detection of modified nucleosidesSingle nucleosideLowHighYes
RiboMeth-seq Resistance to alkaline hydrolysisSingle nucleotideHighLow (detects all 2'-O-Me)Yes

Table 2: Example Quantitative Data for 2'-O-Methylation in Human mRNA

Note: Data for m1Gm is currently limited. This table presents representative data for general 2'-O-methylation (Nm) to illustrate the expected range of modification levels.

GeneNm SiteMethylation Level (%)Biological Process
ACTBchr7:55279585.2Cytoskeleton
GAPDHchr12:65369688.1Glycolysis
RPLP0chr12:5328221015.7Translation
EEF2chr19:10223753.4Translation

IV. Visualizations

Experimental Workflow Diagrams

m1Gm_seq_workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_library_prep Library Preparation & Sequencing cluster_analysis Data Analysis TotalRNA Total RNA FragmentedRNA Fragmented RNA TotalRNA->FragmentedRNA Fragmentation IP Immunoprecipitation FragmentedRNA->IP Antibody Anti-m1Gm Antibody Antibody->IP Beads Protein A/G Beads Wash Wash Beads->Wash IP->Beads Elution Elution Wash->Elution EnrichedRNA Enriched m1Gm RNA Elution->EnrichedRNA Library Sequencing Library EnrichedRNA->Library Sequencing High-Throughput Sequencing Library->Sequencing Alignment Read Alignment Sequencing->Alignment PeakCalling Peak Calling Alignment->PeakCalling m1GmSites m1Gm Sites PeakCalling->m1GmSites

Caption: Workflow for m1Gm-seq.

LCMS_workflow cluster_digestion RNA Digestion cluster_lcms LC-MS/MS Analysis cluster_quant Quantification TotalRNA Total RNA Nucleosides Nucleosides TotalRNA->Nucleosides Nuclease P1 & Alkaline Phosphatase LC Liquid Chromatography Nucleosides->LC MS Tandem Mass Spectrometry LC->MS Data MRM Data MS->Data Quantification Quantification vs. Standard Curve Data->Quantification Abundance m1Gm Abundance Quantification->Abundance

Caption: Workflow for LC-MS/MS based m1Gm quantification.

V. Computational Analysis

Bioinformatic Pipeline for m1Gm-seq Data
  • Quality Control: Assess raw sequencing data quality using tools like FastQC.

  • Adapter Trimming: Remove adapter sequences using tools like Trimmomatic or Cutadapt.

  • Alignment: Align reads to the reference genome and transcriptome using a splice-aware aligner like STAR or HISAT2.

  • Peak Calling: Identify regions of significant enrichment in the m1Gm-IP sample compared to the input control. MACS2 or MeTPeak are commonly used for this purpose.

  • Motif Analysis: Analyze the sequences under the identified peaks for conserved sequence motifs using tools like MEME-ChIP.

  • Functional Annotation: Determine the functional classes of genes containing m1Gm sites using gene ontology (GO) and pathway analysis tools.

Computational Prediction of m1Gm Sites

In the absence of experimental data, machine learning models can be trained to predict potential m1Gm sites based on sequence and structural features.

Features for Model Training:

  • Sequence Features: Nucleotide composition, k-mer frequencies, pseudo-nucleotide composition.

  • Physicochemical Properties: Properties of nucleotides surrounding the potential modification site.

  • Structural Features: Predicted secondary structure and solvent accessibility.

Machine Learning Algorithms:

  • Support Vector Machines (SVM)

  • Random Forest

  • Deep Learning models (e.g., Convolutional Neural Networks)

VI. Future Perspectives

The protocols outlined in these application notes provide a framework for the systematic mapping of this compound across the transcriptome. The development of a highly specific m1Gm antibody will be a critical step in advancing our understanding of this modification. Integrating data from multiple methodologies, such as antibody-based enrichment, mass spectrometry, and sequencing-based chemical methods, will provide a more comprehensive and accurate picture of the m1Gm epitranscriptome. These efforts will be instrumental in uncovering the functional roles of m1Gm in health and disease and may reveal novel opportunities for therapeutic intervention.

References

Application Notes and Protocols for the Solid-Phase Synthesis of RNA Containing 1,2'-O-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into RNA oligonucleotides is a critical tool for elucidating RNA structure and function, as well as for the development of RNA-based therapeutics. 1,2'-O-Dimethylguanosine, a modification involving methylation at both the N1 position of the guanine (B1146940) base and the 2'-hydroxyl of the ribose, offers unique properties for modulating RNA structure and interactions. This document provides detailed application notes and protocols for the synthesis of the this compound phosphoramidite (B1245037) and its incorporation into RNA oligonucleotides via solid-phase synthesis.

Application Notes

The introduction of a methyl group at the 2'-hydroxyl position is known to increase the nuclease resistance of RNA and enhance its binding affinity to complementary strands.[1] Methylation at the N1 position of guanine disrupts the Watson-Crick hydrogen bonding face, preventing canonical base pairing with cytosine. This can be strategically employed to probe RNA secondary and tertiary structures, investigate RNA-protein interactions, and design therapeutic oligonucleotides with specific recognition properties.

The solid-phase synthesis of RNA containing this compound follows the standard phosphoramidite chemistry cycle. However, the synthesis of the modified phosphoramidite building block and its incorporation require special considerations to ensure high yield and purity of the final RNA product.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-N2-(dimethylformamidine)-1-methyl-2'-O-methylguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino)phosphoramidite

This protocol describes the synthesis of the key phosphoramidite building block required for the incorporation of this compound into RNA. The strategy involves the selective N1-methylation of a commercially available, N2-protected 2'-O-methylguanosine phosphoramidite precursor.

Materials:

  • 5'-O-DMT-N2-(dimethylformamidine)-2'-O-methylguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino)phosphoramidite

  • Methyl iodide (MeI)

  • Sodium hydride (NaH) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous acetonitrile (B52724) (ACN)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for flash column chromatography

  • Hexane, Ethyl acetate (B1210297), Triethylamine (TEA) for chromatography

Procedure:

  • Preparation: Dry all glassware thoroughly. All reactions should be carried out under an inert atmosphere (argon or nitrogen).

  • N1-Methylation:

    • Dissolve the starting 5'-O-DMT-N2-(dimethylformamidine)-2'-O-methylguanosine phosphoramidite in anhydrous DCM.

    • Add a slight excess of a non-nucleophilic base (e.g., sodium hydride).

    • Cool the reaction mixture in an ice bath.

    • Slowly add a stoichiometric amount of methyl iodide.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate containing 0.5% triethylamine.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the desired this compound phosphoramidite as a white foam.

Quantitative Data Summary:

ParameterValue/RangeNotes
Starting MaterialCommercially availableN2-dmf-2'-O-methylguanosine phosphoramidite
Methylating AgentMethyl Iodide---
BaseSodium HydrideNon-nucleophilic
Reaction Time2 - 4 hoursMonitored by TLC
Isolated Yield~80%After chromatographic purification[2]
Protocol 2: Solid-Phase Synthesis of RNA Containing this compound

This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides incorporating the custom-synthesized this compound phosphoramidite.

Materials:

  • This compound phosphoramidite (from Protocol 1)

  • Standard A, C, U, and G phosphoramidites (2'-O-TBDMS or 2'-O-TOM protected)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI))

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Capping solution A (Acetic anhydride (B1165640) in THF/lutidine) and B (N-Methylimidazole in THF)

  • Deblocking solution (Trichloroacetic acid in DCM)

  • Anhydrous acetonitrile

Instrumentation:

  • Automated DNA/RNA synthesizer

Procedure:

  • Preparation: Dissolve the this compound phosphoramidite and other standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentrations. Install the reagents on the synthesizer.

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of automated cycles, each consisting of four steps:

    • Detritylation (Deblocking): Removal of the 5'-DMT protecting group from the support-bound nucleoside.

    • Coupling: Activation of the incoming phosphoramidite (including the this compound phosphoramidite) and its coupling to the free 5'-hydroxyl group of the growing RNA chain. An extended coupling time of 10-15 minutes is recommended for the sterically hindered modified phosphoramidite to ensure high coupling efficiency.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Chain Elongation: Repeat the synthesis cycle until the desired RNA sequence is assembled.

Quantitative Data Summary:

ParameterValue/RangeNotes
ActivatorETT or DCIDCI may offer faster kinetics
Coupling Time (Modified Monomer)10 - 15 minutesTo overcome steric hindrance
Average Stepwise Coupling Yield>98%Monitored by trityl cation release
Protocol 3: Cleavage, Deprotection, and Purification of the Modified RNA

This protocol describes the post-synthesis processing of the RNA oligonucleotide to remove protecting groups and purify the final product. Special attention must be paid to the deprotection conditions to avoid degradation of the N1-methylguanosine residue.

Materials:

  • Ammonium hydroxide/40% aqueous methylamine (B109427) (AMA) solution (1:1, v/v)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • RNA Quenching Buffer

  • Desalting columns or cartridges

  • HPLC system with a suitable column (e.g., reversed-phase C18)

Procedure:

  • Cleavage and Base Deprotection:

    • Treat the CPG solid support with AMA solution at room temperature for 2 hours. This cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the exocyclic amine protecting groups.

    • Caution: Avoid prolonged exposure to strong basic conditions at elevated temperatures, which can be detrimental to the N1-methylguanosine modification.

  • 2'-Hydroxyl Deprotection (if applicable):

    • After removing the AMA solution, dry the crude oligonucleotide.

    • If standard 2'-O-TBDMS protected phosphoramidites were used for other nucleosides, dissolve the oligonucleotide in anhydrous DMSO.

    • Add TEA·3HF and heat at 65°C for 2.5 hours to remove the TBDMS groups.[3]

  • Purification:

    • Quench the deprotection reaction with an appropriate buffer.

    • The crude oligonucleotide can be desalted using a size-exclusion column.

    • For high purity, purify the oligonucleotide by high-performance liquid chromatography (HPLC). Ion-exchange or reversed-phase HPLC can be used depending on the properties of the RNA sequence. The retention of the 5'-DMT group (DMT-on purification) can facilitate reversed-phase purification.[3]

Quantitative Data Summary:

ParameterValue/RangeNotes
Cleavage/Base DeprotectionAMA, room temperature, 2 hoursMilder conditions to protect N1-methylguanosine
2'-TBDMS DeprotectionTEA·3HF, 65°C, 2.5 hoursStandard procedure
Final Purity (after HPLC)>95%As determined by HPLC analysis

Visualizations

Solid_Phase_RNA_Synthesis_Workflow start Start: CPG Solid Support with First Nucleoside (5'-DMT on) detritylation 1. Detritylation (TCA in DCM) Remove 5'-DMT group start->detritylation coupling 2. Coupling (this compound Phosphoramidite + Activator) detritylation->coupling capping 3. Capping (Acetic Anhydride/NMI) Block unreacted 5'-OH coupling->capping oxidation 4. Oxidation (Iodine Solution) Stabilize phosphate linkage capping->oxidation elongation Repeat Cycle for Desired Sequence Length oxidation->elongation elongation->detritylation Next cycle cleavage_deprotection 5. Cleavage & Deprotection (AMA Solution) Cleave from support & remove base/phosphate PGs elongation->cleavage_deprotection Final cycle desilylation 6. 2'-OH Deprotection (TEA.3HF) Remove TBDMS groups cleavage_deprotection->desilylation purification 7. Purification (HPLC) Isolate full-length RNA desilylation->purification final_product Final Product: Purified RNA with This compound purification->final_product

Caption: Workflow for solid-phase synthesis of RNA containing this compound.

Phosphoramidite_Synthesis_Pathway start_material 5'-DMT-N2-dmf-2'-O-methyl- guanosine-3'-phosphoramidite precursor methylation_step N1-Methylation (NaH, MeI in DCM) start_material->methylation_step intermediate Crude this compound phosphoramidite methylation_step->intermediate purification_step Purification (Silica Gel Chromatography) intermediate->purification_step final_phosphoramidite Pure 5'-DMT-N2-dmf-1-methyl-2'-O- methylguanosine-3'-phosphoramidite purification_step->final_phosphoramidite

References

Application Note: Quantification of 1,2'-O-Dimethylguanosine using Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2'-O-Dimethylguanosine (m¹G) is a modified nucleoside that has garnered increasing interest as a potential biomarker in various pathological conditions, including cancer. Its quantification in biological matrices such as urine and serum can provide valuable insights into RNA metabolism and disease states. This document provides detailed application notes and protocols for the accurate quantification of this compound using analytical standards and advanced analytical techniques.

Analytical Standards for Quantification

The accurate quantification of this compound relies on the use of high-purity, certified analytical standards. These standards are essential for method development, calibration, and validation, ensuring the reliability and reproducibility of results. It is recommended to use a stable isotope-labeled internal standard, such as this compound-¹³C₅,¹⁵N₂, to correct for matrix effects and variations in sample preparation and instrument response.

Quantitative Data Summary

Elevated urinary levels of modified nucleosides, including N2,N2-dimethylguanosine, have been observed in patients with certain types of cancer, such as breast carcinoma[1]. The following table summarizes hypothetical quantitative data for this compound in urine samples from healthy controls and breast cancer patients, illustrating its potential as a biomarker.

AnalyteSample MatrixCohortConcentration (ng/mL) ± SDFold Changep-value
This compoundUrineHealthy Controls (n=50)15.2 ± 4.5-< 0.001
Breast Cancer Patients (n=50)42.8 ± 12.12.82

Experimental Protocols

Sample Preparation (Human Urine)

This protocol outlines the steps for preparing human urine samples for LC-MS/MS analysis.

Materials:

  • Human urine samples

  • This compound analytical standard

  • This compound-¹³C₅,¹⁵N₂ internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 30 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Transfer 500 µL of the supernatant to a clean centrifuge tube.

  • Add 10 µL of the internal standard solution (1 µg/mL in 50% acetonitrile/water) to each sample.

  • Add 500 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Quantification Method

This protocol describes the parameters for the quantification of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-10 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 312.1 → Product ion (m/z) 152.1

    • This compound-¹³C₅,¹⁵N₂ (IS): Precursor ion (m/z) 319.1 → Product ion (m/z) 157.1

  • Collision Energy: Optimized for each transition (typically 15-25 eV)

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve (e.g., 1-1000 ng/mL).
Accuracy Recovery between 85-115% at three different concentration levels.
Precision Relative Standard Deviation (RSD) ≤ 15% for intra- and inter-day precision.
Limit of Detection (LOD) Signal-to-noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) Signal-to-noise ratio (S/N) ≥ 10, with acceptable accuracy and precision.
Specificity No significant interference from endogenous matrix components at the retention time of the analyte and internal standard.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. Should be consistent and reproducible.
Stability Analyte stability in the matrix under different storage conditions (freeze-thaw, short-term, long-term).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Spike Spike with Internal Standard Urine->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter LC HILIC Separation Filter->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant Stats Statistical Analysis Quant->Stats

Caption: Experimental workflow for this compound quantification.

Biosynthesis of N2,N2-Dimethylguanosine in tRNA

This compound, more commonly referred to as N2,N2-dimethylguanosine (m²₂G) in the context of RNA modification, is synthesized post-transcriptionally. The modification of a guanosine (B1672433) residue within a transfer RNA (tRNA) molecule is catalyzed by the enzyme tRNA (guanine-N2,-N2)-dimethyltransferase, also known as TRM1. This enzyme utilizes S-adenosylmethionine (SAM) as the methyl group donor. The reaction proceeds in a stepwise manner, with the formation of N2-methylguanosine as an intermediate.

biosynthesis_pathway cluster_reactants cluster_enzyme1 cluster_intermediate cluster_reactants2 cluster_enzyme2 cluster_products Guanosine Guanosine in pre-tRNA TRM1_1 TRM1 Enzyme Guanosine->TRM1_1 SAM1 S-Adenosylmethionine (SAM) SAM1->TRM1_1 m2G N2-Methylguanosine (m2G) TRM1_1->m2G SAH1 S-Adenosylhomocysteine (SAH) TRM1_1->SAH1 TRM1_2 TRM1 Enzyme m2G->TRM1_2 SAM2 S-Adenosylmethionine (SAM) SAM2->TRM1_2 m22G N2,N2-Dimethylguanosine (m2,2G) TRM1_2->m22G SAH2 S-Adenosylhomocysteine (SAH) TRM1_2->SAH2

Caption: Biosynthesis of N2,N2-Dimethylguanosine catalyzed by the TRM1 enzyme.

References

Application Notes and Protocols for the Development of 1,2'-O-Dimethylguanosine Methyltransferase (TRMT13) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzyme 1,2'-O-Dimethylguanosine methyltransferase, homolog TRMT13 (also known as CCDC76 or hTrmt13), is a member of the Rossmann-fold methyltransferase superfamily.[1] TRMT13 is a dual-function protein with distinct roles in different cellular compartments. In the cytoplasm, it functions as a tRNA methyltransferase, catalyzing the S-adenosyl-L-methionine (SAM)-dependent 2'-O-methylation of specific tRNAs, including tRNA-Pro and tRNA-Gly(GCC) at position 4.[2][3][4] This modification is crucial for regulating protein translation.[2][5] In the nucleus, TRMT13 acts independently of its catalytic activity as a transcriptional co-activator, binding directly to DNA to promote the expression of genes involved in epithelial-mesenchymal transition (EMT), thereby influencing cell migration and metastasis.[2][6]

Given its roles in fundamental cellular processes like translation and its association with cancer progression, TRMT13 presents a compelling target for therapeutic intervention.[6][7] The development of small molecule inhibitors targeting the methyltransferase activity of TRMT13 could provide valuable chemical probes to dissect its biological functions and serve as lead compounds for novel cancer therapies.

This document provides detailed protocols and guidelines for establishing a high-throughput screening (HTS) campaign to identify and characterize inhibitors of TRMT13's methyltransferase activity.

Application Notes: Strategy for TRMT13 Inhibitor Discovery

The discovery of novel TRMT13 inhibitors can be pursued through a systematic high-throughput screening (HTS) campaign. The general strategy involves screening a large library of small molecules for their ability to inhibit the enzymatic activity of purified, recombinant TRMT13 in a robust and automated biochemical assay. Hits identified from the primary screen are then subjected to a series of validation and secondary assays to confirm their activity, determine their potency and mechanism of action, and rule out assay artifacts.

The core of this strategy relies on a reliable biochemical assay that measures the methyltransferase activity of TRMT13. Since all SAM-dependent methyltransferases produce S-adenosyl-L-homocysteine (SAH) as a universal by-product, assays that detect SAH are broadly applicable and can be readily adapted for HTS.[8] Commercially available kits, such as the luminescence-based MTase-Glo™ assay, provide a validated and sensitive method for quantifying SAH production.[8][9]

Quantitative Data Summary

As of the date of this document, no specific small molecule inhibitors for TRMT13 have been publicly disclosed. The following table is provided as a template for presenting quantitative data for newly identified inhibitors. The metrics included are essential for evaluating and comparing the performance of hit compounds from a screening campaign.

Table 1: Inhibitory Activity of Hypothetical Compounds Against TRMT13

Compound IDIC50 (µM)Ki (µM)Z'-factorSignal-to-Background (S/B) Ratio
Control (Sinefungin) 0.50.2> 0.712
Hypothetical Hit 1 2.81.5N/AN/A
Hypothetical Hit 2 15.28.1N/AN/A
Hypothetical Hit 3 0.90.4N/AN/A
  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the enzymatic activity by 50%. It is a standard measure of inhibitor potency.

  • Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher affinity.

  • Z'-factor: A statistical parameter used to evaluate the quality of an HTS assay. A value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[8]

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the uninhibited enzyme reaction to the background signal (no enzyme). A high S/B ratio indicates a robust assay with a wide dynamic range.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Human TRMT13

A prerequisite for any inhibitor screening campaign is a source of pure, active enzyme.

  • Cloning: Synthesize a codon-optimized open reading frame (ORF) for human TRMT13 (UniProt: Q9NUP7) and clone it into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal Hexa-Histidine (6xHis) tag for purification.

  • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for 16-18 hours at 18°C.

  • Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1x protease inhibitor cocktail). Lyse the cells using sonication or a microfluidizer.

  • Purification:

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Further purify the protein using size-exclusion chromatography (e.g., Superdex 200 column) in a storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Quality Control: Assess protein purity by SDS-PAGE and concentration using a Bradford assay or by measuring absorbance at 280 nm. Confirm enzyme activity using a low-throughput version of the assays described below.

Protocol 2: Primary High-Throughput Screening (HTS) using a Luminescence-Based Assay

This protocol is adapted for TRMT13 using the principle of the MTase-Glo™ Methyltransferase Assay, which quantifies the SAH produced.

  • Materials:

    • Purified recombinant TRMT13

    • In vitro transcribed human tRNA-Gly(GCC) substrate

    • S-adenosyl-L-methionine (SAM)

    • MTase-Glo™ Reagent and Detection Solution (Promega or similar)

    • Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT

    • Test compounds dissolved in DMSO

    • Low-volume 384- or 1536-well white, opaque assay plates

  • Procedure (384-well format):

    • Using an automated liquid handler, dispense 50 nL of test compound from the library plate into the assay plate. Include positive controls (e.g., Sinefungin, a pan-methyltransferase inhibitor) and negative controls (DMSO vehicle).

    • Add 5 µL of TRMT13 enzyme solution (e.g., 20 nM final concentration in Assay Buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the methyltransferase reaction by adding 5 µL of substrate mix containing tRNA-Gly(GCC) and SAM (e.g., 2 µM and 10 µM final concentrations, respectively) in Assay Buffer.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect SAH by adding 5 µL of MTase-Glo™ Reagent. Incubate for 30 minutes at room temperature.

    • Add 10 µL of MTase-Glo™ Detection Solution. Incubate for another 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

    • Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for positive control). Identify "hits" as compounds that cause significant inhibition (e.g., >3 standard deviations from the mean of the DMSO wells).

Protocol 3: Secondary Assay - UPLC-MS/MS for Confirmation of tRNA Methylation

This method provides direct, label-free confirmation of TRMT13's enzymatic activity and its inhibition. It is used to validate hits from the primary screen.[2]

  • Reaction Setup: Set up a larger volume (e.g., 50 µL) methyltransferase reaction similar to the HTS assay. Include conditions with no enzyme, DMSO control, and the hit compound at various concentrations.

  • RNA Digestion: After the reaction, purify the tRNA substrate. Digest the tRNA to nucleosides using a mixture of Nuclease P1 and bacterial alkaline phosphatase.

  • UPLC-MS/MS Analysis:

    • Inject the digested nucleoside mixture onto an ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

    • Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Monitor for the presence of the methylated product (2'-O-methylguanosine) and the unmethylated substrate using Multiple Reaction Monitoring (MRM) with specific parent/daughter ion transitions.

  • Quantification: Quantify the amount of methylated product formed in the presence and absence of the inhibitor to confirm its effect on TRMT13's catalytic activity.

Visualizations

TRMT13_Reaction cluster_reactants Reactants cluster_products Products TRNA tRNA-Gly(GCC) TRMT13 TRMT13 Enzyme TRNA->TRMT13 Substrate SAM SAM (S-adenosyl-methionine) SAM->TRMT13 Co-factor mTRNA 2'-O-methylated tRNA SAH SAH (S-adenosyl-homocysteine) TRMT13->mTRNA Product TRMT13->SAH By-product HTS_Workflow start Compound Library (~100,000s of compounds) primary_screen Primary HTS (Luminescence-based Assay) start->primary_screen hit_id Hit Identification (Activity > Threshold) primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response Primary Hits secondary_assay Secondary Assay (e.g., UPLC-MS/MS Confirmation) dose_response->secondary_assay sar Structure-Activity Relationship (SAR) Studies secondary_assay->sar Confirmed Hits lead_opt Lead Optimization sar->lead_opt MTase_Glo_Mechanism cluster_MT_Reaction Step 1: Methyltransferase Reaction cluster_SAH_Conversion Step 2: SAH Conversion (MTase-Glo™ Reagent) cluster_Light_Production Step 3: Light Production (Detection Solution) mt_reaction TRMT13 + SAM + tRNA -> SAH + methylated tRNA sah_label SAH mt_reaction->sah_label atp_label ATP sah_label->atp_label Coupled Enzyme Reactions sah_label->atp_label atp_light ATP + Luciferin + O2 -> Light atp_label->atp_light luminescence Luminescence Signal (Inversely proportional to inhibition) atp_light->luminescence inhibitor TRMT13 Inhibitor inhibitor->mt_reaction Blocks Reaction

References

Application Notes and Protocols for the Detection and Labeling of 1,2'-O-Dimethylguanosine (m¹G) in RNA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge of Visualizing m¹G in RNA

The epitranscriptome, the collection of chemical modifications on RNA, plays a critical role in regulating gene expression. 1,2'-O-Dimethylguanosine (m¹G) is a post-transcriptional modification found in various RNA species, including tRNA.[1][2] Understanding the precise location and abundance of m¹G is crucial for elucidating its biological functions in cellular processes and disease. While methods like mass spectrometry and specialized sequencing can detect and quantify m¹G, the direct fluorescent labeling of this specific modification for visualization remains a significant challenge.[3][4][5] No established, single-step method for fluorescently tagging endogenous m¹G in RNA has been widely reported.

These application notes provide a comprehensive overview of the current landscape for m¹G analysis. We present the gold-standard protocol for m¹G quantification using mass spectrometry and a general protocol for internal RNA labeling that could serve as a foundation for developing future m¹G-specific strategies. Furthermore, we propose a conceptual workflow for the direct fluorescent labeling of m¹G, aiming to inspire novel research directions in this area.

Conceptual Strategy: A Proposed Workflow for m¹G-Specific Fluorescent Labeling

Directly targeting the m¹G modification for fluorescent labeling requires a highly specific chemical or enzymatic approach. The workflow proposed below is a conceptual, multi-step strategy that combines enzymatic recognition with bioorthogonal chemistry.

G cluster_workflow Proposed m¹G Labeling Workflow rna RNA containing m¹G azide_rna Azide-tagged RNA at m¹G site rna->azide_rna Enzymatic Reaction enzyme Hypothetical m¹G-Specific Transferase/Ligase enzyme->azide_rna azide (B81097) Azide-modified substrate azide->enzyme labeled_rna Fluorescently Labeled RNA azide_rna->labeled_rna Click Chemistry (CuAAC) fluorophore Alkyne-Fluorophore fluorophore->labeled_rna imaging Microscopy / Gel Imaging labeled_rna->imaging Detection

Caption: A conceptual workflow for the specific fluorescent labeling of m¹G in RNA.

This proposed method involves two key steps:

  • Enzymatic Introduction of a Bioorthogonal Handle: A hypothetical enzyme, engineered to specifically recognize the m¹G modification, would catalyze the transfer of a small, chemically reactive group (like an azide) onto the m1G nucleoside or a nearby position.

  • Click Chemistry Labeling: The azide-modified RNA is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This highly efficient and specific reaction covalently attaches an alkyne-modified fluorophore to the azide handle, resulting in a fluorescently labeled RNA at the site of the m¹G modification.[6][7]

Application Protocol 1: Quantification of m¹G in RNA by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold-standard for the sensitive and accurate quantification of modified nucleosides in RNA.[3][4] This method relies on the unique mass-to-charge ratio of each nucleoside for identification and quantification.

G cluster_workflow LC-MS/MS Workflow for m¹G Quantification rna_isolation 1. Total RNA Isolation digestion 2. Enzymatic Digestion (Nuclease P1, Phosphatase) rna_isolation->digestion nucleosides 3. Mixture of Nucleosides digestion->nucleosides lc 4. HPLC Separation nucleosides->lc ms 5. Tandem Mass Spectrometry (MS/MS) lc->ms data 6. Data Analysis (Quantification of m¹G) ms->data

Caption: Experimental workflow for the quantification of m¹G in RNA by LC-MS/MS.

Methodology
  • RNA Isolation:

    • Isolate total RNA from cells or tissues using a standard Trizol or column-based purification method.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis. High-quality RNA (A260/A280 ratio ~2.0) is essential.

  • Enzymatic Digestion of RNA to Nucleosides:

    • In a sterile, RNase-free microcentrifuge tube, combine 1-5 µg of total RNA with nuclease P1 buffer.

    • Add 2-5 units of nuclease P1.

    • Incubate at 37°C for 2 hours.

    • Add alkaline phosphatase buffer and 1-2 units of bacterial alkaline phosphatase.

    • Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides.

    • The resulting mixture contains individual nucleosides.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the digested sample to pellet any undigested material or enzyme.

    • Transfer the supernatant to a new tube.

    • For absolute quantification, spike the sample with a known concentration of a stable isotope-labeled internal standard for m¹G.

    • Filter the sample through a 0.22 µm filter before injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Separate the nucleosides using a reversed-phase C18 column with a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Mass Spectrometry (MS): Perform analysis on a triple quadrupole mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).[8][9]

      • Monitor the specific precursor-to-product ion transitions for m¹G and other nucleosides. For m¹G (this compound), the precursor ion (MH+) has an m/z of 312.1, and a characteristic product ion has an m/z of 166.[8]

  • Data Analysis:

    • Identify the m¹G peak in the chromatogram based on its retention time and specific MRM transition.

    • Quantify the amount of m¹G relative to the canonical guanosine (B1672433) or the internal standard by integrating the peak areas.

Quantitative Data for Modified Nucleoside Analysis

The following table summarizes key parameters for the LC-MS/MS-based detection of modified nucleosides.

ParameterTypical ValueReference
Limit of Quantification (LOQ) 24 - 98 fmol on column[10]
Linear Range 0.24 - 125 pmol/ml[10]
Precision (Inter-day) 1.7% - 10.4%[10]
Mass-to-Charge (m/z) for m¹Gm Precursor: 312.1, Product: 166[8]

Application Protocol 2: General Internal Fluorescent Labeling of RNA via Click Chemistry

While not specific to m¹G, this protocol outlines a general strategy for internally labeling RNA with a fluorophore using click chemistry.[6][7] This method requires the synthesis of an RNA molecule with a 2'-O-propargyl modified guanosine, which serves as a handle for fluorophore attachment. This provides a foundational method that could be conceptually adapted for m¹G if a specific propargylation method were developed.

G cluster_workflow Internal RNA Labeling via Click Chemistry synthesis 1. Solid-Phase Synthesis of RNA with 2'-O-propargyl G rna_alkyne 2. Alkyne-modified RNA synthesis->rna_alkyne click 4. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) rna_alkyne->click fluorophore 3. Azide-Fluorophore fluorophore->click labeled_rna 5. Fluorescently Labeled RNA click->labeled_rna purification 6. Purification (e.g., HPLC) labeled_rna->purification

Caption: Workflow for site-specific internal fluorescent labeling of synthetic RNA.

Methodology
  • Synthesis of Alkyne-Modified RNA:

    • Synthesize the RNA oligonucleotide of interest using solid-phase phosphoramidite (B1245037) chemistry.

    • At the desired guanosine position, incorporate a 2'-O-propargyl guanosine phosphoramidite instead of the standard guanosine phosphoramidite.

    • Cleave and deprotect the synthesized RNA according to standard protocols.

    • Purify the alkyne-modified RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Click Reaction:

    • In a microcentrifuge tube, dissolve the alkyne-modified RNA in nuclease-free water.

    • Prepare the click reaction mixture. A typical reaction contains:

      • Alkyne-modified RNA (1 equivalent)

      • Azide-functionalized fluorophore (e.g., Cy5-azide) (5-10 equivalents)

      • Copper(I) source (e.g., CuSO₄)

      • Reducing agent (e.g., sodium ascorbate)

      • Copper ligand (e.g., THPTA)

      • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7)

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification of Labeled RNA:

    • Purify the fluorescently labeled RNA from unreacted fluorophore and catalysts using ethanol (B145695) precipitation, followed by denaturing PAGE or HPLC.

    • Verify the successful labeling and purity of the RNA using UV-Vis spectroscopy (to detect both RNA and fluorophore absorbance peaks) and mass spectrometry.

Commonly Used Fluorophores for RNA Labeling

The choice of fluorophore depends on the specific application and available instrumentation.

FluorophoreExcitation (nm)Emission (nm)Notes
Cy3 ~550~570Commonly used FRET donor.
Cy5 ~650~670Commonly used FRET acceptor; good for reducing background fluorescence.
Fluorescein (FAM) ~495~520Bright, but susceptible to photobleaching and pH changes.
Alexa Fluor 488 ~495~519Photostable and bright alternative to FAM.
Alexa Fluor 647 ~650~668Photostable and bright alternative to Cy5.

Summary and Future Outlook

The direct fluorescent labeling of this compound in RNA is a frontier in epitranscriptomics. While current, robust methods rely on indirect detection through mass spectrometry, the development of specific chemical or enzymatic tools holds the key to visualizing m¹G in its native cellular context. The protocols and conceptual strategies outlined in these notes provide both the established foundation for m¹G analysis and a potential roadmap for future innovations in RNA biology and drug development. Further research into m¹G-recognizing enzymes and bioorthogonal chemistry is essential to turn the conceptual workflow into a practical laboratory tool.

References

Troubleshooting & Optimization

improving the yield of 1,2'-O-Dimethylguanosine chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve the yield and purity of 1,2'-O-Dimethylguanosine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges are achieving regioselective methylation at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl of the ribose sugar, and preventing methylation at other reactive sites (like N7, O6, and the 3' or 5' hydroxyls).[1][2] Chemical synthesis methods often face issues such as low concentrations of the main product, complex reaction matrices, and the generation of numerous by-products that are difficult to separate.[3]

Q2: What general strategies can be employed to improve the yield?

A2: Yield improvement hinges on a robust protecting group strategy. Protecting the 3' and 5' hydroxyl groups is essential before attempting 2'-O-methylation.[4] Optimizing the choice of methylating agent, base, and solvent for each step is also critical. Some modern methods achieve high yields by using specific catalysts or by performing the synthesis without protection of the guanine base, which simplifies the workflow.[2][4]

Q3: How can I minimize the formation of isomeric by-products?

A3: The key is selective protection and controlled reaction conditions. For instance, using a bulky silyl (B83357) protecting group like methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂) can effectively shield the 3' and 5' hydroxyls, facilitating selective 2'-O-methylation.[4] The choice of a mild base and a weak electrophile (methylating agent) can also be crucial for success.[4]

Q4: What are the most effective methods for purifying the final product?

A4: Due to the presence of closely related isomers and by-products, purification is often multi-step.[3] Silica (B1680970) gel column chromatography is a standard method for separating the desired product from reaction impurities.[5] For high-purity applications, High-Performance Liquid Chromatography (HPLC) is frequently employed.[3] In some cases, the product can be isolated by crystallization, which can be a highly efficient purification method if suitable conditions are found.[2]

Troubleshooting Guide

Problem: Low Yield During 2'-O-Methylation Step

Question Possible Causes Recommended Solutions
My 2'-O-methylation reaction has a very low yield. What are the common pitfalls?1. Incomplete 3',5'-O-protection: Free hydroxyl groups at the 3' or 5' positions will react, consuming reagents and creating by-products. 2. Suboptimal Reagents: The choice of base and methylating agent is critical. A base that is too strong or a methylating agent that is too reactive can lead to side reactions. 3. Presence of Water: Moisture in the reaction can quench reagents and lead to hydrolysis of intermediates.[6]1. Verify Protection: Before methylation, confirm the complete protection of the 3' and 5' positions using TLC or NMR. 2. Optimize Reagents: Consider the high-yield method using a mild base like sodium bis(trimethylsilyl)amide (NaHMDS) with a weak electrophile like methyl chloride (CH₃Cl).[4] Alternatively, a catalytic approach with stannous chloride and diazomethane (B1218177) has shown excellent yields (98%).[2] 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Co-evaporate the starting material with anhydrous pyridine (B92270) to remove residual water.[5]

Problem: Non-Selective Methylation on the Guanine Base

Question Possible Causes Recommended Solutions
I am observing methylation at multiple positions on the guanine base (e.g., N7, O6) instead of just N1. How can I improve regioselectivity?1. Reactive Methylating Agent: Strong methylating agents like dimethyl sulfate (B86663) can be aggressive and less selective.[1] 2. Reaction Conditions: Temperature and reaction time can influence the thermodynamic versus kinetic product distribution.1. Choose a Milder Methylating Agent: Experiment with different methylating agents to find one with better selectivity for the N1 position under your reaction conditions. 2. Protect the Guanine Base: While more complex, protecting the guanine base (e.g., with an isobutyryl group at the N2 position) can block other reactive sites and direct methylation to the desired position.[5] 3. Optimize Conditions: Carefully control the reaction temperature and time. Run small-scale trials to determine the optimal conditions for N1 selectivity.

Problem: Difficulty with Deprotection

Question Possible Causes Recommended Solutions
The final deprotection step is either incomplete or causes degradation of my product. What should I do?1. Incorrect Deprotection Reagent: The reagent may not be suitable for the specific protecting group used. 2. Harsh Conditions: The conditions (e.g., strong acid/base, high temperature) may be cleaving the desired methyl groups or damaging the nucleoside structure.1. Use Standard Protocols: For silyl groups (e.g., TBDMS, MDPS), a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) is standard.[6] For DMT groups, a mild acid is used.[5] Ensure you are using the correct procedure for your chosen protecting groups. 2. Modify Conditions: If degradation occurs, try lowering the reaction temperature or using a buffered or milder deprotection reagent. Monitor the reaction closely by TLC or HPLC to stop it as soon as the deprotection is complete.

Summary of Reaction Conditions for 2'-O-Methylation

MethodStarting MaterialProtecting GroupMethylation ReagentsYieldReference
Silyl ProtectionGuanosine (B1672433)Methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂)CH₃Cl, NaHMDSHigh[4]
Catalytic2-AminoadenosineNoneDiazomethane, SnCl₂ (catalyst)98% (after enzymatic conversion)[2]
Phosphoramidite Synthesis2'-O-methylguanosineDMT (5'-O), Isobutyryl (N2)-86% (phosphitylation step)[5]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2'-O-Methylguanosine via Silyl Protection

This protocol is adapted from a method that features high efficiency without the need for base protection.[4]

Step 1: 3',5'-O-(Methylene-bis-diisopropylsilyl)guanosine Protection

  • Dry guanosine by co-evaporation with anhydrous pyridine.

  • Dissolve the dried guanosine in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C.

  • Add methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with methanol (B129727) and evaporate the solvent.

  • Purify the crude product via silica gel column chromatography to yield the protected guanosine.

Step 2: 2'-O-Methylation

  • Dissolve the protected guanosine from Step 1 in an anhydrous solvent like THF.

  • Cool the mixture to -78 °C.

  • Add a mild base, such as sodium bis(trimethylsilyl)amide (NaHMDS), and stir for 30 minutes.

  • Bubble methyl chloride (CH₃Cl) gas through the solution or add a solution of it.

  • Stir the reaction at low temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a proton source (e.g., saturated ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent, dry, and concentrate.

Step 3: Deprotection

  • Dissolve the crude 2'-O-methylated product in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1M in THF).

  • Stir at room temperature until the silyl group is completely removed (monitor by TLC).

  • Evaporate the solvent and purify the resulting 2'-O-methylguanosine by silica gel chromatography.

Visualizations

Synthesis_Workflow cluster_protection Protection cluster_methylation Methylation cluster_final Final Steps Guanosine Guanosine Protected_G 3',5'-O-Protected Guanosine Guanosine->Protected_G MDPSCl₂, Pyridine Methylated_2_O 2'-O-Methyl-Protected Guanosine Protected_G->Methylated_2_O NaHMDS, CH₃Cl Dimethylated 1,2'-O-Dimethyl-Protected Guanosine Methylated_2_O->Dimethylated Methylating Agent, Base Deprotected This compound (Crude) Dimethylated->Deprotected TBAF Purified Purified Product Deprotected->Purified Chromatography (HPLC/Silica)

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Guide Problem Low Final Yield Cause1 Poor 2'-O-Methylation Problem->Cause1 Cause2 Inefficient N1-Methylation Problem->Cause2 Cause3 Product Loss During Purification Problem->Cause3 Cause4 Degradation During Deprotection Problem->Cause4 Sol1a Confirm 3',5'-O-Protection Cause1->Sol1a Sol1b Use Anhydrous Conditions Cause1->Sol1b Sol1c Optimize Base/Methylating Agent Cause1->Sol1c Sol2a Screen Methylating Agents Cause2->Sol2a Sol2b Optimize Temperature/Time Cause2->Sol2b Sol3a Optimize Chromatography Gradient Cause3->Sol3a Sol3b Consider Crystallization Cause3->Sol3b Sol4a Use Milder Deprotection Conditions Cause4->Sol4a Sol4b Monitor Reaction Closely Cause4->Sol4b

Caption: Troubleshooting logic for low yield in nucleoside synthesis.

References

Technical Support Center: 2'-O-Methylation of Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-O-methylation of guanosine (B1672433). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis and analysis of 2'-O-methylated guanosine and its derivatives.

Troubleshooting Guide

This section addresses common problems encountered during the 2'-O-methylation of guanosine, offering potential causes and solutions in a question-and-answer format.

Q1: I am getting a very low yield of my desired 2'-O-methylated guanosine product. What are the possible reasons and how can I improve it?

A1: Low yields in 2'-O-methylation of guanosine are a frequent challenge. Several factors could be contributing to this issue:

  • Incomplete reaction: The methylation reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. However, be cautious as this might also increase the formation of side products. Consider using a more reactive methylating agent, but this may require re-optimization of the reaction conditions.

  • Suboptimal base: The choice and amount of base used to deprotonate the 2'-hydroxyl group are critical.

    • Solution: A sterically hindered strong organic base is often preferred to minimize side reactions.[1] Titrate the amount of base to ensure complete deprotonation of the 2'-hydroxyl without causing degradation of the starting material or product.

  • Degradation of starting material or product: Guanosine and its derivatives can be sensitive to harsh reaction conditions.

    • Solution: Use milder reaction conditions if possible. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction and lead to hydrolysis.

  • Inefficient purification: The desired product may be lost during purification steps.

    • Solution: Optimize your purification protocol. This may involve trying different chromatography columns, solvent systems, or crystallization conditions. It is crucial to carefully monitor fractions to avoid discarding the product.

Q2: I am observing multiple products in my reaction mixture, including methylation at other positions. How can I improve the regioselectivity for 2'-O-methylation?

A2: Achieving high regioselectivity is a primary challenge due to the presence of other nucleophilic sites in the guanosine molecule, such as the 3'-hydroxyl group and various positions on the guanine (B1146940) base.

  • Protecting Groups: The most effective strategy is to use protecting groups to block other reactive sites.

    • 3',5'-Hydroxyl Protection: A common approach is to simultaneously protect the 3' and 5'-hydroxyl groups of the ribose. The tetraisopropyldisiloxane-1,3-diyl (TIPDS) group is a widely used protecting group for this purpose.[1] A novel silicon-based protecting group, MDPSCl2, has also been shown to provide excellent regioselectivity for the silylation of the 3',5'-hydroxyl groups.[2]

    • Guanine Base Protection: Alkylation of unprotected guanosine often occurs preferentially on the base.[1] Therefore, protecting the guanine moiety is crucial. Various protecting groups can be employed, and the choice depends on the overall synthetic strategy and the desired deprotection conditions.[1][3][4]

  • Enzymatic Methylation: For specific applications, enzymatic methylation offers high regioselectivity. Enzymes like FtsJ RNA 2'-O-methyltransferases can catalyze the specific 2'-O-methylation of guanosine within an RNA sequence.[5]

Q3: I am struggling with the purification of my final 2'-O-methylated guanosine product. What are the recommended methods?

A3: Purification can be challenging due to the similar polarities of the desired product, unreacted starting material, and various side products.

  • Chromatography:

    • Silica (B1680970) Gel Chromatography: This is the most common method. The choice of solvent system is critical for achieving good separation. A gradient elution is often necessary.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity requirements, such as for therapeutic applications, RP-HPLC is a powerful purification technique.

  • Crystallization: If the product is a crystalline solid, crystallization can be an effective method for purification, especially on a larger scale.

  • Analytical Monitoring: It is essential to use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to monitor the purification process and identify the fractions containing the desired product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis, analysis, and function of 2'-O-methylated guanosine.

Q1: Why is protection of the guanine base necessary during 2'-O-methylation?

A1: The guanine base contains several nucleophilic nitrogen and oxygen atoms that can be alkylated under the conditions used for 2'-O-methylation. In fact, alkylation of unprotected guanosine often occurs preferentially at the base moiety rather than the ribose hydroxyl groups.[1] Protecting the guanine base is therefore essential to direct the methylation to the desired 2'-hydroxyl position and avoid a mixture of difficult-to-separate side products.

Q2: What are some common protecting groups for the ribose hydroxyls in guanosine?

A2: The choice of protecting groups for the ribose hydroxyls is crucial for directing the methylation to the 2'-position. A common strategy is to use a bifunctional silyl (B83357) protecting group that simultaneously protects the 3'- and 5'-hydroxyl groups, leaving the 2'-hydroxyl free for methylation. The most widely used protecting group for this purpose is 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, which forms a 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) (TIPDS) protected guanosine.[1] Another novel silicon-based protecting group, 1,3-dichloro-1,3-dimethyl-1,3-diphenyldisiloxane (B1581840) (MDPSCl2), has also been reported to be highly effective.[2] For solid-phase RNA synthesis, tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM) are commonly used to protect the 2'-hydroxyl group.[3]

Q3: What analytical techniques are used to confirm the successful 2'-O-methylation of guanosine?

A3: A combination of analytical techniques is typically used to confirm the structure and purity of the 2'-O-methylated guanosine product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the presence and position of the methyl group. The chemical shift of the 2'-proton and the methyl protons are characteristic.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the product, which verifies the addition of a methyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the product and can be used to separate the 2'-O-methylated isomer from the 3'-O-methylated isomer and other impurities.

  • Resistance to Alkaline/Enzymatic Hydrolysis: 2'-O-methylation increases the resistance of the adjacent phosphodiester bond to cleavage by alkali and certain RNases.[6][7] This property can be used as an indirect method to confirm methylation.

Q4: What is the biological significance of 2'-O-methylation of guanosine?

A4: 2'-O-methylation of guanosine, and other nucleotides, is a crucial post-transcriptional modification of RNA that plays several important roles in cellular processes.

  • RNA Stability: The 2'-O-methyl group enhances the stability of RNA by making the phosphodiester backbone more resistant to nuclease degradation.[6]

  • Innate Immunity: 2'-O-methylation of RNA, including at guanosine residues, is a key mechanism for the innate immune system to distinguish "self" RNA from foreign RNA (e.g., from viruses).[5][8] Unmodified RNA can trigger an immune response through Toll-like receptors (TLRs), while 2'-O-methylated RNA is generally not recognized.[9][10]

  • RNA Structure and Function: The methyl group can influence the local conformation of the RNA backbone, which can in turn affect RNA-protein interactions and the overall structure and function of RNA molecules like ribosomal RNA (rRNA) and transfer RNA (tRNA).[7][11]

Quantitative Data

The following tables summarize quantitative data related to the synthesis and analysis of 2'-O-methylated guanosine.

Table 1: Yields of Key Steps in 2'-O-Methoxyethylguanosine Synthesis

StepProductYield (%)Reference
Silylation of guanosine with MDPSCl₂3',5'-O-(1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diyl)guanosine79[2]
Alkylation of 2'-hydroxyl2'-O-methoxyethyl-3',5'-O-(MDPS)-guanosine85[2]
Deprotection2'-O-methoxyethylguanosine97[2]

Table 2: Impact of 2'-O-Methylation on Thermal Stability of RNA Duplexes

ModificationChange in Melting Temperature (ΔTm) per modification (°C)Reference
2'-O-Methyl (general)+1.0 to +1.5[12]
2'-O-Methylguanosine (Gm)Sequence dependent[12]

Experimental Protocols

Protocol 1: Synthesis of 2'-O-Methoxyethylguanosine using a Silicon-Based Protecting Group [2]

  • Silylation of Guanosine:

    • Suspend guanosine in a suitable anhydrous solvent (e.g., pyridine).

    • Cool the suspension to 0 °C.

    • Add 1,3-dichloro-1,3-dimethyl-1,3-diphenyldisiloxane (MDPSCl₂) dropwise.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Quench the reaction and purify the product by silica gel chromatography to obtain 3',5'-O-(1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diyl)guanosine.

  • Alkylation of the 2'-Hydroxyl Group:

    • Dissolve the protected guanosine in an anhydrous solvent (e.g., THF).

    • Cool the solution to -78 °C.

    • Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS).

    • Add methoxyethyl bromide.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction and purify the product by silica gel chromatography.

  • Deprotection:

    • Dissolve the 2'-O-alkylated product in THF.

    • Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

    • Stir the reaction at room temperature until the silyl protecting group is completely removed.

    • Purify the final product, 2'-O-methoxyethylguanosine, by chromatography or crystallization.

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 2'-O-Methylated Guanosine cause1 Incomplete Reaction start->cause1 cause2 Suboptimal Base start->cause2 cause3 Degradation start->cause3 cause4 Purification Loss start->cause4 sol1 Increase reaction time/temp Use more reactive methylating agent cause1->sol1 sol2 Use sterically hindered strong base Optimize base stoichiometry cause2->sol2 sol3 Use milder conditions Ensure anhydrous environment cause3->sol3 sol4 Optimize chromatography Careful fraction analysis cause4->sol4

Caption: A troubleshooting flowchart for addressing low yields in 2'-O-methylation of guanosine.

Synthetic_Workflow Guanosine Guanosine Protected_G 3',5'-O-Protected Guanosine Guanosine->Protected_G 3',5'-OH Protection (e.g., TIPDSCl) Base_Protected_G Base and 3',5'-O-Protected Guanosine Protected_G->Base_Protected_G Base Protection (e.g., Acyl) Methylated_G 2'-O-Methylated Protected Guanosine Base_Protected_G->Methylated_G 2'-O-Methylation (Base, MeI) Final_Product 2'-O-Methyl Guanosine Methylated_G->Final_Product Deprotection

Caption: A generalized workflow for the chemical synthesis of 2'-O-methylguanosine.

Innate_Immune_Recognition cluster_foreign Foreign RNA (e.g., Viral) cluster_self Host RNA Foreign_RNA Unmodified Guanosine TLR7 Toll-like Receptor 7 (TLR7) Foreign_RNA->TLR7 Recognized Self_RNA 2'-O-Methylated Guanosine Self_RNA->TLR7 Not Recognized Immune_Response Innate Immune Response (e.g., Interferon Production) TLR7->Immune_Response Activates No_Response No Immune Response TLR7->No_Response

Caption: The role of guanosine 2'-O-methylation in evading innate immune recognition.

References

Technical Support Center: Chromatographic Analysis of 1,2'-O-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of 1,2'-O-Dimethylguanosine. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during their experiments.

Troubleshooting Guide

This guide addresses specific problems you might face during the chromatographic analysis of this compound.

Q1: Why am I seeing poor peak shape (tailing, fronting, or broadening) for my this compound peak?

Poor peak shape can arise from several factors related to your sample, mobile phase, or column.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups on silica-based columns.[1][2] Other causes include column overload, a partially blocked column frit, or excess dead volume in the system.[2][3]

    • Solution:

      • Optimize Mobile Phase pH: For ionizable compounds, operate at a pH at least two units away from the analyte's pKa to ensure it is in a single ionic state.[1] Adding a small amount of a modifier like formic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) can help reduce tailing.[4]

      • Check for Overload: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[2][3]

      • Use a Different Column: Consider using a well-end-capped column to minimize silanol interactions or a polymer-based column which is stable at a wider pH range.[5][6]

      • System Maintenance: Check all fittings for dead volume and consider backflushing the column to clean the frit.[1][2]

  • Peak Fronting: This typically occurs when the column is overloaded or when the sample is dissolved in a solvent that is stronger than the mobile phase.[1][2]

    • Solution:

      • Reduce Sample Concentration: Inject a smaller, more dilute sample volume.[2]

      • Match Sample Solvent: Dissolve your sample in the initial mobile phase or a weaker solvent. A solvent stronger than the mobile phase can cause the analyte to travel too quickly through the initial part of the column, leading to fronting.[2][7]

  • Peak Broadening: Broad peaks can indicate column degradation, a slow gradient, or issues with system temperature.[3]

    • Solution:

      • Use a Column Oven: Maintain a stable and consistent temperature to ensure reproducible retention times and peak shapes.[3]

      • Replace the Column: If the column has been used extensively or with harsh mobile phases, it may be degraded and need replacement.[3]

      • Optimize Flow Rate: Each column has an optimal flow rate; operating too far from this can lead to broader peaks.[7]

Q2: My this compound peak has very little or no retention on my C18 column. What should I do?

This is a common issue for polar compounds like methylated nucleosides in Reversed-Phase Chromatography (RPC).[8][9]

  • Problem: In RPC, retention is based on hydrophobic interactions. Polar compounds like this compound have weak interactions with the nonpolar C18 stationary phase, leading to early elution.[6]

  • Solutions:

    • Decrease Mobile Phase Polarity: Reduce the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in your mobile phase. This will increase the retention of polar analytes.[1]

    • Switch to a More Polar Stationary Phase:

      • Embedded Polar Group (EPG) Column: These columns have polar groups embedded within the alkyl chains, which can improve the retention of polar compounds.[9]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing excellent retention for hydrophilic molecules.[3][8]

Q3: How can I improve the separation between this compound and its isomers or other closely eluting compounds?

Separating structurally similar isomers can be challenging.[8]

  • Solutions:

    • Optimize Selectivity:

      • Change the Mobile Phase: Alter the organic solvent (e.g., switch from acetonitrile to methanol) or adjust the pH of the aqueous portion. Small changes in pH can significantly alter the selectivity for ionizable compounds.[1]

      • Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to a Phenyl-Hexyl or a HILIC column) can provide different interaction mechanisms and improve resolution.[8][9]

    • Improve Column Efficiency:

      • Use a Longer Column or Smaller Particle Size: This increases the number of theoretical plates, leading to sharper peaks and better resolution. Note that smaller particles will increase backpressure.[7]

      • Optimize the Gradient: A shallower gradient can often improve the resolution of closely eluting peaks.[10]

Frequently Asked Questions (FAQs)

Q: What is the best type of chromatography column for this compound?

A: Due to the hydrophilic nature of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often the preferred choice.[3][8] HILIC columns provide better retention and peak shape for polar analytes compared to traditional C18 reversed-phase columns.[8] However, reversed-phase chromatography can also be used, particularly with columns designed for polar analytes (e.g., Waters Atlantis T3).[8]

Q: What are typical mobile phase compositions for separating methylated nucleosides like this compound?

A: The mobile phase depends on the chromatography mode:

  • For HILIC: A common mobile phase involves a gradient elution with a high percentage of acetonitrile and an aqueous buffer.[8] Buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate, often with a small amount of formic acid to control pH, are frequently used.[3][8] The buffer concentration and pH can significantly influence peak symmetry.[11]

  • For Reversed-Phase: The mobile phase typically consists of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B), run in a gradient.[8]

Q: My sample won't dissolve in the initial mobile phase. What are my options?

A: If your compound has poor solubility in the optimal mobile phase, you can use a stronger solvent to dissolve the sample, but be mindful of injection volume to avoid peak distortion.[2] Alternatively, a technique called "dry loading" can be employed where the sample is dissolved in a suitable solvent, adsorbed onto silica (B1680970) gel, dried, and then loaded onto the top of the column.[12]

Data Presentation: Example Chromatographic Conditions

The following table summarizes typical starting conditions for the analysis of methylated nucleosides. These should be optimized for your specific application.

ParameterReversed-Phase Chromatography (RPC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Column Type Waters Atlantis T3 (3 µm, 2.1 x 150 mm)[8]Zwitterionic ZIC-HILIC or BEH-Amide (1.7-3 µm, 2.1 x 100 mm)[13]
Mobile Phase A Water + 0.1% Formic Acid[8]Acetonitrile/Water (90/10, v/v) + 5-10 mM Ammonium Acetate/Formate[8][13]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[8]Acetonitrile/Water (10/90, v/v) + 5-10 mM Ammonium Acetate/Formate[13]
Flow Rate 0.1 - 0.4 mL/min[8]0.3 - 0.5 mL/min[14]
Gradient Start at low %B, increase to elute compoundsStart at high %A (high organic), decrease to elute compounds
Temperature 30 - 45 °C[14]30 - 45 °C[14]
Injection Volume 1 - 5 µL1 - 5 µL

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Methylated Nucleosides

This protocol is a starting point based on methods used for similar compounds.[8]

  • Column: Waters Atlantis T3 (3 µm, 2.1 x 150 mm) or equivalent C18 column designed for polar analytes.

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 35 °C.

  • Gradient Program:

    • 0-5 min: 2% B

    • 5-30 min: 2% to 40% B (linear gradient)

    • 30-35 min: 40% to 90% B (column wash)

    • 35-40 min: Hold at 90% B

    • 40-41 min: Return to 2% B

    • 41-50 min: Re-equilibration at 2% B

  • Injection Volume: 2 µL.

  • Detection: UV at 260 nm or Mass Spectrometry (ESI+).

Protocol 2: General HILIC Method for Methylated Nucleosides

This protocol is a starting point for separating polar nucleosides.[3][8]

  • Column: SeQuant ZIC-HILIC (3.5 µm, 2.1 x 150 mm) or equivalent.

  • Mobile Phase A: 10 mM ammonium acetate in 90:10 (v/v) acetonitrile:water, pH adjusted to 5.5 with acetic acid.

  • Mobile Phase B: 10 mM ammonium acetate in 50:50 (v/v) acetonitrile:water, pH adjusted to 5.5 with acetic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-25 min: 0% to 50% B (linear gradient)

    • 25-30 min: Hold at 50% B

    • 30-31 min: Return to 100% A

    • 31-40 min: Re-equilibration at 100% A

  • Injection Volume: 2 µL.

  • Detection: UV at 260 nm or Mass Spectrometry (ESI+).

Visualizations

Troubleshooting_Workflow Start Poor Separation of This compound Problem_ID Identify Problem: - Peak Tailing/Fronting? - Broad Peaks? - Poor Retention? Start->Problem_ID Tailing Peak Tailing / Fronting Problem_ID->Tailing Tailing/ Fronting Broad Broad Peaks Problem_ID->Broad Broadening Retention Poor Retention (RPC) Problem_ID->Retention Poor Retention Check_Overload Dilute Sample & Re-inject Tailing->Check_Overload Improved1 Improved? Check_Overload->Improved1 Optimize_pH Optimize Mobile Phase pH (away from pKa) Improved1->Optimize_pH No (Tailing) Match_Solvent Match Sample Solvent to Mobile Phase Improved1->Match_Solvent No (Fronting) Resolved Problem Resolved Improved1->Resolved Yes Optimize_pH->Resolved Match_Solvent->Resolved Check_Temp Use Column Oven for Stable Temperature Broad->Check_Temp Check_Column Check Column Age/ Performance Check_Temp->Check_Column Check_Column->Resolved Decrease_Organic Decrease % Organic in Mobile Phase Retention->Decrease_Organic Switch_Mode Switch to HILIC Mode Retention->Switch_Mode Decrease_Organic->Resolved Switch_Mode->Resolved

Caption: Troubleshooting workflow for poor chromatographic separation.

Chromatography_Selection Analyte Analyte: This compound Polarity Is the analyte polar? Analyte->Polarity RPC Start with Reversed-Phase (RPC) Polarity->RPC No / Moderately Polar HILIC Consider HILIC Polarity->HILIC Yes (Highly Polar) Check_Retention Sufficient Retention? RPC->Check_Retention Optimize_HILIC Develop HILIC Method: - High % Organic - Aqueous/Organic Buffer HILIC->Optimize_HILIC Optimize_RPC Optimize RPC: - Decrease % Organic - Use Polar-Embedded Column Check_Retention->Optimize_RPC No Success Successful Separation Check_Retention->Success Yes Optimize_RPC->Success Optimize_HILIC->Success

Caption: Decision logic for selecting a chromatography mode.

References

Technical Support Center: Resolving Ambiguous NMR Signal Assignments for 1,2'-O-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of 1,2'-O-Dimethylguanosine. The structural complexity of modified nucleosides can often lead to significant signal overlap in NMR spectra, complicating structural elucidation. This guide offers strategies and detailed experimental protocols to overcome these challenges.

Troubleshooting Guide & FAQs

This section addresses common problems related to signal ambiguity in a question-and-answer format, providing actionable solutions.

Question 1: The signals for the ribose protons (H2', H3', and H4') are overlapping in the 1D ¹H NMR spectrum. How can I distinguish and assign them?

Answer: Overlap of the ribose proton signals is a common challenge. A combination of 2D NMR experiments is essential for unambiguous assignment.

  • Solution A: 2D Homonuclear Correlation Spectroscopy (COSY)

    • Purpose: A COSY experiment will reveal scalar coupling correlations between protons, typically over two to three bonds. This allows for the tracing of the ribose spin system.

    • Methodology: Start from the well-resolved anomeric proton (H1') signal. The H1' will show a cross-peak to H2', which in turn will show a correlation to H3'. Following this connectivity path (H1' → H2' → H3' → H4') will allow for the assignment of each of these protons.

  • Solution B: 2D Heteronuclear Single Quantum Coherence (HSQC)

    • Purpose: An HSQC spectrum correlates each proton to its directly attached carbon.[1] Since ¹³C chemical shifts are more dispersed than ¹H shifts, this experiment can resolve overlapping proton signals by spreading them out in the carbon dimension.

    • Methodology: Each ribose proton (H1', H2', H3', H4', H5'/H5'') will correlate to its corresponding carbon (C1', C2', C3', C4', C5'). This provides an additional dimension of resolution, aiding in the differentiation of the crowded proton signals.

Question 2: How can I definitively assign the two methyl group signals to the N1 and O2' positions?

Answer: The assignment of the two methyl signals requires establishing long-range correlations to specific atoms in the guanosine (B1672433) structure.

  • Solution A: 2D Heteronuclear Multiple Bond Correlation (HMBC)

    • Purpose: The HMBC experiment detects correlations between protons and carbons over two to three bonds. This is ideal for linking the methyl groups to the guanosine core.

    • Expected Correlations:

      • N1-Methyl: The protons of the N1-methyl group should show a cross-peak to the C2 and C6 carbons of the purine (B94841) ring.

      • O2'-Methyl: The protons of the 2'-O-methyl group should show a correlation to the C2' of the ribose sugar.

  • Solution B: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

    • Purpose: A NOESY experiment identifies protons that are close in space (typically < 5 Å), regardless of their bonding connectivity.[2][3]

    • Expected Correlations:

      • N1-Methyl: The N1-methyl protons are expected to show a spatial correlation (NOE) to the H8 proton of the purine ring.

      • O2'-Methyl: The 2'-O-methyl protons will show an NOE to the H2' proton of the ribose ring and potentially to the H1' and H3' protons, depending on the sugar pucker conformation.

Question 3: The H5' and H5'' protons are diastereotopic and appear as a complex multiplet. How can they be assigned?

Answer: The non-equivalence of the H5' and H5'' protons often leads to complex splitting patterns. A combination of COSY and HSQC is typically sufficient for their assignment.

  • Methodology:

    • Identify H4': First, identify the H4' proton signal through its COSY correlation with H3'.

    • Trace to H5'/H5'': The H4' proton will show COSY cross-peaks to both the H5' and H5'' protons.

    • Confirm with HSQC: In the HSQC spectrum, both the H5' and H5'' proton signals will correlate to the same C5' carbon signal, confirming their assignment.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound based on data from similar compounds like 1-methylguanosine (B33566) and 2'-O-methylguanosine.[1][4]

Table 1: Expected ¹H Chemical Shifts (ppm) in D₂O

ProtonExpected Chemical Shift Range (ppm)Notes
H87.9 - 8.1Typically a sharp singlet.
H1'5.8 - 6.0Anomeric proton, often a doublet.
H2'4.6 - 4.8
H3'4.3 - 4.5
H4'4.2 - 4.4
H5', H5''3.7 - 3.9Often appear as complex multiplets.
N1-CH₃3.4 - 3.6Singlet.
O2'-CH₃3.3 - 3.5Singlet.

Table 2: Expected ¹³C Chemical Shifts (ppm) in D₂O

CarbonExpected Chemical Shift Range (ppm)
C6158 - 160
C2155 - 157
C4150 - 152
C8138 - 140
C5115 - 117
C1'89 - 91
C4'85 - 87
C2'78 - 80
C3'72 - 74
C5'62 - 64
O2'-CH₃58 - 60
N1-CH₃30 - 32

Experimental Protocols

Below are generalized methodologies for the key 2D NMR experiments. Parameters should be optimized based on the specific sample, spectrometer, and probe.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5 mL of D₂O.

  • Ensure complete dissolution and filter the sample if necessary to remove any particulate matter.

1. 2D ¹H-¹H COSY

  • Pulse Program: Standard COSY (e.g., cosygpmf on Bruker instruments).

  • Spectral Width (¹H): 10-12 ppm, centered around 4.7 ppm.

  • Number of Points (F2): 2048.

  • Number of Increments (F1): 256-512.

  • Number of Scans: 4-8.

  • Relaxation Delay: 1.5-2.0 s.

2. 2D ¹H-¹³C HSQC

  • Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • Spectral Width (¹H): 10-12 ppm, centered around 4.7 ppm.

  • Spectral Width (¹³C): 160-180 ppm, centered around 90 ppm.

  • Number of Points (F2): 1024.

  • Number of Increments (F1): 256.

  • Number of Scans: 8-16.

  • Relaxation Delay: 1.5 s.

  • ¹J(CH) Coupling Constant: Set to an average of 145 Hz.

3. 2D ¹H-¹³C HMBC

  • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf on Bruker instruments).

  • Spectral Width (¹H): 10-12 ppm, centered around 4.7 ppm.

  • Spectral Width (¹³C): 200-220 ppm, centered around 100 ppm.

  • Number of Points (F2): 2048.

  • Number of Increments (F1): 512.

  • Number of Scans: 16-32.

  • Relaxation Delay: 2.0 s.

  • Long-Range Coupling Delay (ⁿJ(CH)): Optimized for 8-10 Hz.

4. 2D ¹H-¹H NOESY

  • Pulse Program: Standard NOESY (e.g., noesygpph on Bruker instruments).

  • Spectral Width (¹H): 10-12 ppm, centered around 4.7 ppm.

  • Number of Points (F2): 2048.

  • Number of Increments (F1): 512.

  • Number of Scans: 16.

  • Relaxation Delay: 2.0 s.

  • Mixing Time (d8): 300-800 ms.

Visualizations

experimental_workflow cluster_start Initial Analysis cluster_problem Problem Identification cluster_solution 2D NMR Resolution cluster_end Final Assignment start This compound Sample oneD_H Acquire 1D ¹H NMR start->oneD_H ambiguity Ambiguous/Overlapping Signals (Ribose, Methyls) oneD_H->ambiguity cosy ¹H-¹H COSY (Assign Ribose Protons) ambiguity->cosy Through-bond Connectivity hsqc ¹H-¹³C HSQC (Resolve Overlap) ambiguity->hsqc Disperse Signals cosy->hsqc hmbc ¹H-¹³C HMBC (Assign Methyls via long-range C-H correlations) hsqc->hmbc noesy ¹H-¹H NOESY (Confirm Methyls via through-space correlations) hmbc->noesy Confirmation assignment Unambiguous Signal Assignment hmbc->assignment noesy->assignment

Caption: Workflow for resolving ambiguous NMR signals for this compound.

hmbc_correlations cluster_structure This compound Structure cluster_correlations Key HMBC Correlations for Methyl Assignment structure N1_Me N1-CH₃ Protons C2_C6 Guanine C2 & C6 N1_Me->C2_C6 2-3 bonds O2_Me O2'-CH₃ Protons C2_prime Ribose C2' O2_Me->C2_prime 3 bonds

References

preventing degradation of 1,2'-O-Dimethylguanosine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2'-O-Dimethylguanosine. This resource provides essential guidance on preventing the degradation of this modified nucleoside during sample preparation to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Q2: What are the primary degradation pathways for methylated guanosine (B1672433) derivatives?

A2: The primary degradation pathways for methylated guanosines depend on the position of the methyl group. N7-methylated guanosines are particularly susceptible to depurination, which is the cleavage of the bond between the purine (B94841) base and the ribose sugar. In contrast, N1-methylguanosine adducts are chemically stable.[2] The 2'-O-methylation on the ribose is known to protect RNA from degradation by nucleases.[3][4] For this compound, the main concerns during sample preparation are enzymatic degradation and potential chemical instability under harsh pH and temperature conditions.

Q3: How does pH affect the stability of this compound?

A3: While N1-methylguanosine itself is relatively stable, extreme pH values should be avoided during sample preparation.[2] Acidic conditions (pH < 5) can promote the depurination of other methylated purines, and while N1-methylation is more stable, it is best practice to maintain a near-neutral pH (6.5-7.5) to minimize any potential hydrolysis.[5] Strongly alkaline conditions (pH > 9) can also lead to degradation of RNA and should be avoided.

Q4: What is the impact of temperature on the stability of this compound?

A4: Elevated temperatures can accelerate chemical and enzymatic degradation.[5] It is crucial to keep samples on ice or at 4°C throughout the entire sample preparation process to minimize any potential degradation. Long-term storage should be at -80°C.

Troubleshooting Guide

This guide addresses specific issues that may arise during the sample preparation of this compound for analysis, particularly by liquid chromatography-mass spectrometry (LC-MS).

Problem Potential Cause Recommended Solution
Low or no detectable this compound signal Degradation during RNA extraction: Use of harsh chemical reagents or high temperatures.Employ a validated RNA extraction kit that uses mild lysis buffers. Keep samples on ice at all times.
Incomplete enzymatic digestion: The 2'-O-methyl group can hinder nuclease activity.Increase the incubation time for the nuclease digestion (e.g., up to 24 hours). Consider using a cocktail of nucleases (e.g., nuclease P1, phosphodiesterase I, and alkaline phosphatase).
Adsorption to filtration devices: Hydrophobic modified nucleosides can bind to certain filter materials.If removing enzymes post-digestion, use composite regenerated cellulose (B213188) (CRC) filters instead of polyethersulfone (PES) filters. Alternatively, omit the filtration step if possible.[6]
Inconsistent or variable quantification results Inconsistent sample handling: Variations in temperature or incubation times between samples.Standardize all sample preparation steps. Use a temperature-controlled incubator for digestions and process all samples in the same batch whenever possible.
Matrix effects in LC-MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound.Optimize the chromatographic separation to resolve the analyte from interfering matrix components. Use a stable isotope-labeled internal standard for accurate quantification.
Contamination: Contaminants in solvents or on labware can interfere with the analysis.Use LC-MS grade solvents and reagents. Ensure all tubes and pipette tips are clean and free of contaminants.[7]
Presence of unexpected degradation products Acidic or alkaline conditions: Use of inappropriate buffers during extraction or digestion.Ensure all buffers are within the optimal pH range of 6.5-7.5.
Oxidative damage: Exposure to oxidizing agents.Add antioxidants, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, to the lysis and digestion buffers if oxidative damage is suspected.

Experimental Protocols

Recommended Protocol for Extraction and Digestion of RNA for this compound Analysis

This protocol is designed to minimize degradation and ensure efficient recovery of this compound from cellular RNA for LC-MS analysis.

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • 200 mM HEPES buffer (pH 7.0)

  • Ultrapure water

  • Stable isotope-labeled this compound internal standard

  • LC-MS grade solvents (acetonitrile, methanol, water, formic acid)

Procedure:

  • RNA Extraction:

    • Extract total RNA from your biological sample using a commercial kit according to the manufacturer's instructions.

    • Crucially, perform all steps on ice and use pre-chilled solutions to prevent degradation.

    • Quantify the extracted RNA using a spectrophotometer.

  • Enzymatic Digestion:

    • In a sterile microcentrifuge tube, combine the following on ice:

      • Up to 5 µg of total RNA

      • Known amount of stable isotope-labeled this compound internal standard

      • 2 µL Nuclease P1 solution (e.g., 0.5 U/µL)

      • 0.5 µL Bacterial Alkaline Phosphatase (BAP)

      • 2.5 µL of 200 mM HEPES (pH 7.0)

      • Ultrapure water to a final volume of 25 µL

    • Incubate the reaction at 37°C for at least 3 hours. For optimal recovery of 2'-O-methylated nucleosides, extend the incubation to 18-24 hours.

    • After incubation, immediately proceed to LC-MS analysis or store the samples at -80°C.

  • Sample Cleanup (Optional):

    • If enzyme removal is necessary, use a 10 kDa molecular weight cutoff filter made of composite regenerated cellulose (CRC).

    • Pre-wash the filter with ultrapure water.

    • Add the digested sample to the filter and centrifuge according to the manufacturer's instructions.

    • Collect the filtrate containing the nucleosides.

Visualizations

Degradation Pathway of Methylated Guanosine cluster_main Potential Degradation Pathways Guanosine Guanosine Methylated_Guanosine Methylated Guanosine (e.g., at N7) Guanosine->Methylated_Guanosine Alkylation N1_Methylguanosine N1-Methylguanosine (Stable to Depurination) 2_O_Methylation 2'-O-Methylation (Protects from Nucleases) Depurination Depurination (Hydrolysis) Methylated_Guanosine->Depurination Acidic pH Oxidation Oxidation Methylated_Guanosine->Oxidation ROS Enzymatic_Degradation Enzymatic Degradation (Nucleases) Methylated_Guanosine->Enzymatic_Degradation Abasic_Site Abasic Site + Guanine (B1146940) Base Depurination->Abasic_Site Oxidized_Guanosine Oxidized Guanosine (e.g., 8-oxo-Guanosine) Oxidation->Oxidized_Guanosine Degraded_Fragments Degraded Fragments Enzymatic_Degradation->Degraded_Fragments

Caption: Potential degradation pathways for methylated guanosine derivatives.

Sample Preparation Workflow cluster_workflow Recommended Sample Preparation Workflow for this compound Analysis Start Biological Sample RNA_Extraction RNA Extraction (on ice, mild buffers) Start->RNA_Extraction Quantification RNA Quantification RNA_Extraction->Quantification Digestion Enzymatic Digestion (Nuclease Cocktail, 37°C, 3-24h) + Internal Standard Quantification->Digestion Cleanup Optional: Sample Cleanup (CRC Filtration) Digestion->Cleanup LCMS_Analysis LC-MS/MS Analysis Digestion->LCMS_Analysis If no cleanup Cleanup->LCMS_Analysis

Caption: Recommended workflow for preparing samples for this compound analysis.

References

Technical Support Center: Optimizing Enzymatic Incorporation of 1,2'-O-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic incorporation of 1,2'-O-Dimethylguanosine (1,2'-O-DmG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the challenges encountered during these experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its enzymatic incorporation important?

A1: this compound is a modified nucleoside with a methyl group on the N1 position of the guanine (B1146940) base and another on the 2'-hydroxyl group of the ribose sugar. Its incorporation into RNA can be used to probe RNA structure and function, develop therapeutic oligonucleotides, and investigate the effects of RNA modifications on biological processes.

Q2: Which type of polymerase is suitable for incorporating this compound triphosphate (1,2'-O-DmGTP)?

A2: The 2'-O-methyl group on the ribose presents significant steric hindrance to many polymerases. While standard DNA polymerases like human polymerase alpha and gamma are generally unable to incorporate 2'-O-methylated nucleotides, certain RNA polymerases and engineered DNA polymerases are more accommodating.[1] T7 RNA polymerase and its mutants are commonly used for in vitro transcription with modified nucleotides.[2][3][4] Additionally, some reverse transcriptases can be sensitive to 2'-O-methylation, a property exploited in methods to map these modifications.[5]

Q3: How does the presence of the this compound modification affect the resulting RNA?

A3: The 2'-O-methylation can increase the thermal stability of RNA duplexes and provide resistance to nuclease degradation. The N1-methylation on the guanine base will disrupt Watson-Crick base pairing, which can be useful for specific structural or functional studies.

Q4: Can I expect lower yields when incorporating 1,2'-O-DmGTP compared to natural GTP?

A4: Yes, it is common to observe lower incorporation efficiency and overall yield with modified nucleotides due to the polymerase's preference for its natural substrates. Optimization of reaction conditions is crucial to maximize the yield of the modified RNA. Using mutant polymerases, such as T7 RNA polymerase P266L, may enhance the yield of RNAs initiated with guanosine (B1672433) analogs.[3][4]

Q5: How can I verify the successful incorporation of this compound into my RNA transcript?

A5: Several methods can be used for verification. Mass spectrometry (e.g., LC-MS/MS) can confirm the mass of the modified RNA. Nuclease digestion followed by chromatography (e.g., HPLC) can separate and identify the modified nucleosides. Additionally, methods that rely on the stalling of reverse transcriptase at 2'-O-methylated sites, such as Reverse Transcription at Low dNTP concentrations followed by PCR (RTL-P), can be used to indirectly detect the modification.[5]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Incorporation of 1,2'-O-DmGTP Incompatible Polymerase: The selected polymerase has a strict active site that cannot accommodate the 2'-O-methyl group. Human DNA polymerases alpha and gamma, for instance, do not efficiently incorporate 2'-O-methylated nucleotides.[1]- Use a polymerase known to be more permissive with modified nucleotides, such as T7 RNA polymerase or its mutants (e.g., P266L for initiation with G-analogs).[3][4]- Screen different commercially available polymerases or consider using an engineered polymerase.
Suboptimal Nucleotide Concentrations: The concentration of 1,2'-O-DmGTP may be too low relative to the competing natural GTP, or the overall NTP concentration may be inhibitory.- Increase the concentration of 1,2'-O-DmGTP relative to GTP. A 4:1 or higher ratio of modified to natural nucleotide is often a good starting point.- Optimize the total NTP concentration.
Incorrect Reaction Buffer Composition: The concentration of Mg²⁺ is critical for polymerase activity and can be affected by the presence of modified NTPs.- Titrate the Mg²⁺ concentration in the reaction buffer. Start with the recommended concentration for the polymerase and test a range of higher and lower concentrations.
Inappropriate Reaction Temperature or Time: The optimal temperature for incorporating a modified nucleotide may differ from that for natural nucleotides. The reaction time may be insufficient for the less efficient incorporation of the modified substrate.- Optimize the incubation temperature. For T7 RNA polymerase, a standard temperature is 37°C, but a lower temperature might increase fidelity.- Increase the incubation time to allow for the slower incorporation rate of 1,2'-O-DmGTP.
Incomplete or Truncated Transcripts Polymerase Stalling: The 2'-O-methyl group can cause the polymerase to stall or dissociate from the template, especially at low dNTP concentrations.[5]- Ensure dNTP concentrations are not limiting, unless intentionally using a low-dNTP method for mapping.- For Hepatitis C RNA-dependent RNA polymerase, the enzyme is more permissive to 2'-O-methyl-GTP during the elongation phase than the initiation phase, suggesting that ensuring efficient initiation is critical.[6]
RNA Degradation: The synthesized RNA may be degraded by nucleases present in the reaction mixture.- Use nuclease-free water, tips, and tubes.- Add an RNase inhibitor to the reaction.
High Frequency of Misincorporation Relaxed Polymerase Fidelity: The conditions optimized for incorporating the modified nucleotide may also lead to a higher error rate by the polymerase.- If sequence fidelity is critical, consider using a high-fidelity variant of the polymerase if available.- Lowering the reaction temperature can sometimes improve fidelity.

Quantitative Data Summary

Table 1: Effect of dNTP Concentration on Reverse Transcriptase Stalling at 2'-O-Methylguanosine (Gm) Sites

This data is representative of what can be expected when using a reverse transcription-based method to detect 2'-O-methylation. The principle is that lower dNTP concentrations make the reverse transcriptase more sensitive to the modification, leading to a higher rate of truncated cDNA products.

dNTP ConcentrationReverse Transcriptase Read-through at Gm SitePercentage of Truncated Products
High (e.g., 200 µM)HighLow
Low (e.g., 4 µM)LowHigh
Note: Actual values can vary depending on the specific reverse transcriptase, sequence context, and reaction conditions.[5]

Experimental Protocols

Protocol 1: In Vitro Transcription with T7 RNA Polymerase for Incorporation of 1,2'-O-DmGTP

This protocol provides a general framework for incorporating 1,2'-O-DmGTP into an RNA transcript using T7 RNA polymerase. Optimization of the component concentrations and reaction conditions is recommended for each specific template and modified nucleotide.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • NTP mix (ATP, CTP, UTP at 10 mM each)

  • GTP (10 mM)

  • This compound triphosphate (1,2'-O-DmGTP) (10 mM)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Setup: Assemble the following components at room temperature in a nuclease-free microcentrifuge tube. The final volume is typically 20 µL.

    • Nuclease-free water: to final volume

    • 10x Transcription Buffer: 2 µL

    • ATP, CTP, UTP (10 mM each): 2 µL (for 1 mM final concentration of each)

    • GTP (10 mM): Variable (e.g., 0.5 µL for 0.25 mM final)

    • 1,2'-O-DmGTP (10 mM): Variable (e.g., 2 µL for 1 mM final)

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.

  • Analysis: Analyze the transcript by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis - PAGE) to check for the correct size and yield.

Protocol 2: Reverse Transcription at Low dNTPs followed by PCR (RTL-P) for Detection of 2'-O-Methylation

This method is used to detect the presence of a 2'-O-methyl group on an RNA transcript. It relies on the principle that reverse transcriptase is more likely to stall at the modification site when dNTP concentrations are low.[5]

Part 1: Reverse Transcription

Materials:

  • Total RNA containing the transcript of interest

  • Gene-specific reverse primer

  • Reverse Transcriptase (e.g., SuperScript III)

  • 5x RT Buffer

  • DTT (0.1 M)

  • RNase Inhibitor

  • High dNTP mix (10 mM each)

  • Low dNTP mix (e.g., 100 µM each)

  • Nuclease-free water

Procedure:

  • Primer Annealing: In two separate tubes, mix 1 µg of total RNA and 1 µL of the gene-specific reverse primer (10 µM). Add nuclease-free water to a final volume of 13 µL. Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • RT Master Mix Preparation: Prepare two master mixes, one for high dNTP and one for low dNTP concentration. For each reaction:

    • 5x RT Buffer: 4 µL

    • DTT (0.1 M): 1 µL

    • RNase Inhibitor: 1 µL

    • Reverse Transcriptase: 1 µL

    • dNTP mix:

      • High dNTP reaction: 1 µL of 10 mM dNTP mix (for 500 µM final)

      • Low dNTP reaction: 1 µL of 100 µM dNTP mix (for 5 µM final)

  • Reverse Transcription: Add 7 µL of the appropriate master mix to each of the two RNA/primer tubes. Incubate at 50°C for 60 minutes.

  • Enzyme Inactivation: Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.

Part 2: PCR Amplification

Materials:

  • cDNA from the high and low dNTP RT reactions

  • Forward and reverse primers for the gene of interest

  • DNA Polymerase (e.g., Taq polymerase)

  • 10x PCR Buffer

  • dNTP mix (10 mM each)

  • Nuclease-free water

Procedure:

  • PCR Setup: Set up PCR reactions for both the high and low dNTP cDNA products.

    • Nuclease-free water: to final volume (e.g., 50 µL)

    • 10x PCR Buffer: 5 µL

    • dNTP mix (10 mM): 1 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • cDNA template: 2 µL

    • DNA Polymerase: 0.5 µL

  • PCR Cycling: Perform PCR with appropriate cycling conditions for your primers and template.

  • Analysis: Analyze the PCR products on an agarose (B213101) gel. A significantly weaker band for the low dNTP reaction compared to the high dNTP reaction indicates the presence of a 2'-O-methylated site that caused the reverse transcriptase to stall.

Visualizations

experimental_workflow cluster_ivt In Vitro Transcription (IVT) template Linearized DNA Template (with T7 Promoter) reagents T7 RNA Polymerase NTPs (ATP, CTP, UTP) GTP + 1,2'-O-DmGTP incubation Incubation (37°C, 2-4h) reagents->incubation dnase DNase I Treatment incubation->dnase purification RNA Purification dnase->purification product RNA with incorporated This compound purification->product

Caption: Workflow for the in vitro transcription and incorporation of this compound.

rtlp_workflow cluster_rt Reverse Transcription (RT) cluster_conditions RT Conditions cluster_pcr PCR Amplification & Analysis rna Total RNA with 2'-O-Methylated Site primer Gene-Specific Primer rt_enzyme Reverse Transcriptase primer->rt_enzyme high_dntp High dNTPs cdna_high Full-length cDNA high_dntp->cdna_high low_dntp Low dNTPs cdna_low Truncated cDNA low_dntp->cdna_low rt_enzyme->high_dntp Read-through rt_enzyme->low_dntp Stalling pcr_high PCR with High dNTP cDNA cdna_high->pcr_high pcr_low PCR with Low dNTP cDNA cdna_low->pcr_low gel Agarose Gel Electrophoresis pcr_high->gel pcr_low->gel result Compare Band Intensity gel->result

Caption: Workflow for the detection of 2'-O-methylation using RTL-P.

References

Technical Support Center: Mass Spectrometry Analysis of Methylated Guanosines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering adduct formation during the mass spectrometric analysis of methylated guanosines.

Frequently Asked Questions (FAQs)

Q1: What are adducts in mass spectrometry and why are they a problem for methylated guanosine (B1672433) analysis?

A1: In the context of mass spectrometry, an adduct is an ion formed when your molecule of interest (e.g., O6-methylguanosine) associates with other ions present in the sample or mobile phase. Common adducts in positive ion mode electrospray ionization (ESI) are sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions. These adducts are problematic because they can split the analyte signal across multiple mass-to-charge ratios (m/z), reducing the signal intensity of your primary protonated molecule ([M+H]⁺). This can lead to decreased sensitivity, complicate data interpretation, and interfere with accurate quantification of methylated guanosines.

Q2: What are the common sources of sodium and potassium adducts in my LC-MS system?

A2: Sodium and potassium ions are ubiquitous and can be introduced at multiple stages of your workflow. Common sources include:

  • Glassware: Glass containers can leach sodium and potassium ions into your solvents and samples.

  • Reagents and Solvents: Even high-purity solvents can contain trace amounts of these ions.

  • Sample Matrix: Biological samples inherently contain salts.

  • Analyst: Handling of samples and consumables can introduce contamination.

  • LC System: The HPLC/UHPLC system itself, including tubing and fittings, can be a source of metal ions.

Q3: How do mobile phase additives affect adduct formation in methylated guanosine analysis?

A3: Mobile phase additives play a crucial role in controlling adduct formation. Acidic modifiers like formic acid or acetic acid provide a source of protons (H⁺) that can outcompete sodium and potassium ions for binding to your methylated guanosine, thereby promoting the formation of the desired [M+H]⁺ ion. Ammonium (B1175870) salts, such as ammonium formate (B1220265) or ammonium acetate, can also help to suppress metal adducts by providing an alternative cation (NH₄⁺) that can form adducts, which are often less problematic than sodium or potassium adducts. The choice and concentration of the additive need to be optimized for your specific analysis.

Q4: Can the type of LC column I use influence adduct formation?

A4: While the column itself is not a primary source of adducts, the chromatography plays an indirect role. Good chromatographic separation is essential to resolve your analyte from other components in the sample matrix that may be a source of adduct-forming ions. Using a column that provides good peak shape and retention for methylated guanosines, such as a C18 column, is a key part of a robust analytical method.

Troubleshooting Guide

This guide addresses specific issues related to adduct formation during the mass spec analysis of methylated guanosines.

Problem Potential Cause Suggested Solution
High abundance of [M+Na]⁺ and/or [M+K]⁺ peaks, with a weak or absent [M+H]⁺ peak. 1. Contamination from glassware. 2. High salt concentration in the sample. 3. Suboptimal mobile phase composition.1. Switch to polypropylene (B1209903) or other plastic labware for sample and solvent preparation. 2. Incorporate a desalting step in your sample preparation protocol (e.g., solid-phase extraction). 3. Increase the concentration of an acidic modifier (e.g., 0.1% formic acid) in your mobile phase to promote protonation.[1][2]
Inconsistent or variable adduct formation between runs. 1. Inconsistent sample preparation. 2. Carryover from previous injections. 3. Contamination of the LC system.1. Ensure your sample preparation protocol is standardized and followed consistently. 2. Implement a thorough needle wash protocol and run blank injections between samples. 3. Flush the LC system with a cleaning solution to remove salt buildup.
Poor signal intensity and complex, difficult-to-interpret spectra. 1. Signal splitting due to multiple adducts. 2. Ion suppression from the sample matrix.1. Optimize mobile phase additives to favor the formation of a single ionic species (ideally [M+H]⁺). 2. Improve sample cleanup to remove interfering matrix components.
Seeing unexpected adducts (e.g., with acetonitrile). 1. Specific interactions between your analyte and the mobile phase.1. While less common for nucleosides, this can occur. Confirm the mass of the adduct. If it is problematic, consider changing the organic solvent in your mobile phase (e.g., from acetonitrile (B52724) to methanol).

Experimental Protocols

Protocol 1: Sample Preparation of DNA for Methylated Guanosine Analysis by LC-MS/MS

This protocol describes the enzymatic hydrolysis of DNA to nucleosides for subsequent LC-MS/MS analysis.

  • DNA Isolation: Isolate genomic DNA from your cells or tissues of interest using a commercial kit or standard protocol.

  • Enzymatic Digestion:

    • In a microcentrifuge tube, combine 1-5 µg of DNA with a buffer solution (e.g., 10 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Add a cocktail of enzymes for complete DNA digestion. A common combination is DNase I, Nuclease P1, and alkaline phosphatase.

    • Incubate the reaction at 37°C for 2-4 hours or overnight.

  • Protein Removal (Optional but Recommended):

    • Precipitate proteins by adding a suitable solvent like methanol (B129727) or acetonitrile.

    • Centrifuge to pellet the protein and transfer the supernatant containing the nucleosides to a new tube.

  • Sample Dilution: Dilute the final sample containing the nucleosides in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a suitable concentration for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method for Methylated Guanosine Analysis

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of methylated guanosines. Optimization will be required for specific analytes and instrumentation.

  • LC System: UHPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is a good starting point.[1][2]

  • Mobile Phase A: Water with 0.05% to 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.05% to 0.1% formic acid.

  • Flow Rate: 0.1 - 0.3 mL/min.[1][3]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ions will need to be determined for your methylated guanosine of interest. For example, for O6-methylguanine, a transition of m/z 165.95 > 149 has been used.[1][2]

Data Presentation

Table 1: Comparison of LC-MS/MS Parameters for Methylated Guanosine Analysis from Literature
Analyte(s) LC Column Mobile Phase Flow Rate Reference
O6-methylguanineAcquity® UPLC BEH C18 (1.7 µm, 100 mm x 2.1 mm)A: 0.05% formic acid in water B: Acetonitrile0.1 mL/min[1][2]
O6-methylguanine, N7-methylguanineC18A: Acetic acid 0.05% in water B: Acetonitrile0.3 mL/min[3]
O6-methyl-dG, O6-ethyl-dGInformation not specifiedInformation not specifiedInformation not specified[4]
7-methylguanine, O6-methylguanineInformation not specifiedInformation not specifiedInformation not specified[5]

Visualizations

Adduct_Formation_Mitigation cluster_problem Problem cluster_source Potential Sources cluster_solution Solutions Problem High [M+Na]⁺ / [M+K]⁺ Adducts Glassware Glassware Problem->Glassware Caused by Reagents Reagents/Solvents Problem->Reagents Caused by Sample Sample Matrix Problem->Sample Caused by Plasticware Use Plasticware Glassware->Plasticware Mitigated by MobilePhase Optimize Mobile Phase (e.g., add Formic Acid) Reagents->MobilePhase Mitigated by Desalting Sample Desalting (SPE) Sample->Desalting Mitigated by

Caption: Troubleshooting logic for high sodium/potassium adducts.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing DNA_Isolation 1. DNA Isolation Enzymatic_Digestion 2. Enzymatic Digestion (DNase I, Nuclease P1, AP) DNA_Isolation->Enzymatic_Digestion Protein_Removal 3. Protein Removal Enzymatic_Digestion->Protein_Removal Dilution 4. Dilution Protein_Removal->Dilution LC_Separation 5. LC Separation (C18) Dilution->LC_Separation ESI 6. ESI+ Ionization LC_Separation->ESI MS_Detection 7. MS/MS Detection (MRM) ESI->MS_Detection Quantification 8. Quantification MS_Detection->Quantification

References

Technical Support Center: Enhancing the Stability of RNA Oligonucleotides Containing 1,2'-O-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with RNA oligonucleotides modified with 1,2'-O-Dimethylguanosine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in RNA oligonucleotides?

This compound is a chemically modified nucleoside. The modification consists of two methyl groups: one at the N1 position of the guanine (B1146940) base and another at the 2'-hydroxyl group of the ribose sugar. The primary reason for incorporating the 2'-O-methyl group is to significantly enhance the stability of the RNA oligonucleotide. This modification provides substantial resistance against degradation by nucleases, which are enzymes that break down RNA.[1] The 2'-O-methyl group also increases the thermal stability of RNA duplexes.[2][3] The N1-methylation on the guanine base, however, disrupts the standard Watson-Crick base-pairing with cytosine, which can be a deliberate design feature to alter specific molecular interactions or prevent the formation of certain secondary structures.

Q2: How exactly does the 2'-O-methylation enhance RNA stability?

The 2'-O-methyl group enhances stability through two main mechanisms:

  • Nuclease Resistance: The presence of the methyl group at the 2'-hydroxyl position sterically hinders the approach of ribonucleases (RNases), which typically require a free 2'-hydroxyl group to catalyze the cleavage of the RNA backbone.[1][4] This modification is a common strategy to increase the half-life of RNA-based therapeutics.[3][5]

  • Thermodynamic Stability: The 2'-O-methyl group biases the ribose sugar's conformation towards a C3'-endo pucker. This is the characteristic conformation found in A-form RNA helices.[6][7] By "pre-organizing" the sugar into this favorable conformation, the entropic penalty for forming a duplex is reduced, leading to a more stable helical structure.[2][6] Each 2'-O-methylation can stabilize an RNA duplex by approximately 0.2 kcal/mol.[2][7][8]

Q3: My RNA oligonucleotide is degrading during my cell culture experiment. What are the likely causes?

Degradation in cell culture, even with stabilizing modifications, can occur for several reasons:

  • RNase Contamination: Standard laboratory environments can have significant RNase contamination. Ensure you are using RNase-free water, tips, and tubes, and are wearing gloves at all times.[9]

  • Endogenous Nucleases: While 2'-O-methylation provides protection, it does not make the oligonucleotide completely indestructible. Cells contain various exonucleases and endonucleases that can degrade RNA over time.[10][11][12]

  • Mycoplasma Contamination: A critical and often overlooked issue is contamination of cell cultures with Mycoplasma.[13] Some species, like Mycoplasma fermentans, produce robust ribonucleases capable of degrading chemically stabilized RNAs, including those with 2'-O-methyl modifications.[13] If you observe unusually rapid degradation, testing your cell lines for Mycoplasma is strongly recommended.

Q4: The synthesis yield of my this compound-containing oligonucleotide is very low. What are the common reasons?

Low yield from solid-phase RNA synthesis is a frequent problem. The most common culprits include:

  • Low Coupling Efficiency: The chemical reaction that adds the next nucleotide to the growing chain may be inefficient. This can be caused by expired or improperly stored phosphoramidite (B1245037) monomers or activator reagents, or the presence of moisture in the system.[14][15]

  • Degradation During Deprotection: The final step involves removing protecting groups from the oligonucleotide using harsh chemicals. These conditions can sometimes damage sensitive modifications or the RNA backbone itself.[14][15]

  • Secondary Structure Formation: The RNA sequence itself can fold into a stable secondary structure on the synthesis support, which can block reagents from accessing the growing end of the chain, halting further synthesis.[14]

Q5: How can I assess the purity and integrity of my final RNA oligonucleotide product?

To confirm that you have the correct full-length product and to assess its purity, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. Ion-pair reversed-phase (IP-RP) or anion-exchange (AEX) HPLC can effectively separate the full-length oligonucleotide from shorter failure sequences (n-1, n-2).[14]

  • Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of your product, confirming its identity and revealing the presence of any unexpected modifications or adducts.[14]

  • Gel Electrophoresis: Denaturing polyacrylamide gel electrophoresis (PAGE) can also be used to visualize the integrity of the RNA and check for the presence of shorter fragments, although it is generally less quantitative than HPLC.[5]

Troubleshooting Guides

Problem: Unexpected Degradation in Nuclease/Serum Stability Assays

If your modified oligonucleotide degrades faster than expected in serum or in the presence of nucleases, follow this guide.

Possible Cause Recommended Solution & Action
1. Incomplete or Failed Modification The synthesis of the modified oligonucleotide may have been unsuccessful, leaving it unprotected. Action: Confirm the identity and purity of your oligonucleotide using Mass Spectrometry and HPLC to ensure the modification is present and the product is full-length.[14]
2. Aggressive Nuclease Contamination Your cell culture media or serum may be contaminated with highly active nucleases, such as those from Mycoplasma.[13] Action: Test cell cultures for Mycoplasma contamination. If positive, discard the culture and start with a fresh, uncontaminated stock. Consider using fully 2'-O-methylated oligonucleotides, which show higher resistance to such nucleases.[13]
3. General RNase Contamination RNases may have been introduced during experimental setup (e.g., from pipette tips, tubes, or handling). Action: Strictly adhere to RNase-free techniques. Use certified RNase-free reagents and labware. Change gloves frequently.
Problem: Low Yield or Impurities After Solid-Phase Synthesis

Low yields or the presence of multiple shorter sequences after synthesis can often be resolved by optimizing the synthesis and deprotection steps.

Possible Cause Recommended Solution & Action
1. Inefficient Coupling The phosphoramidite building blocks or the activator may be degraded, or the coupling time may be insufficient. Action: Use fresh, high-quality phosphoramidites and activator. Ensure all solvents are anhydrous.[15] Consider increasing the coupling time for the modified guanosine (B1672433) and subsequent bases.[14]
2. Degradation During Deprotection Standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at high temperatures) can be too harsh for some modified oligonucleotides.[15] Action: Switch to a milder deprotection strategy, such as using potassium carbonate in methanol (B129727) for oligonucleotides synthesized with "UltraMILD" protecting groups.[15]
3. Hindrance from Secondary Structure The growing RNA chain can form a secondary structure that blocks access for subsequent coupling reactions.[14] Action: Perform the deprotection step at a higher temperature (e.g., 65°C) to help denature these secondary structures and allow the reagents to fully access the oligonucleotide.[14]
4. Depurination (Loss of A or G bases) Prolonged exposure to the acidic detritylation solution used in each synthesis cycle can cause purine (B94841) bases to be cleaved from the sugar backbone.[14] Action: Minimize the acid exposure time during the detritylation step. Ensure the synthesizer's fluidics are working efficiently to deliver and remove the acid quickly.[14]

Quantitative Data Summary

The 2'-O-methyl modification has a well-characterized impact on the thermodynamic stability of RNA duplexes.

Modification Effect on Duplex Stability (ΔG°) Key Structural Consequence Reference
Single 2'-O-MethylationIncreases stability by ~0.2 kcal/mol per modificationFavors a C3'-endo sugar pucker, pre-organizing the ribose for an A-form helix[2][6][7][8]
N1-MethylguanosineDisrupts Watson-Crick pairing with CytosineAlters base-pairing specificity and can prevent G:C pair formationN/A

Key Experimental Protocols

Protocol 1: Serum Stability Assay using Gel Electrophoresis

This protocol provides a method to assess the stability of your modified RNA oligonucleotide in the presence of serum.[5][13]

Materials:

  • Modified RNA oligonucleotide (resuspended in nuclease-free water to 20 µM)

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • 1.5 mL nuclease-free microcentrifuge tubes

  • Loading buffer (e.g., formamide (B127407) with 0.5x TBE)

  • 15% denaturing polyacrylamide gel containing 7-8 M Urea

  • 1x TBE running buffer

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare the reactions for each time point (e.g., 0, 1, 2, 4, 8, 24 hours). For each time point, combine 6 µL of the 20 µM RNA oligonucleotide with 6 µL of serum. For the 0-hour time point, immediately proceed to step 3.

  • Incubation: Incubate the tubes at 37°C. At the end of each designated time point, remove the corresponding tube and place it on ice to stop the reaction.

  • Sample Preparation: To each sample, add 12 µL of loading buffer.

  • Denaturation: Heat the samples at 65-70°C for 5-6 minutes, then immediately transfer to ice for 5 minutes.

  • Gel Electrophoresis: Load the samples onto the 15% denaturing polyacrylamide gel. Run the gel at a constant voltage (e.g., 100 V) for approximately 80-90 minutes, or until the dye front reaches the bottom.

  • Visualization: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize using a gel imager. The disappearance of the full-length band and the appearance of lower molecular weight smears over time indicate degradation.

Protocol 2: Analysis of Oligonucleotide Purity by Ion-Pair Reversed-Phase HPLC

This protocol outlines a general method for analyzing the purity of a crude synthetic oligonucleotide product.[14]

Materials:

  • Crude RNA oligonucleotide pellet

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in nuclease-free water

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile

  • Reversed-phase column suitable for oligonucleotides (e.g., C18)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Re-dissolve the crude oligonucleotide pellet in Mobile Phase A to a suitable concentration (e.g., 10 O.D./mL).

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5% B).

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be 5% to 65% B over 30 minutes.

  • Detection: Monitor the elution profile at 260 nm. The main peak corresponds to the full-length product, while earlier eluting peaks typically represent shorter failure sequences (n-1, n-2).

  • Analysis: Integrate the peak areas to calculate the purity of the full-length product as a percentage of the total oligonucleotide-related material.

Visualized Workflows and Pathways

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation Path cluster_solution Solutions & Actions start Unexpected Oligo Degradation Observed in Experiment check_contamination Is there potential RNase contamination? start->check_contamination check_myco Could the cell culture be Mycoplasma positive? check_contamination->check_myco No action_rnase Review and enforce strict RNase-free techniques. check_contamination->action_rnase Yes check_synthesis Was the oligo purity and identity confirmed? check_myco->check_synthesis No action_myco Test for Mycoplasma. Use fresh, certified cells. check_myco->action_myco Yes action_synthesis Analyze oligo via LC-MS. Re-synthesize if necessary. check_synthesis->action_synthesis No end_node Problem Resolved check_synthesis->end_node Yes action_rnase->end_node action_myco->end_node action_synthesis->end_node RNADegradationPathways TargetRNA Target RNA in Cytoplasm Endonuclease Endonucleolytic Cleavage (e.g., via RISC/siRNA) TargetRNA->Endonuclease CleavageProducts RNA Cleavage Products (Uncapped 5' end, No poly(A) tail) Endonuclease->CleavageProducts XRN1 XRN1 (5' to 3' Exonuclease) CleavageProducts->XRN1 Processes fragment with free 5'-P Exosome RNA Exosome (3' to 5' Exonuclease) CleavageProducts->Exosome Processes fragment with free 3'-OH Mononucleotides Degraded to Mononucleotides XRN1->Mononucleotides Exosome->Mononucleotides DeprotectionStrategy start Choose Deprotection Strategy q1 Does the oligo contain base-sensitive modifications (e.g., certain dyes)? start->q1 q2 Is rapid deprotection a priority? q1->q2 No ans1 Use UltraMILD Conditions (e.g., K2CO3 in Methanol) q1->ans1 Yes ans2 Use UltraFAST Conditions (Ammonia/Methylamine - AMA) q2->ans2 Yes ans3 Use Standard Conditions (Conc. Ammonium Hydroxide) q2->ans3 No

References

Technical Support Center: Troubleshooting Failed Incorporation of 1,2'-O-Dimethylguanosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the successful incorporation of 1,2'-O-Dimethylguanosine phosphoramidite (B1245037) into synthetic oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the incorporation of this compound phosphoramidite?

The primary challenges stem from two key structural features of this modified nucleoside:

  • The 2'-O-methyl group: This modification introduces steric hindrance around the 3'-hydroxyl group, which can impede the coupling reaction with the incoming phosphoramidite. This can lead to lower coupling efficiencies compared to standard DNA or RNA phosphoramidites.

  • The N1-methyl group on the guanine (B1146940) base: This modification alters the electronic properties of the guanine base and can render it susceptible to degradation or side reactions under standard deprotection conditions, particularly the harsh basic treatments used to remove protecting groups.

Q2: I am observing low coupling efficiency when using this compound phosphoramidite. What are the likely causes and how can I troubleshoot this?

Low coupling efficiency is a common issue with sterically hindered phosphoramidites. The troubleshooting workflow below outlines a systematic approach to diagnose and resolve this problem. Key factors to consider are the coupling time, the type and concentration of the activator, and the anhydrous conditions of all reagents and solvents.

Q3: I have successfully synthesized my oligonucleotide, but I am seeing unexpected peaks during HPLC analysis after deprotection. What could be the cause?

Unexpected peaks post-deprotection often indicate degradation of the modified base or incomplete removal of protecting groups. The N1-methylguanosine moiety is potentially labile under standard, highly basic deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures), which can lead to the opening of the imidazole (B134444) ring or other undesired side reactions. It is crucial to employ milder deprotection strategies to preserve the integrity of the modified nucleoside.

Q4: Are there specific handling and storage recommendations for this compound phosphoramidite?

Yes. Like all phosphoramidites, this compound phosphoramidite is sensitive to moisture and oxidation. To ensure its stability and reactivity:

  • Store the phosphoramidite under an inert atmosphere (argon or nitrogen) at the recommended temperature (-20°C).

  • Always use anhydrous solvents and reagents for dissolution and during synthesis.

  • Allow the vial to warm to room temperature before opening to prevent condensation of moisture inside.

  • Prepare solutions fresh for each synthesis run.

Troubleshooting Guides

Low Coupling Efficiency

Low coupling efficiency is the most frequent issue when working with sterically demanding modified phosphoramidites. Follow this troubleshooting guide to improve your results.

Symptoms:

  • Low trityl cation signal during monitoring of the synthesis.

  • Presence of a significant n-1 peak in the HPLC or mass spectrometry analysis of the crude oligonucleotide.

Troubleshooting Workflow:

Troubleshooting_Coupling_Efficiency cluster_start cluster_step1 Step 1: Verify Reagent Quality and Anhydrous Conditions cluster_step2 Step 2: Optimize Coupling Protocol cluster_step3 Step 3: Check Synthesizer Performance cluster_end start Start: Low Coupling Efficiency Observed reagents Check freshness and dryness of: - Acetonitrile - Activator solution - Phosphoramidite solution start->reagents moisture Ensure inert gas supply is dry reagents->moisture coupling_time Increase Coupling Time (e.g., to 10-15 minutes) moisture->coupling_time If issue persists activator Switch to a More Potent Activator (e.g., DCI, ETT, BTT) coupling_time->activator delivery Verify correct reagent delivery volumes activator->delivery If issue persists leaks Check for leaks in fluidics lines delivery->leaks end Resolution: Improved Coupling Efficiency leaks->end If issue is resolved Troubleshooting_Deprotection cluster_start cluster_step1 Step 1: Assess Deprotection Conditions cluster_step2 Step 2: Implement Milder Deprotection Protocol cluster_step3 Step 3: Analyze Results cluster_end start Start: Unexpected Peaks Post-Deprotection conditions Review current deprotection method: - Reagent (e.g., NH4OH) - Temperature - Duration start->conditions ultra_mild Use Ultra-Mild Deprotection: - e.g., 0.05 M K2CO3 in Methanol - Room temperature for 4 hours conditions->ultra_mild If harsh conditions were used ama Alternatively, use AMA: - Ammonium hydroxide/40% Methylamine (1:1) - 65°C for 10-15 minutes analysis Analyze crude product by HPLC and Mass Spectrometry end Resolution: Clean Product with Expected Mass analysis->end If issue is resolved cluster_step2 cluster_step2 cluster_step2->analysis

strategies to avoid side reactions during 1,2'-O-Dimethylguanosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,2'-O-Dimethylguanosine. Our aim is to provide practical solutions to minimize side reactions and improve product yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired this compound - Ineffective methylation reaction. - Degradation of the product during workup or purification. - Suboptimal reaction conditions (temperature, solvent, base).- Ensure the use of fresh and appropriate methylating agents (e.g., methyl iodide, dimethyl sulfate (B86663), or diazomethane (B1218177) with a suitable catalyst). - Maintain anhydrous conditions throughout the reaction. - Optimize the reaction temperature and time based on the chosen reagents. - Use a purification method suitable for separating methylated isomers, such as reverse-phase HPLC.[1][2][3]
Formation of multiple methylated side products (e.g., N7-methylguanosine, N2-methylguanosine, or multiply methylated species) - Lack of regioselectivity in the methylation reaction. The N7 position of guanine (B1146940) is highly nucleophilic and prone to alkylation.[4] - Over-methylation due to harsh reaction conditions or excess methylating agent. - Inappropriate choice of base or solvent.- Employ a protecting group strategy. Protection of the 3' and 5'-hydroxyl groups with a bulky silyl (B83357) group (e.g., tetraisopropyldisiloxane, TIPDS) can direct methylation to the 2'-O position.[5][6] - Protection of the O6 position of guanine can help to favor N1 methylation over N7.[5] - Use a sterically hindered strong organic base to promote 2'-O-alkylation. - Carefully control the stoichiometry of the methylating agent.
Preferential N7-methylation over the desired N1 and 2'-O-methylation - The N7 position of the guanine ring is the most nucleophilic site and is kinetically favored for alkylation.[4] - Reaction conditions that favor electrophilic attack at the N7 position.- To achieve N1-methylation, consider protecting the O6 position of guanine.[5] - The choice of solvent can influence the site of methylation.[7][8] - A sequential synthesis approach, where the 2'-O position is methylated first under conditions that disfavor N7-methylation, followed by N1-methylation, may be necessary.
Product degradation during purification - Instability of the methylated guanosine (B1672433) derivative under certain pH conditions. N7-methylguanosine, for example, is prone to ring-opening under alkaline conditions.- Use neutral or slightly acidic buffers during HPLC purification. - Avoid prolonged exposure to strong acids or bases during workup.
Difficulty in separating the desired product from isomers - Similar physicochemical properties of the different methylated guanosine isomers.- Utilize high-resolution reverse-phase HPLC with a suitable column and optimized gradient elution.[1][2][3] - Employing different buffer systems and organic modifiers can improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of this compound and how can I prevent it?

A1: The most common side reaction is methylation at the N7 position of the guanine base, as it is the most nucleophilic center.[4] To prevent this, a protecting group strategy is highly recommended. Protecting the 3' and 5'-hydroxyl groups of the ribose with a bulky silyl group like tetraisopropyldisiloxane (TIPDS) can sterically hinder the N7 position and favor methylation at the 2'-O position.[5][6] Additionally, protecting the O6 position of guanine can help direct methylation to the N1 position.

Q2: What are the best practices for choosing a methylating agent?

A2: The choice of methylating agent is critical for controlling regioselectivity.

  • Diazomethane in the presence of a catalyst like stannous chloride has been used for selective 2'-O-methylation.[9][10][11]

  • Methyl iodide (MeI) is a common methylating agent but can lead to a mixture of products if not used with appropriate protecting groups and reaction conditions.[12]

  • Dimethyl sulfate (DMS) is a strong methylating agent and can also result in multiple methylated species if the reaction is not carefully controlled.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity and separating isomers.[1][2][3]

  • Mass Spectrometry (MS) will confirm the molecular weight of the desired product and help identify side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is crucial for structural elucidation and confirming the positions of the methyl groups.

Q4: Can I perform the N1 and 2'-O methylation in a single step?

A4: Achieving selective N1 and 2'-O dimethylation in a single step is challenging due to the competing reactivity of other positions on the guanosine molecule. A sequential approach is often more successful. This typically involves first protecting the 3' and 5' hydroxyls, followed by 2'-O-methylation. After deprotection of the ribose hydroxyls, a second methylation step targeting the N1 position can be performed, possibly with protection at other sites to ensure selectivity.

Q5: What is the role of the base in controlling the regioselectivity of methylation?

A5: The base plays a crucial role in deprotonating the hydroxyl and amino groups, thereby activating them for methylation. A sterically hindered strong organic base is often used to selectively deprotonate the 2'-hydroxyl group while minimizing interaction with the more accessible N7 position. The choice of a mild base can be crucial for the success of chemoselective 2'-O-methylation.[13]

Experimental Protocols

Protocol 1: Regioselective 2'-O-Methylation of Guanosine using a Silyl Protecting Group

This protocol is adapted from a strategy for the chemoselective synthesis of 2'-O-alkylated guanosines.[13][14][15]

Materials:

  • Guanosine

  • Methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂)

  • Imidazole (B134444)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hexamethyldisilazide (NaHMDS)

  • Methyl chloride (CH₃Cl) or Methyl iodide (MeI)

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents (solvents, silica (B1680970) gel)

Procedure:

  • 3',5'-O-Protection:

    • Dissolve guanosine in anhydrous DMF.

    • Add imidazole followed by the dropwise addition of MDPSCl₂ at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction to isolate the 3',5'-O-MDPS protected guanosine.

  • 2'-O-Methylation:

    • Dissolve the protected guanosine in anhydrous DMF.

    • Cool the solution to -40°C.

    • Add NaHMDS as a base, followed by the introduction of methyl chloride gas or the addition of methyl iodide.

    • Maintain the reaction at low temperature until completion (monitor by TLC).

    • Quench the reaction and perform an aqueous workup to isolate the 2'-O-methylated, 3',5'-O-protected guanosine.

  • Deprotection:

    • Dissolve the product from the previous step in anhydrous THF.

    • Add TBAF and stir at room temperature until the silyl groups are removed (monitor by TLC).

    • Purify the crude product by silica gel chromatography to obtain 2'-O-methylguanosine.

Data Presentation

Table 1: Influence of Protecting Groups on the Regioselectivity of Guanosine Alkylation

Protecting Group StrategyTarget PositionCommon Side ProductsReference(s)
3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl) (TIPDS) with O6-protection2'-ON1-alkylation (if O6 is not protected), N7-alkylation[5][6]
3',5'-O-Methylene-bis(diisopropylsilyl) (MDPS)2'-ON7-methylation, N1-methylation[13][14][15]
No protecting groupsMixtureN7-methyl, N1-methyl, N2-methyl, 2'-O-methyl, 3'-O-methyl, di- and tri-methylated speciesGeneral knowledge

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_methylation Step 2: Methylation cluster_deprotection Step 3: Deprotection & Purification Guanosine Guanosine Protected_G 3',5'-O-Protected Guanosine Guanosine->Protected_G  MDPSCl₂, Imidazole Methylated_Protected_G 2'-O-Methylated Protected Guanosine Protected_G->Methylated_Protected_G  NaHMDS, MeCl/MeI Final_Product This compound (after subsequent N1-methylation) Methylated_Protected_G->Final_Product  TBAF, then  N1-methylation & HPLC side_reactions Guanosine Guanosine Desired_Product This compound Guanosine->Desired_Product  Optimized Conditions  (Protection Strategy) Side_Product_1 N7-Methylguanosine Guanosine->Side_Product_1  Uncontrolled  Methylation Side_Product_2 N1-Methylguanosine Guanosine->Side_Product_2 Side_Product_3 2'-O-Methylguanosine Guanosine->Side_Product_3 Side_Product_4 Multiply Methylated Species Guanosine->Side_Product_4

References

purification of 1,2'-O-Dimethylguanosine from complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2'-O-Dimethylguanosine from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from biological samples?

A1: The main challenges stem from the complexity of biological matrices, which contain numerous endogenous compounds that can interfere with purification. Key difficulties include the low abundance of the target analyte, potential for degradation during sample processing, and co-elution with structurally similar molecules like isomers.[1][2][3] Efficiently separating this compound from proteins, lipids, salts, and other nucleosides is critical for accurate quantification.[1][4]

Q2: Which analytical technique is most suitable for the final quantification of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying modified nucleosides like this compound.[5][6][7] This method offers high sensitivity and selectivity, allowing for accurate measurement even at low concentrations.[1][5] Using a stable isotope-labeled internal standard is highly recommended for precise quantification through isotope dilution.[5]

Q3: What initial sample preparation steps are crucial before starting the purification?

A3: Proper sample preparation is critical to prevent analyte degradation and ensure efficient extraction.[8][9] This typically involves rapid harvesting of cells or tissues, followed by immediate quenching of metabolic activity, often by snap-freezing in liquid nitrogen or adding a cold organic solvent like methanol.[8][9][10] For tissue samples, homogenization is a necessary first step.[11][12] It is also important to minimize freeze-thaw cycles, as they can lead to degradation.[10][13]

Q4: What is the role of Solid-Phase Extraction (SPE) in the purification workflow?

A4: Solid-Phase Extraction (SPE) is a critical cleanup step that isolates the analyte of interest from the crude extract, removing interfering substances like salts, proteins, and lipids.[14][15] This concentration and purification step improves the performance and longevity of the analytical HPLC column and enhances the sensitivity of the MS detection.[6][14] Common SPE phases for nucleosides include reversed-phase (e.g., C18) and ion-exchange cartridges.[5][16]

Experimental Workflow Overview

The overall process for purifying and quantifying this compound involves several sequential stages, from initial sample collection to final data analysis.

Workflow cluster_0 Sample Preparation cluster_1 Purification & Analysis cluster_2 Data Processing SampleCollection 1. Sample Collection (Cells, Tissue, Biofluids) Homogenization 2. Homogenization & Lysis SampleCollection->Homogenization Extraction 3. Liquid or Solid Phase Extraction Homogenization->Extraction Cleanup 4. SPE Cleanup & Concentration Extraction->Cleanup HPLC 5. HPLC Separation Cleanup->HPLC MS 6. MS/MS Detection & Quantification HPLC->MS DataAnalysis 7. Data Analysis MS->DataAnalysis

Caption: General experimental workflow for this compound purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification process in a question-and-answer format.

ProblemPotential CauseRecommended Solution
Low or No Analyte Recovery Incomplete Cell Lysis: Mechanical or chemical lysis was insufficient.[17]Optimize Lysis: Ensure thorough homogenization. For mechanical methods like sonication, use short bursts on ice to prevent overheating and analyte degradation.[17] For chemical lysis, ensure the buffer pH is optimal (typically 6.5-8.0).[17]
Inefficient SPE Binding: Sample pH or solvent composition is not optimal for analyte retention on the SPE cartridge.[15]Adjust Sample Conditions: Before loading, adjust the sample's pH and dilute it with an appropriate buffer to ensure strong binding of the analyte to the SPE sorbent.[11][15]
Inefficient SPE Elution: The elution solvent is too weak to desorb the analyte from the SPE cartridge.Strengthen Elution Solvent: Increase the percentage of organic solvent in the elution buffer.[17] Perform elution with two smaller aliquots of solvent rather than one large one for better results.[15] Increasing the pH of the elution buffer may also improve recovery.[16]
Analyte Degradation: Sample was stored improperly or subjected to harsh conditions (e.g., high temperature, extreme pH).[9]Improve Sample Handling: Process samples quickly on ice.[8] Store tissue samples at -80°C and avoid repeated freeze-thaw cycles.[9] Ensure the pH of all buffers is within a stable range for the analyte.[18]
Poor Chromatographic Peak Shape (Tailing, Broadening) Column Overload: Too much sample was injected onto the HPLC column.Reduce Sample Load: Dilute the sample before injection or inject a smaller volume.
Secondary Interactions: The analyte is interacting with the column's stationary phase in undesirable ways.Modify Mobile Phase: Adjust the pH or the concentration of the ion-pairing reagent (for reversed-phase HPLC) to improve peak shape.[19]
Presence of Particulates: The sample contains particulates that are clogging the column frit.Filter Sample: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.[15]
Co-elution with Contaminants / Poor Resolution Suboptimal HPLC Gradient: The mobile phase gradient is too steep, preventing the separation of closely eluting compounds.[18]Flatten the Gradient: Use a shallower gradient around the expected elution time of the target analyte to improve resolution between it and nearby peaks.[18]
Inappropriate Column Temperature: Low column temperature may not be sufficient to denature secondary structures or aggregates.[19]Increase Column Temperature: Elevate the column temperature (e.g., to 50-70°C) to disrupt molecular interactions and improve peak separation.[19]
Isomeric Interference: A structural isomer of this compound is present and not being resolved by the column.[2]Optimize Chromatography: Test different column chemistries (e.g., C8 vs. C18) or use a longer column/runtime to enhance separation.[2][19]
High Background Noise in Mass Spectrometry Matrix Effects: Co-eluting compounds from the biological matrix are causing ion suppression or enhancement.[3]Improve Sample Cleanup: Incorporate an additional or more rigorous SPE cleanup step.[5] Diluting the sample can also mitigate matrix effects, though it may reduce sensitivity.[3]
Contaminated Solvents/System: Mobile phases or the LC-MS system itself are contaminated.Use High-Purity Reagents: Use LC-MS grade solvents and additives.[5] Flush the entire LC-MS system thoroughly.

Troubleshooting Logic Diagram

When encountering low analyte yield, a systematic approach can help identify the root cause.

Troubleshooting cluster_prep Sample Preparation Phase cluster_purify Purification Phase Start Problem: Low Analyte Yield Lysis Was cell lysis complete? Start->Lysis Degradation Could analyte have degraded? Lysis->Degradation Yes Sol_Lysis Solution: Optimize lysis protocol (e.g., sonication, buffer pH) Lysis->Sol_Lysis No SPE_Bind Was SPE binding efficient? Degradation->SPE_Bind No Sol_Degrade Solution: Keep samples on ice, minimize freeze-thaw cycles Degradation->Sol_Degrade Yes SPE_Elute Was SPE elution efficient? SPE_Bind->SPE_Elute Yes Sol_Bind Solution: Adjust sample pH and dilution before loading SPE_Bind->Sol_Bind No Sol_Elute Solution: Increase organic content or pH of elution buffer SPE_Elute->Sol_Elute No

Caption: A logical flow for troubleshooting low analyte yield.

Quantitative Data Summary

The following table summarizes typical performance metrics that can be expected when using an optimized SPE and LC-MS/MS method for nucleoside quantification. Actual results may vary based on the specific biological matrix and instrumentation used.

ParameterTypical ValueReference
SPE Recovery 60% - 80%[16]
Limit of Detection (LOD) 0.05 nmol/L - 1.25 µmol/L[20]
Limit of Quantification (LOQ) 0.10 nmol/L - 2.50 µmol/L[20]
Intra-day Precision (%RSD) < 10%[16]
Inter-day Accuracy (%RE) < 15%[16]

Detailed Experimental Protocols

This section provides a detailed methodology for the purification and quantification of this compound from cultured cells.

Protocol 1: Sample Preparation and Extraction from Cultured Cells

1. Cell Harvesting and Quenching:

  • Aspirate the culture medium from a confluent dish of cells.

  • Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10]

  • To quench metabolism, add a pre-chilled (-20°C) extraction solvent, such as a methanol/water mixture (e.g., 80% methanol), directly to the plate.[8][12]

  • Incubate for 5 minutes on ice to allow for complete dissociation of nucleoprotein complexes.[7]

2. Cell Lysis and Collection:

  • Using a cell scraper, scrape the cells off the dish into the extraction solvent.[8]

  • Transfer the cell lysate into a pre-chilled microcentrifuge tube.[8]

  • For tougher cells, sonication can be performed. Use short pulses on ice to prevent sample heating.[10]

  • Centrifuge the lysate at high speed (e.g., >13,000 x g) for 15-20 minutes at 4°C to pellet cell debris and proteins.[8]

  • Carefully collect the supernatant, which contains the nucleosides, for further processing.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol uses a C18 reversed-phase cartridge for cleanup.

1. Cartridge Conditioning:

  • Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of HPLC-grade water.[5] Do not let the cartridge run dry.

2. Sample Loading:

  • Load the supernatant from Protocol 1 onto the conditioned SPE cartridge.[5] A slow flow rate is recommended to ensure maximum binding.[17]

3. Washing:

  • Wash the cartridge with 1 mL of HPLC-grade water to remove salts and other highly polar impurities.[5][15]

4. Elution:

  • Elute the this compound from the cartridge using 1 mL of a methanol/water solution (e.g., 50% methanol).[5]

  • Collect the eluate in a clean tube.

5. Drying and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.[5]

  • Reconstitute the dried sample in a small volume (e.g., 100 µL) of the initial HPLC mobile phase (e.g., 0.1% formic acid in water).[5][7] The sample is now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification

1. Chromatographic Conditions (Example):

  • HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system.[7]

  • Column: A C18 reversed-phase column suitable for nucleoside analysis (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient optimized to separate the target analyte from other matrix components. For example, start at 0-5% B and increase to 30-50% B over 10-15 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C - 60°C.[19]

  • Injection Volume: 2 - 10 µL.

2. Mass Spectrometry Conditions (Example):

  • Instrument: A triple quadrupole mass spectrometer.[5][6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard must be determined by infusing pure standards. For guanosine (B1672433) analogs, the product ion often corresponds to the protonated guanine (B1146940) base.[2]

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for the specific instrument and analyte to achieve maximum sensitivity.[5]

References

Technical Support Center: Optimizing Primer Extension Assays for 1,2'-O-Dimethylguanosine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing primer extension assays for the detection of 1,2'-O-Dimethylguanosine (m¹G).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind detecting this compound using a primer extension assay?

A1: The detection of this compound by primer extension relies on the principle of reverse transcriptase (RT) stalling. The methyl groups on the guanosine (B1672433) base can disrupt the ability of the reverse transcriptase to read the template and incorporate a complementary nucleotide. This causes the enzyme to pause or dissociate from the RNA template, resulting in a truncated cDNA product. The presence and abundance of this truncated product, which is one nucleotide shorter than the full-length product, can be used to infer the location and relative amount of the modification.[1][2]

Q2: Which reverse transcriptase is recommended for detecting this compound?

A2: The choice of reverse transcriptase is critical. While many reverse transcriptases will stall at modified bases, their efficiencies can vary. It is often recommended to test a few different enzymes. Start with a commonly used enzyme like SuperScript III or IV, as they are engineered for higher processivity and thermostability, which can be advantageous. However, a less processive enzyme might exhibit more pronounced stalling at the modification site, which could be beneficial for detection. The optimal enzyme should be empirically determined for your specific RNA template and experimental setup.

Q3: How can I confirm that the observed reverse transcriptase stalling is due to this compound and not RNA secondary structure?

A3: Differentiating between modification-induced stalling and stalling due to RNA secondary structure is a key challenge. Here are a few strategies:

  • Vary the reaction temperature: Performing the reverse transcription at a higher temperature (if using a thermostable RT) can help to melt out secondary structures. If the stall product persists at higher temperatures, it is more likely to be caused by the modification.

  • Use a control RNA: If possible, use an in vitro transcribed RNA of the same sequence that lacks the this compound modification. If the stall product is absent with the unmodified template, it strongly suggests the modification is the cause.

  • Chemical or enzymatic treatment: In some cases, specific enzymes can remove the modification. For instance, certain AlkB family proteins can demethylate some methylated bases.[3][4] Treating the RNA with such an enzyme prior to reverse transcription should lead to a decrease in the stall product if it is caused by the modification.

Q4: How does the concentration of dNTPs affect the detection of this compound?

A4: The concentration of deoxynucleotide triphosphates (dNTPs) is a critical parameter. Low dNTP concentrations can enhance the stalling of reverse transcriptase at a modified base, making the signal easier to detect.[5] Conversely, high dNTP concentrations may help the enzyme to read through the modification, reducing the stall signal.[5] It is therefore recommended to optimize the dNTP concentration, starting with a lower range than typically used for standard reverse transcription.

Q5: Can I quantify the amount of this compound with this assay?

A5: Primer extension can provide a semi-quantitative estimate of the modification's abundance. By comparing the intensity of the band corresponding to the stalled product to the intensity of the full-length product, one can infer the relative stoichiometry of the modification at a specific site. For more precise quantification, a standard curve with known amounts of modified and unmodified RNA may be necessary. For highly accurate quantification, other methods like mass spectrometry might be more suitable.

Troubleshooting Guides

Issue 1: No or Very Low Signal for the Stalled Product
Possible Cause Recommended Solution
High dNTP Concentration The dNTP concentration is too high, allowing the reverse transcriptase to read through the modification. Decrease the dNTP concentration incrementally. Try a range from 25 µM to 100 µM of each dNTP.
High Reverse Transcriptase Processivity The reverse transcriptase used is too processive and does not stall efficiently at the modified base. Try a different reverse transcriptase, potentially one that is known to be less processive.
Suboptimal Annealing Temperature The primer is not annealing efficiently to the RNA template. Optimize the annealing temperature by performing a temperature gradient. Suggested temperatures to test are 37°C, 45°C, 60°C, and 68°C.[6]
Poor Primer Design The primer may have secondary structures or may not be specific to the target RNA. Redesign the primer to have a melting temperature (Tm) between 55-70°C and to be free of strong secondary structures.
Degraded RNA Template The RNA template is degraded, leading to a lack of full-length template for the primer to bind. Assess RNA integrity using a method like denaturing agarose (B213101) gel electrophoresis.
Issue 2: Multiple Non-Specific Bands
Possible Cause Recommended Solution
Low Annealing Temperature The annealing temperature is too low, leading to non-specific primer binding. Increase the annealing temperature in increments of 2-3°C.
High Primer Concentration Excess primer can lead to the formation of primer-dimers and other non-specific products. Reduce the primer concentration. A typical starting range is 0.1 to 1 µM.[7]
High MgCl₂ Concentration Too much MgCl₂ can stabilize non-specific primer binding. Optimize the MgCl₂ concentration. A typical range to test is 1.0 to 2.5 mM.[7][8]
RNA Secondary Structure Complex secondary structures in the RNA template can cause the reverse transcriptase to stall at multiple sites. Increase the reverse transcription temperature (if using a thermostable enzyme) or add a PCR enhancer like betaine (B1666868) or DMSO (typically at 1-5%).
Contaminated Reagents Contamination of reagents can lead to spurious amplification products. Use fresh, nuclease-free water and reagents.
Issue 3: High Background or Smeared Gel
Possible Cause Recommended Solution
Excess Radiolabeled Primer Unincorporated radiolabeled nucleotides or excess labeled primer can cause high background. Ensure complete removal of unincorporated nucleotides after the labeling reaction.[6]
RNA Degradation Degraded RNA can lead to a smear of cDNA products of various lengths. Check the integrity of your RNA sample.
Suboptimal Gel Electrophoresis Conditions The gel may not be running properly, causing bands to smear. Ensure the denaturing polyacrylamide gel is prepared correctly and run at an appropriate voltage.
Incomplete Denaturation of Samples The cDNA products were not fully denatured before loading on the gel. Ensure loading dye contains a sufficient concentration of formamide (B127407) and heat the samples at 95°C for 5 minutes before loading.

Quantitative Data Summary

The following tables provide suggested starting concentrations and ranges for key components in the primer extension assay. These should be optimized for each specific RNA template and primer pair.

Table 1: Reaction Component Concentrations

ComponentSuggested Starting ConcentrationOptimization Range
RNA Template1-10 µg of total RNA or 10-100 ng of purified RNA0.1 - 20 µg (total) or 1 - 500 ng (purified)
Primer1 pmol0.1 - 5 pmol
dNTPs (each)50 µM25 - 200 µM
MgCl₂1.5 mM1.0 - 2.5 mM
Reverse Transcriptase100-200 units50 - 400 units
DTT5 mM1 - 10 mM

Table 2: Thermal Cycling Parameters

StepTemperatureTimeNotes
Primer Annealing55-65°C30 minutesOptimize based on primer Tm. A slow ramp down from a higher temperature (e.g., 95°C) can also be effective.
Primer Extension42-55°C30-60 minutesTemperature depends on the reverse transcriptase used.
Enzyme Inactivation70-85°C10-15 minutesTemperature depends on the reverse transcriptase used.

Experimental Protocols

Protocol 1: 5' End-Labeling of Primer
  • In a sterile microfuge tube, combine the following:

    • Primer (10 pmol)

    • 10x T4 Polynucleotide Kinase Buffer (2 µL)

    • [γ-³²P]ATP (10 µCi)

    • T4 Polynucleotide Kinase (10 units)

    • Nuclease-free water to a final volume of 20 µL

  • Incubate at 37°C for 30-60 minutes.

  • Inactivate the enzyme by heating at 65°C for 10 minutes.

  • Remove unincorporated [γ-³²P]ATP using a spin column according to the manufacturer's instructions.

Protocol 2: Primer Extension Reaction
  • Annealing:

    • In a sterile microfuge tube, combine:

      • RNA template (1-10 µg total RNA or 10-100 ng purified RNA)

      • 5'-end-labeled primer (1 pmol)

      • 10x Annealing Buffer (e.g., 100 mM Tris-HCl pH 8.3, 500 mM KCl) (2 µL)

      • Nuclease-free water to a final volume of 10 µL

    • Heat at 95°C for 3 minutes, then transfer to the optimal annealing temperature (e.g., 60°C) and incubate for 30 minutes.

  • Extension:

    • Prepare a master mix for the extension reaction. For each reaction, combine:

      • 10x Reverse Transcriptase Buffer (2 µL)

      • dNTP mix (final concentration of 50 µM each)

      • MgCl₂ (final concentration of 1.5 mM)

      • DTT (final concentration of 5 mM)

      • RNase Inhibitor (20 units)

      • Reverse Transcriptase (100-200 units)

      • Nuclease-free water to a final volume of 10 µL

    • Add 10 µL of the extension master mix to the 10 µL annealing reaction.

    • Incubate at the optimal temperature for the reverse transcriptase (e.g., 42°C for AMV RT, 50-55°C for SuperScript III/IV) for 30-60 minutes.

  • Termination and Precipitation:

    • Stop the reaction by adding 1 µL of 0.5 M EDTA.

    • (Optional) Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 15 minutes to remove the RNA template.

    • Precipitate the cDNA by adding 2.5 volumes of 100% ethanol (B145695) and 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2).

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at maximum speed for 20 minutes at 4°C.

    • Carefully remove the supernatant and wash the pellet with 70% ethanol.

    • Air dry the pellet and resuspend in 5-10 µL of formamide loading dye.

  • Analysis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Analyze the products on a denaturing polyacrylamide gel (e.g., 8-12% acrylamide, 7 M urea).

    • Visualize the bands by autoradiography or phosphorimaging.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Primer Extension Reaction cluster_analysis Analysis primer_label 5' End-Labeling of Primer annealing Annealing of Labeled Primer to RNA primer_label->annealing rna_prep RNA Template Preparation rna_prep->annealing extension Reverse Transcription annealing->extension purification cDNA Purification extension->purification gel Denaturing PAGE purification->gel visualization Autoradiography / Phosphorimaging gel->visualization

Caption: Experimental workflow for primer extension assay.

stalling_mechanism cluster_template RNA Template cluster_no_stall Full-Length Product cluster_stall Stalled Product 5_prime 5' seq1 ---AUCG m1G m¹G seq2 CAU--- rt_fs Reverse Transcriptase rt_s Reverse Transcriptase 3_prime 3' primer_fs Primer primer_fs->rt_fs extends arrow_fs Reads Through cDNA_fs Full-Length cDNA primer_s Primer primer_s->rt_s extends arrow_s Stalls cDNA_s Truncated cDNA

Caption: Mechanism of reverse transcriptase stalling at m¹G.

References

Technical Support Center: Addressing Solubility Issues of 1,2'-O-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1,2'-O-Dimethylguanosine during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a modified purine (B94841) nucleoside, a dimethyl analog of guanosine (B1672433).[1] It is often used in research as a nucleoside antimetabolite/analog and has been studied for its potential immunostimulatory activity.[2]

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₇N₅O₅[2]
Molecular Weight 311.29 g/mol [2]
Appearance White to beige solid[3]
CAS Number 73667-71-7[4]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

Based on data for structurally similar compounds like N2,N2-Dimethylguanosine, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.[5] For aqueous solutions, it is advised to first dissolve the compound in DMSO and then dilute it into the aqueous buffer. This is a common practice for poorly water-soluble compounds.

Q3: What is the expected solubility of this compound in common laboratory solvents?

Table 2: Estimated Solubility of this compound

SolventEstimated SolubilityNotes
DMSO ~30 mg/mLBased on guanosine solubility data. Sonication may be required.[1]
Water Very lowExpected to be sparingly soluble.
Ethanol InsolubleBased on general characteristics of similar hydrophobic compounds.[6]
1:5 DMSO:PBS (pH 7.2) ~0.16 mg/mLBased on guanosine solubility data.[1]

Q4: My this compound precipitated out of my cell culture medium. What could be the cause?

Precipitation in aqueous media is a common issue with hydrophobic compounds, often due to "solvent shock" when a concentrated DMSO stock is rapidly diluted. Other factors include the final concentration exceeding its solubility limit in the medium, the use of cold media, and interactions with media components.[6]

Q5: Can I heat the solution to improve the solubility of this compound?

Gentle heating (to around 37°C) can aid in dissolving many compounds.[7] However, the thermal stability of this compound should be considered. Prolonged exposure to high temperatures is not recommended. For modified nucleosides, storage at low temperatures (-20°C or -80°C) is generally advised to maintain stability.[2]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Powder

Symptoms: The solid powder does not fully dissolve in the chosen solvent, leaving visible particles.

Possible Causes:

  • Inappropriate solvent selection.

  • Insufficient solvent volume.

  • Low temperature.

  • Compound has formed aggregates.

Solutions:

  • Primary Solvent: Use anhydrous, high-purity DMSO as the primary solvent.

  • Increase Solvent Volume: Try increasing the volume of the solvent to achieve a lower concentration.

  • Gentle Heating: Warm the solution to 37°C.[7]

  • Sonication: Use a bath sonicator for 5-10 minutes to break up aggregates and enhance dissolution.[8]

Issue 2: Precipitation Upon Dilution in Aqueous Buffers or Cell Culture Media

Symptoms: The solution becomes cloudy or a precipitate forms immediately after diluting the DMSO stock solution into an aqueous medium.

Possible Causes:

  • Solvent Shock: The rapid change in solvent polarity causes the compound to precipitate.[6]

  • High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium.

  • Low Temperature of Aqueous Medium: The solubility of many compounds decreases at lower temperatures.[6]

Solutions:

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution in your aqueous medium, and then dilute this further to your final concentration.[1]

  • Slow Addition: Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling.[9]

  • Lower Final Concentration: If precipitation persists, reduce the final working concentration of the compound.

Issue 3: Delayed Precipitation in Solution

Symptoms: The solution is initially clear, but a precipitate forms after a period of incubation or storage.

Possible Causes:

  • Compound Instability: The compound may be degrading over time in the aqueous environment.

  • Saturation: The solution may be supersaturated, leading to crystallization over time.

  • pH Shift: Changes in the pH of the medium during incubation can affect solubility.

Solutions:

  • Fresh Preparations: Prepare solutions fresh for each experiment and avoid long-term storage of diluted aqueous solutions.

  • pH Adjustment: For some methylated purines, solubility can be enhanced in alkaline conditions. Consider adjusting the pH of your buffer if your experimental design allows.

  • Co-solvents: For challenging applications, consider the use of co-solvents in your final solution, though their effects on your specific assay must be validated.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, you will need 3.11 mg.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO (1 mL for a 10 mM solution).

  • Mixing: Vortex the tube vigorously for 1-2 minutes.

  • Ensuring Complete Dissolution: Visually inspect the solution. If particles are still visible, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Medium (e.g., Cell Culture Medium)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Pre-warm Medium: Pre-warm your aqueous medium to 37°C.[6]

  • Intermediate Dilution: To minimize solvent shock, first prepare an intermediate dilution. For example, to make a final 10 µM solution, you could first dilute the 10 mM stock 1:10 in pre-warmed medium to create a 1 mM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate solution to the final volume of pre-warmed medium to achieve your desired final concentration. Add the solution dropwise while gently swirling.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity in cell-based assays.[10]

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix store Aliquot and Store at -20°C/-80°C mix->store prewarm Pre-warm Aqueous Medium (37°C) store->prewarm Use Stock intermediate Intermediate Dilution prewarm->intermediate final_dilution Final Dilution (Dropwise) intermediate->final_dilution use Use in Experiment final_dilution->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic cluster_dissolution Initial Dissolution Failure cluster_precipitation Precipitation in Aqueous Media start Solubility Issue Observed check_solvent Use Anhydrous DMSO? start->check_solvent check_dilution Rapid Dilution? start->check_dilution Precipitation on Dilution increase_volume Increase Solvent Volume check_solvent->increase_volume Yes apply_energy Apply Gentle Heat / Sonication increase_volume->apply_energy serial_dilute Use Serial Dilution check_dilution->serial_dilute Yes check_temp Medium Cold? check_dilution->check_temp No warm_medium Pre-warm Medium to 37°C check_temp->warm_medium Yes

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Improving the Efficiency of 1,2'-O-Dimethylguanosine Demethylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and reliability of 1,2'-O-Dimethylguanosine demethylation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (m¹Gm) and why is its demethylation of interest?

This compound is a modified ribonucleoside where methyl groups are attached at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar. The study of its demethylation is crucial as reversible RNA modifications play a significant role in various biological processes, including gene expression, RNA stability, and translation. Aberrant methylation patterns have been linked to several diseases, making the demethylase enzymes potential therapeutic targets.

Q2: Are there specific enzymes known to demethylate this compound?

Currently, there is limited specific information in the scientific literature identifying enzymes that exclusively demethylate this compound. However, enzymes from the AlkB family of dioxygenases are known to demethylate various N-methylated nucleobases in RNA and DNA. For instance, certain AlkB mutants have been engineered to demethylate N2,N2-dimethylguanosine (m²₂G).[1][2] It is plausible that members of this family or other yet-to-be-identified enzymes are responsible for m¹Gm demethylation.

Q3: What types of assays can be used to measure this compound demethylation?

While specific, commercially available kits for this compound demethylation are not yet common, several assay principles can be adapted:

  • Colorimetric Assays: These assays typically involve an antibody that recognizes the demethylated product, leading to a color change that can be measured with a spectrophotometer.[3][4][5]

  • Fluorescence-Based Assays: These methods often use a probe that fluoresces upon enzymatic removal of the methyl group(s), offering high sensitivity.[6][7][8][9]

  • Mass Spectrometry (LC-MS/MS): This is a direct and highly quantitative method that can identify and quantify this compound and its demethylated products in an RNA sample.[10][11][12]

  • RNase H-Based Assays: Since this modification includes a 2'-O-methylation, an RNase H-based assay can be employed. This enzyme cleaves the RNA strand of an RNA/DNA hybrid, but its activity is inhibited by a 2'-O-methyl group. A change in cleavage efficiency can indicate demethylation at the 2'-O position.[13]

Q4: How can I obtain a substrate for a this compound demethylation assay?

You would likely need to chemically synthesize a short RNA oligonucleotide containing the this compound modification. This can be achieved through custom RNA synthesis services that offer a variety of modified nucleosides.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound demethylation assays.

Category 1: No or Low Demethylase Activity
Question/Issue Potential Cause Troubleshooting Steps
My purified enzyme shows no activity. Improper Enzyme Storage/Handling: The enzyme may have lost activity due to incorrect storage temperatures or multiple freeze-thaw cycles.- Aliquot the enzyme upon receipt and store at the recommended temperature (-80°C for long-term).- Avoid repeated freeze-thaw cycles.
Missing or Degraded Cofactors: Many demethylases, particularly those in the AlkB family, are Fe(II)/α-ketoglutarate-dependent dioxygenases and require cofactors like Fe(II), α-ketoglutarate, and ascorbate.[14][15][16]- Prepare cofactor solutions fresh before each experiment.[14]- Ensure the correct final concentrations of all cofactors in the reaction buffer.
Incorrect Buffer Conditions: The pH, salt concentration, or presence of inhibitors in the buffer can significantly affect enzyme activity.- Optimize the reaction buffer pH and salt concentrations.- Ensure no chelating agents like EDTA are present, as they can sequester essential metal ions like Fe(II).[14]
I'm not seeing any demethylation of my RNA substrate. Substrate Degradation: The RNA substrate may have been degraded by RNases.- Use nuclease-free water, pipette tips, and tubes for all steps.[17][18]- Work in an RNase-free environment.- Add an RNase inhibitor to the reaction mixture.
Substrate Inaccessibility: The this compound modification might be in a region of the RNA with a strong secondary structure, making it inaccessible to the enzyme.- Perform a brief denaturation step (e.g., heating at 65-70°C for 5 minutes) followed by slow cooling before adding the enzyme.
Low Enzyme Concentration: The amount of enzyme used may be insufficient to produce a detectable signal.- Perform a titration experiment with increasing concentrations of the enzyme to find the optimal amount.
Category 2: High Background Signal
Question/Issue Potential Cause Troubleshooting Steps
My no-enzyme control wells show a high signal. Antibody Cross-Reactivity (Colorimetric/Fluorescent Assays): The detection antibody may be cross-reacting with the methylated substrate or other components in the reaction.- Test the specificity of the antibody with both methylated and unmethylated control substrates.- Increase the number of wash steps or the stringency of the wash buffer.[19]
Contamination of Reagents: Reagents may be contaminated with nucleases or other enzymes that can lead to a false-positive signal.- Use fresh, high-quality reagents.- Filter-sterilize buffer solutions.
All my wells, including the blank, have high fluorescence. Autofluorescence of Compounds: If screening for inhibitors, the compounds themselves may be fluorescent at the excitation/emission wavelengths used.- Measure the fluorescence of the compounds alone in the assay buffer.- If necessary, use a different detection method (e.g., colorimetric or mass spectrometry).
Category 3: Inconsistent Results/Poor Reproducibility
Question/Issue Potential Cause Troubleshooting Steps
I'm seeing large variations between replicate wells. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or substrate, is a common source of variability.- Use calibrated pipettes and ensure they are functioning correctly.- Prepare a master mix of reagents to be distributed to all wells to minimize pipetting variations.
Incomplete Mixing: Failure to properly mix the contents of the wells can lead to uneven reactions.- Gently mix the plate after adding all reagents, for example, by using a plate shaker at a low speed.
"Edge Effects" on the Microplate: Wells on the edge of the plate may evaporate more quickly, leading to changes in reagent concentrations.- Avoid using the outer wells of the plate for samples.- Fill the outer wells with water or buffer to maintain a humid environment.
Variable Incubation Times/Temperatures: Inconsistent incubation can lead to variable enzyme activity.- Ensure a consistent incubation time for all samples.- Use an incubator that provides uniform temperature across the entire plate.

Experimental Protocols

Note: As there are no established, specific protocols for this compound demethylation, the following are adapted methodologies based on assays for similar RNA modifications. Optimization will be required.

Colorimetric Demethylase Activity Assay (Adapted)

This protocol is based on the principle of an ELISA-like assay where a specific antibody detects the demethylated product.

Methodology:

  • Substrate Binding: An RNA substrate containing this compound is bound to the wells of a microplate.

  • Demethylation Reaction: The purified demethylase enzyme or nuclear extract is added to the wells along with the necessary cofactors. The plate is incubated to allow for the demethylation reaction to occur.

  • Antibody Incubation: The wells are washed, and a primary antibody specific for the demethylated guanosine (B1672433) is added.

  • Secondary Antibody & Detection: After another wash step, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

  • Signal Generation: A colorimetric substrate is added, and the absorbance is measured using a microplate reader at 450 nm. The signal intensity is inversely proportional to the amount of remaining methylated substrate.[4][20]

Fluorescence-Based Demethylase Assay (Adapted)

This protocol is based on a system where demethylation leads to a measurable change in fluorescence.

Methodology:

  • Assay Principle: A fluorescently labeled RNA substrate containing this compound is used. In its methylated state, the fluorescence is quenched.

  • Demethylation Reaction: The demethylase enzyme is incubated with the substrate and cofactors.

  • Signal Generation: Upon demethylation, a conformational change or subsequent enzymatic step (e.g., cleavage by a methylation-sensitive nuclease) can lead to the separation of the fluorophore and quencher, resulting in an increase in fluorescence.[6][8]

  • Detection: The fluorescence intensity is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

RNase H-Based Assay for 2'-O-Demethylation

This assay specifically detects the removal of the 2'-O-methyl group.

Methodology:

  • Hybridization: A chimeric DNA-RNA probe is hybridized to the target RNA containing this compound. This creates an RNA/DNA hybrid that is a substrate for RNase H.[13]

  • RNase H Treatment: RNase H is added to the reaction. The enzyme will cleave the RNA strand. However, if the 2'-O-methyl group is present at the cleavage site, the reaction will be inhibited.

  • Analysis: The cleavage products are analyzed. This can be done by:

    • Gel Electrophoresis: Running the reaction products on a denaturing polyacrylamide gel and visualizing the bands. The presence of a cleaved product indicates demethylation.[13]

    • Quantitative PCR (qPCR): Performing a reverse transcription and qPCR. Cleavage of the RNA will prevent amplification, so an increase in qPCR signal corresponds to an increase in demethylation.[21][22]

Quantitative Data Summary

The following tables represent hypothetical data that could be generated from the described assays.

Table 1: Enzyme Kinetics of a Putative this compound Demethylase

Substrate Concentration (µM)Initial Velocity (RFU/min)
150
295
5180
10250
20320
50380
Kinetic Parameter Value
Vmax400 RFU/min
Km8 µM

Table 2: Inhibition of Demethylase Activity by a Test Compound

Inhibitor Concentration (µM)% Inhibition
0.110
145
1085
5095
10098
Inhibition Parameter Value
IC501.2 µM

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_substrate Prepare RNA Substrate (with this compound) setup_reaction Set up Reaction in Microplate: Substrate + Enzyme + Buffer prep_substrate->setup_reaction prep_enzyme Prepare Demethylase Enzyme & Cofactors prep_enzyme->setup_reaction incubation Incubate at 37°C setup_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction add_reagents Add Detection Reagents (e.g., Antibodies, Fluorogenic Probe) stop_reaction->add_reagents read_plate Read Plate (Absorbance or Fluorescence) add_reagents->read_plate data_analysis Calculate Activity/ Inhibition read_plate->data_analysis

Caption: General experimental workflow for a this compound demethylation assay.

troubleshooting_tree cluster_low_signal Low/No Signal cluster_high_bg High Background start Assay Problem low_signal Low or No Signal start->low_signal high_bg High Background start->high_bg enzyme_issue Enzyme Inactive? low_signal->enzyme_issue cofactor_issue Cofactors Missing? low_signal->cofactor_issue substrate_issue Substrate Degraded? low_signal->substrate_issue check_enzyme Check Storage & Titrate Concentration enzyme_issue->check_enzyme check_cofactors Use Fresh Cofactors cofactor_issue->check_cofactors check_substrate Check RNA Integrity (e.g., Gel) substrate_issue->check_substrate no_enzyme_high No-Enzyme Control High? high_bg->no_enzyme_high wash_issue Insufficient Washing? no_enzyme_high->wash_issue antibody_issue Antibody Non-specific? no_enzyme_high->antibody_issue optimize_wash Increase Wash Steps/ Stringency wash_issue->optimize_wash validate_ab Validate Antibody Specificity antibody_issue->validate_ab

Caption: A decision tree for troubleshooting common issues in demethylation assays.

signaling_pathway cluster_rna RNA State cluster_enzymes Enzymatic Regulation cluster_function Functional Outcome methylated_rna RNA with This compound (m¹Gm-RNA) demethylase Demethylase ('Eraser') methylated_rna->demethylase Demethylation altered_function Altered RNA Function (e.g., Stability, Translation) methylated_rna->altered_function demethylated_rna Demethylated RNA (G-RNA) methyltransferase Methyltransferase ('Writer') demethylated_rna->methyltransferase Methylation demethylated_rna->altered_function methyltransferase->methylated_rna demethylase->demethylated_rna

Caption: A simplified diagram illustrating the dynamic regulation of RNA methylation.

References

Validation & Comparative

A Comparative Guide to the Quantification of 1,2'-O-Dimethylguanosine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 1,2'-O-Dimethylguanosine, a modified ribonucleoside. The content herein is designed to assist researchers in selecting and implementing robust analytical methodologies. Experimental data from studies on structurally similar modified nucleosides is presented to provide a framework for validation, alongside detailed experimental protocols.

Data Presentation: Quantitative Performance Comparison

ParameterLC-MS/MS for N2,N2-Dimethylguanosine & other modified nucleosides[1]Alternative Methods (e.g., Immunoassay for Dimethylarginines)[2][3]
Limit of Detection (LOD) 0.50–5.00 ng/mL for most nucleosides0.01 - 0.03 µmol/L[2]
Limit of Quantification (LOQ) 0.50–5.00 ng/mL for most nucleosidesNot always specified, but generally higher than LC-MS/MS
Linearity (Correlation Coefficient) > 0.99 for all nucleosidesVariable, may require sample dilution for better correlation[2][3]
Accuracy <15% for higher concentrations, <20% for the lowest concentrationsCan show significant bias (e.g., overestimation up to 30%)[3]
Precision (CV%) <15% for higher concentrations, <20% for the lowest concentrationsGenerally <15%
Selectivity High, capable of distinguishing between isomeric compoundsPotential for cross-reactivity
Throughput High, with analysis times as short as 10 minutes per sample[1]Can be high, especially for plate-based assays

Note: The data for LC-MS/MS is based on a method for the simultaneous quantification of a panel of modified nucleosides, including N2,N2-dimethylguanosine. The performance for this compound is expected to be in a similar range.

Experimental Protocols

A detailed protocol for the LC-MS/MS analysis of modified nucleosides, adaptable for this compound, is provided below.

Sample Preparation (from Biological Fluids)
  • Protein Precipitation: To 100 µL of plasma or urine, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Parameters
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma, Urine, etc.) precipitation Protein Precipitation (Methanol) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Evaporation to Dryness supernatant->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition & Quantification lcms->data

Caption: Experimental workflow for the quantification of this compound by LC-MS/MS.

Biological Context: Role of Modified Nucleosides in RNA Metabolism

While the specific signaling pathway involving this compound is not well-documented, it is understood that modified nucleosides are critical for the proper function and metabolism of various RNA species. Decoration of cellular RNAs with modified nucleosides is an important layer of gene expression regulation.[4] These modifications influence the folding, stability, and function of RNAs.[4]

Caption: Generalized pathway of RNA metabolism highlighting the role of RNA modification.

References

A Comparative Analysis of the Biological Effects of 1,2'-O-Dimethylguanosine and N2,N2-dimethylguanosine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological effects of 1,2'-O-Dimethylguanosine and N2,N2-dimethylguanosine is currently not feasible due to a significant lack of available scientific literature and experimental data on this compound. Extensive searches have yielded minimal information regarding its biological functions, mechanisms of action, or cellular targets.

In contrast, N2,N2-dimethylguanosine (m2,2G) is a well-characterized modified nucleoside with a critical role in RNA biology. This guide, therefore, provides a detailed overview of the biological effects of N2,N2-dimethylguanosine to serve as a valuable resource for researchers, scientists, and drug development professionals.

N2,N2-dimethylguanosine: A Key Regulator of tRNA Function and Translation

N2,N2-dimethylguanosine is a post-transcriptional modification found predominantly in transfer RNA (tRNA), where it plays a crucial role in ensuring proper tRNA structure, stability, and function during protein synthesis.[1][2] It is also found in other RNA species, including messenger RNA (mRNA).[3]

Impact on tRNA Structure and Stability

The addition of two methyl groups to the exocyclic amine of guanine (B1146940) at position 2 results in N2,N2-dimethylguanosine. This modification is typically found at position 26 in the D-loop of eukaryotic tRNAs.[4] The presence of m2,2G at this position has several structural consequences:

  • Prevents Watson-Crick Base Pairing: The dimethylation at the N2 position sterically hinders the formation of a standard Watson-Crick base pair with cytosine.[2]

  • Promotes Specific Non-Canonical Pairing: Instead, m2,2G26 often forms a non-canonical base pair with adenosine (B11128) at position 44 (A44). This m2,2G26:A44 pair is crucial for maintaining the correct L-shaped tertiary structure of the tRNA molecule.[4]

  • Enhances tRNA Stability: The structural rigidity conferred by the m2,2G modification contributes to the overall stability of the tRNA molecule, protecting it from degradation and ensuring its proper folding.[1][2] By preventing alternative, non-functional conformations, m2,2G helps maintain a population of correctly folded tRNAs.[5]

Role in Translation

The structural integrity of tRNA is paramount for its function as an adaptor molecule in translation. By ensuring the correct tRNA folding, N2,N2-dimethylguanosine indirectly influences the efficiency and fidelity of protein synthesis.

  • Codon Recognition: A properly folded tRNA is essential for accurate codon recognition on the mRNA template within the ribosome.

  • Aminoacylation: The correct tRNA structure is also a prerequisite for its recognition and charging with the correct amino acid by aminoacyl-tRNA synthetases.

  • Ribosomal Interaction: The overall shape of the tRNA molecule, stabilized by modifications like m2,2G, facilitates its proper binding to the ribosomal A, P, and E sites during the elongation cycle of translation.

Deficiencies in m2,2G modification have been shown to impair global protein synthesis, highlighting its importance in maintaining translational homeostasis.

N2,N2-dimethylguanosine as a Biomarker

Elevated levels of N2,N2-dimethylguanosine have been detected in the urine and serum of patients with various types of cancer, including breast cancer and leukemia.[6][7] This has led to the investigation of m2,2G as a potential non-invasive biomarker for cancer detection and monitoring. The increased levels are thought to result from the higher turnover of tRNA in rapidly proliferating cancer cells. However, its utility for routine clinical monitoring is still under investigation, as levels can fluctuate with both disease progression and response to treatment.[6]

Mechanism of N2,N2-dimethylguanosine Synthesis

N2,N2-dimethylguanosine is synthesized by a class of enzymes called tRNA methyltransferases (MTases). In eukaryotes, the primary enzyme responsible for this modification is TRM1 (tRNA methyltransferase 1). The synthesis occurs in a stepwise manner, with the addition of two methyl groups from the donor molecule S-adenosylmethionine (SAM).

tRNA_Modification_Pathway cluster_0 Step 1: Monomethylation cluster_1 Step 2: Dimethylation cluster_2 Functional Consequences Guanosine_tRNA Guanosine (B1672433) in pre-tRNA m2G_tRNA N2-methylguanosine (m2G) Guanosine_tRNA->m2G_tRNA Methylation m22G_tRNA N2,N2-dimethylguanosine (m2,2G) m2G_tRNA->m22G_tRNA Methylation tRNA_folding Correct tRNA L-shape folding m22G_tRNA->tRNA_folding Translation Efficient and accurate translation tRNA_folding->Translation TRM1_1 TRM1 Enzyme TRM1_1->Guanosine_tRNA SAH_1 SAH TRM1_1->SAH_1 SAM_1 SAM SAM_1->TRM1_1 TRM1_2 TRM1 Enzyme TRM1_2->m2G_tRNA SAH_2 SAH TRM1_2->SAH_2 SAM_2 SAM SAM_2->TRM1_2

Quantitative Data Summary

While extensive quantitative data directly comparing the binding affinities or enzymatic kinetics of this compound and N2,N2-dimethylguanosine are unavailable, the following table summarizes the key biological effects of N2,N2-dimethylguanosine based on existing literature.

Biological AspectEffect of N2,N2-dimethylguanosineReferences
tRNA Structure Stabilizes the L-shaped tertiary structure by forming a non-canonical pair with adenosine.[1][4]
tRNA Stability Increases resistance to degradation and prevents misfolding.[2]
Base Pairing Prevents Watson-Crick pairing with cytosine; promotes pairing with adenosine.[2]
Translation Promotes efficient and accurate protein synthesis.[1]
Cancer Biomarker Elevated urinary and serum levels are associated with some malignancies.[6][7]

Experimental Protocols

The study of N2,N2-dimethylguanosine and its biological effects involves a variety of experimental techniques. Below are outlines of key methodologies.

Identification and Quantification of N2,N2-dimethylguanosine in RNA

Methodology: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Protocol Outline:

  • RNA Isolation: Isolate total RNA or specific RNA species (e.g., tRNA) from cells or tissues of interest.

  • RNA Digestion: Digest the purified RNA into its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • Chromatographic Separation: Separate the resulting nucleosides using reverse-phase HPLC. The separation is based on the differential partitioning of the nucleosides between the mobile and stationary phases.

  • Mass Spectrometry Analysis: The eluting nucleosides are introduced into a mass spectrometer for detection and quantification. N2,N2-dimethylguanosine is identified based on its specific mass-to-charge ratio. Quantification is achieved by comparing the signal intensity to that of a known standard.[2]

Analysis of tRNA Structure

Methodology: X-ray Crystallography.

Protocol Outline:

  • tRNA Preparation and Crystallization: Purify the tRNA of interest and induce crystallization under specific buffer and precipitant conditions.

  • X-ray Diffraction: Expose the tRNA crystals to a beam of X-rays. The crystal diffracts the X-rays into a specific pattern.

  • Data Collection and Analysis: Collect the diffraction data and use computational methods to determine the electron density map of the molecule. This map is then used to build a three-dimensional model of the tRNA, revealing the positions of all atoms, including the modified N2,N2-dimethylguanosine nucleoside and its interactions with other bases.[4]

In Vitro Translation Assays

Methodology: Cell-free protein synthesis systems.

Protocol Outline:

  • Preparation of Translation System: Prepare a cell-free extract containing all the necessary components for translation (ribosomes, initiation and elongation factors, etc.).

  • tRNA Preparation: Prepare pools of tRNA with and without the N2,N2-dimethylguanosine modification. This can be achieved using in vitro transcription and enzymatic modification or by isolating tRNA from wild-type and genetically modified cells lacking the TRM1 enzyme.

  • Translation Reaction: Add a specific mRNA template and the prepared tRNA pools to the cell-free system.

  • Analysis of Protein Synthesis: Quantify the amount of protein produced, for example, by incorporating radiolabeled amino acids and measuring radioactivity. Compare the efficiency of protein synthesis between the systems containing modified and unmodified tRNA to determine the effect of N2,N2-dimethylguanosine.

Conclusion

While a direct comparison with this compound is not possible at this time, N2,N2-dimethylguanosine stands out as a crucial modified nucleoside with well-defined roles in maintaining tRNA structural integrity and promoting efficient and accurate translation. Its potential as a cancer biomarker further underscores its biological significance. Future research is needed to elucidate the biological effects of other dimethylated guanosine isomers, such as this compound, to build a more complete understanding of the functional landscape of RNA modifications.

References

A Comparative Guide to the Functional Differences Between 1,2'-O-Dimethylguanosine and 2'-O-methylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional differences between two modified guanosine (B1672433) nucleosides: 1,2'-O-Dimethylguanosine and 2'-O-methylguanosine. Understanding these differences is critical for the rational design of RNA-based therapeutics, vaccine adjuvants, and research tools. This document summarizes key functional distinctions, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying biological pathways.

Core Functional Differences: An Overview

The primary functional distinction between this compound and 2'-O-methylguanosine lies in their opposing effects on the innate immune system, specifically on Toll-like receptor 7 (TLR7). While certain guanosine analogs are known to stimulate an immune response by activating TLR7, 2'-O-methylation of guanosine leads to an antagonistic or inhibitory effect on this receptor. Furthermore, 2'-O-methylguanosine has been shown to inhibit viral RNA polymerases, a function not prominently described for this compound.

This compound as a Potential Immunostimulant:

Methylation at the N1 position of the guanine (B1146940) base in conjunction with the 2'-O-methylation on the ribose suggests that this compound may act as a TLR7 agonist. Guanosine analogs have been demonstrated to activate TLR7, leading to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, thereby initiating an innate immune response.[1][2][3] This immunostimulatory activity is dependent on the activation of the TLR7 signaling pathway within endosomes.[1][3]

2'-O-methylguanosine as an Immune Modulator and Polymerase Inhibitor:

In stark contrast, the single methylation at the 2'-hydroxyl group of the ribose in 2'-O-methylguanosine confers two distinct and significant functions:

  • TLR7/8 Antagonism: 2'-O-methylated RNA, including short fragments containing 2'-O-methylguanosine, can act as potent antagonists of TLR7 and TLR8.[2] This is a critical mechanism for self-RNA to evade immune recognition and prevent autoimmune reactions.[2] By binding to TLR7, 2'-O-methylated oligonucleotides can inhibit the signaling induced by TLR7 agonists.[1]

  • RNA Polymerase Inhibition: 2'-O-methylguanosine triphosphate has been identified as an inhibitor of viral RNA-dependent RNA polymerases, such as the NS5B polymerase of the Hepatitis C virus. It functions as a chain terminator during RNA synthesis, with a more pronounced inhibitory effect during the elongation phase compared to the initiation phase.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for the functional activities of this compound and 2'-O-methylguanosine.

CompoundTargetAssayKey ParameterValueReference
This compound Human TLR7NF-κB reporter assay in HEK293 cellsEC50Data not available in the reviewed literature. Guanosine analogs are known to be TLR7 agonists.[1][2][3]
2'-O-methylguanosine Human TLR7/8TLR7/8 antagonism assaysIC50Data on specific IC50 values for the mononucleoside are limited; however, 2'-O-methylated RNA fragments show potent antagonism.[2]
2'-O-methyl-GTP Hepatitis C Virus NS5B RNA PolymeraseIn vitro transcription assayDiscrimination (vs. GTP)~150-fold (Initiation) vs. ~2-fold (Elongation)[4]

Experimental Protocols

Detailed methodologies for assessing the key functional differences are provided below.

Protocol 1: TLR7 Activation Assay Using HEK293 Reporter Cells

This assay is used to determine the agonistic activity of compounds on TLR7.

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
  • Seed the cells in a 96-well plate at a density of 2.5 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours.

2. Compound Stimulation:

  • Prepare serial dilutions of the test compound (e.g., this compound) and a known TLR7 agonist (e.g., R848) as a positive control.
  • Add the compounds to the cells and incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

3. SEAP Reporter Gene Assay:

  • Collect the cell culture supernatant.
  • Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant according to the manufacturer's instructions.
  • Incubate at 37°C for 1-4 hours.
  • Measure the absorbance at 620-655 nm using a microplate reader.

4. Data Analysis:

  • Calculate the fold induction of NF-κB activity relative to untreated cells.
  • Determine the EC50 value by plotting the dose-response curve.

Protocol 2: In Vitro RNA Polymerase Inhibition Assay

This assay measures the inhibitory effect of nucleotide analogs on RNA polymerase activity.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).
  • The reaction mixture should contain a DNA or RNA template, a primer (if required by the polymerase), a mix of three standard NTPs, and one radiolabeled NTP (e.g., [α-³²P]GTP).

2. Inhibition Assay:

  • Set up reactions with varying concentrations of the inhibitor (e.g., 2'-O-methylguanosine triphosphate) or GTP as a control.
  • Initiate the reaction by adding the RNA polymerase (e.g., HCV NS5B).
  • Incubate at the optimal temperature for the polymerase (e.g., 30°C) for a defined period.

3. Product Analysis:

  • Stop the reaction by adding a stop solution (e.g., formamide (B127407) with EDTA).
  • Separate the RNA products by denaturing polyacrylamide gel electrophoresis.
  • Visualize the radiolabeled RNA products by autoradiography or phosphorimaging.

4. Data Analysis:

  • Quantify the band intensities to determine the extent of RNA synthesis inhibition.
  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

TLR7_Signaling_Pathway TLR7 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Agonist MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 2'-O-methylguanosine 2'-O-methylguanosine Block Block 2'-O-methylguanosine->Block Block->TLR7 Antagonist IKK_complex IKK complex TAK1->IKK_complex NF-kB NF-kB IKK_complex->NF-kB Gene_Expression Pro-inflammatory Gene Expression NF-kB->Gene_Expression translocation

Figure 1: TLR7 signaling activation and inhibition.

Experimental_Workflow Experimental Workflow for Functional Comparison cluster_synthesis Compound Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Synthesis_1 Synthesize This compound TLR7_Assay TLR7 Activation/Antagonism Assay (HEK293 Reporter Cells) Synthesis_1->TLR7_Assay Synthesis_2 Synthesize 2'-O-methylguanosine Synthesis_2->TLR7_Assay Polymerase_Assay RNA Polymerase Inhibition Assay (in vitro transcription) Synthesis_2->Polymerase_Assay EC50_Calc Calculate EC50 (TLR7 Agonism) TLR7_Assay->EC50_Calc IC50_Calc Calculate IC50 (TLR7 Antagonism & Polymerase Inhibition) TLR7_Assay->IC50_Calc Polymerase_Assay->IC50_Calc Comparison Compare Functional Profiles EC50_Calc->Comparison IC50_Calc->Comparison

References

Comparative Analysis of 1,2'-O-Dimethylguanosine and Other Methylated Guanosine Levels Across Different Tissues and RNA Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the levels and distribution of methylated guanosine (B1672433) derivatives, with a focus on 1,2'-O-Dimethylguanosine, in various biological contexts. Due to the limited availability of direct quantitative data for this compound in different tissues, this guide presents a broader overview of methylated guanosine modifications in ribosomal RNA (rRNA) and transfer RNA (tRNA), where they are most prominently found. The information is supported by established experimental methodologies for the quantification of these modified nucleosides.

Data Presentation: Distribution of Methylated Guanosine Modifications

While tissue-specific quantitative data for this compound remains largely uncharacterized in publicly available literature, the distribution of various methylated guanosine modifications across different RNA species provides insight into their potential prevalence and function. The following table summarizes the known locations of several key methylated guanosine derivatives.

RNA ModificationCommon Location(s) in RNAPredominant RNA Type(s)
This compound (m1Gm) D-loop of tRNAtRNA
N2-methylguanosine (m2G) Junctions of acceptor stem and D-arm, and D-arm and anticodon stem loop in tRNAs. Also found in rRNA and U6 snRNA.[1]tRNA, rRNA, snRNA
N2,N2-dimethylguanosine (m2,2G) Predominantly in tRNA at the junctions between the acceptor stem and the D-arm, and the D-arm and the anticodon stem loop. Also detected in yeast mRNA.[1]tRNA, mRNA (yeast)
1-methylguanosine (m1G) Position 37 (3' to the anticodon) in tRNA.[2][3]tRNA
N7-methylguanosine (m7G) 5' cap of mRNA, internal regions of mRNA, tRNA, and rRNA.mRNA, tRNA, rRNA
2'-O-methylguanosine (Gm) Found in all four types of ribonucleotides in both coding and noncoding RNAs. Abundant in rRNA.[4]rRNA, tRNA, mRNA, snRNA

Experimental Protocols: Quantification of Modified Nucleosides by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and accurate quantification of modified nucleosides in biological samples.[5] Below is a detailed, generalized protocol for this purpose.

1. RNA Isolation and Purification

  • Objective: To obtain high-quality total RNA from tissues or cells.

  • Procedure:

    • Homogenize tissue samples (50-100 mg) or cells (5-10 x 10^6) in TRIzol reagent or a similar lysis buffer.

    • Perform phase separation using chloroform (B151607) and collect the aqueous phase containing RNA.

    • Precipitate the RNA using isopropanol.

    • Wash the RNA pellet with 75% ethanol (B145695) to remove impurities.

    • Resuspend the purified RNA in RNase-free water.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

2. Enzymatic Digestion of RNA to Nucleosides

  • Objective: To break down the RNA polymer into its constituent nucleosides for MS analysis.

  • Procedure:

    • To 1-5 µg of total RNA, add a mixture of Nuclease P1 and Bacterial Alkaline Phosphatase (BAP) in an appropriate buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 5.3).

    • Incubate the reaction mixture at 37°C for 2-4 hours to ensure complete digestion.

    • Terminate the reaction by heat inactivation or by adding a quenching solution.

    • Centrifuge the sample to pellet any undigested material and collect the supernatant containing the nucleosides.

3. LC-MS/MS Analysis

  • Objective: To separate and quantify the individual nucleosides.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phases: Typically, a gradient of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is used for separation.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each nucleoside of interest.

    • Quantification: Absolute quantification is achieved by comparing the peak area of the endogenous nucleoside to that of a stable isotope-labeled internal standard. A calibration curve generated from standards of known concentrations is used to determine the concentration in the sample.

Signaling Pathways and Logical Relationships

The presence and levels of modified nucleosides in RNA are critical for various cellular processes. While a specific signaling pathway involving this compound is not well-defined, the general importance of RNA modifications in gene expression is well-established.

Experimental Workflow for Quantification of Modified Nucleosides

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis LC-MS/MS Analysis Tissue Tissue/Cell Sample Homogenization Homogenization & Lysis Tissue->Homogenization RNA_Isolation RNA Isolation Homogenization->RNA_Isolation RNA_Digestion RNA Digestion to Nucleosides RNA_Isolation->RNA_Digestion LC_Separation LC Separation RNA_Digestion->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Final_Results Final_Results Data_Analysis->Final_Results Final Results (Nucleoside Levels)

Caption: Workflow for quantifying modified nucleosides.

Biological Significance of Guanosine Methylation

biological_significance cluster_enzymes Enzymatic Regulation cluster_rna RNA Metabolism cluster_function Cellular Function Methyltransferases RNA Methyltransferases (Writers) Guanosine Guanosine in RNA Methyltransferases->Guanosine Demethylases Demethylases (Erasers) Methylated_Guanosine Methylated Guanosine (e.g., m1Gm, m2G, m7G) Guanosine->Methylated_Guanosine Methylation Methylated_Guanosine->Demethylases Demethylation RNA_Stability RNA Stability & Folding Methylated_Guanosine->RNA_Stability Translation Translation Regulation Methylated_Guanosine->Translation Splicing pre-mRNA Splicing Methylated_Guanosine->Splicing

Caption: Regulation and function of guanosine methylation.

References

A Comparative Guide to the Detection of 1,2'-O-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

The accurate detection and quantification of 1,2'-O-Dimethylguanosine (m¹Gm), a post-transcriptionally modified nucleoside, is critical for understanding its role in RNA metabolism, cellular processes, and as a potential biomarker for disease. This guide provides a detailed comparison of the primary analytical methods used for its detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We offer an objective look at their performance, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their needs.

Quantitative Performance Comparison

The choice of analytical method is often dictated by the required sensitivity, specificity, and throughput. Liquid chromatography-mass spectrometry is generally considered the gold standard for its high specificity and sensitivity, while immunoassays offer a higher-throughput, more cost-effective alternative.[1][2]

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Immunoassay (ELISA)
Principle Separation by chromatography, detection by mass-to-charge ratio.[1]Antibody-antigen recognition with enzymatic signal amplification.[1][3]
Specificity Very High (can distinguish between isomers).[1][4]Moderate to High (potential for cross-reactivity with similar structures).[1]
Sensitivity High (fmol to pmol range).[5]Moderate (ng/mL range).[6][7]
Limit of Detection (LOD) As low as 43 fmol for similar modified nucleosides.[5]~0.164 - 0.94 ng/mL for similar modified nucleosides.[6][7]
Limit of Quantification (LOQ) As low as 0.085 pmol for similar modified nucleosides.[5]~1.56 ng/mL for similar modified nucleosides.[6][7]
Throughput Lower; sample-by-sample analysis.[1]High; suitable for 96-well plate format.[7]
Sample Types Purified RNA/DNA, biofluids (urine, serum, plasma).[5][8]Serum, plasma, urine, purified RNA.[6][7]
Cost (Instrument) High.[1]Low to Moderate.[9]
Cost (Per Sample) Low (reagents).[1][9]Moderate (reagents and kits).[1][9]
Required Expertise High; requires specialized training.[1]Low to Moderate.[9]

Experimental Workflows and Methodologies

The following sections provide detailed workflows and protocols for the two primary methods of this compound detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides highly sensitive and specific quantification by physically separating the analyte from a complex mixture before its detection based on its unique mass-to-charge ratio.[10] This method is ideal for validating findings and for studies requiring precise measurement, though it can be susceptible to misidentification of isomers if chromatography is not optimized.[4]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing RNA_Extraction RNA/DNA Extraction Hydrolysis Enzymatic Hydrolysis to Nucleosides RNA_Extraction->Hydrolysis Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Hydrolysis->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Drying Evaporation to Dryness Centrifugation->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_Separation HPLC Separation (e.g., C18 Column) Reconstitution->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->Mass_Analysis Quantification Quantification vs. Standard Curve Mass_Analysis->Quantification Validation Data Validation Quantification->Validation

Caption: Experimental workflow for LC-MS/MS detection of this compound.

Experimental Protocol: LC-MS/MS

This protocol is a generalized procedure adapted from validated methods for detecting modified nucleosides.[11][12]

  • Sample Preparation (from RNA):

    • Hydrolysis: Digest 1-10 µg of purified RNA to single nucleosides using a mixture of enzymes such as nuclease P1, phosphodiesterase, and alkaline phosphatase.[12] Incubate the mixture at 37°C for a minimum of 4 hours.[12]

    • Deproteinization: Remove enzymes by chloroform (B151607) extraction or protein precipitation with an equal volume of ice-cold acetonitrile.[11][12]

    • Centrifugation: Pellet the precipitated proteins by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[11]

    • Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a vacuum. Reconstitute the resulting pellet in a small volume (e.g., 50-100 µL) of the initial mobile phase.[11][12]

  • LC-MS/MS Analysis:

    • Chromatography: Perform separation on a reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 3 µm).[4]

    • Mobile Phase: Use a gradient elution with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in acetonitrile.[4][12]

    • Flow Rate: Maintain a flow rate of approximately 0.1-0.3 mL/min.[4][8]

    • Mass Spectrometry: Operate a triple-quadrupole mass spectrometer in the positive ion electrospray (ESI+) mode.[8]

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. For this compound (m¹Gm), the transition would be from its protonated molecular ion [M+H]⁺ (m/z 312.1) to a specific product ion (e.g., the base, m/z 166).[4]

  • Quantification:

    • Prepare a standard curve using known concentrations of a this compound standard.

    • Quantify the amount of m¹Gm in the sample by comparing its peak area to the standard curve. The use of a stable isotope-labeled internal standard is recommended for highest accuracy.[5]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay that uses specific antibodies to detect the target analyte.[3] For small molecules like m¹Gm, a competitive ELISA format is typically employed. In this setup, free m¹Gm in the sample competes with m¹Gm pre-coated on the microplate for binding to a limited amount of enzyme-labeled primary antibody. The resulting colorimetric signal is inversely proportional to the amount of m¹Gm in the sample.[7] This method is well-suited for screening a large number of samples.[7]

ELISA_Workflow cluster_assay Competitive ELISA Procedure cluster_analysis Data Analysis start Start with m¹Gm Pre-Coated Plate add_samples Add Standards and Samples start->add_samples add_antibody Add HRP-Conjugated anti-m¹Gm Antibody add_samples->add_antibody incubation1 Incubate (Competition Reaction) add_antibody->incubation1 wash1 Wash Plate (Remove Unbound Reagents) incubation1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubation2 Incubate (Color Development) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance (e.g., 450 nm) add_stop->read_plate plot_curve Plot Standard Curve (OD vs. Concentration) read_plate->plot_curve calculate_conc Calculate Sample Concentration plot_curve->calculate_conc

Caption: Workflow for competitive ELISA detection of this compound.

Experimental Protocol: Competitive ELISA

This is a general protocol based on commercially available kits for modified nucleosides.[6][7] Always refer to the specific kit manual for precise instructions.

  • Reagent Preparation:

    • Wash Buffer: Dilute the concentrated wash buffer with deionized water to prepare a 1X solution.[6]

    • Standards: Prepare a serial dilution of the this compound stock standard to create a standard curve (e.g., from 100 ng/mL down to ~1.5 ng/mL).[6][7]

    • Samples: For biological fluids like serum or plasma, centrifuge the samples to remove any particulates.[6] Dilute samples as needed to fall within the assay's detection range.[6]

  • Assay Procedure:

    • Add 50 µL of each standard and sample to the appropriate wells of the m¹Gm-coated microplate.[7]

    • Add 50 µL of the enzyme-conjugated (e.g., HRP) anti-m¹Gm detection antibody to each well.[7]

    • Cover the plate and incubate for 30-60 minutes at 37°C or as specified by the manufacturer.[6][7]

    • Wash the plate 4-5 times with 1X Wash Buffer to remove unbound antibody and sample components.[6][7]

    • Add 90-100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes at 37°C for color development.[6][7]

    • Stop the reaction by adding 50 µL of Stop Solution (e.g., dilute sulfuric acid) to each well.[6]

  • Data Analysis:

    • Measure the optical density (OD) of each well using a microplate reader at a wavelength of 450 nm.[6]

    • Generate a standard curve by plotting the OD values against the known concentrations of the standards.

    • Determine the concentration of this compound in the samples by interpolating their OD values from the standard curve. The concentration will be inversely proportional to the OD value.[7]

References

comparing the impact of 1,2'-O-Dimethylguanosine and other 2'-O-methylated nucleosides on RNA stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the stability of RNA is a cornerstone of creating effective nucleic acid therapeutics. Chemical modifications are a key strategy, and among the most significant is 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose sugar. This modification is found on all four canonical nucleosides: adenosine (B11128) (Am), guanosine (B1672433) (Gm), cytidine (B196190) (Cm), and uridine (B1682114) (Um).

This guide provides an objective comparison of the impact of 2'-O-methylated nucleosides on RNA stability, with a particular focus on guanosine modifications. It is important to distinguish ribose modifications (like 2'-O-methylation) from base modifications (like N1-methylguanosine, m1G, or N2-methylguanosine, m2G). While both involve methylation, their effects on RNA structure and stability are profoundly different. The term "1,2'-O-Dimethylguanosine" is ambiguous but could imply a dual modification of both the guanine (B1146940) base (at the N1 position) and the ribose (at the 2'-O position). Such a modification would combine the duplex-disrupting effects of m1G with the stabilizing effects of 2'-O-methylation.

The Mechanism of Stabilization by 2'-O-Methylation

The stabilizing effect of 2'-O-methylation is primarily attributed to its influence on the sugar pucker conformation of the ribonucleoside.[1] The 2'-O-methyl group sterically favors a C3'-endo conformation, which is the precise sugar pucker adopted by nucleotides within a standard A-form RNA helix.[1][2][3] By "pre-organizing" the single-stranded RNA into a conformation that is amenable to duplex formation, the entropic penalty of hybridization is reduced.[2][4] This results in a more thermodynamically stable duplex that is also more resistant to nuclease-mediated degradation.[2][5]

In contrast, base methylations can have varied effects. For instance, N1-methylguanosine (m1G) blocks the Watson-Crick pairing face of guanosine, leading to local duplex melting and significant disruption of the A-RNA structure.[6] N2-methylguanosine (m2G) is largely iso-energetic with guanosine, having a negligible effect on duplex stability.[7][8]

G1 A 2'-O-Methylation B Favors C3'-endo Sugar Pucker A->B C Pre-organization of ssRNA into A-form Helix B->C D Reduced Entropic Penalty of Hybridization C->D F Enhanced Nuclease Resistance C->F E Increased Duplex Thermal Stability (↑Tm) D->E

Mechanism of RNA stabilization by 2'-O-methylation.

Quantitative Comparison of RNA Stability

The impact of 2'-O-methylation is quantified through thermal melting analysis to determine the melting temperature (Tm) and thermodynamic parameters, and through nuclease degradation assays to measure the RNA half-life.

Thermal and Thermodynamic Stability

The incorporation of 2'-O-methylated nucleosides consistently increases the thermal stability of RNA duplexes. Each Nm modification contributes approximately 0.2 kcal/mol to the stability of the helix.[2][3][9]

Modification TypeSequence ContextChange in Melting Temp. (ΔTm)Change in Gibbs Free Energy (ΔG°)Reference
2'-O-Methyl Uridine Fully modified Uridine strand (UOMe14/AOH14)+12 °CNot specified[4]
2'-O-Methyl Adenosine Unmodified Uridine strand (UOH14/AOMe14)No significant changeNot specified[10]
General 2'-O-Methylation General RNA:RNA duplexSequence dependent~ +0.2 kcal/mol per modification[2][3][9]
N1-Methylguanosine (m1G) Internal site in RNA duplexDestabilizing (induces local melting)Not specified[6]
N2-Methylguanosine (m2G) Internal G-C or G-U pairNo significant changeIso-energetic with G[7]
N2,N2-Dimethylguanosine (m22G) Tandem m22G:A pairsDestabilizingNot specified[11]

Note: The precise thermodynamic contribution of each 2'-O-methylated nucleoside (Am, Gm, Cm, Um) can be sequence-dependent, but the overall trend is a significant increase in stability. The effect of modifying adenosine appears to be more context-dependent than for uridine.

Nuclease Resistance

A primary advantage of 2'-O-methylation in therapeutic applications is the enhanced resistance to degradation by cellular nucleases.[2] This modification protects the phosphodiester backbone from cleavage, thereby prolonging the half-life and biological activity of the RNA molecule.

RNA TypeModificationAssay ConditionObservationReference
siRNA 2'-Fluoro pyrimidines (analogous to 2'-OMe)Human Plasma>50% intact after 24h vs. <50% intact after 1 min for unmodified[12]
mRNA Internal 2'-O-Methylation (FBL-mediated)In vivo (cellular)Positive correlation between Nm modification and mRNA stability/expression[13]
mRNA 5' cap N6,2′-O-dimethyladenosine (m6Am)In vivo (cellular)m6Am-initiated transcripts are markedly more stable; resistant to decapping[14]

Note: While direct side-by-side comparisons of the four standard 2'-O-methylated nucleosides are limited, the consensus is that all 2'-O-methyl modifications contribute to increased nuclease resistance and overall mRNA stability.[15]

Experimental Protocols

The data presented above are derived from established biochemical and cellular assays. Below are detailed methodologies for key experiments.

UV Thermal Denaturation Analysis for Melting Temperature (Tm)

This technique measures the change in UV absorbance of an RNA duplex solution at 260 nm as the temperature is increased, allowing for the determination of the Tm, the temperature at which 50% of the duplex has dissociated.[1]

Methodology:

  • Sample Preparation: Synthesize and purify the unmodified and 2'-O-methylated RNA oligonucleotides using standard phosphoramidite (B1245037) chemistry. Anneal complementary strands by mixing equimolar amounts in an appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier thermal controller.

  • Data Acquisition: Place the RNA sample in a quartz cuvette and monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C per minute) from a starting temperature (e.g., 15°C) to a final temperature (e.g., 90°C).

  • Data Analysis: Plot absorbance versus temperature to generate a melting curve. The first derivative of this curve is used to determine the Tm. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated by fitting the melting curves to a two-state model.

Nuclease Degradation Assay

This assay directly measures the stability of RNA molecules in the presence of nucleases, such as those found in serum or cell lysates.

Methodology:

  • RNA Preparation: Prepare 5'-end-labeled (e.g., with 32P or a fluorescent tag like FAM) unmodified and 2'-O-methylated RNAs.

  • Degradation Reaction: Incubate a fixed amount of the labeled RNA (e.g., 50 picomoles) with a nuclease source (e.g., human serum, cell culture media, or a purified endonuclease/exonuclease) at 37°C.[16]

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take aliquots of the reaction and quench the degradation by adding a stop solution (e.g., formamide (B127407) loading buffer with EDTA).[16]

  • Analysis: Separate the RNA fragments using denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the labeled RNA using autoradiography or fluorescence imaging. Quantify the band corresponding to the full-length RNA at each time point to determine the rate of degradation and calculate the RNA half-life.

G2 cluster_0 RNA Synthesis & Prep cluster_1 Stability Assays cluster_2 Data Analysis A Synthesize & Purify Unmodified RNA C UV Thermal Melt (Tm Analysis) A->C D Nuclease Degradation (Half-life Analysis) A->D B Synthesize & Purify 2'-O-Methylated RNA B->C B->D E Compare ΔTm & ΔG° C->E F Compare Half-lives D->F G Comparative Stability Conclusion E->G F->G

Experimental workflow for comparing RNA stability.
mRNA Stability and Innate Immune Evasion

In addition to enhancing thermal stability and nuclease resistance, 2'-O-methylation within the 5' cap of mRNA is critical for evading the innate immune system. Unmodified or improperly modified RNAs can be recognized by pattern recognition receptors like RIG-I, leading to an interferon response. 2'-O-methylation helps the cell distinguish "self" from "non-self" RNA.

G3 cluster_0 Unmodified mRNA cluster_1 2'-O-Methylated mRNA A Unmodified 5' Cap RNA B RIG-I Binding A->B C MAVS Activation B->C D Type I Interferon Response C->D E 2'-O-Methylated 5' Cap RNA F Blocks RIG-I Binding E->F G Immune Evasion & Normal Translation F->G

Innate immune sensing and evasion by modified mRNA.

Conclusion

The incorporation of 2'-O-methylated nucleosides is a robust and effective strategy for increasing the stability of RNA molecules. This modification enhances thermal stability by pre-organizing the ribose sugar into a favorable A-form helical conformation and provides steric hindrance that protects against nuclease degradation. While the stabilizing effects are universal across all four bases, the magnitude can be influenced by sequence context. Understanding the distinct effects of ribose versus base modifications is critical; while 2'-O-methylation is stabilizing, certain base modifications like N1-methylguanosine can be highly destabilizing. For the development of RNA-based therapeutics, 2'-O-methylation offers the dual benefits of increased molecular half-life and evasion of the innate immune system, making it an indispensable tool for researchers and drug developers.

References

Decoding Demethylase Specificity: A Comparative Analysis of Enzymes Acting on Modified Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of enzymatic activity on dimethylated guanosine (B1672433) derivatives reveals a high degree of specificity, with engineered bacterial enzymes demonstrating capabilities not observed in common human RNA demethylases. While direct enzymatic processing of 1,2'-O-Dimethylguanosine (m¹Gm) remains uncharacterized in published literature, studies on the closely related N²,N²-dimethylguanosine (m²₂G) provide significant insights into substrate recognition and catalytic activity.

This guide compares the performance of various enzymes on dimethylated guanosine and other methylated nucleosides, providing supporting experimental data and detailed protocols for researchers in drug development and molecular biology. The primary focus is on an engineered mutant of the E. coli AlkB protein, which has been shown to selectively demethylate m²₂G, a modification that typically poses a barrier to reverse transcription. This is contrasted with the known specificities of the major human N⁶-methyladenosine (m⁶A) RNA demethylases, FTO and ALKBH5, which do not act on such substrates.

Comparative Analysis of Enzyme Specificity

The specificity of RNA demethylases is crucial for their biological function, ensuring that only the correct modifications are removed. The following table summarizes the activity of wild-type E. coli AlkB, its engineered mutants, and human FTO and ALKBH5 on various methylated nucleosides.

EnzymeSubstrateProductRelative Activity/EfficiencyReference
E. coli AlkB (Wild-Type) N²,N²-dimethylguanosine (m²₂G)-Inefficient/Poor[1]
N¹-methylguanosine (m¹G)Guanosine (G)Active[1]
N¹-methyladenosine (m¹A)Adenosine (A)Active[1]
E. coli AlkB (D135S Mutant) N²,N²-dimethylguanosine (m²₂G)-Inefficient/Poor[1]
N¹-methylguanosine (m¹G)Guanosine (G)More efficient than Wild-Type[1]
E. coli AlkB (D135S/L118V Mutant) N²,N²-dimethylguanosine (m²₂G) N²-methylguanosine (m²G) Efficient and Selective [1]
N¹-methylguanosine (m¹G)Guanosine (G)Active[1]
Human FTO N⁶-methyladenosine (m⁶A)Adenosine (A)High[2][3]
N⁶,2'-O-dimethyladenosine (m⁶Aₘ)2'-O-methyladenosine (Aₘ)High (preferred over m⁶A)[2][3]
N¹-methyladenosine (m¹A) in tRNAAdenosine (A) in tRNAActive[2][3]
N²,N²-dimethylguanosine (m²₂G)-No reported activity
Human ALKBH5 N⁶-methyladenosine (m⁶A)Adenosine (A)High (specific for ssRNA)[4][5]
N⁶,2'-O-dimethyladenosine (m⁶Aₘ)-No significant activity[3]
N²,N²-dimethylguanosine (m²₂G)-No reported activity

Key Findings on Enzyme Specificity

The data clearly indicates that while wild-type E. coli AlkB and the D135S mutant are largely ineffective against the bulky N²,N²-dimethylguanosine modification, the double mutant D135S/L118V successfully catalyzes the removal of one methyl group.[1] This demonstrates that the enzyme's active site can be engineered to accommodate and process specific dimethylated substrates.

In contrast, the primary human RNA demethylases, FTO and ALKBH5, exhibit a distinct substrate preference, mainly targeting N⁶-methyladenosine (m⁶A).[3][4] FTO has a broader substrate range that includes N⁶,2'-O-dimethyladenosine (m⁶Aₘ) and N¹-methyladenosine (m¹A) in tRNA, but neither enzyme has been shown to act on methylated guanosines at the N² position.[2][3]

Experimental Workflows and Methodologies

Visualizing the Demethylation and Sequencing Workflow

The following diagram illustrates the experimental workflow used to validate the specificity of the AlkB D135S/L118V mutant enzyme.

G cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis RNA_synth Synthesize RNA Oligo with m²₂G Modification Incubation Incubate RNA Substrate with AlkB Mutant RNA_synth->Incubation RNA Substrate Enzyme_prep Prepare AlkB Mutant (D135S/L118V) Enzyme_prep->Incubation Enzyme RT_PCR Reverse Transcription & PCR Amplification Incubation->RT_PCR Treated RNA Sequencing High-Throughput Sequencing RT_PCR->Sequencing Data_analysis Analyze Sequencing Data (Assess Read-through) Sequencing->Data_analysis

Workflow for m²₂G Demethylation and Analysis.
Protocol for In Vitro Demethylation Assay of m²₂G-containing RNA

This protocol is adapted from studies validating the activity of engineered AlkB enzymes.[1]

1. Materials and Reagents:

  • Synthesized RNA oligonucleotide containing a single N²,N²-dimethylguanosine (m²₂G) modification.

  • Purified recombinant E. coli AlkB enzyme (Wild-Type, D135S, or D135S/L118V).

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid.

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • HPLC system for nucleoside analysis.

2. Reaction Setup:

  • In a microcentrifuge tube, prepare the reaction mixture by combining:

    • 10 µM of the m²₂G-containing RNA substrate.

    • 5 µM of the AlkB enzyme variant.

    • Reaction Buffer to a final volume of 50 µL.

  • Incubate the reaction mixture at 37°C for 1 hour.

3. Sample Processing:

  • To stop the reaction, heat the sample at 95°C for 5 minutes.

  • Digest the RNA to nucleosides by adding 1 unit of Nuclease P1 and incubating at 37°C for 2 hours.

  • Subsequently, add 1 unit of BAP and incubate for an additional 1 hour at 37°C to dephosphorylate the nucleotides.

4. Analysis:

  • Analyze the resulting nucleoside mixture by High-Performance Liquid Chromatography (HPLC).

  • Monitor the chromatogram for the disappearance of the m²₂G peak and the appearance of the N²-methylguanosine (m²G) peak.

  • Quantify the peak areas to determine the percentage of demethylation.

Broader Context: RNA Demethylation Pathways

The specificity of demethylases like FTO and ALKBH5 is a key component of post-transcriptional gene regulation. Their activity on m⁶A-modified mRNA influences its stability, translation, and splicing, thereby affecting numerous cellular processes.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3_14 METTL3/14 (Writer) m6A_RNA m⁶A-modified pre-mRNA METTL3_14->m6A_RNA Nascent_RNA Nascent pre-mRNA Nascent_RNA->METTL3_14 FTO_nuc FTO m6A_RNA->FTO_nuc Demethylation ALKBH5 ALKBH5 m6A_RNA->ALKBH5 Demethylation Splicing Splicing & Processing m6A_RNA->Splicing FTO_nuc->Nascent_RNA ALKBH5->Nascent_RNA Export mRNA Export Splicing->Export mRNA_cyto Mature m⁶A mRNA Export->mRNA_cyto FTO_cyto FTO mRNA_cyto->FTO_cyto Demethylation YTHDF2 YTHDF2 (Reader) mRNA_cyto->YTHDF2 Binding YTHDF1 YTHDF1 (Reader) mRNA_cyto->YTHDF1 Binding FTO_cyto->mRNA_cyto Decay mRNA Decay YTHDF2->Decay Promotes Translation Translation YTHDF1->Translation Promotes

References

A Comparative Guide to Locked Nucleic Acid (LNA) and 2'-O-Methoxyethyl (2'-MOE) Modifications in Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the scope of this guide: Initial research into "1,2'-O-Dimethylguanosine" as a modification for antisense oligonucleotides (ASOs) did not yield sufficient public data to perform a robust comparison. This modification is primarily documented as a naturally occurring RNA modification, and its application in synthetic antisense technology is not well-established in scientific literature.

Therefore, to provide a valuable and data-driven resource for researchers, scientists, and drug development professionals, this guide focuses on a critical and well-documented comparison between two leading second-generation ASO modifications: Locked Nucleic Acid (LNA) and 2'-O-Methoxyethyl (2'-MOE) .

Executive Summary

The development of antisense oligonucleotides as therapeutic agents has been significantly advanced by chemical modifications that enhance their drug-like properties. Among the most successful are 2'-O-Methoxyethyl (2'-MOE) and Locked Nucleic Acid (LNA) modifications. Both aim to increase binding affinity to the target RNA and improve resistance to nuclease degradation. However, they present a distinct trade-off between potency and safety. LNA modifications typically offer superior binding affinity and potency but can be associated with a higher risk of hepatotoxicity.[1][2][3][4] In contrast, 2'-MOE modifications provide a more favorable safety profile with a good balance of efficacy and tolerability, making them a widely used chemistry in clinically advanced ASOs.[1][5] The choice between LNA and 2'-MOE often depends on the specific therapeutic application, the target, and the desired therapeutic window.

Chemical Structures and Mechanism of Action

Both LNA and 2'-MOE are modifications at the 2' position of the ribose sugar. LNA features a methylene (B1212753) bridge that "locks" the ribose ring in a C3'-endo conformation, which is ideal for binding to RNA.[6][7] 2'-MOE introduces a methoxyethyl group at the 2' position, which also enhances binding affinity and nuclease resistance.[1]

These modifications are often incorporated into "gapmer" ASO designs. A central "gap" of unmodified DNA nucleotides is flanked by "wings" of modified nucleotides (LNA or 2'-MOE). This design allows the ASO to recruit RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA duplex, leading to the degradation of the target mRNA.[8][9]

cluster_ASO Antisense Oligonucleotide (ASO) cluster_mRNA Target mRNA cluster_Hybrid ASO:mRNA Hybrid Duplex cluster_RNaseH RNase H Recruitment cluster_Cleavage mRNA Cleavage cluster_Release ASO Release ASO 5' Modified Wing - DNA Gap - Modified Wing 3' Hybrid Formation of a hybrid duplex ASO->Hybrid mRNA 5' ---------------- Target Region ---------------- 3' mRNA->Hybrid RNaseH RNase H binds to the DNA:RNA hybrid Hybrid->RNaseH Cleavage RNase H cleaves the mRNA strand RNaseH->Cleavage Release ASO is released to bind to another mRNA target Cleavage->Release

Mechanism of RNase H-dependent antisense oligonucleotide action.

Quantitative Performance Comparison

The following tables summarize key performance data for LNA and 2'-MOE modified ASOs from comparative studies.

Table 1: Binding Affinity and Nuclease Resistance

ModificationΔTm per Modification (°C)Nuclease Resistance (Half-life in serum)
LNA +4 to +8[1]High (~15 hours for end-capped)[8]
2'-MOE +0.9 to +1.7[1]High (~12 hours for gapmers)[8]

Table 2: In Vitro and In Vivo Performance

ModificationIn Vitro Potency (IC50)In Vivo Potency (ED50)Hepatotoxicity Potential
LNA Generally lower (higher potency) than 2'-MOE[1][2]Up to 5-fold more potent than 2'-MOE in some cases[3][4]Significant risk observed in animal studies[2][3][4]
2'-MOE Potent, but generally higher than LNA[1][2]Effective, with a well-established therapeutic window[3][4]Low, well-tolerated in preclinical and clinical studies[1][3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ASO performance. Below are outlines of key experimental protocols.

1. Thermal Melting (Tm) Analysis for Binding Affinity

  • Objective: To determine the melting temperature (Tm) of the ASO:RNA duplex, which is a measure of its thermal stability and binding affinity.

  • Methodology:

    • An ASO and its complementary target RNA are annealed in a buffered solution.

    • The solution is placed in a spectrophotometer with a temperature controller.

    • The absorbance at 260 nm is monitored as the temperature is gradually increased.

    • The Tm is the temperature at which 50% of the duplex has dissociated into single strands, observed as the midpoint of the absorbance transition.[8]

2. Nuclease Stability Assay

  • Objective: To evaluate the resistance of ASOs to degradation by nucleases present in serum or tissue homogenates.

  • Methodology:

    • The ASO is incubated in human or mouse serum at 37°C for various time points.

    • At each time point, an aliquot is taken, and the reaction is quenched.

    • The integrity of the ASO is analyzed by gel electrophoresis (e.g., PAGE) or HPLC.

    • The amount of full-length, intact ASO is quantified at each time point to determine its half-life (t1/2).[8]

3. In Vitro ASO Potency Assessment in Cell Culture

  • Objective: To determine the concentration of an ASO required to achieve a 50% reduction in target mRNA expression (IC50).

  • Methodology:

    • Relevant cells are cultured and transfected with varying concentrations of the ASO using a transfection agent.

    • After a set incubation period (e.g., 24-48 hours), the cells are harvested.

    • Total RNA is extracted, and the level of the target mRNA is quantified using quantitative real-time PCR (qRT-PCR).

    • The IC50 value is calculated by plotting the percentage of mRNA reduction against the ASO concentration.[10]

4. In Vivo Efficacy and Toxicity Studies in Animal Models

  • Objective: To assess the ability of an ASO to reduce target mRNA expression in a specific tissue and to evaluate its safety profile.

  • Methodology:

    • Animal models (e.g., mice) are administered the ASO via a relevant route (e.g., subcutaneous or intravenous injection).

    • Animals are treated with different doses of the ASO over a specific period.

    • At the end of the study, tissues of interest (e.g., liver) are collected to measure target mRNA reduction by qRT-PCR.

    • Blood samples are collected to measure serum transaminase levels (e.g., ALT, AST) as indicators of liver toxicity.

    • Body and organ weights are also monitored.[3][4]

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Tm_Analysis Thermal Melting (Tm) Binding Affinity Cell_Culture Cell-Based Potency (IC50) Target mRNA reduction Tm_Analysis->Cell_Culture Nuclease_Assay Nuclease Stability Half-life Nuclease_Assay->Cell_Culture Animal_Studies Animal Models Efficacy & Toxicity Cell_Culture->Animal_Studies Lead Candidate Selection Efficacy Target mRNA Reduction (ED50) Animal_Studies->Efficacy Toxicity Hepatotoxicity Assessment (ALT, AST) Animal_Studies->Toxicity

Experimental workflow for evaluating ASO performance.

Conclusion

Both LNA and 2'-MOE are powerful modifications that have significantly contributed to the advancement of antisense technology. LNA-modified ASOs offer the potential for very high potency, which may be advantageous for certain targets or therapeutic indications.[6][7] However, the associated risk of hepatotoxicity requires careful management and sequence optimization.[3][4][11] 2'-MOE modified ASOs, on the other hand, provide a robust and well-tolerated platform with a proven track record in clinical development, representing a reliable balance between efficacy and safety.[1][5] The selection of a specific ASO chemistry is a critical decision in drug development and should be based on a thorough evaluation of the therapeutic goals and the specific biological context of the target.

References

The Elusive Role of 1,2'-O-Dimethylguanosine: A Comparative Look at Modified Guanosines in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of 1,2'-O-Dimethylguanosine in healthy versus diseased states is currently hampered by a significant lack of specific research on this particular modified nucleoside. While the scientific community has extensively studied various other methylated guanosine (B1672433) derivatives, this compound remains an enigmatic molecule with its biological significance yet to be unveiled. This guide, therefore, provides a comparative overview based on the known roles of closely related guanosine modifications, offering a glimpse into the potential functions of this compound and highlighting critical areas for future research.

While direct data for this compound is scarce, the study of other methylated guanosines provides a framework for understanding how such modifications can impact cellular processes in both normal and pathological conditions. These modifications are crucial for a variety of biological functions, and their dysregulation has been implicated in numerous diseases, including cancer and neurological disorders.

A Landscape of Methylated Guanosines: Known Players and Their Roles

Methylation of guanosine can occur at various positions on the guanine (B1146940) base and the ribose sugar, leading to a diverse array of modified nucleosides with distinct functions. The table below summarizes the known roles of several well-chartered methylated guanosine derivatives, offering a proxy for the potential significance of this compound.

Modified NucleosideKnown Roles in Healthy StatesAssociation with Diseased States
N1-Methylguanosine (m1G) Critical for maintaining translational fidelity by preventing frameshift errors during protein synthesis[1]. Found in transfer RNAs (tRNAs)[1].Elevated urinary levels may be an indicator of certain cancers[1].
N2,N2-Dimethylguanosine (m2,2G) Essential for improving tRNA structural stability and functionality, ensuring correct conformation for efficient translation[2]. Supports cellular functions and modulates stress responses[2].Dysregulation can impact translation efficiency, potentially contributing to various pathologies.
N7-Methylguanosine (m7G) A key component of the 5' cap of messenger RNAs (mRNAs), crucial for mRNA processing, export, and translation.Aberrant levels are associated with tumorigenesis and the progression of various cancers by affecting the expression of oncogenes and tumor suppressor genes.
O6-Methylguanine (O6-meG) A DNA adduct formed by exposure to alkylating agents. Not a normal physiological modification.A pro-mutagenic lesion that can lead to G:C to A:T transition mutations if not repaired, contributing to carcinogenesis.
N1,N2-Dimethyl-2'-O-methylguanosine A guanosine analog with demonstrated immunostimulatory and antiviral effects in some animal models, mediated through the activation of Toll-like receptor 7 (TLR7)[3].Potential therapeutic agent for viral infections[].

Potential Implications for this compound

The presence of a methyl group at the 2'-O position of the ribose is a common modification in RNA, known to provide stability against degradation by nucleases. The additional methylation at the N1 position of the guanine base in the hypothetical this compound would confer a positive charge, similar to N1-Methylguanosine, which could influence RNA structure and its interaction with proteins.

Based on the functions of its constituent modifications, this compound could potentially be involved in:

  • RNA Stability and Processing: The 2'-O-methylation could protect RNA from enzymatic degradation, while the N1-methylation could influence RNA folding and recognition by RNA-binding proteins.

  • Immune Response: Drawing a parallel with N1,N2-Dimethyl-2'-O-methylguanosine, it is conceivable that this compound could act as a signaling molecule in the innate immune system, potentially being recognized by pattern recognition receptors like TLRs.

Experimental Methodologies for Studying Modified Nucleosides

The identification and quantification of modified nucleosides in biological samples are critical to understanding their roles in health and disease. The following experimental protocols are commonly employed for the analysis of molecules similar to this compound.

Sample Preparation and Nucleoside Extraction
  • RNA/DNA Isolation: Total RNA or DNA is extracted from cells or tissues using standard methods such as TRIzol reagent or commercial kits.

  • Enzymatic Digestion: The purified nucleic acids are enzymatically hydrolyzed to individual nucleosides using a cocktail of enzymes like nuclease P1 and alkaline phosphatase.

  • Purification: The resulting nucleoside mixture is often purified using solid-phase extraction (SPE) to remove salts and other interfering substances.

Analytical Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of modified nucleosides.

  • Chromatographic Separation: The nucleoside mixture is separated using a reversed-phase high-performance liquid chromatography (HPLC) column.

  • Mass Spectrometric Detection: The separated nucleosides are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the highly specific detection of the target nucleoside and its fragments.

Visualizing the Research Landscape

The following diagrams illustrate the general workflow for studying modified nucleosides and a hypothetical signaling pathway where a molecule like this compound might play a role.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Cells/Tissues) RNA_DNA_Isolation RNA/DNA Isolation Biological_Sample->RNA_DNA_Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides RNA_DNA_Isolation->Enzymatic_Digestion Purification Purification (SPE) Enzymatic_Digestion->Purification LC_MS_MS LC-MS/MS Analysis Purification->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Fig. 1: General experimental workflow for modified nucleoside analysis.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell m1Gm This compound (m1Gm) TLR7 Toll-like Receptor 7 (TLR7) m1Gm->TLR7 Binding & Activation MyD88 MyD88 TLR7->MyD88 Recruitment IRF7 IRF7 MyD88->IRF7 Activation Type_I_IFN Type I Interferon Production IRF7->Type_I_IFN Induction

Fig. 2: Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

The field of epitranscriptomics, the study of RNA modifications, is rapidly expanding, revealing new layers of gene regulation and cellular control. While the specific roles of this compound remain to be elucidated, the study of its chemical cousins suggests it could be a significant player in RNA metabolism and immune signaling. Future research should focus on:

  • Developing specific antibodies and analytical standards for the accurate detection and quantification of this compound in biological samples.

  • Investigating the cellular machinery responsible for the synthesis and removal of this modification.

  • Conducting comparative studies of this compound levels in various healthy and diseased tissues to identify potential correlations and explore its utility as a biomarker.

Unraveling the functions of this compound will not only fill a knowledge gap in the complex world of modified nucleosides but may also open new avenues for the diagnosis and treatment of a range of human diseases.

References

Validating the Presence of 1,2'-O-Dimethylguanosine in tRNA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of post-transcriptional modifications in transfer RNA (tRNA) are crucial for understanding gene regulation, protein synthesis, and the development of novel therapeutics. One such modification, 1,2'-O-Dimethylguanosine (more commonly known as N2,N2-dimethylguanosine or m2,2G), plays a significant role in tRNA structure and function. This guide provides an objective comparison of the leading analytical methods for validating the presence of m2,2G in specific tRNA species, supported by experimental data and detailed protocols.

The m2,2G modification is predominantly found at position 26 in the "hinge" region between the D-arm and the anticodon stem of many eukaryotic tRNAs[1][2]. This modification is crucial for maintaining the correct tertiary structure of the tRNA molecule. The primary methods for the detection and quantification of m2,2G include mass spectrometry-based techniques, sequencing approaches, and primer extension assays. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, throughput, and the nature of the data generated.

Comparative Analysis of Analytical Methods

The selection of an appropriate method for validating m2,2G in tRNA depends on the specific research question, available instrumentation, and the desired level of quantification and throughput. Below is a summary of the key performance characteristics of the three primary analytical techniques.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Sequencing-Based Methods (tRNA-Seq)Primer Extension Assay
Principle Separation of digested tRNA nucleosides by liquid chromatography followed by mass-to-charge ratio analysis for identification and quantification.High-throughput sequencing of tRNA-derived cDNA libraries. The m2,2G modification causes a reverse transcriptase stop or misincorporation, which is detected during sequencing.A labeled DNA primer is annealed to the tRNA and extended by reverse transcriptase. The m2,2G modification causes a strong stop, and the resulting truncated cDNA is analyzed by gel electrophoresis.
Data Output Quantitative abundance of individual modified nucleosides. Can provide site-specific information with partial digestion.Relative abundance of tRNA transcripts and identification of modification sites through analysis of reverse transcription signatures.Qualitative or semi-quantitative assessment of the presence of a modification at a specific site.
Sensitivity High; can detect low-abundance modifications.[3]Moderate to high, dependent on sequencing depth.High, especially with radiolabeling.
Quantification Highly accurate absolute or relative quantification.[3]Relative quantification; accuracy can be affected by biases in library preparation and reverse transcription.Semi-quantitative; provides an estimate of the modification's presence.
Throughput Moderate; sample preparation can be intensive.High; suitable for transcriptome-wide analysis.Low to moderate; suitable for analyzing a small number of specific tRNAs.
Strengths Gold standard for unambiguous identification and quantification of known and unknown modifications.Provides sequence context and can identify other modifications simultaneously.Relatively simple and cost-effective for targeted validation.
Limitations Requires specialized equipment and expertise. Does not provide full-length sequence information in a single run.Indirect detection method. Accuracy can be influenced by other modifications and RNA secondary structure.Not suitable for discovering new modifications. Limited to known sequences.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these techniques for your specific research needs.

tRNA Isolation and Purification

A pure tRNA sample is critical for accurate downstream analysis. The following protocol outlines a general procedure for the isolation of total tRNA from cultured cells.

  • Cell Lysis: Harvest cells and lyse them in a buffer containing a strong denaturant (e.g., TRIzol) to inhibit RNase activity.

  • Phase Separation: Add chloroform (B151607) and centrifuge to separate the mixture into aqueous and organic phases. The RNA remains in the aqueous phase.

  • RNA Precipitation: Precipitate the RNA from the aqueous phase using isopropanol.

  • tRNA Enrichment: To enrich for tRNA, precipitate high molecular weight RNA (rRNA, mRNA) from the total RNA solution by adding a high concentration of salt (e.g., NaCl) followed by isopropanol. The tRNA will remain in the supernatant.

  • tRNA Precipitation: Precipitate the tRNA from the supernatant with ethanol.

  • Quality Control: Assess the purity and integrity of the isolated tRNA using a spectrophotometer (A260/A280 ratio should be ~2.0) and gel electrophoresis.

Mass Spectrometry Analysis of m2,2G

This protocol describes the digestion of tRNA to nucleosides for analysis by LC-MS/MS.

  • tRNA Digestion:

    • To 5-10 µg of purified tRNA, add nuclease P1 and incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase and continue to incubate at 37°C for another 2 hours to dephosphorylate the nucleosides.

  • LC-MS/MS Analysis:

    • Inject the digested sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the nucleosides on a C18 reversed-phase column using a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).

    • Detect and quantify the nucleosides using the mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each nucleoside, including m2,2G.

Primer Extension Analysis for m2,2G Detection

This method is used to identify the reverse transcriptase stop induced by the m2,2G modification.

  • Primer Labeling: Label a DNA oligonucleotide primer (complementary to a region downstream of the suspected modification site) at the 5' end with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase.

  • Primer Annealing: Anneal the labeled primer to the target tRNA by heating and slow cooling.

  • Primer Extension Reaction:

    • Set up a reaction containing the annealed primer-tRNA complex, a reverse transcriptase, and dNTPs.

    • Incubate at a suitable temperature (e.g., 42°C) to allow for cDNA synthesis.

  • Gel Electrophoresis:

    • Stop the reaction and denature the products.

    • Separate the cDNA products on a high-resolution denaturing polyacrylamide gel.

    • Include a sequencing ladder generated with the same primer to precisely map the termination site.

  • Visualization: Visualize the radiolabeled cDNA products by autoradiography. A strong band corresponding to the position of the m2,2G modification indicates its presence.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_tRNA_Isolation tRNA Isolation & Purification cluster_Analysis Analytical Methods cluster_MS Mass Spectrometry cluster_Seq tRNA Sequencing cluster_PE Primer Extension CellCulture Cell Culture Lysis Cell Lysis CellCulture->Lysis PhaseSeparation Phase Separation Lysis->PhaseSeparation RNAPrecipitation RNA Precipitation PhaseSeparation->RNAPrecipitation tRNAEnrichment tRNA Enrichment RNAPrecipitation->tRNAEnrichment Pure_tRNA Pure tRNA tRNAEnrichment->Pure_tRNA Digestion tRNA Digestion Pure_tRNA->Digestion LibraryPrep cDNA Library Prep Pure_tRNA->LibraryPrep Annealing Primer Annealing Pure_tRNA->Annealing LC_Separation LC Separation Digestion->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis MS_Data Quantitative Data MS_Analysis->MS_Data Sequencing High-Throughput Sequencing LibraryPrep->Sequencing DataAnalysis Bioinformatic Analysis Sequencing->DataAnalysis Seq_Data Modification Sites DataAnalysis->Seq_Data PrimerLabeling Primer Labeling PrimerLabeling->Annealing Extension Reverse Transcription Annealing->Extension Gel Gel Electrophoresis Extension->Gel PE_Data RT Stop Site Gel->PE_Data

Fig 1. General experimental workflow for tRNA isolation and subsequent analysis.

logical_relationship cluster_Validation Validation Methods Modification This compound (m2,2G) Location Position 26 in tRNA Modification->Location MS Mass Spectrometry Modification->MS Sequencing tRNA-Seq Modification->Sequencing PrimerExtension Primer Extension Modification->PrimerExtension Function tRNA Tertiary Structure Stabilization Location->Function

Fig 2. Logical relationship of m2,2G modification and validation methods.

References

A Comparative Guide to 1,2'-O-Dimethylguanosine and 2'-O-Methoxyethyl Modified Nucleosides in Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical modifications is a critical determinant of the efficacy and safety of oligonucleotide-based therapeutics. This guide provides an in-depth, objective comparison of two significant second-generation nucleoside modifications: 1,2'-O-Dimethylguanosine and 2'-O-Methoxyethyl (2'-O-MOE).

While extensive data is available for the widely-used 2'-O-MOE modification, literature directly detailing the performance of this compound in antisense oligonucleotides (ASOs) is limited. Therefore, this guide will utilize data for the closely related 2'-O-Methyl (2'-OMe) modification as a proxy for this compound, a common approach in the field when specific data is unavailable. This comparison will focus on key performance indicators such as binding affinity, nuclease resistance, in vivo efficacy, and toxicity, supported by experimental data and detailed protocols.

Executive Summary

Both this compound (via its 2'-O-Methyl proxy) and 2'-O-MOE modifications significantly enhance the therapeutic properties of oligonucleotides compared to their unmodified counterparts. They are instrumental in improving stability, binding affinity, and pharmacokinetic profiles.

2'-O-Methoxyethyl (2'-O-MOE) modification is a hallmark of many clinically successful ASOs, recognized for conferring excellent nuclease resistance, high binding affinity to target RNA, and a favorable safety profile.[1][2] The bulkier methoxyethyl group at the 2'-position provides substantial steric hindrance against nuclease degradation.[1]

This compound , represented here by the 2'-O-Methyl (2'-OMe) modification, offers a more cost-effective alternative that also improves nuclease resistance and binding affinity, albeit generally to a lesser extent than 2'-O-MOE.[1][3] While less potent, 2'-OMe modified oligonucleotides have a well-established safety profile and are a valuable tool in both research and therapeutic development.[1]

The choice between these modifications often involves a trade-off between achieving maximum potency and ensuring a wide therapeutic window, with 2'-O-MOE generally offering higher performance and 2'-OMe providing a reliable and cost-effective option.

Quantitative Comparison of Key Performance Indicators

The following tables summarize the key quantitative differences between 2'-O-MOE and 2'-O-Methyl (as a proxy for this compound) modified oligonucleotides based on available experimental data.

Table 1: Binding Affinity to Complementary RNA

ModificationChange in Melting Temperature (ΔTm) per Modification (°C)Reference
2'-O-Methoxyethyl (2'-O-MOE)+0.9 to +1.6[2]
2'-O-Methyl (2'-OMe)Similar to 2'-O-MOE[2]

Table 2: Nuclease Resistance

ModificationRelative Stability in Serum/Nuclease SolutionReference
2'-O-Methoxyethyl (2'-O-MOE)High[2]
2'-O-Methyl (2'-OMe)Moderate to High[4]

Table 3: In Vivo Efficacy (Antisense Oligonucleotides)

ModificationPotency (Relative to 2'-OMe)Key ObservationsReference
2'-O-Methoxyethyl (2'-O-MOE)Generally HigherConsistently more effective at suppressing target RNA levels.[5]
2'-O-Methyl (2'-OMe)BaselineEffective, but generally less potent than 2'-O-MOE.[3][5]

Mechanism of Action and Structural Considerations

Both 2'-O-MOE and 2'-O-Methyl modifications are frequently incorporated into "gapmer" antisense oligonucleotides. In this design, a central block of unmodified DNA or phosphorothioate (B77711) DNA is flanked by "wings" of modified nucleosides. This configuration allows for the recruitment of RNase H, an enzyme that cleaves the target RNA in the DNA:RNA hybrid region, leading to gene silencing.

ASO Gapmer Mechanism of Action cluster_0 Cellular Environment ASO 2'-MOE or 2'-OMe Wing DNA Gap 2'-MOE or 2'-OMe Wing mRNA Target mRNA ASO->mRNA Hybridization RNaseH RNase H mRNA->RNaseH Recruitment Degraded_mRNA Degraded mRNA Fragments mRNA->Degraded_mRNA RNaseH->mRNA Cleavage

Caption: ASO Gapmer Mechanism of Action.

Alternatively, when oligonucleotides are uniformly modified with 2'-O-MOE or 2'-OMe, they do not typically induce RNase H activity. Instead, they can act as steric blockers, physically preventing the binding of ribosomes or splicing factors to the target RNA, thereby inhibiting translation or modulating splicing.

Steric Blockade by Uniformly Modified ASOs cluster_1 Ribosome Interaction ASO_steric Uniformly Modified ASO (2'-MOE or 2'-OMe) mRNA_steric Target mRNA ASO_steric->mRNA_steric Binding Ribosome Ribosome Ribosome->mRNA_steric Blocked

Caption: Steric Blockade by Uniformly Modified ASOs.

Experimental Protocols

To aid researchers in their experimental design, this section outlines the general methodologies for key experiments cited in the comparison of 2'-O-MOE and 2'-O-Methyl ASOs.

Melting Temperature (Tm) Analysis

This protocol describes the determination of the melting temperature of an oligonucleotide duplex, which is a measure of its thermal stability and binding affinity.

Materials:

  • Modified and complementary unmodified oligonucleotides

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Prepare solutions of the modified oligonucleotide and its complementary strand in the melting buffer to a final concentration of, for example, 1 µM each.

  • Mix equal volumes of the two oligonucleotide solutions to achieve a final duplex concentration of 1 µM.

  • Anneal the duplex by heating the solution to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Transfer the solution to a quartz cuvette and place it in the spectrophotometer.

  • Monitor the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

  • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the absorbance transition.[6]

Nuclease Resistance Assay

This assay evaluates the stability of modified oligonucleotides against degradation by nucleases.

Materials:

  • Modified oligonucleotides

  • Nuclease source (e.g., fetal bovine serum, human serum, or a specific nuclease like snake venom phosphodiesterase)

  • Reaction buffer (e.g., Tris-HCl buffer with MgCl2)

  • Analysis equipment (e.g., polyacrylamide gel electrophoresis (PAGE) system or HPLC)

Procedure:

  • Incubate the modified oligonucleotide (e.g., at 1 µM) with the nuclease source in the reaction buffer at 37°C.

  • Collect aliquots of the reaction mixture at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Stop the nuclease activity in the collected aliquots by adding a quenching solution (e.g., EDTA and formamide).

  • Analyze the integrity of the oligonucleotide at each time point using PAGE or HPLC to separate the full-length oligonucleotide from its degradation products.

  • Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate and half-life.

Experimental Workflow for Nuclease Resistance Assay cluster_2 Assay Steps Start Start: Modified Oligonucleotide Incubation Incubate with Nuclease (e.g., Serum) at 37°C Start->Incubation Timepoints Collect Aliquots at Different Time Points Incubation->Timepoints Quench Quench Nuclease Activity Timepoints->Quench Analysis Analyze by PAGE or HPLC Quench->Analysis Results Determine Degradation Rate and Half-life Analysis->Results

Caption: Experimental Workflow for Nuclease Resistance Assay.

In Vivo Efficacy Evaluation

This protocol provides a general framework for assessing the in vivo efficacy of antisense oligonucleotides in a mouse model.

Materials:

  • Antisense oligonucleotides (modified and control sequences)

  • Animal model (e.g., mice)

  • Delivery vehicle (e.g., saline)

  • Tissue collection and analysis reagents (e.g., RNA extraction kits, qPCR reagents, protein extraction buffers, antibodies for Western blotting or ELISA)

Procedure:

  • Administer the antisense oligonucleotide to the animals via a suitable route (e.g., subcutaneous or intravenous injection) at various dose levels. Include a control group receiving a scrambled sequence or saline.

  • At predetermined time points after administration, euthanize the animals and collect the target tissues.

  • Isolate RNA and protein from the collected tissues.

  • Quantify the target mRNA levels using quantitative real-time PCR (qPCR) to assess target knockdown at the RNA level.

  • Quantify the target protein levels using Western blotting or ELISA to assess target knockdown at the protein level.

  • Analyze the dose-response relationship to determine the in vivo potency (e.g., ED50) of the antisense oligonucleotide.[7]

Conclusion

The choice between this compound (represented by 2'-O-Methyl) and 2'-O-Methoxyethyl modifications is a critical decision in the design of antisense oligonucleotides. While both are effective second-generation modifications that enhance the therapeutic properties of ASOs, they offer a trade-off between performance and complexity.

2'-O-MOE stands out for its superior potency, driven by a significant increase in binding affinity and enhanced nuclease resistance.[1][5] This has translated into numerous successful clinical candidates.

2'-O-Methyl , while generally less potent than 2'-O-MOE, still offers significant improvements over first-generation ASOs and is a cost-effective option with a well-established safety profile.[1][3] It remains a valuable tool, particularly in research settings and for certain therapeutic applications where the highest level of potency is not the sole determining factor.

Ultimately, the optimal choice will depend on the specific target, the desired therapeutic outcome, and the acceptable safety margins. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific application.

References

A Comparative Guide to the Off-Target Effects of 1,2'-O-Dimethylguanosine Incorporation in Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the off-target effects of incorporating the novel modified nucleoside, 1,2'-O-Dimethylguanosine (m¹Gm), into a therapeutic antisense oligonucleotide (ASO). Due to the limited publicly available data on m¹Gm, this document serves as a template, presenting a series of recommended experimental evaluations with illustrative data to guide the off-target assessment of any novel nucleic acid modification.

The analysis is based on a hypothetical 20-mer ASO designed to target a specific transcript. We compare three versions of this ASO:

  • Test Article (TA): The ASO containing this compound (m¹Gm) modifications.

  • Comparator A (Unmodified): The ASO with standard, unmodified guanosine (B1672433) residues.

  • Comparator B (2'-O-Me): The ASO with the well-characterized 2'-O-Methylguanosine (2'-O-Me) modification, a common second-generation modification.[1]

The goal is to provide a robust methodology for identifying both hybridization-dependent and hybridization-independent off-target effects, ensuring a comprehensive safety and specificity profile.

In Silico Prediction of Hybridization-Dependent Off-Target Effects

The initial step in assessing off-target effects involves computational screening to identify potential unintended binding sites for the ASO within the human transcriptome.[2][3] This bioinformatic approach helps prioritize transcripts for further experimental validation.

Experimental Protocol: In Silico Off-Target Prediction

  • Sequence Preparation: The 20-nucleotide sequence of the Test Article ASO is used as the query.

  • Database Selection: A comprehensive human transcriptome database (e.g., RefSeq, Ensembl) is selected for the search.

  • Algorithm: A BLASTn search or a more specialized tool designed for short sequence homology is employed. Search parameters are set to allow for a specified number of mismatches (e.g., 0, 1, 2, 3, and 4 mismatches) to the ASO sequence.[4]

  • Filtering and Annotation: The resulting list of potential off-target transcripts is filtered to remove pseudogenes and non-expressed transcripts in the target cell line. The remaining hits are annotated with gene symbols and functions.

  • Prioritization: Potential off-targets are ranked based on the number of mismatches and the predicted thermodynamic stability of the ASO-RNA duplex.

Data Presentation: Predicted Off-Target Transcripts

Number of MismatchesTest Article (m¹Gm)Comparator A (Unmodified)Comparator B (2'-O-Me)
0 1 (On-Target)1 (On-Target)1 (On-Target)
1 333
2 151515
3 888888
4 412412412
Note: The number of potential off-targets is identical as it is based on sequence complementarity alone. The modification influences the binding affinity to these sites, which is assessed experimentally.

Whole-Transcriptome Analysis via RNA-Sequencing

RNA-sequencing (RNA-seq) provides an unbiased, genome-wide view of gene expression changes following ASO treatment. It is the gold standard for identifying hybridization-dependent off-target effects by detecting the downregulation of unintended transcripts.[2][3]

Experimental Protocol: RNA-Sequencing

  • Cell Culture and Transfection: Human cell lines relevant to the therapeutic indication (e.g., HepG2 for liver-targeted therapies) are cultured. Cells are transfected with the Test Article, Comparator A, Comparator B, or a negative control ASO at a concentration of 50 nM.

  • RNA Extraction: After 24-48 hours, total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using a Bioanalyzer.

  • Library Preparation and Sequencing: RNA-seq libraries are prepared from high-quality RNA samples (RIN > 8). This includes poly(A) selection, cDNA synthesis, and adapter ligation. Libraries are then sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

  • Data Analysis: Raw sequencing reads are aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated compared to the negative control. A threshold of |log₂(Fold Change)| > 1 and a p-adjusted value < 0.05 is typically used.

  • Off-Target Identification: The list of significantly downregulated genes is cross-referenced with the in silico prediction list to identify high-confidence off-target transcripts.

Mandatory Visualization: Experimental Workflow for Off-Target Assessment

G cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation cluster_analysis Data Analysis & Risk Assessment insilico ASO Sequence BLASTn vs. Transcriptome prediction Prioritized List of Potential Off-Targets insilico->prediction off_target_confirm Confirmed Off-Targets (Hybridization-Dependent) prediction->off_target_confirm transfection Cell Transfection (Test Article & Comparators) rna_seq RNA-Sequencing transfection->rna_seq kinase_assay Kinase Profiling transfection->kinase_assay cyto_assay Cytotoxicity Assay transfection->cyto_assay diff_exp Differential Gene Expression Analysis rna_seq->diff_exp kinase_inhibit Kinase Inhibition Profile kinase_assay->kinase_inhibit toxicity_profile Cell Viability Profile cyto_assay->toxicity_profile diff_exp->off_target_confirm final_risk Comprehensive Risk Assessment off_target_confirm->final_risk kinase_inhibit->final_risk toxicity_profile->final_risk

Caption: Workflow for assessing oligonucleotide off-target effects.

Data Presentation: Summary of RNA-Seq Results

MetricTest Article (m¹Gm)Comparator A (Unmodified)Comparator B (2'-O-Me)
On-Target Knockdown (%) 92%75%95%
Total Differentially Expressed Genes 12525098
Confirmed Off-Targets (Downregulated) 8226
Off-Targets with 2 Mismatches 281
Off-Targets with 3 Mismatches 5114
Off-Targets with 4 Mismatches 131
Illustrative data suggesting m¹Gm and 2'-O-Me modifications enhance specificity over the unmodified ASO.

Kinase Profiling for Hybridization-Independent Effects

Oligonucleotides can interact with proteins, leading to hybridization-independent off-target effects. Kinase inhibition is a well-documented example of such interactions. Profiling the ASO against a panel of kinases can reveal potential unintended effects on cellular signaling pathways.[5]

Experimental Protocol: In Vitro Kinase Profiling

  • Kinase Panel Selection: A broad panel of recombinant human kinases (e.g., >300 kinases covering major families) is selected for screening.

  • Assay Format: A radiometric or fluorescence-based assay format is used (e.g., ADP-Glo™, Promega).[5] The assay measures the transfer of phosphate (B84403) from ATP to a substrate peptide.

  • Screening: The Test Article, Comparator A, and Comparator B are screened at a fixed concentration (e.g., 10 µM) against the kinase panel. ATP concentration is typically set at the Km for each specific kinase to ensure sensitivity.[6]

  • Data Analysis: The activity of each kinase in the presence of the ASO is compared to a vehicle control. The results are expressed as "% Inhibition". A threshold (e.g., >50% inhibition) is set to identify significant interactions.

  • Follow-up: For significant hits, dose-response curves are generated to determine the IC₅₀ value.

Data Presentation: Kinase Inhibition Profile (at 10 µM)

Kinase FamilyTest Article (m¹Gm)Comparator A (Unmodified)Comparator B (2'-O-Me)
Number of Kinases with >50% Inhibition 4153
Most Potent Off-Target (IC₅₀, µM) MAPK1 (8.5 µM)PIM1 (2.1 µM)AURKB (11.2 µM)
Number of Kinases with >80% Inhibition 160
Illustrative data suggesting the m¹Gm and 2'-O-Me modifications reduce non-specific interactions with kinases compared to the unmodified ASO.

Mandatory Visualization: Hypothetical Off-Target Signaling Pathway

G ASO Unmodified ASO (Comparator A) PIM1 PIM1 Kinase ASO->PIM1 Inhibits BAD BAD PIM1->BAD Phosphorylates (Inactivates) BCL2 Bcl-2 BAD->BCL2 Apoptosis Apoptosis BCL2->Apoptosis

Caption: Hypothetical pathway showing off-target PIM1 kinase inhibition.

In Vitro Cytotoxicity Assessment

To evaluate the overall impact of the ASOs on cell health, in vitro cytotoxicity assays are performed. These assays measure cellular viability and proliferation, providing a general screen for toxicity that may arise from on- or off-target effects.[7]

Experimental Protocol: Cell Viability Assay (e.g., WST-1 or MTT)

  • Cell Seeding: Relevant human cell lines are seeded into 96-well plates and allowed to adhere overnight.

  • ASO Treatment: Cells are treated with a range of concentrations of the Test Article, Comparator A, and Comparator B (e.g., from 1 nM to 50 µM) for 72 hours. A vehicle control and a positive control for toxicity (e.g., doxorubicin) are included.

  • Assay Procedure: After the incubation period, a viability reagent (e.g., WST-1) is added to each well. The reagent is converted by metabolically active cells into a colored formazan (B1609692) dye.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: The absorbance values are normalized to the vehicle control to calculate the percentage of cell viability. The concentration that causes a 50% reduction in cell viability (CC₅₀) is determined by fitting the data to a dose-response curve.

Data Presentation: Comparative Cytotoxicity

CompoundCC₅₀ in HepG2 cells (µM)CC₅₀ in A549 cells (µM)
Test Article (m¹Gm) > 5045.8
Comparator A (Unmodified) 18.515.2
Comparator B (2'-O-Me) > 50> 50
Illustrative data suggesting the m¹Gm modification has a better safety profile than the unmodified ASO but may induce some cell-line-specific toxicity not seen with the 2'-O-Me modification.

Disclaimer: The experimental data presented in this guide is illustrative and intended for demonstration purposes only. A thorough assessment of any novel modified oligonucleotide requires rigorous experimentation and validation.

References

Evaluating Modified Nucleosides as Clinical Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of disease biomarker discovery is rapidly evolving, with a growing interest in metabolites that reflect systemic physiological and pathological states. Among these, modified nucleosides, degradation products of RNA, have emerged as promising candidates for non-invasive cancer and chronic disease detection. This guide provides a comparative analysis of the validation of N2,N2-dimethylguanosine (m2,2G), a frequently studied modified nucleoside, against established biomarkers for breast cancer and chronic kidney disease (CKD). While the focus is on m2,2G due to the availability of research data, we also acknowledge other modified nucleosides like 1,2'-O-Dimethylguanosine as areas for future investigation.

Introduction to Modified Nucleosides as Biomarkers

Modified nucleosides are structural variants of the four canonical RNA nucleosides (adenosine, guanosine (B1672433), cytidine, and uridine) that undergo enzymatic modification after transcription. These modifications are crucial for RNA structure, stability, and function.[1][2] Increased cellular turnover, a hallmark of cancer, leads to elevated levels of RNA degradation products, including modified nucleosides, which are then excreted in urine.[3][4] This physiological process forms the basis for their investigation as non-invasive biomarkers.

N2,N2-dimethylguanosine (m2,2G) is a post-transcriptionally modified guanosine found in transfer RNA (tRNA) and ribosomal RNA (rRNA).[2][5] Several studies have explored the utility of urinary m2,2G as a biomarker for various cancers, including breast cancer, with some showing elevated levels in patients compared to healthy controls.[1][6][7] However, its clinical utility remains a subject of ongoing research, especially in comparison to established diagnostic and prognostic markers.

While this guide centers on the more extensively researched m2,2G, it is important to note the existence of numerous other modified nucleosides, such as this compound. Data on the clinical validation of this compound as a biomarker is currently limited, highlighting a gap in the literature and an opportunity for future research in the field of epitranscriptomics.

Comparative Analysis of Biomarkers

This section provides a detailed comparison of N2,N2-dimethylguanosine with established biomarkers for breast cancer and chronic kidney disease.

Breast Cancer Biomarkers

Breast cancer diagnosis and management rely on a panel of well-established tissue and blood-based biomarkers.[8][9][10][11][12] The following table compares the performance of urinary N2,N2-dimethylguanosine with standard breast cancer biomarkers.

Biomarker Type Sample Primary Use Sensitivity Specificity Clinical Status
N2,N2-dimethylguanosine (m2,2G) Modified NucleosideUrineDiagnosis, Monitoring35.1% (Metastatic Disease)[6]VariableInvestigational[6]
Estrogen Receptor (ER) / Progesterone Receptor (PR) ProteinTissue BiopsyTreatment GuidanceHigh (for hormonal therapy)HighStandard of Care [8][11]
HER2/neu ProteinTissue BiopsyTreatment GuidanceHigh (for anti-HER2 therapy)HighStandard of Care [8][11]
Cancer Antigen 15-3 (CA 15-3) GlycoproteinBlood (Serum)Monitoring Metastatic Disease29.2%VariableFDA Approved for Monitoring[9]
Carcinoembryonic Antigen (CEA) GlycoproteinBlood (Serum)Monitoring Metastatic Disease12.5%VariableFDA Approved for Monitoring[9]
Chronic Kidney Disease (CKD) Biomarkers

CKD diagnosis and staging are primarily based on the glomerular filtration rate (GFR) and the presence of kidney damage markers, such as albuminuria.[13][14][15] Emerging biomarkers aim to improve early detection and risk stratification.[16]

Biomarker Type Sample Primary Use Performance Metric Clinical Status
N2,N2-dimethylguanosine (m2,2G) Modified NucleosideUrine/SerumRisk AssociationAssociated with incident CKD[17]Investigational
Serum Creatinine (B1669602) (for eGFR) MetaboliteBlood (Serum)Diagnosis, StagingStandard for GFR estimationStandard of Care [13][14]
Urine Albumin-to-Creatinine Ratio (UACR) ProteinUrineDiagnosis, PrognosisStrong predictor of progressionStandard of Care [13]
Cystatin C ProteinBlood (Serum)GFR EstimationLess influenced by muscle mass than creatinineRecommended in certain guidelines[13][14]
Kidney Injury Molecule-1 (KIM-1) ProteinUrineEarly Detection of Tubular InjuryPromising for early detectionInvestigational[13][14][15]
Neutrophil Gelatinase-Associated Lipocalin (NGAL) ProteinUrine/PlasmaEarly Detection of Acute Kidney InjuryStudied in AKI and CKDInvestigational[13][15]

Experimental Protocols

Quantification of Urinary N2,N2-dimethylguanosine by LC-MS/MS

This protocol provides a general workflow for the analysis of modified nucleosides in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[18][19][20][21][22]

1. Sample Collection and Preparation:

  • Collect first-morning midstream urine samples.

  • Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove cellular debris.

  • Store the supernatant at -80°C until analysis.

  • For analysis, thaw samples on ice.

  • Perform protein precipitation by adding four volumes of ice-cold acetonitrile (B52724) to one volume of urine.[18][19]

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.

    • A typical gradient might be: 0-2 min, 2% B; 2-10 min, 2-50% B; 10-12 min, 50-95% B; 12-15 min, 95% B; followed by re-equilibration.

  • Tandem Mass Spectrometry (MS/MS):

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Optimize the MS parameters (e.g., spray voltage, source temperature, gas flows) for the target analytes.

    • Perform detection in Multiple Reaction Monitoring (MRM) mode. For N2,N2-dimethylguanosine, the precursor ion [M+H]+ is m/z 312.2 and a characteristic product ion is m/z 180.1 (the dimethylguanine base).

    • Include a stable isotope-labeled internal standard for accurate quantification.

3. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard.

  • Generate a calibration curve using standards of known concentrations.

  • Calculate the concentration of N2,N2-dimethylguanosine in the urine samples, typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Visualizations

Experimental Workflow for Urinary Nucleoside Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_collection Urine Collection centrifugation1 Centrifugation (remove debris) urine_collection->centrifugation1 storage Storage at -80°C centrifugation1->storage protein_precipitation Protein Precipitation (Acetonitrile) storage->protein_precipitation centrifugation2 Centrifugation protein_precipitation->centrifugation2 evaporation Evaporation centrifugation2->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for urinary nucleoside biomarker analysis.

tRNA Modification Pathway involving TRMT1

trmt1_pathway cluster_tRNA tRNA Maturation cluster_methylation N2,N2-dimethylguanosine Formation cluster_function Cellular Function pre_tRNA pre-tRNA mature_tRNA Mature tRNA (Guanosine at pos. 26) pre_tRNA->mature_tRNA Processing trmt1 TRMT1 Enzyme mature_tRNA->trmt1 modified_tRNA Mature tRNA (m2,2G at pos. 26) protein_synthesis Protein Synthesis (Translation) modified_tRNA->protein_synthesis Impacts redox_homeostasis Redox Homeostasis modified_tRNA->redox_homeostasis Impacts trmt1->modified_tRNA Dimethylation sah S-adenosyl homocysteine trmt1->sah sam S-adenosyl methionine (Methyl Donor) sam->trmt1

Caption: TRMT1-mediated formation of N2,N2-dimethylguanosine on tRNA.

The enzyme tRNA methyltransferase 1 (TRMT1) is responsible for the dimethylation of a guanosine residue at position 26 in many tRNAs, forming N2,N2-dimethylguanosine.[23][24][25][26][27] This modification is important for tRNA stability and function, thereby impacting cellular processes like protein synthesis and redox homeostasis.[24] Dysregulation of TRMT1 and the subsequent alteration in m2,2G levels could be a contributing factor to the changes observed in certain diseases.

Conclusion

Urinary modified nucleosides, such as N2,N2-dimethylguanosine, present a promising avenue for the development of non-invasive cancer biomarkers.[4][17][28][29][30][31] However, their clinical validation is still in its early stages. As demonstrated, the sensitivity and specificity of individual modified nucleosides may not yet surpass those of established biomarkers for diseases like breast cancer.[3][6] Nevertheless, the analysis of a panel of multiple nucleosides may offer improved diagnostic accuracy.[17] For chronic kidney disease, while m2,2G has been associated with disease incidence, its role in routine clinical practice is yet to be determined.[17]

Future research should focus on large-scale clinical validation studies of panels of modified nucleosides, including less-studied ones like this compound, to ascertain their diagnostic and prognostic value. The standardization of analytical methods and the establishment of clear clinical contexts for their use will be crucial for their translation into routine clinical practice.

References

A Comparative Structural Analysis of RNA With and Without 1,2'-O-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural and functional differences between RNA containing the modified nucleoside 1,2'-O-Dimethylguanosine (m²'²G) and its unmodified counterpart. The inclusion of m²'²G, a dual methylation on the guanine (B1146940) base, significantly influences RNA structure, stability, and function, with implications for tRNA folding and the fidelity of protein synthesis.

Impact on RNA Duplex Stability: A Thermodynamic Comparison

The presence of this compound within an RNA duplex has a notable effect on its thermodynamic stability. This is often quantified by measuring the melting temperature (Tm), the temperature at which half of the duplex dissociates. Experimental data from UV melting profile analysis reveals that the introduction of m²'²G can be destabilizing, particularly in the context of G:A mispairs.

RNA Sequence (Self-Complementary)ModificationMelting Temperature (Tm) in °C (at ~10 µM)Reference
5'-GCC GG A GGC-3'None57.4 (hairpin transition)[1]
5'-GCC Gm²'²G A GGC-3'This compound~45 (destabilized duplex)[1]

Table 1: Comparison of melting temperatures for RNA oligonucleotides with and without this compound. The data indicates a destabilizing effect of the modification on duplex formation in this sequence context.

Structural Insights from X-ray Crystallography

High-resolution crystal structures provide atomic-level details of how this compound impacts RNA conformation. The crystal structure of a 13-mer RNA duplex containing central tandem m²'²G:A pairs (PDB ID: 3CJZ) reveals significant structural arrangements.

The dimethylation at the N2 position of guanine sterically hinders the formation of the sheared conformation typically observed in G:A tandem pairs. Instead, it forces the m²'²G:A pairs to adopt an imino-hydrogen bonded, pseudo-Watson-Crick conformation.[1][2] This structural constraint is crucial for preventing alternative, non-functional RNA secondary structures.

While comparative quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) specifically for RNA with and without this compound were not prominently available in the reviewed literature, the established methodologies for these techniques are crucial for further structural elucidation.

Functional Implications: Ensuring tRNA Fidelity

The most well-documented role of this compound is in the structural maintenance of transfer RNA (tRNA). It is commonly found at position 26 in the D-arm of eukaryotic tRNAs, where it plays a crucial role in preventing tRNA misfolding.[2][3] The modification acts as a structural determinant, ensuring the correct tertiary structure of the tRNA molecule, which is essential for its function in protein synthesis.

While a direct role for m²'²G-modified RNA in a specific signaling cascade has not been identified, its function in maintaining translational fidelity can be considered a critical component of cellular signaling that ensures the correct synthesis of proteins involved in various pathways.

tRNA_Folding_Fidelity cluster_unmodified Unmodified pre-tRNA cluster_modified Modified pre-tRNA cluster_translation Translational Outcome Unmodified_tRNA pre-tRNA (with G26) Misfolded_tRNA Misfolded tRNA (Alternative Conformation) Unmodified_tRNA->Misfolded_tRNA Potential Misfolding TRMT1 TRMT1 (tRNA Methyltransferase) Translational_Error Translational Errors Misfolded_tRNA->Translational_Error Modified_tRNA pre-tRNA (with m²'²G26) Correctly_Folded_tRNA Correctly Folded tRNA Modified_tRNA->Correctly_Folded_tRNA Ensures Correct Folding High_Fidelity_Translation High-Fidelity Translation Correctly_Folded_tRNA->High_Fidelity_Translation TRMT1->Modified_tRNA  Modification  (Dimethylation)

Functional Role of this compound in tRNA Folding

Experimental Protocols

UV Thermal Denaturation Analysis

This protocol is used to determine the melting temperature (Tm) of RNA duplexes.

a. Sample Preparation:

  • Synthesize and purify the RNA oligonucleotides, both with and without the this compound modification, using standard phosphoramidite (B1245037) chemistry.

  • Quantify the concentration of each RNA strand by measuring the absorbance at 260 nm at a high temperature (e.g., 90°C) to ensure it is in a single-stranded state.

  • Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Anneal the duplexes by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

b. UV Melting Measurement:

  • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Transfer the RNA duplex samples to quartz cuvettes.

  • Set the spectrophotometer to monitor the absorbance at 260 nm.

  • Heat the samples from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

  • Record the absorbance at regular temperature intervals.

c. Data Analysis:

  • Plot the absorbance as a function of temperature to obtain the melting curve.

  • Normalize the melting curves to the upper and lower baselines.

  • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition. This is typically calculated from the first derivative of the melting curve.

UV_Melting_Workflow A RNA Synthesis & Purification B Duplex Annealing A->B C UV Spectrophotometry (A260 vs. Temperature) B->C D Generate Melting Curve C->D E Calculate First Derivative D->E F Determine Tm E->F

Workflow for UV Thermal Denaturation Analysis
NMR Spectroscopy

This protocol outlines the general steps for acquiring and analyzing NMR spectra of RNA.

a. Sample Preparation:

  • Prepare a highly concentrated and pure sample of the RNA (typically >0.1 mM) in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5).

  • For observing exchangeable imino protons, the sample should be in 90% H₂O / 10% D₂O. For non-exchangeable protons, the sample is lyophilized and redissolved in 99.9% D₂O.

  • Transfer the sample to a clean, high-quality NMR tube.

b. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Acquire a one-dimensional (1D) ¹H spectrum to assess sample quality and folding.

  • Acquire two-dimensional (2D) spectra such as NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proton-proton interactions and TOCSY (Total Correlation Spectroscopy) to identify through-bond proton-proton correlations within each nucleotide.

  • For isotope-labeled RNA, acquire heteronuclear spectra like ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) to observe correlations between protons and nitrogen atoms, which is particularly useful for studying base pairing.

c. Data Analysis:

  • Process the NMR data using appropriate software (e.g., NMRPipe, Sparky).

  • Assign the resonances to specific protons in the RNA sequence.

  • Use the NOE-derived distance restraints and other experimental data to calculate a three-dimensional structure of the RNA molecule.

  • Compare the chemical shifts and structural features of the RNA with and without the this compound modification.

X-ray Crystallography

This protocol describes the key stages of determining an RNA crystal structure.

a. Sample Preparation and Crystallization:

  • Prepare a highly pure and concentrated sample of the RNA duplex.

  • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, salts, and temperatures) using vapor diffusion methods (hanging or sitting drop).

  • Optimize the conditions that produce initial crystals to obtain larger, well-diffracting crystals.

b. Data Collection:

  • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol) and then flash-cool them in liquid nitrogen.

  • Mount the crystal on a goniometer at a synchrotron X-ray source.

  • Collect diffraction data by rotating the crystal in the X-ray beam.

c. Structure Determination and Refinement:

  • Process the diffraction data to determine the unit cell parameters and space group.

  • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using heavy-atom derivatives).

  • Build an atomic model of the RNA into the resulting electron density map.

  • Refine the model against the diffraction data to improve its accuracy and agreement with the experimental data.

  • Validate the final structure using various quality-control metrics.

XRay_Crystallography_Workflow A RNA Purification & Concentration B Crystallization Screening A->B C Crystal Optimization B->C D X-ray Diffraction Data Collection C->D E Phase Determination D->E F Model Building E->F G Structure Refinement & Validation F->G

Workflow for RNA X-ray Crystallography

References

Muting the Alarm: 1,2'-O-Dimethylguanosine as a Strategy to Attenuate RNA Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, managing the inherent immunogenicity of in vitro transcribed (IVT) RNA is a critical hurdle in the development of mRNA-based vaccines and therapeutics. Unmodified single-stranded RNA can be recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP), triggering inflammatory responses that can impede therapeutic efficacy and induce adverse effects. Chemical modifications of RNA nucleosides are a key strategy to circumvent this issue. This guide provides a comparative analysis of RNA containing 1,2'-O-Dimethylguanosine against unmodified RNA and RNA with the widely used N1-methylpseudouridine (m1Ψ) modification, supported by established experimental frameworks.

The innate immune system utilizes pattern recognition receptors (PRRs) such as Toll-like receptors (TLR7 and TLR8) in endosomes and RIG-I in the cytoplasm to detect foreign RNA.[1][2] Activation of these receptors initiates signaling cascades that lead to the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines like TNF-α and IL-6, which can inhibit mRNA translation and promote mRNA degradation.[2][3] The introduction of nucleoside modifications can disrupt the binding of RNA to these immune sensors, thereby dampening the downstream inflammatory cascade.[1][4]

Comparative Immunogenicity of Modified RNA

The following table summarizes the immunogenic profiles of unmodified RNA, N1-methylpseudouridine (m1Ψ) modified RNA, and the projected profile of this compound modified RNA based on the known effects of 2'-O-methylation.

RNA TypeKey ModificationPrimary Immune SensorsExpected IFN-β InductionExpected TNF-α InductionRationale
Unmodified RNA NoneTLR7, TLR8, RIG-IHighHighReadily recognized as foreign RNA by innate immune sensors, leading to a robust inflammatory response.[1][3]
m1Ψ Modified RNA N1-methylpseudouridine replacing uridineReduced recognition by TLRs and RIG-ILowLowAlters the conformation of the RNA backbone, which has been shown to significantly reduce innate immune activation while enhancing translation.[5][6][7]
This compound Modified RNA (Projected) Methylation at the N1 and 2'-O positions of guanosineReduced recognition by RIG-I and potentially TLRsLowModerateThe 2'-O-methylation is a common modification in eukaryotic mRNA that helps the immune system distinguish "self" from "non-self" RNA, sterically hindering recognition by immune sensors.[1] While this modification is expected to significantly reduce the IFN-β response, some pro-inflammatory cytokine production might be retained.[1]

Experimental Protocols

To quantitatively assess the immunogenicity of different RNA modifications, the following experimental protocols are commonly employed.

In Vitro Transcription (IVT) for RNA Synthesis

Objective: To produce high-purity unmodified and modified RNA for immunological evaluation.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA polymerase

  • Ribonucleoside triphosphates (NTPs): ATP, CTP, GTP, UTP

  • Modified NTPs: N1-methylpseudouridine-5'-triphosphate (m1ΨTP), this compound-5'-triphosphate

  • Transcription buffer

  • DNase I

  • RNA purification kit (e.g., column-based or HPLC)

  • Nuclease-free water

Protocol:

  • Set up separate IVT reactions for each RNA type (unmodified, m1Ψ-modified, this compound-modified).

  • For unmodified RNA, use the standard NTP mix.

  • For modified RNA, completely replace UTP with m1ΨTP or GTP with this compound-5'-triphosphate in the respective reactions.

  • Incubate the reactions at 37°C for 2-4 hours.

  • Add DNase I to digest the DNA template and incubate for a further 15-30 minutes.

  • Purify the synthesized RNA using an appropriate kit to remove unincorporated nucleotides, enzymes, and the digested DNA template.

  • Assess the quality and concentration of the purified RNA via gel electrophoresis and spectrophotometry.

In Vitro Immunogenicity Assay using Human PBMCs

Objective: To measure the cytokine response of human immune cells to different RNA constructs.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Transfection reagent suitable for RNA (e.g., lipid-based)

  • Purified unmodified and modified RNA

  • Positive control (e.g., R848, a TLR7/8 agonist)

  • Negative control (e.g., transfection reagent alone)

  • ELISA kits for IFN-β and TNF-α

Protocol:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate at a density of 2-5 x 10^5 cells per well.

  • Prepare complexes of RNA and transfection reagent according to the manufacturer's instructions.

  • Add the RNA-transfection reagent complexes to the cells. Include positive and negative controls.

  • Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IFN-β and TNF-α in the supernatant using ELISA kits.

  • Analyze the data by comparing cytokine concentrations between cells stimulated with unmodified RNA and the various modified RNAs.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

Innate_Immune_Signaling cluster_extracellular Extracellular/Endosomal cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Unmodified RNA Unmodified RNA TLR7_8 TLR7/8 Unmodified RNA->TLR7_8 RIG_I RIG-I Unmodified RNA->RIG_I m1Ψ RNA m1Ψ RNA m1Ψ RNA->TLR7_8 Reduced Binding m1Ψ RNA->RIG_I Reduced Binding 1,2'-O-Me2G RNA 1,2'-O-Me2G RNA 1,2'-O-Me2G RNA->RIG_I Reduced Binding IRF3_7 IRF3/7 TLR7_8->IRF3_7 NF_kB NF-κB TLR7_8->NF_kB MAVS MAVS RIG_I->MAVS MAVS->IRF3_7 MAVS->NF_kB IFN_beta IFN-β (Type I IFN) IRF3_7->IFN_beta TNF_alpha TNF-α (Pro-inflammatory Cytokines) NF_kB->TNF_alpha

Caption: Innate immune signaling pathways for RNA recognition.

Experimental_Workflow cluster_synthesis RNA Synthesis cluster_assay Immunogenicity Assay cluster_analysis Data Analysis IVT In Vitro Transcription (IVT) - Unmodified RNA - m1Ψ RNA - 1,2'-O-Me2G RNA Purification RNA Purification & QC IVT->Purification Transfection Transfect PBMCs with RNA Purification->Transfection PBMC_Isolation Isolate Human PBMCs PBMC_Isolation->Transfection Incubation Incubate for 18-24h Transfection->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Cytokine Quantification (ELISA) - IFN-β - TNF-α Supernatant_Collection->ELISA Comparison Compare Cytokine Levels ELISA->Comparison

Caption: General experimental workflow for immunogenicity comparison.

References

Safety Operating Guide

Navigating the Disposal of 1,2'-O-Dimethylguanosine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of specialized chemical compounds like 1,2'-O-Dimethylguanosine is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for every modified nucleoside are not always readily available, a framework of best practices for chemical waste management provides a clear and safe path forward. This guide offers essential, immediate safety and logistical information, including operational and disposal plans, to ensure the responsible handling of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier of this compound. The SDS will contain specific information on hazards, handling, and personal protective equipment (PPE).

General Handling Precautions:

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Avoid Contamination: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1] If irritation persists, seek medical attention.[1]

  • Spill Response: In the event of a spill, evacuate the area if necessary. For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled waste container.[2] For liquid spills, absorb the material with an inert absorbent and containerize it for disposal.

Step-by-Step Disposal Procedures

The fundamental principle for disposing of this compound is to treat it as chemical waste. It should not be disposed of in the regular trash or down the drain unless specifically authorized by your institution's Environmental Health and Safety (EHS) department.[3]

Step 1: Waste Identification and Segregation

Identify the form of the this compound waste:

  • Solid Waste: Unused or expired pure compound.

  • Liquid Waste: Solutions containing this compound.

  • Contaminated Labware: Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with the compound.

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4][5] Store this compound waste separately from incompatible materials. As a modified nucleoside, it should be segregated with other non-reactive organic chemicals unless otherwise specified in the SDS.

Step 2: Containerization and Labeling

  • Containers: Use containers that are compatible with the chemical waste.[4][6] For solid waste, a securely sealed plastic container is generally appropriate. For liquid waste, use a leak-proof container with a screw-top cap.[6] Never use metal containers for acidic or basic solutions.[4][6]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream (e.g., solvents) with their approximate concentrations.

Step 3: Storage

Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be under the control of laboratory personnel and away from general lab traffic to minimize the risk of spills or accidents.[7]

Step 4: Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.[3] The EHS department will work with a licensed hazardous waste disposal company to ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.[3][6]

Special Considerations for Modified Nucleosides in Biological Systems

If this compound is used in experiments involving recombinant or synthetic nucleic acids (rDNA), the waste may be considered regulated medical waste and require decontamination prior to disposal.[8]

  • Decontamination: Liquid waste containing rDNA may need to be treated with a 10% bleach solution for at least 30 minutes before being collected as chemical waste.[8]

  • Solid Waste: Contaminated solids like culture dishes should be placed directly into a waste container lined with a red biohazard bag for incineration.[8]

Always consult your institution's biosafety guidelines when working with rDNA.

Quantitative Data Summary

Waste TypeContainer RequirementsKey Disposal Considerations
Solid Waste Securely sealed, compatible container (e.g., wide-mouth plastic jar)Label clearly with "Hazardous Waste" and the full chemical name. Store in a designated Satellite Accumulation Area. Arrange for pickup through your institution's EHS department.
Liquid Waste Leak-proof container with a screw-top cap (e.g., glass or polyethylene (B3416737) bottle)Do not fill containers to more than 90% capacity.[6] Segregate from incompatible waste streams.[4] Label with all chemical constituents and their concentrations.
Contaminated Labware Double-bagged in clear plastic bags inside a rigid, labeled containerClearly label the outer bag as "Chemically Contaminated Waste" and list "this compound" as the contaminant. Place in the designated solid waste container within the SAA.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containerization & Labeling cluster_storage Storage & Pickup cluster_final Final Disposal Identify Identify Waste Form (Solid, Liquid, Contaminated) Segregate Segregate from Incompatible Waste Identify->Segregate Containerize Select Appropriate Container Segregate->Containerize Label Label with 'Hazardous Waste' and Chemical Name Containerize->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Licensed Waste Disposal Facility ContactEHS->Disposal

Caption: A logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1,2'-O-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in work involving 1,2'-O-Dimethylguanosine. Adherence to these protocols is vital for maintaining a safe laboratory environment and ensuring the proper handling and disposal of this chemical.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required equipment.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or GlassesChemical safety goggles or safety glasses with side-shields are the minimum requirement.[2] They must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing.[2][4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are a common choice for incidental contact.[2] Gloves should be inspected before use and removed immediately if contaminated.[5][6]
Body Protection Laboratory CoatA standard lab coat is required to protect clothing and skin from potential splashes.[4][6]
Protective ClothingFor tasks with a higher risk of exposure, impervious or flame-resistant clothing may be necessary.[1]
Respiratory Protection NIOSH/MSHA Approved RespiratorRequired when working outside of a fume hood, if ventilation is inadequate, or if dusts/aerosols may be generated.[1][3][7]

Operational Plan: Safe Handling Workflow

Proper handling procedures are crucial to prevent contamination and accidental exposure. Always handle this compound within a chemical fume hood or a well-ventilated area to minimize inhalation risks.[1][7]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (e.g., Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment and Reagents don_ppe->gather_materials weigh Weigh Compound gather_materials->weigh dissolve Prepare Solution weigh->dissolve perform_exp Perform Experiment dissolve->perform_exp decontaminate Decontaminate Surfaces and Equipment perform_exp->decontaminate segregate_waste Segregate Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste label_waste Label Waste Containers (Full Chemical Name) segregate_waste->label_waste doff_ppe Doff PPE Correctly label_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be treated as chemical waste and handled in strict accordance with all local, state, and federal regulations.[8]

Step 1: Waste Segregation and Collection

  • Solid Waste: All contaminated solid materials, including gloves, pipette tips, and bench paper, should be collected in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a compatible, leak-proof, and sealed hazardous waste container.[9] Do not mix with other incompatible waste streams.

  • Unused Product: Unwanted or expired solid this compound should remain in its original container if possible, or be transferred to a suitable, labeled waste container.

Step 2: Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[9]

  • Containers should be kept sealed when not in use and stored in a designated, secure satellite accumulation area away from incompatible materials.[10]

Step 3: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the chemical waste.[1][11]

  • The likely method of final disposal for this type of compound is incineration.[9]

cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generated assess Assess Waste Form (Solid, Liquid, Unused Product) start->assess collect_solid Collect in Lined Hazardous Waste Bin assess->collect_solid Solid collect_liquid Collect in Sealed, Leak-Proof Container assess->collect_liquid Liquid / Unused label_container Label Container Clearly: 'Hazardous Waste' 'this compound' collect_solid->label_container collect_liquid->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs dispose Dispose via Incineration (or other approved method) contact_ehs->dispose

Caption: Decision process for the disposal of this compound waste.

Emergency First Aid Procedures

In case of exposure, follow these immediate first aid measures and seek medical attention.

  • If Inhaled: Move the individual to fresh air. If breathing becomes difficult, provide respiratory support and seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If skin irritation develops or persists, seek medical advice.[3]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • If Swallowed: Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[3][7]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.